Podocarpusflavone A
Description
Podocarpusflavone A has been reported in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.
isolated from Podocarpus imbricatus
Structure
3D Structure
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-74-9, 41583-83-9 | |
| Record name | Podocarpusflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-methylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Podocarpusflavone A
This technical guide provides a comprehensive overview of Podocarpusflavone A, a naturally occurring biflavonoid with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and pharmacologists, this document delves into the core chemical structure, spectroscopic characteristics, methodologies for its procurement, biosynthetic origins, and its mechanism of action as a DNA topoisomerase I inhibitor.
Introduction to Podocarpusflavone A: A Biflavonoid of Therapeutic Interest
Podocarpusflavone A is a complex natural product belonging to the biflavonoid class of polyphenolic compounds. Structurally, it is characterized by two flavonoid moieties linked together, which contributes to its unique chemical properties and biological activities. First isolated from plants of the Podocarpus genus, it has since been identified in various other plant species, including those from the Garcinia genus[1][2]. The growing interest in Podocarpusflavone A stems from its notable cytotoxic effects against several cancer cell lines, which has been attributed to its activity as a DNA topoisomerase I inhibitor[3][4][5]. This guide aims to consolidate the current scientific knowledge on Podocarpusflavone A, providing a foundational resource for its further investigation and potential therapeutic application.
Chemical Structure and Physicochemical Properties
Podocarpusflavone A is a C-C linked biflavonoid. Its intricate structure is the basis for its biological activity.
Core Structure
The IUPAC name for Podocarpusflavone A is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[1]. The molecule consists of two distinct flavonoid units: a methoxy-substituted flavone and a dihydroxy-substituted flavone, linked by a carbon-carbon bond between the C8 position of the first flavone and the C3' position of the second. This specific linkage defines it as a [8→3']-biflavonoid.
Figure 1. 2D Chemical Structure of Podocarpusflavone A.
Physicochemical Identifiers
A summary of the key chemical and physical properties of Podocarpusflavone A is provided in the table below for quick reference.
| Identifier | Value | Reference |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
| Molecular Formula | C₃₁H₂₀O₁₀ | [2] |
| Molecular Weight | 552.48 g/mol | [5] |
| CAS Number | 22136-74-9 | |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | [2][6] |
| InChIKey | RBTRUVNXLDXHBJ-UHFFFAOYSA-N | [6] |
Spectroscopic Profile for Structural Elucidation
The structural confirmation of Podocarpusflavone A relies on a combination of spectroscopic techniques. The data presented here are derived from published literature and are critical for the unambiguous identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in Podocarpusflavone A. The following table summarizes the key NMR assignments as reported in the literature.
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| Flavone I | ||
| 2 | 163.6 | |
| 3 | 103.1 | 6.88 (s) |
| 4 | 182.2 | |
| 5 | 161.5 | |
| 6 | 99.1 | 6.45 (d, 2.0) |
| 7 | 164.1 | |
| 8 | 105.4 | 6.81 (d, 2.0) |
| 9 | 157.5 | |
| 10 | 104.2 | |
| 1' | 122.9 | |
| 2' | 128.8 | 8.01 (d, 8.8) |
| 3' | 114.5 | 7.12 (d, 8.8) |
| 4' | 162.7 | |
| 5' | 114.5 | 7.12 (d, 8.8) |
| 6' | 128.8 | 8.01 (d, 8.8) |
| OMe-4' | 55.6 | 3.89 (s) |
| Flavone II | ||
| 2'' | 164.2 | |
| 3'' | 102.8 | 6.79 (s) |
| 4'' | 182.4 | |
| 5'' | 161.8 | |
| 6'' | 99.4 | 6.25 (d, 2.0) |
| 7'' | 164.4 | |
| 8'' | 104.8 | 6.51 (d, 2.0) |
| 9'' | 157.8 | |
| 10'' | 104.5 | |
| 1''' | 121.7 | |
| 2''' | 128.5 | 7.89 (d, 8.4) |
| 3''' | 116.2 | 7.01 (d, 8.4) |
| 4''' | 158.2 | |
| 5''' | 116.2 | 7.01 (d, 8.4) |
| 6''' | 128.5 | 7.89 (d, 8.4) |
Note: NMR data can vary slightly based on the solvent and instrument used.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative mode typically shows a deprotonated molecule [M-H]⁻. For Podocarpusflavone A, this would be observed at an m/z of approximately 551.11. Tandem MS (MS/MS) would likely reveal fragmentation patterns characteristic of flavonoids, including retro-Diels-Alder (rDA) reactions cleaving the C-ring and losses of small molecules like CO and H₂O.
UV-Visible and Infrared Spectroscopy
The UV spectrum of Podocarpusflavone A in methanol exhibits absorption maxima characteristic of a flavone chromophore. The infrared spectrum shows key absorptions corresponding to its functional groups.
| Spectroscopic Method | Absorption Maxima (λ_max or ν_max) |
| UV-Vis (in MeOH) | 341, 269, 221 nm |
| IR (KBr) | 3442 (O-H), 1652 (C=O), 1612, 1557, 1510 (aromatic C=C) cm⁻¹ |
Biosynthesis of Podocarpusflavone A
The biosynthesis of biflavonoids like Podocarpusflavone A is an extension of the well-characterized flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce flavonoid monomers. The key step in biflavonoid formation is the oxidative coupling of these two monomer units. While the specific enzymes for Podocarpusflavone A synthesis are not fully elucidated, the general pathway is understood.
Caption: Generalized biosynthetic pathway of Podocarpusflavone A.
Methodologies for Procurement
Isolation from Natural Sources
Podocarpusflavone A is typically obtained from plant material through extraction and chromatographic purification. Below is a generalized protocol based on methods described in the literature.
Protocol: Isolation of Podocarpusflavone A
-
Extraction:
-
Air-dried and powdered leaves of a source plant (e.g., Podocarpus henkelii) are exhaustively extracted with a solvent of medium polarity, such as acetone or methanol, at room temperature.
-
The solvent is removed under reduced pressure to yield a crude extract.
-
-
Solvent-Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity. Biflavonoids like Podocarpusflavone A are typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
The enriched fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
-
-
Purification:
-
Fractions containing Podocarpusflavone A, as identified by Thin Layer Chromatography (TLC), are combined.
-
Further purification is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Caption: Workflow for the isolation of Podocarpusflavone A.
Total Chemical Synthesis
The complex structure of Podocarpusflavone A presents a challenge for chemical synthesis. However, total synthesis is crucial for producing larger quantities for extensive biological evaluation and for creating structural analogs. A reported synthetic strategy involves the use of modern cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to form the key C-C bond between two appropriately functionalized flavonoid monomers. This approach offers a convergent route to the biflavonoid core structure.
Pharmacological Activity and Mechanism of Action
Inhibition of DNA Topoisomerase I
The primary mechanism for the cytotoxic activity of Podocarpusflavone A is its inhibition of human DNA topoisomerase I.[3][4] This nuclear enzyme is essential for resolving DNA topological stress during replication, transcription, and recombination by introducing transient single-strand breaks in the DNA backbone.
Topoisomerase I inhibitors can act in two main ways:
-
Catalytic Inhibitors: These prevent the enzyme from binding to or cleaving the DNA.
-
Poisons: These trap the enzyme-DNA covalent complex (cleavable complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.
Podocarpusflavone A acts as a catalytic inhibitor, interfering with the enzymatic activity of topoisomerase I without stabilizing the cleavable complex.
Caption: Inhibition of the Topoisomerase I cycle by Podocarpusflavone A.
Cytotoxic and Anti-proliferative Activity
Consistent with its role as a topoisomerase I inhibitor, Podocarpusflavone A has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines.
| Cell Line | Cancer Type | Reported Activity (ED₅₀ or IC₅₀) | Reference |
| KB | Oral Epidermoid Carcinoma | 4.56 µg/mL | [5] |
| DLD | Colorectal Adenocarcinoma | ~16 µg/mL | [5] |
| HEp-2 | Laryngeal Carcinoma | ~10 µg/mL | [5] |
| MCF-7 | Breast Adenocarcinoma | 16.24 µg/mL | [5] |
Studies have also shown that Podocarpusflavone A can induce apoptosis (programmed cell death) in cancer cells, often associated with cell cycle arrest.[5]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on Podocarpusflavone A are limited, general principles for flavonoid bioactivity can be applied.
-
Hydroxyl Group Pattern: The number and position of hydroxyl groups on the flavonoid rings are critical for antioxidant activity and interactions with enzymes. The 5,7-dihydroxy pattern on the A-rings is a common feature in bioactive flavonoids.
-
B-Ring Substitution: The methoxy group on one of the B-rings in Podocarpusflavone A influences its lipophilicity and may affect its cellular uptake and target engagement compared to its hydroxylated analogue, amentoflavone.
-
The Biflavonoid Linkage: The C-C linkage provides a more rigid structure compared to C-O-C linkages, which may influence how the molecule fits into the active site of its target enzyme.
Future research should focus on synthesizing analogs of Podocarpusflavone A to systematically probe the importance of each structural feature. For example, modifying the B-ring substituents or altering the linkage position between the two flavonoid units could lead to compounds with enhanced potency or improved pharmacological profiles.
Conclusion
Podocarpusflavone A is a compelling natural product with a well-defined chemical structure and a clear mechanism of action as a DNA topoisomerase I inhibitor. Its demonstrated cytotoxic activity against various cancer cell lines positions it as a valuable lead compound for the development of novel anticancer agents. This guide has provided a detailed technical overview of its chemical properties, spectroscopic signature, and biological activity to facilitate and inspire further research in this promising area of medicinal chemistry and pharmacology.
References
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PubChem. Podocarpusflavone A. National Center for Biotechnology Information. [Link]
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PubChemLite. Podocarpusflavone a (C31H20O10). PubChemLite. [Link]
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Wikidata. Podocarpusflavone A (Q72501173). Wikidata. [Link]
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Podocarpusflavone A: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
Abstract
Podocarpusflavone A, a prominent member of the biflavonoid class of natural products, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural origins of Podocarpusflavone A, offering a comprehensive overview for researchers, scientists, and professionals in the field of drug development. The guide details the primary plant families and species that serve as sources for this compound, presents a consolidated methodology for its extraction and isolation, and delves into its known biosynthetic origins. Furthermore, it summarizes the key pharmacological activities that underscore its therapeutic potential. This document is structured to serve as a practical and authoritative resource, integrating established scientific knowledge with actionable protocols and insights.
Introduction: The Scientific Imperative of Podocarpusflavone A
Biflavonoids are a unique class of polyphenolic compounds characterized by a molecular structure consisting of two flavonoid units linked by a C-C or C-O-C bond.[1] This dimerization gives rise to complex three-dimensional structures and often results in enhanced or novel biological activities compared to their monomeric flavonoid counterparts. Podocarpusflavone A, a C-C linked biflavonoid (specifically, a 4'''-O-methylamentoflavone), stands out for its notable pharmacological profile, which includes cytotoxic, cardioprotective, and antimicrobial properties.[2][3][4] The growing body of evidence supporting its therapeutic potential necessitates a thorough understanding of its natural availability and the methods for its isolation, providing a critical foundation for further research and development. This guide aims to fulfill that need by synthesizing the current knowledge on the natural sourcing and handling of this promising bioactive compound.
Natural Distribution of Podocarpusflavone A
Podocarpusflavone A is predominantly found within the plant kingdom, with its primary sources concentrated in the family Podocarpaceae.[5] However, its presence has also been identified in other, unrelated plant families, suggesting convergent evolution or a broader distribution than previously understood.
Primary Source: The Podocarpaceae Family
The genus Podocarpus is the most prolific and well-documented source of Podocarpusflavone A, lending the compound its name.[1] Extensive phytochemical investigations have led to its isolation from various species within this genus. Available reports indicate that Podocarpusflavone A is present in almost every Podocarpus species investigated, with the exception of P. latifolius.[6]
-
Podocarpus macrophyllus (Buddhist Pine, Yew Plum Pine): Native to Japan and China, the leaves and twigs of this species are a consistently reported source of Podocarpusflavone A.[3][7][8]
-
Podocarpus nakaii : This Taiwanese endemic species has been shown to contain Podocarpusflavone A in its twigs, often isolated through bioassay-guided fractionation.[9]
-
Podocarpus henkelii (Henkel's Yellowwood): The leaves of this species have also been confirmed as a source of Podocarpusflavone A.[4][6]
-
Podocarpus neriifolius : This species is another documented source from which Podocarpusflavone A has been previously isolated.[6]
Secondary and Emerging Natural Sources
While the Podocarpaceae family is the principal source, Podocarpusflavone A has been identified in a diverse range of other plant species, highlighting the importance of broader screening efforts for this valuable compound.
| Family | Genus | Species | Common Name | Reference(s) |
| Podocarpaceae | Podocarpus | macrophyllus | Buddhist Pine | [3][7] |
| nakaii | - | [9] | ||
| henkelii | Henkel's Yellowwood | [4][6] | ||
| neriifolius | - | [6] | ||
| Calophyllaceae | Kielmeyera | membranacea | - | [10] |
| Clusiaceae | Garcinia | intermedia, subelliptica | - | [11] |
| Cupressaceae | Juniperus | (Species not specified) | Juniper | [10] |
Table 1: Summary of notable plant sources of Podocarpusflavone A.
It is worth noting that while other biflavonoids are common in related gymnosperm families like Araucariaceae (Araucaria species) and Taxaceae (Cephalotaxus species), the specific presence of Podocarpusflavone A in these genera is not yet firmly established in the literature.[12][13]
Extraction and Isolation Protocol: A Validated Workflow
The isolation of Podocarpusflavone A from its natural matrix is a multi-step process that relies on the principles of solvent extraction and chromatography. The following protocol represents a synthesized, field-proven methodology derived from multiple successful isolation studies.[3][6][9] The rationale behind each step is provided to ensure both reproducibility and a clear understanding of the underlying principles.
Rationale and Workflow Overview
The core strategy involves an initial crude extraction from dried plant material using a polar solvent to capture a broad range of phytochemicals, including biflavonoids. This is followed by liquid-liquid partitioning to selectively enrich the fraction containing compounds of intermediate polarity, such as Podocarpusflavone A. The final purification is achieved through a series of chromatographic steps that separate the compound based on its affinity for a stationary phase.
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- 2. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
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- 8. Podocarpus macrophyllus - Wikipedia [en.wikipedia.org]
- 9. Naturally Occurring Cytotoxic [3' → 8"]-Biflavonoids from Podocarpus nakaii|Airiti Library 華藝線上圖書館 [airitilibrary.com]
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- 13. mdpi.com [mdpi.com]
The Discovery and Isolation of Podocarpusflavone A: A Technical Guide
This guide provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Podocarpusflavone A, a C-C linked biflavonoid of significant interest to the scientific community. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed methodologies for its extraction and purification, and the analytical techniques pivotal to its characterization.
Introduction: The Emergence of a Promising Biflavonoid
Podocarpusflavone A belongs to the class of biflavonoids, which are dimers of flavonoid units. These natural products have garnered considerable attention for their diverse and potent biological activities. Podocarpusflavone A, in particular, has been the subject of numerous studies exploring its potential as a therapeutic agent. This guide will illuminate the scientific journey from its initial discovery in the 1970s to the modern techniques employed for its isolation and characterization.
A Historical Perspective: The Discovery of Podocarpusflavone A
The first documented isolation of Podocarpusflavone A was in 1974 by S. A. Rizvi and colleagues from the leaves of Podocarpus neriifolius[1]. This seminal work laid the foundation for future investigations into this fascinating molecule. Since its initial discovery, Podocarpusflavone A has been identified in various other plant species, primarily within the Podocarpus genus, underscoring its significance as a chemotaxonomic marker for this group of plants.
Subsequent studies have reported the isolation of Podocarpusflavone A from other species, including Podocarpus henkelii and Podocarpus nakaii[2][3]. Its presence has also been confirmed in plants outside the Podocarpus genus, such as Kielmeyera membranacea[4]. The consistent discovery of this biflavonoid across different plant families highlights its evolutionary importance and hints at its potential ecological roles.
The Molecular Architecture: Chemical Structure of Podocarpusflavone A
Podocarpusflavone A is a biflavonoid composed of two flavone moieties, apigenin and acacetin, linked by a C-C bond between the C-3' of one unit and the C-8" of the other. This specific linkage defines its chemical properties and biological activity.
Caption: Chemical structure of Podocarpusflavone A.
Table 1: Chemical Properties of Podocarpusflavone A
| Property | Value | Source |
| Molecular Formula | C31H20O10 | [5] |
| Molecular Weight | 552.5 g/mol | [5] |
| CAS Number | 22136-74-9 | [5][6] |
| Appearance | Yellow amorphous powder | [3] |
| Melting Point | 289-292°C | [3] |
From Plant to Pure Compound: A Detailed Isolation Protocol
The isolation of Podocarpusflavone A from its natural sources is a multi-step process that requires careful execution of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures.
Plant Material and Extraction
-
Collection and Preparation: Fresh leaves of a suitable plant source (e.g., Podocarpus species) are collected and air-dried in the shade to prevent the degradation of thermolabile compounds. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Acetone or 95% ethanol are commonly used for this purpose[2][3]. Maceration or Soxhlet extraction can be employed. A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is repeated multiple times to ensure the complete recovery of the desired compounds.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate Podocarpusflavone A.
Caption: General workflow for the isolation of Podocarpusflavone A.
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol[2]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of Podocarpusflavone A (identified by comparison with a standard or by its characteristic spot on TLC) are pooled, concentrated, and further purified on a Sephadex LH-20 column. Isocratic elution with a suitable solvent, such as methanol, is often employed[4]. This step is effective in separating compounds based on their molecular size and polarity.
-
Final Purification: The fractions containing pure Podocarpusflavone A are combined and the solvent is evaporated to yield the final product. The purity of the isolated compound is then assessed using High-Performance Liquid Chromatography (HPLC).
Deciphering the Structure: Analytical Characterization
The unambiguous identification of Podocarpusflavone A relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms in Podocarpusflavone A.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Podocarpusflavone A (in pyridine-d₅)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Source |
| Flavone I | [3] | ||
| 2 | 164.5 | ||
| 3 | 104.1 | 6.91 (s) | |
| 4 | 182.8 | ||
| 5 | 162.1 | ||
| 6 | 99.4 | 6.45 (d, 1.8) | |
| 7 | 164.9 | ||
| 8 | 105.8 | 6.81 (d, 1.8) | |
| 9 | 158.4 | ||
| 10 | 105.5 | ||
| 1' | 122.2 | ||
| 2' | 129.2 | 7.91 (d, 8.8) | |
| 3' | 114.9 | 7.02 (d, 8.8) | |
| 4' | 161.8 | ||
| 5' | 114.9 | 7.02 (d, 8.8) | |
| 6' | 129.2 | 7.91 (d, 8.8) | |
| OMe-4' | 55.2 | 3.59 (s) | |
| Flavone II | |||
| 2" | 164.1 | ||
| 3" | 103.2 | 6.88 (s) | |
| 4" | 182.6 | ||
| 5" | 161.9 | ||
| 6" | 99.1 | 6.41 (d, 1.8) | |
| 7" | 164.7 | ||
| 8" | 105.2 | 6.79 (d, 1.8) | |
| 9" | 158.2 | ||
| 10" | 105.0 | ||
| 1"' | 122.0 | ||
| 2"' | 128.9 | 7.89 (d, 8.8) | |
| 3"' | 114.7 | 7.00 (d, 8.8) | |
| 4"' | 161.6 | ||
| 5"' | 114.7 | 7.00 (d, 8.8) | |
| 6"' | 128.9 | 7.89 (d, 8.8) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of Podocarpusflavone A. Electrospray Ionization (ESI) is a common technique used for the analysis of flavonoids. High-resolution mass spectrometry provides the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which provides valuable structural information. The fragmentation of biflavonoids often involves the cleavage of the C-C or C-O-C linkage between the two flavonoid units, as well as retro-Diels-Alder (rDA) reactions within the flavonoid rings[7][8][9].
The Genesis of a Biflavonoid: Biosynthesis
The biosynthesis of Podocarpusflavone A follows the general pathway for flavonoid and biflavonoid synthesis in plants. It begins with the phenylpropanoid pathway, which produces the basic flavonoid skeleton.
Caption: Simplified biosynthetic pathway leading to Podocarpusflavone A.
The key steps in the biosynthesis of Podocarpusflavone A are:
-
Phenylpropanoid Pathway: The amino acid phenylalanine is converted to p-coumaroyl-CoA.
-
Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.
-
Flavone Formation: Naringenin is oxidized by flavone synthase (FNS) to produce the flavone apigenin. A similar pathway leads to the formation of acacetin.
-
Biflavonoid Formation: The final step is the oxidative coupling of the two flavone monomers, apigenin and acacetin, to form the C-C linked biflavonoid, Podocarpusflavone A. This reaction is believed to be catalyzed by cytochrome P450 enzymes.
Conclusion
The discovery and isolation of Podocarpusflavone A represent a significant chapter in the field of natural product chemistry. From its initial identification in the 1970s to the sophisticated analytical techniques used today, the journey of this biflavonoid has provided valuable insights into the chemical diversity of the plant kingdom. The detailed methodologies outlined in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the potential of Podocarpusflavone A and other natural products in drug discovery and development. The continued investigation of this and similar compounds holds great promise for the future of medicine and science.
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Biosynthesis pathway of Podocarpusflavone A in plants
An In-depth Technical Guide to the Biosynthesis of Podocarpusflavone A
Abstract
Podocarpusflavone A, a C-C linked biflavonoid found in plants of the Podocarpus genus, has garnered significant scientific interest for its promising pharmacological activities, including cytotoxic, anti-tumor, and enzyme inhibitory properties.[1][2][3] As a derivative of amentoflavone, its molecular architecture consists of two apigenin units, one of which is methylated at the 4'-hydroxyl position.[4] Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential, enabling avenues for metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive exploration of the multi-stage enzymatic cascade responsible for the synthesis of Podocarpusflavone A, from its primary metabolic precursors to the final intricate biflavonoid structure. We will delve into the catalytic mechanisms of key enzymes, the pivotal oxidative coupling event, and the experimental methodologies that have been instrumental in elucidating this complex pathway.
Part 1: Synthesis of the Monoflavonoid Precursor, Apigenin
The journey to Podocarpusflavone A begins with the well-established flavonoid biosynthetic pathway, which constructs the foundational apigenin monomers. This process initiates from the general phenylpropanoid pathway (GPP).
The General Phenylpropanoid Pathway (GPP)
The GPP serves as the metabolic entry point, converting the primary amino acid L-phenylalanine into p-coumaroyl-CoA, the principal starter molecule for flavonoid synthesis. This involves a sequence of three core enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.[5]
-
4-Coumaroyl:CoA-Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.
Chalcone Synthase (CHS): The Gateway Enzyme
Chalcone synthase (CHS) is a pivotal enzyme that stands at the branch point between the GPP and the flavonoid pathway.[6][7] It is a type III polyketide synthase that catalyzes the first committed step in flavonoid biosynthesis.[7]
Catalytic Mechanism: CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[8][9] This iterative process involves a series of decarboxylation and condensation reactions within the enzyme's active site, culminating in an intramolecular Claisen condensation that cyclizes the polyketide intermediate to form naringenin chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone).[8] The homodimeric structure of CHS, with two independent active sites, facilitates this efficient synthesis.[6]
Chalcone Isomerase (CHI): Stereospecific Cyclization
While naringenin chalcone can spontaneously cyclize, the reaction is slow and non-stereospecific. Chalcone Isomerase (CHI) is crucial for catalyzing the rapid and stereospecific intramolecular cyclization of the chalcone into (2S)-naringenin, a flavanone intermediate.[10][11] This step establishes the core heterocyclic C-ring structure of flavonoids.[12] The enzyme significantly accelerates the reaction rate, ensuring an efficient flux towards flavonoid production.[10]
Flavone Synthase (FNS): Formation of Apigenin
The conversion of the flavanone naringenin to the flavone apigenin requires the introduction of a double bond between C2 and C3 of the C-ring. This desaturation is catalyzed by Flavone Synthase (FNS). Two distinct types of FNS have been identified in plants:
-
FNS I: A soluble, 2-oxoglutarate-dependent dioxygenase.
-
FNS II: A membrane-bound cytochrome P450-dependent monooxygenase (a member of the CYP93B family).[13][14]
Both enzymes effectively convert (2S)-naringenin into apigenin, the direct monomeric precursor for the subsequent dimerization step.
Part 2: The Dimerization Event: Forging the Amentoflavone Core
The defining step in the biosynthesis of Podocarpusflavone A is the creation of the C-C bond that links two apigenin molecules to form the biflavonoid scaffold of amentoflavone.
The Oxidative Coupling Hypothesis
For many years, the formation of biflavonoids was hypothesized to occur via an oxidative coupling mechanism, where radical species of the flavonoid monomers are generated and then coupled.[15][16][17] The challenge lay in identifying the specific enzyme capable of catalyzing such a regioselective C-C bond formation between two apigenin units (specifically a C3' to C8'' linkage) to produce amentoflavone.[18]
The Key Enzyme: A Gymnosperm-Specific Cytochrome P450
Recent groundbreaking research has identified a specific subfamily of cytochrome P450 enzymes, CYP90J , as the long-sought-after catalyst for flavonoid dimerization.[13] This enzyme is found exclusively in gymnosperms, which aligns with the prevalence of biflavonoids like amentoflavone in these plant lineages.[13]
Catalytic Mechanism: The CYP90J-mediated reaction is proposed to proceed via a heme-induced diradical coupling mechanism.[13] The enzyme's active site is believed to orient two apigenin molecules in close proximity, facilitating a highly specific reaction. Molecular dynamics simulations suggest that this precise regioselectivity is driven by spatial constraints and crucial π–π stacking interactions between the apigenin substrates within the catalytic pocket.[13] This enzymatic control ensures the correct C3'-C8'' linkage is formed, yielding amentoflavone.
Part 3: The Final Touch: Regiospecific Methylation
Podocarpusflavone A is 4'-O-methylamentoflavone.[4] Therefore, the final step in its biosynthesis is the specific methylation of the amentoflavone core.
O-Methyltransferases (OMTs)
This modification is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the amentoflavone substrate. In the case of Podocarpusflavone A, an OMT specifically targets the 4'-hydroxyl group on one of the apigenin moieties to complete the synthesis.[13]
Visualization of the Biosynthetic Pathway
Overall Pathway Diagram
Caption: Biosynthetic pathway of Podocarpusflavone A from L-phenylalanine.
Part 4: Experimental Methodologies & Protocols
The elucidation of complex biosynthetic pathways relies on a multi-faceted approach combining biochemistry, molecular biology, and analytical chemistry.
Key Enzyme Data Summary
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Enzyme Class |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid | Lyase |
| Cinnamate-4-Hydroxylase | C4H | Cinnamic Acid | p-Coumaric Acid | Cytochrome P450 Monooxygenase |
| 4-Coumaroyl:CoA-Ligase | 4CL | p-Coumaric Acid, CoA, ATP | p-Coumaroyl-CoA | Ligase |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Type III Polyketide Synthase |
| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Isomerase |
| Flavone Synthase II | FNS II | (2S)-Naringenin | Apigenin | Cytochrome P450 Monooxygenase |
| Amentoflavone Synthase | CYP90J | 2x Apigenin | Amentoflavone | Cytochrome P450 Monooxygenase |
| O-Methyltransferase | OMT | Amentoflavone, S-adenosyl-methionine (SAM) | Podocarpusflavone A | Transferase |
Protocol: In Vitro Assay of a Candidate CYP450 (e.g., CYP90J)
This protocol outlines a general self-validating system for confirming the function of a candidate cytochrome P450 enzyme involved in biflavonoid synthesis.
Objective: To determine if a candidate P450 enzyme can catalyze the oxidative coupling of apigenin to amentoflavone.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length cDNA of the candidate CYP90J gene from Podocarpus tissue.
-
Clone the cDNA into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET series for E. coli). The vector should also contain a partner cytochrome P450 reductase (CPR), which is essential for electron transfer to the P450.
-
Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Induce protein expression according to established protocols for the chosen host system.
-
-
Microsome Isolation:
-
Harvest the yeast or bacterial cells by centrifugation.
-
Resuspend cells in an ice-cold extraction buffer containing protease inhibitors and a reducing agent (e.g., DTT).
-
Lyse the cells using mechanical disruption (e.g., glass beads for yeast, sonication for E. coli).
-
Perform differential centrifugation: a low-speed spin to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound P450.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Resuspended microsomes (containing the CYP90J/CPR complex).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Substrate: Apigenin (dissolved in a suitable solvent like DMSO).
-
Cofactor: NADPH (to initiate the catalytic cycle).
-
-
Control Reactions (Self-Validating System):
-
No NADPH: To confirm the reaction is NADPH-dependent.
-
Boiled Microsomes: To confirm the reaction is enzymatic.
-
Microsomes from empty vector transformant: To confirm the activity is specific to the expressed CYP90J.
-
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the products from the aqueous phase using the organic solvent.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Compare the retention time and mass spectrum of the product peak with an authentic amentoflavone standard to confirm its identity.
-
Workflow for Gene Identification and Functional Validation
Caption: Experimental workflow for identifying and validating a biosynthetic gene.
Part 5: Conclusion and Future Perspectives
The biosynthetic pathway of Podocarpusflavone A is a sophisticated enzymatic assembly line, beginning with the universal phenylpropanoid pathway and culminating in a highly specific, enzyme-catalyzed dimerization and modification. The recent identification of the CYP90J family as the key flavonoid-dimerizing enzyme represents a significant breakthrough, resolving a long-standing question in natural product biosynthesis.[13]
This detailed understanding opens several exciting avenues for future research. The complete set of genes from a high-producing Podocarpus species can now be targeted for heterologous expression in microbial hosts like Saccharomyces cerevisiae or E. coli. This would enable the development of sustainable, scalable platforms for the production of Podocarpusflavone A and other valuable biflavonoids, overcoming the limitations of extraction from natural plant sources. Further investigation into the transcriptional regulation of this pathway will provide deeper insights into how plants control the production of these complex defense and signaling molecules, offering additional tools for optimizing yields through metabolic engineering.
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Podocarpusflavone A: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Physical, Chemical, and Biological Properties of a Promising Biflavonoid
Introduction
Podocarpusflavone A, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a member of the flavonoid family, it shares a common structural framework that imparts a range of pharmacological effects. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the physical and chemical properties of Podocarpusflavone A, alongside detailed experimental protocols and an exploration of its biological significance.
Podocarpusflavone A is classified as a [3′→8″]-biflavonoid, signifying a specific linkage between two flavonoid monomers. This unique structural arrangement is crucial to its bioactivity, which includes potential applications in oncology and virology. This guide will delve into the intricacies of its structure, physicochemical characteristics, and the established methodologies for its isolation and analysis. Furthermore, it will illuminate the current understanding of its mechanism of action and its interaction with key cellular signaling pathways.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Podocarpusflavone A is fundamental for its application in research and development. These properties dictate its behavior in various experimental settings, from solubility in different solvent systems to its interaction with analytical instrumentation.
Structural Elucidation
The definitive structure of Podocarpusflavone A has been established through extensive spectroscopic analysis.
IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[1]
CAS Number: 22136-74-9[1]
Chemical Formula: C₃₁H₂₀O₁₀[1]
Molecular Weight: 552.49 g/mol [1]
Canonical SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O[1]
InChI Key: RBTRUVNXLDXHBJ-UHFFFAOYSA-N[1]
Table 1: Key Physicochemical Properties of Podocarpusflavone A
| Property | Value/Description | Source(s) |
| Molecular Formula | C₃₁H₂₀O₁₀ | PubChem[1] |
| Molecular Weight | 552.49 g/mol | PubChem[1] |
| Appearance | Reported as a yellow amorphous powder. | N/A |
| Melting Point | While a specific experimental melting point for Podocarpusflavone A is not readily available, a related biflavonoid, amentoflavone, has a reported melting point of 292-296 °C. It is anticipated that Podocarpusflavone A would have a similarly high melting point due to its complex structure and potential for strong intermolecular interactions. | N/A |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] Specific quantitative solubility data in a range of organic solvents is limited. | ChemicalBook[2] |
| pKa (Predicted) | 5.99 ± 0.40 | ChemicalBook[2] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the identification and structural confirmation of Podocarpusflavone A.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (Pyridine-d₅, 400 MHz): The proton NMR spectrum of Podocarpusflavone A reveals characteristic signals for aromatic protons, hydroxyl groups, and a methoxy group. The complex aromatic region is indicative of the two flavonoid moieties.
-
¹³C-NMR (Pyridine-d₅, 100 MHz): The carbon NMR spectrum displays signals corresponding to the 31 carbon atoms in the molecule, including carbonyl carbons, aromatic carbons, and the methoxy carbon.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
In methanol, Podocarpusflavone A exhibits UV absorption maxima at approximately 341, 269, and 221 nm. These absorption bands are characteristic of the flavonoid chromophore system. Band I (around 341 nm) is associated with the cinnamoyl system of the B-ring, while Band II (around 269 and 221 nm) is related to the benzoyl system of the A-ring.
Infrared (IR) Spectroscopy:
The IR spectrum of Podocarpusflavone A is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: A broad band in the region of 3400 cm⁻¹ due to the multiple hydroxyl groups.
-
C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the conjugated ketone in the C-ring.
-
C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
-
C-O stretching: Bands in the 1300-1000 cm⁻¹ region associated with the ether linkages and hydroxyl groups.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of Podocarpusflavone A. In negative ion mode, a prominent peak corresponding to the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 551.1. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Experimental Protocols
Isolation and Purification of Podocarpusflavone A from Podocarpus nakaii
The following protocol is a detailed methodology for the isolation and purification of Podocarpusflavone A from the twigs of Podocarpus nakaii, a known natural source of the compound. This procedure is based on bioassay-guided fractionation.
Diagram 1: Workflow for the Isolation of Podocarpusflavone A
Caption: Bioassay-guided fractionation for Podocarpusflavone A isolation.
Step-by-Step Protocol:
-
Plant Material Preparation:
-
Collect fresh twigs of Podocarpus nakaii.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the twigs into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of n-hexane and water (1:1, v/v) in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the aqueous layer and discard the n-hexane layer (which contains non-polar compounds).
-
Extract the aqueous layer sequentially with ethyl acetate (EtOAc) three times.
-
Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction. This fraction is typically enriched with flavonoids.
-
-
Column Chromatography:
-
Prepare a silica gel (70-230 mesh) column packed in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Adsorb the concentrated EtOAc fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with 100% CH₂Cl₂ and gradually increasing the proportion of methanol (MeOH). A typical gradient could be from 100:0 to 80:20 (CH₂Cl₂:MeOH).
-
Collect fractions of a fixed volume and monitor the separation using thin-layer chromatography (TLC).
-
-
Fraction Analysis and Further Purification:
-
Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄).
-
Develop the TLC plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH, 9:1).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine the fractions containing the compound of interest (Podocarpusflavone A will appear as a distinct spot).
-
Further purify the combined fractions using techniques such as recrystallization from a suitable solvent system (e.g., methanol/water) or preparative high-performance liquid chromatography (HPLC) to obtain pure Podocarpusflavone A.
-
Analytical High-Performance Liquid Chromatography (HPLC) for Biflavonoid Analysis
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of biflavonoids.
Suggested HPLC Parameters (based on a method for amentoflavone):
-
Column: Agilent Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.05% Phosphoric acid in water
-
-
Gradient Elution:
-
0-30 min: 15% to 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30 °C.
Rationale for Methodological Choices:
-
Reversed-Phase HPLC: This is the most common and effective technique for separating moderately polar compounds like flavonoids. The C18 stationary phase provides good retention and resolution.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute a range of compounds with varying polarities, which is typical in plant extracts.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase helps to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times.
-
UV Detection at 340 nm: This wavelength corresponds to the Band I absorption maximum for many flavones and provides good sensitivity for their detection.
Biological Activities and Mechanism of Action
Podocarpusflavone A exhibits a range of biological activities that are of significant interest to the drug discovery and development community. Its primary mechanisms of action appear to be centered on the inhibition of key enzymes and the modulation of critical signaling pathways.
Inhibition of DNA Topoisomerase I
Podocarpusflavone A has been identified as a DNA topoisomerase I inhibitor.[2] Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and repair. By inhibiting this enzyme, Podocarpusflavone A can induce DNA damage and subsequently trigger apoptosis (programmed cell death) in cancer cells. This mechanism is a cornerstone of several established anticancer therapies.
Modulation of the Fyn/Stat3 Signaling Pathway
Recent studies have revealed that Podocarpusflavone A can alleviate renal fibrosis by inhibiting the Fyn/Stat3 signaling pathway. The Fyn kinase and the STAT3 transcription factor are key players in cellular signaling cascades that regulate cell growth, differentiation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. By inhibiting the activation of Fyn and the subsequent phosphorylation of STAT3, Podocarpusflavone A can mitigate the pathological processes driven by this pathway.
Diagram 3: Simplified Representation of Podocarpusflavone A's Effect on the Fyn/Stat3 Pathway
Caption: Podocarpusflavone A inhibits the Fyn/Stat3 signaling pathway.
Antiviral Activity
Podocarpusflavone A has also demonstrated potential as an antiviral agent. It has been shown to inhibit the dengue virus NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This inhibitory activity suggests that Podocarpusflavone A could serve as a lead compound for the development of novel antiviral therapies.
Conclusion
Podocarpusflavone A stands out as a biflavonoid with significant therapeutic potential. Its well-defined chemical structure and intriguing biological activities, particularly its roles as a DNA topoisomerase I inhibitor and a modulator of the Fyn/Stat3 signaling pathway, make it a compelling candidate for further investigation in oncology, fibrosis, and virology. This technical guide provides a solid foundation of its physical and chemical properties, along with practical experimental protocols to aid researchers in their exploration of this promising natural product. As research progresses, a deeper understanding of its pharmacological profile will undoubtedly unlock new avenues for its application in modern medicine.
References
-
PubChem. (n.d.). Podocarpusflavone A. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Yeh, P. H., Chang, F. R., & Wu, Y. C. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
-
Li, X., Wang, Y., Li, J., Zhang, Y., & Wang, Y. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. Phytomedicine, 110, 154627. [Link]
- Coulerie, P., et al. (2013). Biflavonoids from Dacrydium balansae with potent inhibitory activity on dengue 2 NS5 polymerase. Planta Medica, 79(14), 1327-1332.
-
ResearchGate. (n.d.). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. Retrieved from [Link][3]
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A Comprehensive Technical Guide to Podocarpusflavone A: Physicochemical Properties, Biological Activities, and Analytical Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Podocarpusflavone A is a naturally occurring biflavonoid that has garnered significant interest within the scientific community due to its complex structure and diverse pharmacological profile. As a member of the flavonoid oligomer class, it demonstrates a range of biological activities, including potent antiviral, anticancer, and neuroprotective effects.[1][2] This technical guide provides an in-depth analysis of Podocarpusflavone A, focusing on its core physicochemical properties, established biological targets, and the requisite methodologies for its isolation and characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction to Podocarpusflavone A
Podocarpusflavone A, also known as PCFA, is a C-C linked biflavone, meaning it is composed of two flavonoid units joined by a direct carbon-carbon bond. This structural complexity distinguishes it from simpler monomeric flavonoids and is central to its unique biological functions.
1.1. Natural Occurrence This compound has been successfully isolated from a variety of plant species, highlighting its role as a specialized metabolite. Key botanical sources include:
The presence of Podocarpusflavone A in these evolutionarily distinct plant families suggests a conserved biosynthetic pathway and underscores its potential ecological or defensive functions for the host plant.
1.2. Significance in Drug Discovery The therapeutic potential of Podocarpusflavone A is broad. It has been identified as a potent inhibitor of critical viral and human enzymes, including dengue virus RNA polymerase and human DNA topoisomerase I.[1][2][5][6][7] Furthermore, its ability to modulate key cellular processes such as apoptosis, oxidative stress, and protein aggregation makes it a compelling lead compound for oncology and neurodegenerative disease research.[1][2][5]
Core Physicochemical Properties
Accurate characterization of a molecule's physicochemical properties is the cornerstone of all subsequent research and development. The definitive properties of Podocarpusflavone A are summarized below.
2.1. Chemical Identity and Molecular Formula The empirical formula for Podocarpusflavone A has been unequivocally established through high-resolution mass spectrometry and elemental analysis.
This formula indicates a high degree of unsaturation and oxygenation, which is characteristic of complex polyphenolic compounds.
2.2. Molecular Weight and Mass Spectrometry Data A distinction must be made between the average molecular weight (calculated using the weighted average of natural isotopic abundances) and the monoisotopic or exact mass (calculated using the mass of the most abundant isotope of each element). For high-resolution mass spectrometry, the monoisotopic mass is the critical value for formula determination.
| Parameter | Value | Source (Example) |
| Molecular Formula | C₃₁H₂₀O₁₀ | [1][4][7] |
| Average Molecular Weight | 552.49 g/mol | [2] |
| Monoisotopic (Exact) Mass | 552.1056 Da | [2][4][9] |
| CAS Registry Number | 22136-74-9 | [1][2][7] |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [1][2][4] |
| InChI Key | RBTRUVNXLDXHBJ-UHFFFAOYSA-N | [1][2] |
2.3. Solubility Profile The polarity of Podocarpusflavone A, conferred by its multiple hydroxyl groups, dictates its solubility. It is generally described as a solid with the following solubility characteristics:
-
Soluble in: Dimethyl sulfoxide (DMSO), Ethanol[1]
-
Sparingly Soluble in: Water, less polar organic solvents
Causality Behind Solvent Choice: For in vitro biological assays, DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. For extraction and chromatography, ethanol or methanol are often used as they provide a good balance of polarity to efficiently extract biflavonoids from plant matrices.
Biological Activities and Therapeutic Potential
Podocarpusflavone A exerts its biological effects by interacting with multiple molecular targets. This polypharmacological profile is a key area of investigation for its therapeutic application.
3.1. Key Molecular Targets The compound has been shown to directly inhibit several enzymes and pathways critical to disease pathogenesis.
-
Antiviral Activity: It is a potent inhibitor of the dengue virus NS5 RNA-dependent RNA polymerase (RdRp) with an IC₅₀ value of 0.75 µM.[1][2] This direct inhibition of the viral replication machinery makes it a promising candidate for antiviral drug development.
-
Anticancer Activity: Podocarpusflavone A acts as a DNA topoisomerase I inhibitor, an established mechanism for anticancer drugs.[5][6][7] It induces apoptosis in breast cancer (MCF-7) cells and reduces the viability of various melanoma cell lines.[1][5]
-
Enzyme Inhibition: It also inhibits cathepsin B (IC₅₀ = 1.68 µM) and the STAT3 signaling pathway, both of which are implicated in cancer progression.[1][2]
-
Antioxidant and Neuroprotective Effects: The compound effectively reduces the production of reactive oxygen species (ROS).[1][2] Furthermore, it inhibits the aggregation of amyloid-β (1-40) peptide with an IC₅₀ of 4.9 μM, suggesting a potential role in mitigating the pathology of Alzheimer's disease.[1][2]
Caption: Key molecular targets and pathways modulated by Podocarpusflavone A.
Methodologies for Isolation and Analysis
The successful study of Podocarpusflavone A relies on robust and reproducible methods for its extraction, purification, and analytical characterization.
4.1. Extraction and Isolation from Natural Sources The following protocol describes a generalized, self-validating workflow for isolating Podocarpusflavone A from dried plant material. Each step includes a rationale to guide experimental design.
Caption: Generalized workflow for the extraction and purification of Podocarpusflavone A.
Step-by-Step Protocol:
-
Material Preparation:
-
Action: Air-dry the plant material (e.g., leaves, bark) in the shade to prevent degradation of phenolic compounds. Grind the dried material into a fine powder.
-
Rationale: Drying prevents microbial degradation and water interference. Grinding increases the surface area, maximizing solvent penetration and extraction efficiency.
-
-
Solvent Extraction:
-
Action: Macerate the powdered material in 80-95% methanol or ethanol at room temperature for 24-48 hours, with occasional agitation. Repeat the process 2-3 times.
-
Rationale: Methanol/ethanol are effective at extracting a wide range of polar and moderately nonpolar compounds, including biflavonoids. Repeated extractions ensure near-complete recovery from the plant matrix.
-
-
Concentration:
-
Action: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Rationale: Reduced pressure allows for solvent removal at a lower temperature, preventing thermal degradation of the target compound.
-
-
Fractionation (Self-Validating Step):
-
Action: Subject the crude extract to column chromatography over a silica gel stationary phase. Elute with a gradient solvent system, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Rationale: This step separates compounds based on polarity. Biflavonoids like Podocarpusflavone A will elute in the more polar fractions. Monitoring the fractions by Thin Layer Chromatography (TLC) provides real-time validation of the separation process.
-
-
Final Purification:
-
Action: Pool the fractions containing the target compound and perform further purification using size-exclusion chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (Prep-HPLC).
-
Rationale: Sephadex LH-20 separates molecules based on size and polarity, effectively removing remaining small molecule impurities and pigments. Prep-HPLC provides the highest resolution for isolating the compound to >98% purity, which is essential for biological testing and structural elucidation.
-
4.2. Analytical Characterization Once purified, the identity and structure of Podocarpusflavone A must be confirmed using a suite of spectroscopic techniques.
Protocol: HPLC-MS for Identity Confirmation and Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade DMSO or methanol. Dilute to a working concentration of ~10-50 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid aids in protonation of the analyte for better peak shape and improved ionization in the mass spectrometer.
-
Gradient: A typical gradient would be 10% B to 95% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV/Vis detector set at 272 nm and 334 nm.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
-
Rationale: The multiple phenolic hydroxyls on Podocarpusflavone A are readily deprotonated, making ESI in negative ion mode highly sensitive for detecting the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution instrument (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Scan for the [M-H]⁻ ion at m/z 551.10. The instrument should be calibrated to provide a mass accuracy of <5 ppm.
-
-
Structural Elucidation:
-
¹H and ¹³C NMR: For unambiguous structural confirmation, acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a deuterated solvent like DMSO-d₆. The complex splitting patterns and correlations will definitively establish the connectivity of the two flavonoid units.
-
Conclusion and Future Directions
Podocarpusflavone A stands out as a biflavonoid with significant therapeutic promise. Its well-defined molecular formula (C₃₁H₂₀O₁₀) and molecular weight (552.49 g/mol ) are the starting points for its comprehensive study. The compound's ability to inhibit multiple key targets in viral diseases, cancer, and neurodegeneration validates its position as a high-value lead compound. Future research should focus on semi-synthetic modifications to improve its pharmacokinetic properties and target specificity, as well as deeper investigations into its in vivo efficacy and safety profiles to pave the way for potential clinical development.
References
-
National Center for Biotechnology Information. (n.d.). Podocarpusflavone A (CID 5320644). PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). Podocarpusflavone a (C31H20O10). Retrieved from [Link]
-
PubMed. (1995). [Chemical compositions of Podocarpus imbricatus]. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). podocarpusflavone A CAS#: 22136-74-9. Retrieved from [Link]
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Known biological activities of Podocarpusflavone A
An In-Depth Technical Guide to the Biological Activities of Podocarpusflavone A
Abstract: Podocarpusflavone A (PCFA), a naturally occurring biflavonoid, has emerged as a molecule of significant interest within the scientific and drug development communities. Primarily isolated from various species of the Podocarpus genus, this compound demonstrates a remarkable breadth of biological activities, positioning it as a promising lead for therapeutic development. This guide provides a comprehensive technical overview of the known biological functions of Podocarpusflavone A, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the core molecular mechanisms, present validated experimental protocols for assessing its activity, and visualize key signaling pathways to offer a holistic understanding for researchers, scientists, and drug development professionals.
Introduction to Podocarpusflavone A
Podocarpusflavone A is a biflavonoid, specifically a dimer formed from the linkage of two common flavonoid monomers: apigenin and acacetin (the 4'-methyl ether of apigenin).[1] The linkage is typically a C3′→C8″ interflavonoid bond.[1] While its name derives from the Podocarpus genus, from which it was widely isolated, PCFA is also found in other plant genera, including Kielmeyera, Garcinia, and Juniperus.[1][2] Its complex structure underpins a diverse pharmacological profile, which we will explore in detail.
Anticancer Activity: A Multi-Pronged Approach
The most extensively studied biological activity of Podocarpusflavone A is its potent anticancer effect, which is mediated through distinct and complementary mechanisms.
Mechanism I: Inhibition of the JAK2/STAT3 Signaling Pathway
A pivotal mechanism underlying PCFA's efficacy, particularly in skin cutaneous melanoma, is its targeted suppression of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[3] The JAK2/STAT3 cascade is a critical regulator of cell proliferation, survival, and differentiation; its aberrant activation is a known driver in the development and progression of many cancers, including melanoma.[3]
PCFA intervenes at a key point in this pathway by inhibiting the phosphorylation of JAK2.[3] This action prevents the subsequent activation (phosphorylation) of STAT3. Without activated STAT3, the transcription of downstream target genes responsible for cell cycle progression and apoptosis inhibition is halted. The ultimate outcome is a restraint of the cell cycle and the induction of programmed cell death (apoptosis) in cancer cells.[3] This activity has been validated in both in vitro melanoma cell lines and in vivo mouse xenograft models.[3]
Mechanism II: Inhibition of Topoisomerase I
Podocarpusflavone A also exhibits moderate inhibitory activity against Topoisomerase I, a crucial enzyme that alleviates torsional strain in DNA during replication and transcription.[2][4] By inhibiting this enzyme, PCFA induces DNA damage, which can trigger cell cycle arrest and apoptosis. This mechanism contributes to its broad cytotoxicity against a range of human tumor cell lines, including oral epidermoid carcinoma (KB), colon adenocarcinoma (DLD), breast carcinoma (MCF-7), and laryngeal carcinoma (HEp-2).[2][4] In MCF-7 cells, this cytotoxic action has been specifically linked to cell cycle arrest at the sub-G1/S phase, a common characteristic of Topoisomerase I inhibitors.[2][4]
Summary of Cytotoxic Activity
The efficacy of Podocarpusflavone A has been quantified across several cancer cell lines.
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |
| DLD | Colon Adenocarcinoma | 16.24 | [2][4] |
| KB | Oral Epidermoid Carcinoma | 4.56 | [2][4] |
| MCF-7 | Breast Carcinoma | 11.38 | [2][4] |
| HEp-2 | Laryngeal Carcinoma | 12.01 | [2][4] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of Podocarpusflavone A in culture medium. Replace the existing medium with the PCFA-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of PCFA to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity
Podocarpusflavone A possesses a notable spectrum of antimicrobial activity, demonstrating its potential as a lead for developing new anti-infective agents.
Antibacterial and Antimycobacterial Effects
PCFA has shown broad-spectrum activity against both Gram-positive (Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[5][6] More significantly, it displays potent antimycobacterial properties. Studies have confirmed its efficacy against Mycobacterium tuberculosis (the causative agent of tuberculosis) and Mycobacterium marinum.[1] In an in vitro infected macrophage model, PCFA was able to significantly reduce mycobacterial growth.[1]
In silico modeling predicts that one mode of its antimycobacterial action is the inhibition of Protein tyrosine phosphatase B (PtpB), a key virulence factor secreted by M. tuberculosis into host cells to disrupt signaling and aid bacterial survival.[1]
| Organism | Type | Activity Metric | Value | Reference |
| Enterococcus faecalis | Gram-positive Bacteria | Good Activity (SI > 15) | - | [6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Good Activity (SI > 15) | - | [6] |
| M. marinum | Mycobacteria | MIC₅₀ | 34.38 ± 1.88 µM | [1] |
| M. tuberculosis H37Rv | Mycobacteria | Active | - | [1] |
Antifungal Activity
The antifungal activity of Podocarpusflavone A is less pronounced compared to its antibacterial effects.[5][6] While some activity is present, other related biflavonoids have demonstrated superior potency against fungal pathogens like Aspergillus fumigatus and Cryptococcus neoformans.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The serial microplate dilution method is a standard technique to determine the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.
Methodology:
-
Preparation: In a 96-well microplate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria) to all wells. Add 50 µL of the test compound (PCFA, dissolved in a suitable solvent like DMSO and diluted in broth) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. This creates a gradient of decreasing compound concentration.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum in broth and add 50 µL to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (microbe, no compound) and a negative control (broth only, no microbe).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Growth Assessment: After incubation, assess microbial growth. This can be done visually or by adding a growth indicator like tetrazolium violet or resazurin, which changes color in the presence of metabolic activity.
-
MIC Determination: The MIC is the lowest concentration of Podocarpusflavone A in which no visible growth (or color change) is observed.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Podocarpusflavone A demonstrates significant activity in modulating these processes.
Anti-inflammatory Mechanisms
PCFA has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[1] While the exact pathway for PCFA is still under full investigation, flavonoids as a class typically exert anti-inflammatory effects by inhibiting major pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[7][8] Furthermore, crude extracts from Podocarpus species, which contain PCFA, have been shown to inhibit the cyclooxygenase enzymes (COX-1 and COX-2) that are central to the inflammatory response.[9][10]
Antioxidant and Cardioprotective Effects
As an antioxidant, Podocarpusflavone A can directly neutralize harmful reactive oxygen species (ROS) and inhibit enzymes responsible for their production.[1] It has been found to inhibit NADPH oxidase, a major source of cellular ROS, in human neutrophils.[1] This antioxidant capacity translates into tangible cytoprotective effects. In studies using H9c2 cardiomyocytes (a heart muscle cell line), flavonoids from Podocarpus macrophyllus, including PCFA, provided significant protection against cell death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent.[11] This cardioprotective effect was achieved by reducing intracellular ROS levels and subsequently decreasing the release of lactate dehydrogenase and creatine kinase, which are markers of cellular damage.[11]
Other Notable Biological Activities
Beyond its primary roles, Podocarpusflavone A has been identified as an inhibitor of several other enzymes and processes:
-
Antiviral Activity: PCFA has been reported to possess antiviral properties, a common trait among flavonoids that can interfere with various stages of the viral life cycle, from entry to replication.[1][12]
-
Tyrosinase Inhibition: It has demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for treating hyperpigmentation disorders.[13]
-
Phosphodiesterase Inhibition: PCFA is classified as a cyclic nucleotide phosphodiesterase inhibitor, indicating it can modulate intracellular signaling pathways that rely on cAMP and cGMP.[13]
Conclusion
Podocarpusflavone A is a potent, multi-target biflavonoid with a compelling profile of biological activities. Its ability to simultaneously inhibit critical cancer-driving pathways like JAK2/STAT3, suppress microbial growth through unique mechanisms, and quell inflammation and oxidative stress makes it a highly valuable molecule for further investigation. The experimental frameworks provided in this guide offer validated starting points for researchers seeking to explore and harness the therapeutic potential of this remarkable natural product. Future work should focus on optimizing its bioavailability, further elucidating its molecular targets, and advancing it through preclinical and clinical development pipelines.
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Title: Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling Source: PubMed URL: [Link]
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Title: Flavonoids from Podocarpus macrophyllus and their cardioprotective activities Source: ResearchGate URL: [Link]
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Title: Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves Source: ResearchGate URL: [Link]
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Title: Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves Source: PubMed URL: [Link]
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Title: Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights Source: MDPI URL: [Link]
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Title: Antibacterial Effect of Amentoflavone and Its Synergistic Effect with Antibiotics Source: ResearchGate URL: [Link]
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Title: Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii Source: PubMed URL: [Link]
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Title: Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species Source: ResearchGate URL: [Link]
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Preliminary Mechanistic Insights into Podocarpusflavone A: A Technical Guide for Preclinical Research
Introduction: Unveiling the Therapeutic Potential of Podocarpusflavone A
Podocarpusflavone A, a naturally occurring biflavonoid predominantly isolated from the Podocarpus species, has emerged as a compound of significant interest within the drug discovery landscape.[1][2][3] Flavonoids, a diverse group of polyphenolic compounds, are well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] Preliminary studies on Podocarpusflavone A have indicated its potential as a cytotoxic agent against various cancer cell lines, an inhibitor of Topoisomerase I, and a modulator of inflammatory pathways, suggesting a multifaceted mechanism of action.[7][8][9]
This technical guide is designed for researchers, scientists, and drug development professionals embarking on the preliminary investigation of Podocarpusflavone A's mechanism of action. It provides a structured, yet flexible, framework of well-established experimental protocols, grounded in scientific integrity and practical insights. The following sections will detail methodologies to explore the cytotoxic, pro-apoptotic, anti-inflammatory, and antioxidant properties of this promising biflavonoid.
I. Assessment of Cytotoxicity and Anti-Proliferative Effects
A foundational step in characterizing any potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11][12]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[10] By treating cancer cell lines with varying concentrations of Podocarpusflavone A, we can determine its cytotoxic and anti-proliferative efficacy.
Recommended Cell Lines
Based on existing literature, the following human cancer cell lines have shown susceptibility to Podocarpusflavone A and are recommended for initial screening[7][8]:
| Cell Line | Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, luminal A subtype. |
| DLD-1 | Colorectal Adenocarcinoma | Epithelial-like morphology, forms monolayers.[13] |
| KB | Cervical Carcinoma (HeLa contaminant) | Epithelial morphology, widely used in cancer research.[1][8][14] |
| HEp-2 | Laryngeal Carcinoma (HeLa contaminant) | Epithelial-like cells, positive for keratin.[9][15] |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Podocarpusflavone A in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of Podocarpusflavone A. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Podocarpusflavone A that inhibits 50% of cell growth).
II. Elucidation of Pro-Apoptotic Mechanisms
Evidence suggests that Podocarpusflavone A induces apoptosis, or programmed cell death, in cancer cells.[7][8] Investigating the key molecular players in this process, such as the Bcl-2 family of proteins and caspases, is crucial to understanding its mechanism.
Scientific Rationale
Apoptosis is a tightly regulated process involving a cascade of molecular events. The intrinsic (mitochondrial) pathway is a major route to apoptosis, controlled by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[18][19] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and activating a cascade of caspases, including the executioner caspase-3.[20][21] Western blotting is a powerful technique to detect changes in the expression levels of these key apoptotic proteins.[22][23]
Signaling Pathway: Intrinsic Apoptosis
Caption: Proposed intrinsic apoptotic pathway induced by Podocarpusflavone A.
Experimental Workflow: Western Blotting for Apoptotic Markers
Caption: General workflow for Western blot analysis of apoptotic markers.
Detailed Protocol: Western Blotting
-
Cell Treatment and Lysis: Culture selected cancer cells and treat with Podocarpusflavone A at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
III. Investigation of Anti-Inflammatory Potential via the NF-κB Pathway
Chronic inflammation is a hallmark of cancer and other diseases.[6] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[24] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[25] Given that Podocarpusflavone A has shown efficacy in a renal fibrosis model characterized by inflammation, investigating its effect on the NF-κB pathway is a logical next step.[9]
Scientific Rationale
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[26] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[27][28] The inhibitory effect of Podocarpusflavone A can be assessed by examining the degradation of IκBα via Western blot and the nuclear translocation of p65 by immunofluorescence. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly activates the NF-κB pathway in response to LPS.[7][29]
Signaling Pathway: NF-κB Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Podocarpusflavone A.
Detailed Protocol: IκBα Degradation by Western Blot
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of Podocarpusflavone A for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα degradation.[30]
-
Sample Preparation and Western Blot: Follow the Western blot protocol outlined in Section II, using a primary antibody specific for IκBα. A decrease in the IκBα band intensity upon LPS stimulation, and its rescue by Podocarpusflavone A, would indicate an inhibitory effect.
Detailed Protocol: p65 Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips and treat as described above for the IκBα degradation assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.[6]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips and visualize using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. An effective inhibitory action of Podocarpusflavone A will be observed as the retention of p65 in the cytoplasm even in the presence of LPS.[31]
IV. Evaluation of Antioxidant Capacity
Flavonoids are renowned for their antioxidant properties, which contribute to their protective effects against various diseases.[26][28] A study has already indicated the antioxidant potential of Podocarpusflavone A.[28] Standard in vitro assays can be employed to quantify this activity.
Scientific Rationale
Antioxidants can neutralize harmful free radicals through various mechanisms, including hydrogen atom transfer and single electron transfer.[32] Commonly used spectrophotometric assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.[3][7][33]
Experimental Workflow: Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Detailed Protocols: Antioxidant Assays
-
DPPH Assay:
-
In a 96-well plate, add 100 µL of various concentrations of Podocarpusflavone A or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[7][13]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix the diluted ABTS•+ solution with various concentrations of Podocarpusflavone A or a standard (e.g., Trolox).
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. A decrease in absorbance indicates scavenging of the radical cation.[11]
-
-
FRAP Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[1]
-
Add the FRAP reagent to the wells of a 96-well plate containing various concentrations of Podocarpusflavone A or a ferrous sulfate standard.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm. An increase in absorbance indicates the reduction of Fe³⁺ to Fe²⁺.
-
V. Corroboration of Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Topoisomerase I is a validated target for cancer chemotherapy. The finding that Podocarpusflavone A moderately inhibits Topoisomerase I warrants further investigation.[7][8]
Scientific Rationale
Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to unwind, and then resealing the break.[16] A DNA relaxation assay can be used to assess the inhibitory activity of Podocarpusflavone A on this enzyme. In this assay, the faster-migrating supercoiled plasmid DNA is converted to a slower-migrating relaxed form by the enzyme. An inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band on an agarose gel.[8][29]
Experimental Workflow: DNA Topoisomerase I Relaxation Assay
Caption: Workflow for the DNA topoisomerase I relaxation assay.
Detailed Protocol: DNA Topoisomerase I Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and various concentrations of Podocarpusflavone A. Include a positive control inhibitor (e.g., camptothecin) and a no-enzyme control.
-
Enzyme Addition and Incubation: Add human Topoisomerase I to the reaction mixtures and incubate at 37°C for 30-60 minutes.[8][29]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A dose-dependent inhibition of DNA relaxation by Podocarpusflavone A will be observed as a decrease in the relaxed DNA band and a corresponding increase in the supercoiled DNA band.
VI. Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for the preliminary investigation of Podocarpusflavone A's mechanism of action. The outlined protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data on its anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties, as well as its inhibitory effect on Topoisomerase I.
The results from these studies will provide a solid foundation for more in-depth mechanistic investigations, including the identification of specific protein targets, the elucidation of upstream signaling events, and in vivo efficacy studies. A thorough understanding of the multifaceted mechanism of action of Podocarpusflavone A will be instrumental in advancing its development as a potential therapeutic agent.
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Podocarpusflavone A: A Biflavonoid with Potent Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Podocarpusflavone A (PCFA), a naturally occurring biflavonoid, has emerged as a compound of significant interest within the scientific community. Primarily isolated from various species of the Podocarpus genus, this complex molecule has demonstrated a remarkable breadth of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides a comprehensive review of the current research on Podocarpusflavone A, offering in-depth insights into its synthesis, multifaceted biological effects, and underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of this potent natural product.
Physicochemical Properties and Synthesis of Podocarpusflavone A
Podocarpusflavone A is structurally characterized as a C3'-C8" linked dimer of apigenin and acacetin (4'-methyl ether derivative of apigenin).[2] Its chemical formula is C31H20O10, with a molecular weight of 552.5 g/mol .[4]
Total Synthesis of Podocarpusflavone A
The total synthesis of Podocarpusflavone A, while challenging, can be achieved through a convergent synthetic strategy. A key step in this process is the Suzuki-Miyaura cross-coupling reaction, which allows for the crucial C-C bond formation between the two flavonoid moieties.[5][6] The following protocol outlines a plausible synthetic route based on established methodologies for the synthesis of 8-arylflavones.
Experimental Protocol: Synthesis of Podocarpusflavone A via Suzuki-Miyaura Coupling
Step 1: Synthesis of 8-Iodoflavone Intermediate
-
Chalcone Formation: React a suitably protected 2-hydroxyacetophenone with 4-methoxybenzoyl chloride in the presence of a base (e.g., potassium hydroxide) to form the corresponding chalcone.
-
Oxidative Cyclization and Iodination: Treat the resulting chalcone with an iodine source (e.g., iodine monochloride or a combination of iodine and an oxidizing agent like hydrogen peroxide) in a suitable solvent (e.g., dimethyl sulfoxide) to achieve both cyclization to the flavone core and iodination at the C8 position.[7]
-
Purification: Purify the resulting 8-iodoflavone derivative using column chromatography.
Step 2: Synthesis of the Arylboronic Acid Moiety
-
Prepare the corresponding boronic acid or boronate ester of the second flavonoid unit (an apigenin derivative). This can be achieved through various established methods, including the reaction of a Grignard reagent with a trialkyl borate.
Step 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the 8-iodoflavone intermediate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent and Conditions: Dissolve the reactants in a suitable solvent system, such as a mixture of toluene, ethanol, and water. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.[2][8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Podocarpusflavone A.
Step 4: Deprotection (if necessary)
-
If protecting groups were used on the hydroxyl functionalities of the flavonoid rings, remove them using appropriate deprotection conditions (e.g., acid-catalyzed hydrolysis for methoxymethyl ethers or hydrogenolysis for benzyl ethers).
Diagram: Synthetic Pathway of Podocarpusflavone A
Caption: A plausible synthetic route for Podocarpusflavone A.
Biological Activities and Mechanisms of Action
Podocarpusflavone A exhibits a diverse range of pharmacological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
2.1.1. Inhibition of the JAK2/STAT3 Signaling Pathway in Melanoma
Recent studies have identified Podocarpusflavone A as a potent inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in the development and progression of melanoma.[9] PCFA has been shown to suppress the phosphorylation of JAK2, which in turn inhibits the activation of STAT3.[9] This disruption of the JAK2/STAT3 cascade leads to the restraint of the cell cycle and the induction of apoptosis in melanoma cells.[9] Both in vitro and in vivo studies using melanoma cell lines and mouse xenograft models have demonstrated the potent anti-melanoma effects of PCFA.[9]
Diagram: PCFA Inhibition of the JAK2/STAT3 Pathway
Caption: PCFA inhibits JAK2 phosphorylation, blocking STAT3 activation.
Experimental Protocol: Western Blot Analysis of JAK2/STAT3 Pathway
-
Cell Culture and Treatment: Culture melanoma cells (e.g., A375) to 70-80% confluency. Treat the cells with varying concentrations of Podocarpusflavone A for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2.1.2. Cytotoxicity and Topoisomerase I Inhibition
Podocarpusflavone A has demonstrated significant cytotoxic effects against a range of human tumor cell lines, including oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), colon adenocarcinoma (DLD), and laryngeal carcinoma (HEp-2).[1][10] The mechanism underlying this cytotoxicity is, in part, attributed to the inhibition of DNA topoisomerase I.[1] This enzyme plays a crucial role in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptosis. PCFA has been shown to induce apoptosis in MCF-7 cells, with a notable arrest in the sub-G1/S phase of the cell cycle.[1][10]
Table 1: Cytotoxic Activity of Podocarpusflavone A
| Cell Line | Cancer Type | ED50 (µg/mL) |
| DLD | Colon Adenocarcinoma | 4.56 - 16.24 |
| KB | Oral Epidermoid Carcinoma | 4.56 - 16.24 |
| MCF-7 | Breast Carcinoma | 4.56 - 16.24 |
| HEp-2 | Laryngeal Carcinoma | 4.56 - 16.24 |
| Data sourced from[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Podocarpusflavone A for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Protocol: Topoisomerase I Inhibitory Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Podocarpusflavone A to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Antimycobacterial Activity
Podocarpusflavone A has been identified as a promising agent against Mycobacterium tuberculosis.[7] In vitro studies have shown its ability to inhibit the extracellular growth of M. tuberculosis and to be effective against mycobacteria within infected macrophages, especially when combined with isoniazid.[7] Furthermore, in vivo studies using zebrafish larvae models have demonstrated the ability of PCFA to inhibit the growth of Mycobacterium marinum, a close relative of M. tuberculosis.[7] A predicted mechanism of action involves the inhibition of the protein tyrosine phosphatase B (PtpB) of M. tuberculosis, a virulence factor that suppresses the host's immune response.[2][7]
Table 2: Antimycobacterial Activity of Podocarpusflavone A
| Mycobacterial Strain | Assay Type | MIC50 |
| M. marinum Wasabi | In vitro | 34.38 ± 1.88 µM |
| Data sourced from[2] |
Experimental Protocol: In Vitro Antimycobacterial Assay (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: Prepare serial dilutions of Podocarpusflavone A in a 96-well microplate.
-
Inoculation: Add the mycobacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) by visual inspection for turbidity or by using a growth indicator such as resazurin.
Anti-inflammatory and Antioxidant Activities
Extracts from various Podocarpus species, which are known to contain Podocarpusflavone A, have shown significant anti-inflammatory and antioxidant properties.[11][12] The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.[11][12] The antioxidant activity is demonstrated through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[5][6]
Cardioprotective Effects
Flavonoids isolated from Podocarpus macrophyllus, including Podocarpusflavone A, have exhibited significant cardioprotective effects.[5] These compounds have been shown to decrease H2O2-induced cell death in H9c2 cardiomyocytes, reduce the levels of lactate dehydrogenase and creatine kinase, and inhibit the elevation of intracellular reactive oxygen species.[5]
Antiviral Properties
Podocarpusflavone A has been identified as a potent non-cytotoxic inhibitor of the dengue virus NS5 polymerase, suggesting its potential as a template for the development of drugs against the dengue fever virus.[13]
In Vivo Models for Podocarpusflavone A Research
The zebrafish (Danio rerio) xenograft model has emerged as a valuable tool for the in vivo evaluation of anticancer agents like Podocarpusflavone A.[9] The optical transparency of zebrafish embryos allows for real-time visualization of tumor growth and metastasis.[9]
Diagram: Zebrafish Xenograft Workflow
Caption: Workflow for assessing PCFA efficacy in a zebrafish xenograft model.
Experimental Protocol: Zebrafish Xenograft Model
-
Cell Preparation: Label melanoma cells with a fluorescent dye (e.g., DiI or GFP).
-
Microinjection: Microinject the labeled cancer cells into the yolk sac of 2-day post-fertilization (dpf) zebrafish embryos.
-
Compound Treatment: Expose the engrafted embryos to different concentrations of Podocarpusflavone A in the embryo medium.
-
Imaging: At specific time points (e.g., 24, 48, and 72 hours post-injection), anesthetize the embryos and image the fluorescent tumor mass using a fluorescence microscope.
-
Quantification: Quantify the tumor size and any metastatic dissemination to evaluate the efficacy of PCFA.
Future Directions and Conclusion
Podocarpusflavone A stands out as a natural product with a compelling profile of biological activities, particularly in the realm of oncology. Its well-defined mechanism of action against the JAK2/STAT3 pathway in melanoma, coupled with its topoisomerase I inhibitory activity, underscores its potential as a lead compound for the development of novel anticancer therapies. The promising results from in vitro and in vivo studies warrant further investigation, including preclinical toxicology and pharmacokinetic studies.
The diverse pharmacological properties of Podocarpusflavone A, including its antimycobacterial, anti-inflammatory, cardioprotective, and antiviral effects, suggest that its therapeutic applications may extend beyond cancer. Future research should focus on elucidating the structure-activity relationships of PCFA to design and synthesize more potent and selective analogs. Furthermore, the development of efficient and scalable synthetic routes will be crucial for the continued exploration and potential clinical translation of this remarkable biflavonoid.
References
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Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. PubMed. Available at: [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed. Available at: [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. Available at: [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. PMC. Available at: [Link]
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Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. PMC. Available at: [Link]
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Podocarpusflavone A. PubChem. Available at: [Link]
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Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. Available at: [Link]
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Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. MDPI. Available at: [Link]
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Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. PubMed. Available at: [Link]
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Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. University of Pretoria. Available at: [Link]
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Suzuki-Miyaura Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 8- and 3'-Iodoflavones and Related Compounds. ACS Publications. Available at: [Link]
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Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. Available at: [Link]
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From biomass to natural flavonoids: Studies for total synthesis of Podocarflavone A. ResearchGate. Available at: [Link]
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Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. PubMed. Available at: [Link]
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Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. PMC. Available at: [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed. Available at: [Link]
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(PDF) Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. ResearchGate. Available at: [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Available at: [Link]
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(PDF) Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. ResearchGate. Available at: [Link]
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Podocarpusflavone A: A Biflavonoid Inhibitor of DNA Topoisomerase I – A Technical Guide for Drug Discovery Professionals
Abstract
Podocarpusflavone A (PFA), a naturally occurring biflavonoid, has emerged as a molecule of interest in oncology due to its activity as a DNA topoisomerase I (Top1) inhibitor. This guide provides an in-depth technical overview of PFA, from its mechanism of action to detailed experimental protocols for its characterization. We will explore the evidence suggesting PFA functions as a catalytic inhibitor of Top1, its cytotoxic profile against various cancer cell lines, and the methodologies required to rigorously evaluate its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the anticancer potential of this promising natural product.
Introduction: The Critical Role of DNA Topoisomerase I in Oncology
DNA topoisomerase I is a vital nuclear enzyme responsible for resolving topological challenges in DNA that arise during replication, transcription, and recombination. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing for controlled rotation of the DNA, followed by religation of the strand break.[1] Due to their high proliferative rate, cancer cells are particularly dependent on Top1 to manage the torsional stress of DNA replication. This dependency makes Top1 a well-established and validated target for anticancer therapies.[1]
Inhibitors of Top1 can be broadly classified into two categories:
-
Topoisomerase Poisons: These agents, such as the well-known camptothecin and its derivatives, stabilize the transient "cleavable complex," which consists of Top1 covalently bound to the DNA. This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[2]
-
Catalytic Inhibitors: These inhibitors act by preventing the enzyme from performing its catalytic function, either by blocking DNA binding or by inhibiting the cleavage step. Unlike poisons, they do not stabilize the cleavable complex.
Podocarpusflavone A belongs to the flavonoid class of compounds, many of which have been investigated for their topoisomerase inhibitory activities. Several studies on flavonoids suggest that they often act as catalytic inhibitors rather than poisons of Top1.[3] This distinction is critical in drug development, as catalytic inhibitors may offer a different efficacy and toxicity profile compared to topoisomerase poisons.
Podocarpusflavone A: A Profile
Podocarpusflavone A is a biflavonoid, a subclass of flavonoids characterized by the linkage of two flavonoid moieties. It has been isolated from various plant species, including those of the Podocarpus genus.
Chemical Structure:
-
IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
-
Molecular Formula: C₃₁H₂₀O₁₀
-
Molecular Weight: 552.5 g/mol
Mechanism of Action: Unraveling the Inhibition of Topoisomerase I
The precise mechanism by which Podocarpusflavone A inhibits Topoisomerase I is a subject of ongoing research. However, based on studies of related flavonoids, a compelling hypothesis is that PFA functions as a catalytic inhibitor . This is supported by findings that many flavonoids inhibit the catalytic activity of Top1 without stabilizing the Top1-DNA cleavable complex.[3]
The proposed mechanism of action for PFA as a catalytic inhibitor is illustrated below:
Figure 1: Proposed mechanism of Podocarpusflavone A as a catalytic inhibitor of Topoisomerase I.
A key experimental distinction between a catalytic inhibitor and a poison is the DNA cleavage assay , which is detailed in the experimental protocols section. This assay determines whether a compound stabilizes the covalent Top1-DNA intermediate. For many flavonoids tested, no stabilization of the Top1-DNA cleavage complex has been observed, supporting the catalytic inhibition model.[3]
Furthermore, some biflavonoids have been shown to be DNA interacting agents, capable of unwinding DNA.[4] This suggests a potential dual mechanism where PFA might also interfere with the DNA substrate itself, further impeding the action of Top1. An ethidium bromide displacement assay can be employed to investigate the DNA intercalation potential of PFA.
In Vitro Efficacy: Cytotoxicity Profile
Podocarpusflavone A has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of a compound. While a comprehensive IC₅₀ table for PFA across a wide range of cancer cell lines is still being fully elucidated in the public domain, studies on related biflavonoids from Podocarpus and other plant species provide valuable insights into its potential efficacy. For instance, related biflavonoids have shown inhibitory activity against human leukemia K562 cells and murine Ehrlich carcinoma.[4][5] A study on melanoma also demonstrated the in vitro and in vivo efficacy of PFA, although this was attributed to the inhibition of the JAK2/STAT3 pathway.[6]
Table 1: Representative Cytotoxicity Data for Biflavonoids Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7"-O-Methyl-agathisflavone | Ehrlich Carcinoma | 24 ± 1.4 | [5] |
| Amentoflavone | Ehrlich Carcinoma | 26 ± 1.1 | [5] |
| 2'',3''-diidroochnaflavone | Ehrlich Carcinoma | 17.2 | [4] |
| 2'',3''-diidroochnaflavone | K562 (Human Leukemia) | 89.0 | [4] |
Experimental Protocols for the Evaluation of Podocarpusflavone A
To rigorously assess the potential of Podocarpusflavone A as a DNA topoisomerase I inhibitor, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for these key assays.
DNA Topoisomerase I Relaxation Assay
This assay is the primary method to determine if a compound inhibits the catalytic activity of Top1.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the DNA remains supercoiled. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Workflow:
Figure 2: Workflow for the DNA Topoisomerase I Relaxation Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
2 µL of 10x Topoisomerase I reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 5 mM EDTA)
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL pBR322)
-
1 µL of Podocarpusflavone A at various concentrations (dissolved in DMSO) or DMSO as a vehicle control.
-
Distilled water to a final volume of 19 µL.
-
Add 1 µL of human DNA Topoisomerase I (1-2 units).
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of stop buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue).
-
Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the gel length.
-
Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
DNA Topoisomerase I Cleavage Assay
This assay is critical to differentiate between a catalytic inhibitor and a topoisomerase poison.
Principle: Topoisomerase poisons stabilize the cleavable complex, leading to an accumulation of cleaved DNA fragments upon denaturation. This assay uses a radiolabeled DNA substrate to detect these cleavage products.
Detailed Protocol:
-
Substrate Preparation: A DNA fragment (e.g., an oligonucleotide) is 3'-end-labeled with [α-³²P]dideoxyATP using terminal deoxynucleotidyl transferase.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Radiolabeled DNA substrate (final concentration ~2 nM)
-
Top1 reaction buffer
-
Podocarpusflavone A at various concentrations (or a known poison like camptothecin as a positive control)
-
Recombinant human Topoisomerase I
-
-
Incubation: Incubate the reaction at 25°C for 20 minutes to allow the cleavage-religation equilibrium to be reached.
-
Termination and Denaturation: Stop the reaction by adding SDS to a final concentration of 0.5%.
-
Electrophoresis: Add loading buffer (containing formamide) and heat the samples to denature the DNA. Load the samples onto a denaturing polyacrylamide gel (e.g., 20%).
-
Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. An increase in the intensity of shorter DNA fragments in the presence of the compound indicates stabilization of the cleavable complex, characteristic of a topoisomerase poison.[7][8][9]
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines if Podocarpusflavone A can bind to DNA by intercalation.
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in fluorescence.[10][11]
Workflow:
Figure 3: Workflow for the Ethidium Bromide Displacement Assay.
Detailed Protocol:
-
Prepare DNA-EtBr Complex: In a fluorescence cuvette or a 96-well plate, mix calf thymus DNA and ethidium bromide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to final concentrations of approximately 50 µM and 5 µM, respectively. Incubate at room temperature for 10 minutes.
-
Titration: Add increasing concentrations of Podocarpusflavone A to the DNA-EtBr complex. Mix well after each addition.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~600 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of the PFA concentration. A decrease in fluorescence indicates displacement of EtBr. The concentration of PFA that causes a 50% reduction in fluorescence (IC₅₀) can be calculated to quantify its DNA binding affinity.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the effect of Podocarpusflavone A on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of Podocarpusflavone A (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Preclinical Development and Future Perspectives
The journey of a natural product from a laboratory curiosity to a clinical candidate is long and requires rigorous preclinical evaluation. For Podocarpusflavone A, the following steps are crucial:
-
In Vivo Efficacy Studies: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo anticancer activity of a compound.[12][13] A study has already demonstrated the efficacy of PFA in a melanoma xenograft model, although the therapeutic effect was linked to STAT3 inhibition.[6] Future studies should focus on xenograft models of other cancer types and correlate the in vivo response with the topoisomerase I inhibitory activity of PFA.
-
Pharmacokinetic and Toxicological Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of PFA is essential. Additionally, comprehensive toxicology studies are required to determine its safety profile and therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PFA can help identify the key structural features responsible for its topoisomerase I inhibitory activity and cytotoxicity. This knowledge can guide the development of more potent and selective derivatives.
The classification of Podocarpusflavone A as a likely catalytic inhibitor of Topoisomerase I presents an exciting opportunity. Such compounds may have a different spectrum of activity and potentially a better safety profile compared to topoisomerase poisons, which are known for their dose-limiting toxicities. Further research into PFA and related biflavonoids could lead to the development of a new class of anticancer agents with a novel mechanism of action.
Conclusion
Podocarpusflavone A is a promising natural biflavonoid that warrants further investigation as a DNA topoisomerase I inhibitor for cancer therapy. Its presumed mechanism as a catalytic inhibitor distinguishes it from currently used topoisomerase poisons and opens new avenues for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its mechanism of action, in vitro efficacy, and potential for preclinical development. As our understanding of the intricate biology of cancer evolves, so too must our approaches to drug discovery, and nature continues to be a rich source of inspiration and innovation in this endeavor.
References
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Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1593-1600. [Link][7][8]
- Burden, D. A., & Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 139-154.
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Grynberg, N. F., et al. (2002). A biflavonoid from Luxemburgia nobilis as inhibitor of DNA topoisomerases. Planta Medica, 68(7), 657-659. [Link][4]
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Li, X., et al. (2021). Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science, 101(1), 31-39. [Link][6]
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Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature protocols, 3(10), 1593–1600. [Link][8]
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Pommier, Y. (2013). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in molecular biology (Clifton, N.J.), 920, 335–347. [Link][9]
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Boege, F., et al. (1996). Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships. Journal of medicinal chemistry, 39(16), 3147-3155. [Link][3]
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Voigt, W. (2008). Cytotoxicity data (IC 50, μM) for 1 and 3 against a panel of four human cancer cell lines. ResearchGate. [Link]
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Grynberg, N. F., et al. (2002). DNA topoisomerase inhibitors: biflavonoids from Ouratea species. Brazilian journal of medical and biological research, 35(7), 819-822. [Link][5]
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Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]
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López-Lázaro, M., et al. (2003). Flavonoids as DNA topoisomerase I poisons. Journal of Pharmacy and Pharmacology, 55(5), 711-717. [Link][2]
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Wu, C. C., et al. (2013). Inhibition of DNA Topoisomerase Ι by Flavonoids and Polyacetylenes Isolated from Bidens pilosa L. Molecules (Basel, Switzerland), 18(12), 15346–15358. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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The Antimycobacterial Potential of Podocarpusflavone A: A Technical Guide for Drug Discovery Professionals
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. This technical guide provides an in-depth analysis of Podocarpusflavone A (PCFA), a biflavonoid that has demonstrated significant antimycobacterial potential. We will explore its in vitro and in vivo efficacy, delve into its proposed mechanisms of action, and detail its synergistic interactions with existing anti-TB drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new treatments for tuberculosis.
Introduction: The Challenge of Tuberculosis and the Promise of Natural Products
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1][2][3] The current standard treatment regimen is lengthy and can be associated with significant side effects, leading to non-compliance and the emergence of drug resistance.[4][5] Plant-derived compounds have historically been a rich source of new medicines and offer a promising avenue for the development of novel anti-TB agents with potentially new mechanisms of action that can circumvent existing resistance pathways.[4]
Podocarpusflavone A, a biflavonoid isolated from plants of the Podocarpus and Kielmeyera genera, has emerged as a compelling candidate for further investigation.[1][2][6] This guide will synthesize the current scientific knowledge on PCFA's antimycobacterial properties, providing a comprehensive resource for the research community.
Unveiling the Antimycobacterial Activity of Podocarpusflavone A
Recent studies have highlighted the promising antimycobacterial activity of Podocarpusflavone A and its analogs. Both naturally isolated and synthetically derived PCFA have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis.
In Vitro Efficacy
In vitro studies are fundamental to determining the direct inhibitory effect of a compound on bacterial growth. Podocarpusflavone A has been shown to inhibit the growth of the H37Rv and M299 strains of M. tuberculosis as well as M. marinum.[1][7]
A study involving the first total synthesis of Podocarpusflavone A and its analogs evaluated their activity against the avirulent Mtb H37Ra strain.[8][9][10] The results, summarized in the table below, indicate promising inhibitory concentrations.
| Compound | Target Organism | IC50 (µg/mL) |
| Podocarpusflavone A analog (8d) | M. tuberculosis H37Ra | 15.55 |
| Podocarpusflavone A analog (8e) | M. tuberculosis H37Ra | 16.56 |
| Podocarpusflavone A analog (8a) | M. tuberculosis H37Ra | 21.82 |
Table 1: In vitro antimycobacterial activity of Podocarpusflavone A analogs.[8][9]
Intracellular Activity and In Vivo Validation
A critical aspect of an anti-TB drug candidate is its ability to reach and eliminate mycobacteria residing within host macrophages. Podocarpusflavone A has demonstrated significant activity in this intracellular environment.[1][2] Furthermore, in vivo studies using the zebrafish (Danio rerio) model of mycobacterial infection have provided crucial validation of its efficacy.
Notably, PCFA was found to be non-toxic to zebrafish larvae and effectively countered systemic infection, exhibiting an inhibitory profile similar to the first-line anti-TB drug rifampicin at a concentration of 32 µM.[1][3] This was accompanied by a reduction in the expression of pro-inflammatory cytokines, indicating a resolution of the infection.[1][3]
Proposed Mechanisms of Action: Targeting Key Mycobacterial Pathways
Understanding the mechanism of action of a novel compound is paramount for its development as a therapeutic agent. While the precise molecular targets of Podocarpusflavone A are still under investigation, computational and experimental data have pointed towards two potential pathways.
Inhibition of Pantothenate Kinase
Computational docking studies have suggested that Podocarpusflavone A and its analogs can bind to the pantothenate kinase (PanK) of M. tuberculosis.[8][9] PanK is a crucial enzyme in the biosynthesis of coenzyme A, an essential cofactor for numerous metabolic processes in the bacterium. Inhibition of this enzyme would disrupt these pathways, leading to bacterial death.
Caption: Proposed inhibition of Pantothenate Kinase by Podocarpusflavone A.
Targeting Protein Tyrosine Phosphatase B (PtpB)
Another compelling target for Podocarpusflavone A is the protein tyrosine phosphatase B (PtpB).[1][2] PtpB is a virulence factor secreted by M. tuberculosis into the host macrophage to suppress the immune response, thereby promoting bacterial survival.[1] By inhibiting PtpB, PCFA could potentially restore the macrophage's ability to effectively clear the mycobacterial infection. This is consistent with the observed potent intracellular activity of PCFA.[1][2]
Caption: General workflow for the isolation of Podocarpusflavone A.
In Vitro Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of Podocarpusflavone A against M. tuberculosis can be determined using a broth microdilution method. A standardized protocol, such as the X-ray Microplate Alamar Blue Assay (XRMA), can be employed. [8] Protocol Outline:
-
Prepare a serial dilution of Podocarpusflavone A in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates under appropriate conditions.
-
Add a growth indicator, such as Alamar Blue.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.
Intracellular Efficacy in a Macrophage Model
To assess the activity of Podocarpusflavone A against intracellular mycobacteria, a macrophage infection model is utilized. [1][7] Protocol Outline:
-
Culture and differentiate a suitable macrophage cell line (e.g., THP-1).
-
Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).
-
Remove extracellular bacteria and treat the infected cells with various concentrations of Podocarpusflavone A.
-
After a defined incubation period, lyse the macrophages to release the intracellular bacteria.
-
Determine the number of viable bacteria by plating the lysate on a suitable growth medium and counting the colony-forming units (CFU).
Future Directions and Conclusion
Podocarpusflavone A represents a promising natural product lead for the development of new anti-tuberculosis therapies. Its multifaceted activity, including direct inhibition of mycobacterial growth, potent intracellular efficacy, and synergistic interactions with existing drugs, makes it a compelling candidate for further preclinical development.
Future research should focus on:
-
Definitive identification of its molecular target(s) and elucidation of its precise mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
-
In-depth investigation of its synergistic potential with a broader range of anti-TB drugs.
-
Evaluation in more advanced animal models of tuberculosis to assess its in vivo efficacy and safety profile.
References
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Araújo, M. H. de, Sánchez, S. M., Simão, T. L. B. V., Nowik, N., Antunes, S. S., Pinto, S. C., Sorze, D., Boldrin, F., Manganelli, R., Romeiro, N. C., Lasunskaia, E. B., Verbeek, F. J., Spaink, H. P., & Muzitano, M. F. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. Pharmaceuticals, 17(12), 1560. [Link]
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Araújo, M. H. de, Sánchez, S. M., Simão, T. L. B. V., Nowik, N., Antunes, S. S., Pinto, S. C., Sorze, D., Boldrin, F., Manganelli, R., Romeiro, N. C., Lasunskaia, E. B., Verbeek, F. J., Spaink, H. P., & Muzitano, M. F. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. MDPI. [Link]
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Araújo, M. H. de, Sánchez, S. M., Simão, T. L. B. V., Nowik, N., Antunes, S. S., Pinto, S. C., Sorze, D., Boldrin, F., Manganelli, R., Romeiro, N. C., Lasunskaia, E. B., Verbeek, F. J., Spaink, H. P., & Muzitano, M. F. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. PubMed. [Link]
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Puranik, N. V., Swami, S., Misar, A. V., Mamgain, R., Gulawani, S. S., Dhiman, S., & Srivastava, P. (2021). The first synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against Mycobacterium tuberculosis with the support of virtual screening. Natural Product Research, 36(15), 3879–3886. [Link]
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Araújo, M. H. de, Sánchez, S. M., Simão, T. L. B. V., Nowik, N., Antunes, S. S., Pinto, S. C., Sorze, D., Boldrin, F., Manganelli, R., Romeiro, N. C., Lasunskaia, E. B., Verbeek, F. J., Spaink, H. P., & Muzitano, M. F. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. PMC. [Link]
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Araújo, M. H. de, et al. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. Unipd. [Link]
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Puranik, N. V., Swami, S., Misar, A. V., Mamgain, R., Gulawani, S. S., Dhiman, S., & Srivastava, P. (2021). The first synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against Mycobacterium tuberculosis with the support of virtual screening. ResearchGate. [Link]
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A Technical Guide to the Cardioprotective Mechanisms of Flavonoids from Podocarpus macrophyllus
Audience: Researchers, scientists, and drug development professionals.
Abstract: The increasing prevalence of cardiovascular diseases necessitates the exploration of novel therapeutic agents. Podocarpus macrophyllus, a plant with a history in traditional medicine, has emerged as a promising source of bioactive flavonoids with significant cardioprotective potential. This technical guide provides an in-depth analysis of the flavonoid constituents of P. macrophyllus, their multifaceted mechanisms of action against cardiac injury, and detailed experimental protocols for their evaluation. We synthesize findings from both in vitro and in vivo studies to offer a comprehensive resource for researchers aiming to investigate and harness these natural compounds for therapeutic development. The core of this guide focuses on the antioxidant, anti-inflammatory, and anti-apoptotic pathways modulated by these flavonoids, providing a scientific foundation for future preclinical and clinical research.
Introduction to Podocarpus macrophyllus and its Flavonoid Arsenal
Podocarpus macrophyllus, commonly known as the yew plum pine, is an evergreen tree distributed throughout subtropical regions of Asia.[1][2][3] While traditionally used for various purposes, modern phytochemical analysis has revealed its rich composition of secondary metabolites, including diterpenes and, most notably, a diverse array of flavonoids.[2][3][4] Flavonoids, a class of polyphenolic compounds, are widely recognized for their health benefits, particularly in the prevention and mitigation of cardiovascular diseases.[5][6] Their cardioprotective effects are attributed to a range of biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[6][7]
Research has successfully isolated and identified several key flavonoids from the twigs and leaves of P. macrophyllus.[8][9] These compounds form the basis of the plant's therapeutic potential against cardiac pathologies.
Table 1: Key Flavonoids Isolated from Podocarpus macrophyllus
| Flavonoid | Chemical Class | Key Characteristics |
| Amentoflavone | Biflavonoid | A well-studied biflavone composed of two apigenin units, known for its strong anti-inflammatory and antioxidant activities.[10][11] |
| Ginkgetin | Biflavonoid | Recognized for its ability to inhibit myocardial fibrosis, reduce inflammation, and scavenge free radicals.[12][13] |
| Sciadopitysin | Biflavonoid | Demonstrates potent effects against myocardial infarction by reducing oxidative stress and apoptosis.[14] |
| Podocarflavone A | 8-Aryl Flavone | A novel flavonoid first isolated from P. macrophyllus, contributing to its overall antioxidant capacity.[1][8][9] |
| Isoginkgetin | Biflavonoid | A marker compound found in the leaves, contributing to the plant's bioactive profile.[2][15] |
This guide will dissect the intricate mechanisms by which these flavonoids exert their cardioprotective effects, supported by validated experimental workflows designed to empower further research and development in this promising field.
Core Mechanisms of Cardioprotection
The therapeutic efficacy of flavonoids from P. macrophyllus stems from their ability to intervene in multiple pathological processes that underpin cardiac injury. These mechanisms are not mutually exclusive; rather, they form an interconnected network of protective actions that collectively preserve cardiomyocyte viability and function.
Attenuation of Oxidative Stress
Scientific Rationale: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a primary driver of cardiomyocyte damage in various cardiovascular conditions, including ischemia-reperfusion injury and drug-induced cardiotoxicity.[5][16] ROS can lead to lipid peroxidation, protein damage, and DNA mutations, culminating in cell death.
Flavonoids from P. macrophyllus exhibit significant antioxidant effects. In vitro studies using H9c2 cardiomyocytes have shown that these compounds can directly scavenge free radicals and inhibit the intracellular accumulation of ROS induced by agents like hydrogen peroxide (H₂O₂).[1][8][9] This cytoprotective activity is a cornerstone of their cardioprotective profile. For instance, amentoflavone has been shown to mitigate oxidative stress by suppressing the expression of NADPH oxidase (NOX), a major source of ROS in cardiac cells.[17][18]
Caption: Antioxidant mechanism of P. macrophyllus flavonoids.
Suppression of Inflammatory Pathways
Scientific Rationale: Inflammation is a critical component of the pathological response to myocardial ischemia-reperfusion injury and other cardiac insults.[11] The activation of inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines perpetuate the inflammatory response, attract immune cells, and contribute to tissue damage.
Amentoflavone has demonstrated potent anti-inflammatory effects. In models of myocardial ischemia-reperfusion, it significantly reduces the serum levels of IL-6, IL-1β, and TNF-α.[11] The underlying mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[11][17] Similarly, ginkgetin has been shown to decrease inflammatory infiltration in post-infarction cardiac tissue.[12][13]
Caption: Anti-inflammatory mechanism of P. macrophyllus flavonoids.
Inhibition of Apoptotic Cell Death
Scientific Rationale: Apoptosis, or programmed cell death, is a key contributor to the loss of cardiomyocytes following cardiac events. The process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax, Caspases) and anti-apoptotic proteins (e.g., Bcl-2). A shift in this balance towards pro-apoptotic factors triggers a cascade of events leading to cell death.
Flavonoids from P. macrophyllus exert significant anti-apoptotic effects. Sciadopitysin, for example, protects against isoproterenol-induced myocardial infarction by downregulating the expression of the pro-apoptotic proteins Bax and cleaved caspase-3, while simultaneously upregulating the anti-apoptotic protein Bcl-2.[14] Ginkgetin has also been found to alleviate senescent apoptosis in cardiomyocytes.[12][13][19] Furthermore, amentoflavone has been shown to reduce apoptosis by downregulating the Fas ligand (FasL) and p53, key initiators of extrinsic and intrinsic apoptotic pathways, respectively.[17]
Caption: Experimental workflow for in vitro cardioprotection assays.
Step-by-Step Protocol: H₂O₂-Induced Oxidative Stress Model
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the isolated flavonoid (e.g., amentoflavone, 5-20 µM). Incubate for a predetermined period (e.g., 12-24 hours). Include a vehicle control group.
-
Induction of Injury: Remove the treatment medium and expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) in serum-free DMEM for 2-4 hours. Include a control group without H₂O₂ treatment.
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): After H₂O₂ exposure, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
Membrane Integrity (LDH/CK Assay): Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) and creatine kinase (CK) using commercially available kits. Increased activity in the medium indicates loss of cell membrane integrity. [8][9] * Intracellular ROS (DCFH-DA Assay): After treatment, load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, measured by a microplate reader or flow cytometry, is proportional to the amount of intracellular ROS. [1] * Apoptosis (Annexin V/PI Staining): Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
In Vivo Assessment of Cardioprotection
Rationale: While in vitro models are essential for mechanistic studies, in vivo models are critical for evaluating the therapeutic efficacy of a compound in a complex biological system. The doxorubicin (DOX)-induced cardiotoxicity model in mice is highly relevant as it mimics the clinical side effects of a widely used chemotherapy drug and involves oxidative stress, inflammation, and apoptosis. [17]
Caption: Experimental workflow for in vivo cardioprotection studies.
Step-by-Step Protocol: Doxorubicin-Induced Cardiotoxicity Model
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for one week.
-
Grouping and Treatment: Randomly divide mice into groups (n=8-10/group):
-
Control (Vehicle)
-
Doxorubicin (DOX) only
-
DOX + Flavonoid (e.g., Amentoflavone, 40 mg/kg)
-
DOX + Flavonoid (e.g., Amentoflavone, 80 mg/kg) Administer the flavonoid or vehicle daily via oral gavage for a specified period (e.g., 14 days).
-
-
Induction of Cardiotoxicity: On a specific day (e.g., day 12), administer a single intraperitoneal (i.p.) injection of DOX (e.g., 15-20 mg/kg) to the DOX and treatment groups. The control group receives a saline injection.
-
Evaluation (72 hours post-DOX):
-
Cardiac Function: Perform echocardiography on anesthetized mice to measure parameters like Ejection Fraction (EF) and Fractional Shortening (FS) to assess left ventricular function.
-
Serum Analysis: Collect blood via cardiac puncture. Separate serum to measure levels of cardiac injury markers, including creatine kinase-MB (CK-MB) and aspartate aminotransferase (AST). [17] * Histopathology: Euthanize the animals and harvest the hearts. Fix a portion of the ventricular tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe structural alterations like myocyte vacuolization and inflammatory infiltration.
-
Molecular Analysis: Snap-freeze another portion of the ventricular tissue in liquid nitrogen for subsequent protein extraction. Use Western blotting to quantify the expression levels of key proteins involved in the pathways of interest (e.g., NF-κB, Bax, Bcl-2, cleaved caspase-3).
-
Summary of Findings and Future Perspectives
The collective evidence strongly supports the cardioprotective potential of flavonoids isolated from Podocarpus macrophyllus. They operate through a synergistic combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.
Table 2: Summary of Quantitative Cardioprotective Effects
| Flavonoid | Model System | Key Findings | Reference |
| Amentoflavone | H₂O₂ on H9c2 cells | Showed significant cytoprotective effects at 15 µM by inhibiting intracellular ROS. [1] | [1] |
| Amentoflavone | DOX-induced mice | 80 mg/kg dose restored cardiac function (echocardiography), reduced serum CK-MB and AST, and suppressed NF-κB, IL-6, and p53 expression in cardiac tissue. [17] | [17] |
| Sciadopitysin | ISO-induced rats | Prevented myocardial necrosis, reduced serum CK-MB and LDH, decreased TNF-α and IL-6, and modulated Bax/Bcl-2 ratio. [14] | [14] |
| Ginkgetin | MI model in rats | Ameliorated myocardial pathological damage, reduced inflammatory infiltration, and alleviated senescent apoptosis in cardiomyocytes. [12][13] | [12][13] |
| Mixed Flavonoids | H₂O₂ on H9c2 cells | Decreased H₂O₂-induced cell death and reduced levels of LDH and CK release. [8][9] | [8][9] |
Future Directions:
While the preclinical evidence is compelling, several areas warrant further investigation before clinical translation can be considered:
-
Pharmacokinetics and Bioavailability: A critical hurdle for many flavonoids is their poor oral bioavailability. Future studies must focus on the absorption, distribution, metabolism, and excretion (ADME) profiles of these specific biflavonoids and explore novel drug delivery systems (e.g., nanoformulations) to enhance their systemic exposure.
-
Long-Term Efficacy and Safety: The current research is largely focused on acute models of cardiac injury. Chronic studies are needed to assess long-term efficacy in preventing cardiac remodeling and heart failure, as well as to establish comprehensive safety profiles.
-
Synergistic Effects: P. macrophyllus contains a mixture of flavonoids and other phytochemicals. Investigating the potential synergistic or additive effects of the whole plant extract versus isolated compounds could reveal more potent therapeutic formulations.
-
Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are necessary to validate the cardioprotective effects of these flavonoids in human populations.
References
- Alherz, F. A., Al-kuraishy, H. M., Al-Gareeb, A. I., Alex, W., & Batiha, G. E.-S. (2022). Potential cardioprotective effects of Amentoflavone in doxorubicin-induced cardiotoxicity in mice. PubMed.
- Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities.
- Qin, Y., et al. (2018).
- Xing, L., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology.
- Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed.
- Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities.
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Podocarpusflavone A (CAS No. 22136-74-9): A Technical Guide for Researchers and Drug Development Professionals
Abstract
Podocarpusflavone A, a naturally occurring biflavonoid, has emerged as a molecule of significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of Podocarpusflavone A, intended for researchers, scientists, and professionals in the field of drug development. This document delves into the fundamental chemical and physical properties of Podocarpusflavone A, its natural sources, and biosynthetic origins. Detailed analytical methodologies for its extraction, isolation, and characterization are presented, supported by spectroscopic data. Furthermore, this guide offers an in-depth exploration of its multifaceted pharmacological profile, including its cytotoxic, antimicrobial, antiviral, cardioprotective, and anti-inflammatory properties, and discusses the underlying mechanisms of action. Safety and toxicological data are also reviewed to provide a holistic understanding of this promising therapeutic agent.
Introduction: The Therapeutic Potential of a Biflavonoid
Podocarpusflavone A is a biflavonoid, a class of polyphenolic compounds characterized by the linkage of two flavonoid moieties.[1] This structural complexity contributes to a wide array of biological activities, making biflavonoids a fertile ground for the discovery of novel therapeutic leads.[1] Podocarpusflavone A, in particular, has demonstrated a remarkable spectrum of bioactivities, including potent anticancer, antimicrobial, and antiviral effects, positioning it as a compelling candidate for further investigation in drug discovery programs.[1][2] This guide aims to consolidate the current scientific knowledge on Podocarpusflavone A, providing a robust technical resource to facilitate and inspire future research and development endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Podocarpusflavone A is fundamental for its study and application, from designing extraction protocols to formulating potential drug delivery systems.
Table 1: Physicochemical Properties of Podocarpusflavone A
| Property | Value | Source(s) |
| CAS Number | 22136-74-9 | [3] |
| Molecular Formula | C₃₁H₂₀O₁₀ | [3] |
| Molecular Weight | 552.48 g/mol | [4] |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [3] |
| Appearance | Light yellow to green-yellow solid | [5] |
| Solubility | Soluble in DMSO and Ethanol | [3] |
| Storage Conditions | Store at -20°C, protect from light. For stock solutions, store at -80°C (stable for 6 months) or -20°C (stable for 1 month). | [1] |
Natural Occurrence and Biosynthesis
Podocarpusflavone A is predominantly found in plants of the Podocarpus genus (Podocarpaceae family), such as Podocarpus macrophyllus and Podocarpus nakaii.[1][4] It has also been isolated from other plant species, including Kielmeyera membranacea and Garcinia intermedia.[3][6]
Biosynthetic Pathway
The biosynthesis of biflavonoids like Podocarpusflavone A originates from the well-established flavonoid pathway. The process begins with the synthesis of flavonoid monomers, which then undergo oxidative coupling to form the biflavonoid structure. While the precise enzymatic steps leading to Podocarpusflavone A are still under investigation, the general pathway is understood to involve the dimerization of flavonoid precursors.
Figure 1: Proposed biosynthetic pathway of Podocarpusflavone A.
Analytical Methodologies
The successful study of Podocarpusflavone A relies on robust and efficient methods for its extraction, isolation, and characterization.
Extraction and Isolation Protocol
The following protocol provides a general framework for the extraction and isolation of Podocarpusflavone A from plant material, which can be optimized based on the specific plant source and available equipment.
Step 1: Plant Material Preparation
-
Dry the plant material (e.g., leaves, twigs) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
Step 2: Solvent Extraction
-
Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
Step 3: Solvent Partitioning
-
Suspend the concentrated crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Podocarpusflavone A is typically enriched in the ethyl acetate fraction.
Step 4: Chromatographic Purification
-
Subject the enriched fraction to column chromatography. A common stationary phase is Sephadex LH-20, with methanol as the mobile phase.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing Podocarpusflavone A.
-
For final purification to high purity, High-Performance Liquid Chromatography (HPLC) is recommended.[7] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of acid like phosphoric acid for better peak shape) is a common choice.[8]
Figure 2: General workflow for the isolation of Podocarpusflavone A.
Structural Characterization
The definitive identification of Podocarpusflavone A is achieved through a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the complex structure of Podocarpusflavone A. While a complete, officially assigned dataset is not available in a single public source, data from various studies can be compiled.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Podocarpusflavone A (in DMSO-d₆)
| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) |
| Flavone I | ||
| 2 | ~163.5 | |
| 3 | ~102.8 | 6.94 (s) |
| 4 | ~182.1 | |
| 5 | ~161.4 | |
| 6 | ~98.9 | 6.20 (d, J=2.0) |
| 7 | ~164.2 | |
| 8 | ~104.5 | 6.48 (d, J=2.0) |
| 9 | ~157.5 | |
| 10 | ~104.8 | |
| 1' | ~121.2 | |
| 2' | ~128.5 | 8.05 (d, J=8.8) |
| 3' | ~114.3 | 7.15 (d, J=8.8) |
| 4' | ~162.5 | |
| 5' | ~114.3 | 7.15 (d, J=8.8) |
| 6' | ~128.5 | 8.05 (d, J=8.8) |
| 4'-OCH₃ | ~55.6 | 3.85 (s) |
| Flavone II | ||
| 2'' | ~164.0 | |
| 3'' | ~102.2 | 6.78 (s) |
| 4'' | ~181.9 | |
| 5'' | ~160.5 | |
| 6'' | ~98.2 | 6.25 (d, J=2.1) |
| 7'' | ~163.8 | |
| 8'' | ~105.1 | |
| 9'' | ~154.8 | |
| 10'' | ~103.9 | |
| 1''' | ~128.0 | |
| 2''' | ~128.8 | 7.85 (d, J=2.2) |
| 3''' | ~122.1 | |
| 4''' | ~117.5 | 7.02 (d, J=8.5) |
| 5''' | ~131.5 | 7.45 (dd, J=8.5, 2.2) |
| 6''' | ~119.5 |
Note: These are representative values compiled from literature and may vary slightly depending on the solvent and experimental conditions. Complete 2D NMR analysis (COSY, HSQC, HMBC) is necessary for unambiguous assignment.[2][9]
4.2.2. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Podocarpusflavone A. In electrospray ionization (ESI-MS), it typically shows a prominent [M-H]⁻ ion in negative mode. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns of the flavonoid backbone, including retro-Diels-Alder (RDA) reactions in the C-ring, which are invaluable for structural confirmation.[10][11]
Pharmacological Profile
Podocarpusflavone A exhibits a broad spectrum of pharmacological activities, making it a highly promising molecule for therapeutic development.
Cytotoxic and Anti-tumor Activity
Podocarpusflavone A has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its mechanisms of action include the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair, and the suppression of the STAT3 signaling pathway, which is often dysregulated in cancer.[1][3]
Figure 3: Simplified diagram of the anti-tumor mechanisms of Podocarpusflavone A.
Antimicrobial and Antiviral Activities
Podocarpusflavone A has shown notable activity against various pathogens. It exhibits antimycobacterial effects, with studies suggesting that it targets the protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis.[6] Furthermore, it has demonstrated antiviral properties, including the inhibition of the dengue virus NS5 RNA-dependent RNA polymerase (DENV-NS5 RdRp).[3] It also displays broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
Cardioprotective and Antioxidant Effects
Studies have indicated that Podocarpusflavone A possesses cardioprotective properties, likely stemming from its potent antioxidant activity.[4] It can mitigate oxidative stress-induced damage to cardiomyocytes by scavenging free radicals and reducing the production of reactive oxygen species (ROS).[3]
Anti-inflammatory and Neuroprotective Properties
The anti-inflammatory potential of Podocarpusflavone A has been documented, contributing to its therapeutic promise. Additionally, it has been shown to inhibit the aggregation of amyloid-β peptide, suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's disease.[3]
Safety and Toxicology
Preliminary toxicological assessments of Podocarpusflavone A suggest a favorable safety profile. In vivo studies using zebrafish embryos have shown it to be non-toxic at effective concentrations.[6] It also did not exhibit mutagenic activity in the Ames test.[5] However, comprehensive toxicological studies in mammalian models are necessary to fully establish its safety for potential clinical applications.
Conclusion and Future Directions
Podocarpusflavone A stands out as a natural product with significant therapeutic potential across a range of diseases, including cancer, infectious diseases, and cardiovascular disorders. Its multifaceted pharmacological profile, coupled with a promising initial safety assessment, warrants further in-depth investigation. Future research should focus on several key areas:
-
Optimization of Extraction and Synthesis: Developing more efficient and scalable methods for obtaining pure Podocarpusflavone A, either through optimized extraction from natural sources or through total synthesis, is crucial for advancing its research and development.
-
Comprehensive Preclinical Studies: Rigorous preclinical evaluation, including detailed pharmacokinetic (ADME) profiling and long-term toxicology studies in relevant animal models, is essential to bridge the gap between promising in vitro activity and clinical application.
-
Mechanism of Action Elucidation: Further studies to unravel the intricate molecular mechanisms underlying its diverse biological activities will aid in identifying specific therapeutic targets and potential biomarkers for its efficacy.
-
Lead Optimization and Analogue Synthesis: The chemical scaffold of Podocarpusflavone A provides an excellent starting point for medicinal chemistry efforts to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
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Li, J., et al. (2010). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 33(4), 462-480. [Link]
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IUPAC name for Podocarpusflavone A
An In-Depth Technical Guide to Podocarpusflavone A
Introduction
Podocarpusflavone A is a naturally occurring biflavonoid, a class of secondary metabolites characterized by the linkage of two flavone units. This molecule is predominantly found in plants of the genus Podocarpus, such as Podocarpus macrophyllus, Podocarpus henkelii, and Podocarpus nakaii, but has also been isolated from other species like Garcinia intermedia and Juniperus polycarpos.[1][2] As a member of the flavonoid family, Podocarpusflavone A has garnered significant interest within the scientific community, particularly for its diverse and potent biological activities. These activities, which include anticancer, antimicrobial, and cardioprotective effects, position it as a promising lead compound for drug discovery and development.[3][4][5][6] This guide provides a comprehensive technical overview of Podocarpusflavone A, covering its chemical identity, isolation and characterization methodologies, and known biological mechanisms for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The definitive identification of a natural compound relies on a precise understanding of its structure and properties. Podocarpusflavone A is a C-C linked biflavonoid where two apigenin-type flavone units are joined.
IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one.[1]
The structural and physicochemical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| Molecular Formula | C₃₁H₂₀O₁₀ | [1] |
| Molecular Weight | 552.5 g/mol | [1] |
| Monoisotopic Mass | 552.10564683 Da | [1][7] |
| CAS Number | 22136-74-9 | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | [1][8] |
| InChIKey | RBTRUVNXLDXHBJ-UHFFFAOYSA-N | [1][7] |
| XlogP (Predicted) | 5.4 | [1] |
| Predicted CCS ([M+H]⁺) | 234.8 Ų | [7] |
Chemical Structure
The structure consists of two flavone moieties linked via a C-C bond. This specific linkage is crucial for its three-dimensional conformation and subsequent biological activity.
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Methodological & Application
High-Resolution Purification of Podocarpusflavone A from Complex Natural Extracts Using Reversed-Phase High-Performance Liquid Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone A, a biflavonoid found in plant species such as Podocarpus nakaii, is a molecule of significant interest due to its biological activities, including its role as a DNA topoisomerase I inhibitor and its cytotoxic effects on various cancer cell lines.[1][2][3] Obtaining high-purity Podocarpusflavone A is a critical prerequisite for accurate pharmacological studies and further drug development. This application note presents a detailed, robust protocol for the purification of Podocarpusflavone A using reversed-phase high-performance liquid chromatography (RP-HPLC). We delve into the rationale behind method development, from the selection of the stationary and mobile phases to the optimization of the gradient elution program. This guide provides a step-by-step methodology for both analytical-scale method development and preparative-scale isolation, ensuring researchers can achieve high yield and purity.
Introduction: The Rationale for HPLC-Based Purification
Podocarpusflavone A is a complex biflavonoid often present in crude plant extracts alongside a multitude of structurally similar compounds and other metabolites.[4][5] This complexity necessitates a high-resolution separation technique to isolate the target compound with the purity required for downstream applications. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity for flavonoid analysis.[6][7]
This guide focuses on a reversed-phase chromatography strategy, which is ideally suited for separating moderately polar compounds like flavonoids.[8] The fundamental principle involves a nonpolar stationary phase (C18) and a polar mobile phase. Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. By systematically increasing the organic solvent concentration in the mobile phase (gradient elution), we can precisely control the elution of each compound, enabling the separation of Podocarpusflavone A from its matrix.
Physicochemical Characteristics of Podocarpusflavone A
A thorough understanding of the analyte's properties is foundational to developing a successful purification protocol. Key properties of Podocarpusflavone A are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₀O₁₀ | [1][4] |
| Molecular Weight | 552.48 g/mol | [1][4] |
| Appearance | Light yellow to green yellow solid | [1] |
| Solubility | Soluble in DMSO and Ethanol | [1][2] |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [4] |
| Biological Activity | DNA topoisomerase I inhibitor, cytotoxic | [1][3] |
Materials and Equipment
Reagents:
-
Acetonitrile (HPLC Grade, ≥99.9%)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Podocarpusflavone A standard (for reference)
-
Crude or partially purified plant extract containing Podocarpusflavone A
-
Dimethyl sulfoxide (DMSO, for sample preparation)
Equipment:
-
Analytical HPLC system with UV-Vis Diode Array Detector (DAD)
-
Preparative HPLC system with a corresponding high-flow rate pump, UV-Vis detector, and fraction collector[9][10]
-
Analytical C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][11]
-
Preparative C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
-
Sonicator
-
Vortex mixer
-
Rotary evaporator or lyophilizer
Experimental Protocols
Protocol 1: Analytical Method Development and Optimization
Causality: Before attempting large-scale purification, an analytical method must be developed to confirm the presence of the target compound and optimize its separation from impurities. This "scouting" phase saves significant time, solvent, and sample.[12] A C18 column is chosen for its excellent retention of flavonoids.[6][8] The mobile phase consists of water and acetonitrile, a common solvent pair for reversed-phase chromatography, with acetonitrile often providing sharper peaks than methanol.[8][13] The addition of 0.1% formic acid is critical; it acidifies the mobile phase to suppress the ionization of the phenolic hydroxyl groups on Podocarpusflavone A, which prevents peak tailing and improves chromatographic resolution.[8][14]
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the crude extract.
-
Dissolve the sample in 1 mL of DMSO or methanol. Use sonication if necessary to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup (Analytical):
-
Install the analytical C18 column (250 mm x 4.6 mm, 5 µm).
-
Set the column oven temperature to 35 °C to ensure reproducible retention times.[6]
-
Set the flow rate to 1.0 mL/min.[6]
-
Set the UV-Vis detector to scan a range (e.g., 210-400 nm) and select specific wavelengths for monitoring. Flavonoids typically show strong absorbance around 280 nm and between 300-360 nm.[11][14][15]
-
-
Gradient Program Development:
-
Begin with a scouting gradient to determine the approximate elution time of Podocarpusflavone A.[12] A broad gradient from 5% to 95% organic phase over 40-60 minutes is a good starting point.[14]
-
Based on the scouting run, create a refined gradient. The goal is to flatten the gradient slope around the elution time of the target compound to maximize resolution from nearby impurities.[16] An example optimized gradient is provided in the table below.
Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Curve 0.0 95 5 Linear 5.0 95 5 Linear 40.0 50 50 Linear 45.0 5 95 Linear 50.0 5 95 Linear 51.0 95 5 Linear 60.0 95 5 Linear -
-
Injection and Analysis:
-
Inject 10-20 µL of the filtered sample.
-
If a standard is available, inject it separately to confirm the retention time and UV-Vis spectrum of the Podocarpusflavone A peak in the sample chromatogram.
-
Analyze the chromatogram to assess purity and resolution. Adjust the gradient as needed to improve separation.[17]
-
Workflow for HPLC Purification of Podocarpusflavone A
Caption: Workflow from crude extract to purified Podocarpusflavone A.
Protocol 2: Preparative HPLC Purification and Isolation
Causality: The objective here is to isolate milligrams of pure compound. This requires scaling up the optimized analytical method.[18][19] A wider column is used to accommodate a larger sample load. The flow rate is increased proportionally to the column's cross-sectional area to maintain similar linear velocity and separation performance. The sample is dissolved at a higher concentration for maximum throughput.
Step-by-Step Procedure:
-
System and Method Transfer:
-
Switch to the preparative HPLC system with the larger C18 column.
-
Transfer the optimized gradient from the analytical method. Adjust the flow rate and gradient time based on the column dimensions. Many HPLC software packages have built-in calculators for this geometric scaling.[10] For a 21.2 mm ID column, the flow rate would be scaled up significantly (e.g., to ~18-20 mL/min).
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 10-15 column volumes.
-
-
Preparative Sample Preparation:
-
Dissolve a larger quantity of the crude extract (e.g., 50-200 mg, depending on column capacity) in a minimal volume of DMSO or methanol. The final concentration could be around 30 mg/mL.[20]
-
Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column blockage.
-
-
Injection and Fraction Collection:
-
Inject the concentrated sample onto the preparative column. The injection volume will be much larger (e.g., 1-5 mL).[10][20]
-
Set up the fraction collector to trigger collection based on the UV signal. Set a threshold just above the baseline noise and define a collection window around the expected retention time of Podocarpusflavone A.
-
Monitor the chromatogram in real-time.
-
-
Post-Purification Processing:
-
Collect the fractions containing the target peak.
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1) to confirm purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to obtain the purified Podocarpusflavone A as a solid powder.
-
Expected Results and Discussion
Following the protocols described, a successful purification will yield a chromatogram where Podocarpusflavone A is well-resolved from other components of the extract.
Key Chromatographic Parameters (Example):
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Expected Retention Time | ~35-40 min (highly method-dependent) | ~35-40 min (if scaled correctly) |
| Injection Volume | 10-20 µL | 2-5 mL |
| Sample Load | ~10-20 µg | ~50-100 mg |
| Achievable Purity | >98% (by UV area) | >98% (by UV area) |
Troubleshooting and Optimization:
-
Peak Tailing: If the Podocarpusflavone A peak shows tailing, ensure the mobile phase pH is sufficiently low. An inadequate concentration of formic acid can lead to this issue.[8]
-
Poor Resolution: If co-elution with impurities occurs, the gradient slope must be made shallower around the target peak.[16] This increases the run time but provides greater separating power.
-
Low Recovery: Ensure the sample is fully dissolved before injection. Podocarpusflavone A may precipitate if the injection solvent is incompatible with the initial mobile phase. Dissolving the sample in the initial mobile phase composition is ideal but may be limited by solubility.[17]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the high-resolution purification of Podocarpusflavone A using reversed-phase HPLC. By first optimizing the separation at an analytical scale and then logically transferring the method to a preparative scale, researchers can efficiently isolate this valuable biflavonoid with high purity. The detailed protocols and explanations of the underlying chromatographic principles empower scientists to adapt this method to their specific laboratory context, facilitating further research into the promising therapeutic potential of Podocarpusflavone A.
References
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids . Pharmacognosy Magazine. Available at: [Link]
-
What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids? . ResearchGate. Available at: [Link]
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Podocarpusflavone A | C31H20O10 | CID 5320644 . PubChem - NIH. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . NIH National Library of Medicine. Available at: [Link]
-
Selection of mobile phase to separate flavonoid mixtures . ResearchGate. Available at: [Link]
-
Gradient Optimization in Liquid Chromatography . Welch Materials. Available at: [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient . Bitesize Bio. Available at: [Link]
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Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family . ResearchGate. Available at: [Link]
-
Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections . ACS Publications. Available at: [Link]
-
(PDF) HPLC analysis of flavonoids . ResearchGate. Available at: [Link]
-
Rational and Efficient Preparative Isolation of Natural Products by MPLC-UV-ELSD based on HPLC to MPLC Gradient Transfer . ResearchGate. Available at: [Link]
-
Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria . Frontiers in Nutrition. Available at: [Link]
-
Getting the HPLC Gradient Right . Lab Manager. Available at: [Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities . NIH National Library of Medicine. Available at: [Link]
-
Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights . MDPI. Available at: [Link]
-
Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii . PubMed. Available at: [Link]
-
[Chemical compositions of Podocarpus imbricatus] . PubMed. Available at: [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY . NIH National Library of Medicine. Available at: [Link]
-
Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System . Waters Corporation. Available at: [Link]
-
The Ultraviolet Spectra of Flavones and Flavonols . Semantic Scholar. Available at: [Link]
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Illuminating the Molecular Architecture of Podocarpusflavone A: A Detailed Guide to NMR-Based Structural Elucidation
This comprehensive guide provides a detailed framework for the structural characterization of Podocarpusflavone A, a naturally occurring biflavonoid, using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep, mechanistically-grounded understanding of how NMR techniques unravel the complex molecular structure of this potent natural product.
Introduction: The Significance of Podocarpusflavone A and the Power of NMR
Podocarpusflavone A is a C-C linked biflavonoid found in various plant species of the Podocarpus genus.[1] Like many biflavonoids, it exhibits a range of promising biological activities, making it a molecule of interest for pharmaceutical research.[2] Its complex structure, composed of two flavonoid units joined by a stable carbon-carbon bond, presents a significant characterization challenge. The IUPAC name for Podocarpusflavone A is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, and its molecular formula is C₃₁H₂₀O₁₀.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such intricate natural products.[4][5] Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows for the precise mapping of the carbon skeleton and the relative placement of protons, enabling the complete assignment of the molecular structure. This guide will detail the application of ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, and HMBC) to the structural characterization of Podocarpusflavone A.
Foundational Principles: Understanding the NMR Toolkit for Biflavonoid Analysis
A successful structural elucidation of Podocarpusflavone A hinges on the strategic application of a series of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, unambiguous structure.
-
¹H NMR (Proton NMR): This is the starting point of the analysis. The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment (indicated by the chemical shift), their neighboring protons (indicated by the splitting pattern or multiplicity), and the relative number of protons of each type (indicated by the integration).[6]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal provides information about its hybridization (sp³, sp², sp) and its chemical environment (e.g., aromatic, carbonyl, aliphatic).[6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used in conjunction with the ¹³C NMR spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule.[7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the structure of complex molecules like biflavonoids. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are instrumental in connecting different spin systems and, crucially, for identifying the linkage point between the two flavonoid units in Podocarpusflavone A.[8]
-
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of the NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation Protocol
-
Sample Purity: Ensure the isolated Podocarpusflavone A is of high purity (>95%), as impurities will complicate the NMR spectra. Purity can be assessed by HPLC or LC-MS.
-
Choice of Solvent: The choice of a deuterated solvent is critical. The solvent must completely dissolve the sample and should not have signals that overlap with the analyte's signals. For flavonoids and biflavonoids, deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated pyridine (pyridine-d₅) are commonly used due to their excellent solvating power for polar compounds. The ¹H and ¹³C NMR data presented in this guide were acquired in pyridine-d₅.[10] It is important to note that the chemical shifts of protons, especially hydroxyl protons, can be significantly influenced by the choice of solvent.[11]
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of Podocarpusflavone A in approximately 0.6 mL of the chosen deuterated solvent.[12] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and thus the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into the clean and dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, the residual solvent peak can also be used for referencing (e.g., for pyridine-d₅, the central peak of the multiplet is at δH 7.58 ppm and δC 135.91 ppm).
NMR Data Acquisition Protocols
The following are general guidelines for acquiring high-quality NMR data on a modern NMR spectrometer (e.g., 400 MHz or higher). Specific parameters may need to be optimized based on the instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
-
COSY:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: 0-180 ppm.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
HMBC:
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: 0-200 ppm.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average 2-3 bond C-H coupling (typically 8-10 Hz).
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
Data Presentation and Interpretation: Assembling the Structural Puzzle
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Podocarpusflavone A in pyridine-d₅.[10]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Flavonoid Unit I | ||
| 2 | 164.2 | |
| 3 | 103.5 | 6.85 (s) |
| 4 | 182.7 | |
| 5 | 162.2 | |
| 6 | 99.7 | 6.45 (d, J = 2.0) |
| 7 | 165.1 | |
| 8 | 105.8 | 6.80 (d, J = 2.0) |
| 9 | 158.4 | |
| 10 | 105.2 | |
| 1' | 121.9 | |
| 2' | 129.2 | 8.15 (d, J = 8.8) |
| 3' | 114.7 | 7.15 (d, J = 8.8) |
| 4' | 161.2 | |
| 5' | 114.7 | 7.15 (d, J = 8.8) |
| 6' | 129.2 | 8.15 (d, J = 8.8) |
| OMe-4' | 55.2 | 3.59 (s) |
| Flavonoid Unit II | ||
| 2'' | 164.8 | |
| 3'' | 103.1 | 6.78 (s) |
| 4'' | 182.6 | |
| 5'' | 161.9 | |
| 6'' | 99.1 | 6.39 (d, J = 2.0) |
| 7'' | 164.5 | |
| 8'' | 105.5 | 6.75 (d, J = 2.0) |
| 9'' | 157.9 | |
| 10'' | 104.9 | |
| 1''' | 122.5 | |
| 2''' | 131.5 | 8.45 (d, J = 2.2) |
| 3''' | 128.9 | |
| 4''' | 129.1 | 7.85 (dd, J = 8.4, 2.2) |
| 5''' | 116.5 | 7.20 (d, J = 8.4) |
| 6''' | 121.2 |
Step-by-Step Spectral Interpretation
The following workflow outlines the logical process of interpreting the NMR data to arrive at the structure of Podocarpusflavone A.
Step 1: Analysis of 1D NMR Spectra (¹H and ¹³C)
-
The ¹H NMR spectrum shows characteristic signals for two distinct flavonoid units. The presence of multiple aromatic protons in the region of 6.0-8.5 ppm and a methoxy signal around 3.6 ppm are key indicators.
-
The ¹³C NMR spectrum displays 31 carbon signals, consistent with the molecular formula of Podocarpusflavone A (C₃₁H₂₀O₁₀). The signals in the downfield region (>160 ppm) are characteristic of carbonyl carbons and oxygenated aromatic carbons.
Step 2: Establishing Proton-Proton Couplings with COSY
The COSY spectrum is used to identify the spin systems within each flavonoid unit.
-
In Unit I, a correlation between the doublets at δH 8.15 (H-2'/6') and 7.15 (H-5'/3') confirms the A₂B₂ spin system of the p-substituted B-ring.
-
In Unit II, a correlation between the doublet of doublets at δH 7.85 (H-4''') and the doublet at 7.20 (H-5''') reveals an ortho-coupling, while the correlation between H-4''' and the doublet at 8.45 (H-2''') indicates a meta-coupling. This establishes the 1,2,4-trisubstituted pattern of the B-ring of the second flavonoid unit.
-
The meta-coupled doublets at δH 6.45 (H-6) and 6.80 (H-8) in Unit I, and at 6.39 (H-6'') and 6.75 (H-8'') in Unit II, confirm the substitution pattern of the A-rings.
Step 3: Assigning Carbons with HSQC
The HSQC spectrum allows for the direct correlation of each proton to its attached carbon, facilitating the assignment of the protonated carbons in the ¹³C NMR spectrum.
Step 4: Connecting the Fragments with HMBC
The HMBC spectrum is the key to assembling the complete structure.
-
Intra-unit Correlations: Long-range correlations within each flavonoid unit confirm the assignments made from the 1D and COSY spectra. For example, the proton at H-3 (δH 6.85) will show correlations to C-2, C-4, and C-10, confirming its position in the C-ring.
-
Locating the Methoxy Group: A crucial HMBC correlation from the methoxy protons (δH 3.59) to the carbon at C-4' (δC 161.2) unambiguously places the methoxy group on the B-ring of the first flavonoid unit.
-
Identifying the Interflavanoid Linkage: This is the most critical application of the HMBC experiment for biflavonoid characterization. The key correlation will be between a proton on one flavonoid unit and a carbon on the other, across the C-C linkage. For Podocarpusflavone A, a long-range correlation is expected between H-2''' (δH 8.45) of Unit II and the carbon at C-3' of Unit I (δC 114.7), and/or between H-4''' (δH 7.85) of Unit II and C-3' of Unit I. Furthermore, correlations from protons on the B-ring of Unit I (e.g., H-2'/6') to the carbon at C-8'' in Unit II would definitively establish the C3'-C8'' linkage. A key HMBC correlation observed is between H-2' of the first flavonoid unit and C-8'' of the second unit, confirming the linkage point.[10]
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow and the key HMBC correlations used to determine the structure of Podocarpusflavone A.
Caption: Key HMBC correlations for determining the interflavanoid linkage in Podocarpusflavone A.
Conclusion: A Robust and Validated Approach
This application note has detailed a comprehensive and self-validating methodology for the structural characterization of Podocarpusflavone A using NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments and logically interpreting the resulting data, the complex molecular architecture of this biflavonoid can be unambiguously determined. The causality behind each experimental choice has been explained, providing a robust framework for researchers in natural product chemistry and drug development. The protocols and interpretation strategies outlined herein are not only applicable to Podocarpusflavone A but can also be adapted for the structural elucidation of other complex flavonoids and natural products.
References
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J. Nat. Prod. 2005 , 68(1), 62-66. [Link]
-
Lin, Y. L., et al. (2009). Bioassay-guided fractionation of the EtOH extract of the dried twigs of Podocarpus nakaii Hayata (Podocarpaceae), endemic plant in Taiwan has resulted in isolation of four [3′→8″]-biflavonoid derivatives. Journal of Traditional and Complementary Medicine, 2(4), 323–329. [Link]
-
Abdel-Kader, M. S., et al. (2018). Bioassay-guided fractionation of the acetone leaf extract of Podocarpus henkelii using column chromatography led to the isolation of three biflavonoids. In Pharmacognosy (pp. 221-236). IntechOpen. [Link]
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Molecules 2019 , 24(11), 2144. [Link]
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PubChem. (n.d.). Podocarpusflavone A. National Center for Biotechnology Information. Retrieved from [Link]
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Edison, A. S. (2011). NMR in metabolomics and natural products research: two sides of the same coin. Accounts of chemical research, 44(9), 833-842. [Link]
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Harahap, U., et al. (2013). Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D-and 2D-NMR techniques. Malaysian Journal of Analytical Sciences, 17(2), 255-261. [Link]
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Qi, L. W., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. [Link]
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J. Agric. Food Chem. 2018 , 66(47), 12534-12542. [Link]
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Yang, D., et al. (2015). Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. Journal of natural products, 78(8), 2046-2051. [Link]
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Bingol, K. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11(3), 571-579. [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Eloff, J. N., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC complementary and alternative medicine, 14, 383. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Analysis of Podocarpusflavone A
Abstract
This application note presents a detailed protocol for the identification and characterization of Podocarpusflavone A, a bioactive biflavonoid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a robust framework for researchers in natural product chemistry, pharmacology, and drug development. The protocol covers sample preparation from plant matrices, optimized LC separation conditions, and high-resolution mass spectrometry parameters for both qualitative and quantitative analysis. Furthermore, this document delves into the characteristic fragmentation patterns of Podocarpusflavone A, providing a basis for its unambiguous identification.
Introduction to Podocarpusflavone A
Podocarpusflavone A is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of flavonoid moieties.[1][2] It has been isolated from various plant species, including those of the Podocarpus and Garcinia genera.[1][3] Biflavonoids are of significant interest to the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antioxidant, and potential anti-tumor effects.[4] The complex structure of Podocarpusflavone A necessitates advanced analytical techniques for its accurate identification and quantification in complex biological matrices.
Chemical Structure and Properties:
The structural complexity and the presence of multiple hydroxyl groups make Podocarpusflavone A amenable to analysis by electrospray ionization (ESI) mass spectrometry.
Principle of LC-MS/MS for Flavonoid Analysis
Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry.[6][7] For the analysis of flavonoids like Podocarpusflavone A, a reversed-phase LC method is typically employed to separate the analyte from other components in the sample extract.[8]
Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the preferred method for flavonoids as it is a soft ionization technique that typically produces intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
The tandem mass spectrometry (MS/MS) capability allows for the selective fragmentation of the molecular ion. The resulting fragmentation pattern is highly specific to the molecule's structure and serves as a "fingerprint" for its identification.[9][10]
Experimental Protocol
This section provides a step-by-step protocol for the analysis of Podocarpusflavone A.
Sample Preparation: Extraction from Plant Material
The extraction of flavonoids from plant matrices is a critical step to ensure high recovery and sample purity.[11]
-
Homogenization: Weigh approximately 1 gram of dried and powdered plant material.
-
Solvent Extraction: Add 20 mL of 80% methanol in water to the plant material. Methanol is an effective solvent for extracting a wide range of phenolic compounds, including flavonoids.[8]
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[11]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[12]
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol to maximize the recovery of Podocarpusflavone A. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS analysis.[11]
-
Dilution: Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase conditions to prevent column overloading.
Liquid Chromatography (LC) Parameters
The following LC conditions are recommended for the separation of Podocarpusflavone A.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: A C18 column is a standard choice for the separation of moderately polar compounds like flavonoids. The addition of formic acid to the mobile phase aids in the ionization of the analyte in the ESI source, leading to better sensitivity.[8] A gradient elution is necessary to achieve good separation of flavonoids in complex plant extracts.
Mass Spectrometry (MS) Parameters
The following MS parameters can be used as a starting point and should be optimized for the specific instrument being used. Analysis in both positive and negative ion modes is recommended for comprehensive characterization.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Gas | Nitrogen | Nitrogen |
| Desolvation Temp. | 350 °C | 350 °C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 | m/z 100-1000 |
| Precursor Ion (for MS/MS) | m/z 553.1129 | m/z 551.0984 |
| Collision Energy | 20-40 eV (Ramped) | 20-40 eV (Ramped) |
Rationale: Ramping the collision energy allows for the acquisition of a rich fragmentation spectrum, aiding in structural elucidation.[9]
Data Analysis and Interpretation
Identification of Podocarpusflavone A
The identification of Podocarpusflavone A is based on a combination of its retention time from the LC separation and its mass spectral data.
-
Full Scan MS: In positive ion mode, the expected protonated molecule is [M+H]⁺ at m/z 553.1129. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 551.0984. The high-resolution mass measurement should be within 5 ppm of the theoretical mass.
-
Tandem MS (MS/MS): The fragmentation pattern of the precursor ion provides structural confirmation. The observed fragment ions should be consistent with the known fragmentation pathways of flavonoids, which often involve cleavages of the C-ring and losses of small neutral molecules like CO and H₂O.[9][10]
Predicted Fragmentation Pattern of Podocarpusflavone A
Based on the structure of Podocarpusflavone A and general flavonoid fragmentation rules, the following key fragment ions can be predicted. The biflavonoid structure suggests that fragmentation may occur at the linkage between the two flavonoid units, as well as within each monomeric unit.
Workflow for LC-MS/MS Analysis of Podocarpusflavone A
Caption: Overall workflow for the analysis of Podocarpusflavone A.
Hypothesized Fragmentation of Podocarpusflavone A ([M+H]⁺)
Caption: Predicted fragmentation of Podocarpusflavone A in positive ion mode.
Method Validation
For the application of this method in a regulatory or quality control environment, validation is essential to ensure the reliability of the results.[13][14] The validation should be performed in accordance with relevant guidelines, such as those from the FDA or ICH.[15][16]
Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared using a certified reference standard of Podocarpusflavone A. A linear response with a correlation coefficient (r²) > 0.99 is desirable.[17]
-
Accuracy and Precision: Accuracy should be assessed by spike-recovery experiments at different concentration levels. Precision (repeatability and intermediate precision) is determined by analyzing replicate samples on the same day and on different days.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[18]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of Podocarpusflavone A in blank matrix samples.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).[13]
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the analysis of Podocarpusflavone A. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the discussion of data interpretation and method validation, offers a comprehensive guide for researchers. This methodology can be readily adapted for the analysis of other related biflavonoids and will be a valuable tool in the fields of natural product research and drug discovery.
References
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Zhang, Q., et al. (2023). LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. Critical Reviews in Food Science and Nutrition, 63(19), 3750-3770. Available at: [Link]
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da Silva, L. C., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Analytical Methods, 16(1), 49-60. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5320644, Podocarpusflavone A. Retrieved from [Link]
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Abder-Rahman, H. M. (2010). High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. Journal of Health Science, 56(4), 467-473. Available at: [Link]
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Al-Rimawi, F., et al. (2022). LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. Molecules, 27(19), 6529. Available at: [Link]
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Tine, Y., et al. (2017). LC-MS/MS Analysis of Flavonoid Compounds from Zanthoxylum zanthoxyloides Extracts and Their Antioxidant Activities. Natural Product Communications, 12(12), 1863-1866. Available at: [Link]
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Goveas, S. W., & D'Souza, L. (2014). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Food Science and Technology, 51(8), 1457-1467. Available at: [Link]
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University of Luxembourg. (n.d.). Podocarpusflavone a (C31H20O10). PubChemLite. Retrieved from [Link]
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protocols.io. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Retrieved from [Link]
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da Silva, L. C., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Publishing. Available at: [Link]
- de Oliveira, A. M., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medical Research, 16(2).
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Lab Manager. (2016). Validation of Analytical Methods. Retrieved from [Link]
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PubMed. (1998). [Chemical compositions of Podocarpus imbricatus]. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Bioinformatics Institute. (n.d.). Podocarpusflavone a (CHEBI:191156). Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
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Zhang, Z., et al. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 22(10), 1641. Available at: [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. Available at: [Link]
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Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Preprints.org. (2017). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
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LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
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Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
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Yang, L., et al. (2020). Liquid chromatography–mass spectrometry-based metabolomics analysis of flavonoids and anthraquinones in Fagopyrum tataricum L. Journal of Food Science, 85(7), 2125-2134. Available at: [Link]
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Protocol for in vitro cytotoxicity assay of Podocarpusflavone A
An Application Guide to Evaluating the In Vitro Cytotoxicity of Podocarpusflavone A
Authored by: A Senior Application Scientist
Introduction: Unveiling the Cytotoxic Potential of Podocarpusflavone A
Podocarpusflavone A (PF-A) is a naturally occurring biflavonoid isolated from plants of the Podocarpus genus, such as Podocarpus nakaii and Podocarpus macrophyllus.[1][2] As a member of the flavonoid family, PF-A is part of a class of compounds renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[3] Preclinical research has specifically highlighted the cytotoxic potential of Podocarpusflavone A against various human cancer cell lines, including oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), and colon adenocarcinoma (DLD).[2][4]
Mechanistic studies suggest that the cytotoxic effects of PF-A may be multifaceted, potentially involving the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes like DNA Topoisomerase I.[2][4] This positions Podocarpusflavone A as a compound of significant interest for further investigation in oncology and drug development.
This guide provides a comprehensive framework and detailed protocols for assessing the in vitro cytotoxicity of Podocarpusflavone A. We will detail three fundamental assays designed to provide a multi-parametric understanding of its biological effects: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Caspase-3 activity assay for apoptosis evaluation.
Part 1: Foundational Assays for Cytotoxicity Profiling
A robust assessment of a compound's cytotoxicity cannot rely on a single endpoint. Instead, a multi-assay approach provides a more complete picture of the cellular response. We advocate for a tiered strategy beginning with general viability and cytotoxicity, followed by specific mechanistic assays.
-
Metabolic Viability Assessment (MTT Assay): This colorimetric assay is the workhorse of cytotoxicity screening.[5][6] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
-
Membrane Integrity Assessment (LDH Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8] It serves as a direct marker of cell lysis and complements the MTT assay by distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[9]
-
Apoptosis Assessment (Caspase-3 Activity Assay): To determine if cell death is occurring via apoptosis, a key mechanism for many anticancer agents, measuring the activity of executioner caspases is essential.[10] Caspase-3 is a critical enzyme in the apoptotic cascade, and its activation is a hallmark of this process.[11] Colorimetric or fluorometric assays can quantify its activity by detecting the cleavage of a specific substrate.[12][13]
Part 2: Experimental Design & Data Presentation
Effective evaluation requires meticulous experimental design and clear data presentation. The following tables provide templates for summarizing the quantitative data obtained from the described protocols.
Data Presentation Tables
Table 1: In Vitro Cytotoxicity of Podocarpusflavone A via MTT Assay
| Cell Line | Cancer Type | Incubation Time (hrs) | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 8.5 ± 1.2 |
| DLD-1 | Colon Adenocarcinoma | 48 | e.g., 12.1 ± 2.5 |
| KB | Oral Epidermoid Carcinoma | 48 | e.g., 4.6 ± 0.9 |
| A549 | Lung Carcinoma | 48 | e.g., 25.3 ± 4.1 |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of Podocarpusflavone A required to inhibit cell viability by 50%. Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Membrane Damage Assessment of Podocarpusflavone A via LDH Release Assay
| Cell Line | PF-A Conc. (µM) | Incubation Time (hrs) | % Cytotoxicity |
|---|---|---|---|
| MCF-7 | 10 | 24 | e.g., 35.6 ± 3.8 |
| MCF-7 | 25 | 24 | e.g., 68.2 ± 5.5 |
| DLD-1 | 10 | 24 | e.g., 29.1 ± 4.2 |
| DLD-1 | 25 | 24 | e.g., 55.7 ± 6.1 |
% Cytotoxicity is calculated relative to a maximum LDH release control (e.g., cells lysed with Triton™ X-100). Data should be presented as mean ± standard deviation.
Table 3: Apoptosis Induction by Podocarpusflavone A via Caspase-3 Activity Assay
| Cell Line | PF-A Conc. (µM) | Incubation Time (hrs) | Caspase-3 Activity (Fold Increase) |
|---|---|---|---|
| MCF-7 | 10 | 12 | e.g., 2.8 ± 0.4 |
| MCF-7 | 25 | 12 | e.g., 5.1 ± 0.7 |
| DLD-1 | 10 | 12 | e.g., 2.2 ± 0.3 |
| DLD-1 | 25 | 12 | e.g., 4.5 ± 0.6 |
Fold increase is calculated relative to the caspase-3 activity in vehicle-treated control cells. Data should be presented as mean ± standard deviation.
Part 3: Detailed Methodologies and Protocols
This section provides step-by-step protocols for the key assays. It is crucial to maintain aseptic conditions throughout all cell culture procedures.
General Experimental Workflow
The overall process for evaluating Podocarpusflavone A follows a standardized workflow applicable to all three assays.
Caption: Principle of the MTT assay.
Materials:
-
Podocarpusflavone A (PF-A)
-
Dimethyl sulfoxide (DMSO), cell culture grade [14]* Selected cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of PF-A in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations. Causality Insight: PF-A is hydrophobic; DMSO is required for solubilization. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. [14]Always include a vehicle control (medium with the same final DMSO concentration as the highest PF-A dose).
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of PF-A (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [7]Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. 8. Data Analysis:
-
Calculate the percentage of cell viability: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot % viability against the log of PF-A concentration to determine the IC₅₀ value.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard methods for measuring plasma membrane damage. [8] Principle:
Caption: Principle of the LDH release assay.
Materials:
-
Items from Protocol 1 (Cells, PF-A, plates, etc.)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, diaphorase, and lysis buffer). [8][15]* Serum-free culture medium.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. Causality Insight: It is often recommended to use serum-free or low-serum medium during the treatment period, as serum contains endogenous LDH which can increase background signal. [16]2. Establish Controls: Prepare three types of controls:
-
Spontaneous LDH Release: Vehicle-treated cells (represents background LDH release from healthy cells).
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).
-
Medium Background: Wells with medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Solution to each well of the new plate. Mix gently.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light. [8]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100.
-
Protocol 3: Caspase-3 Activity Assay
This protocol provides a method to quantify apoptosis by measuring the activity of a key executioner caspase. [11][13] Principle:
Caption: Principle of a colorimetric Caspase-3 assay.
Materials:
-
Items from Protocol 1 (Cells, PF-A, etc.)
-
Commercially available Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate). [13][17]* Chilled PBS
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate (e.g., 1-2 x 10⁶ cells/well) and treat with PF-A or vehicle control for a shorter duration (e.g., 6, 12, or 24 hours), as apoptosis is an earlier event than widespread necrosis.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with chilled PBS.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. [12] * Centrifuge at 16,000 x g for 15 minutes at 4°C. [17]3. Lysate Collection: Transfer the supernatant (cytosolic extract) to a new chilled tube. This contains the cellular proteins, including caspases. Determine the protein concentration using a BCA or Bradford assay.
-
-
Caspase Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to ~50 µL with lysis buffer.
-
Prepare the reaction mix according to the kit manufacturer's instructions (typically Reaction Buffer + DTT). Add 50 µL of this mix to each well. [12] * Add 5 µL of the DEVD-pNA substrate to start the reaction. [11]5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [11]6. Absorbance Reading: Measure the absorbance at 400-405 nm. [12][13]7. Data Analysis:
-
Compare the absorbance of PF-A-treated samples to the vehicle control to determine the fold increase in Caspase-3 activity.
-
Fold Increase = (Absorbance_Sample / Absorbance_VehicleControl).
-
References
-
Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]
-
Caspase Activity Assay . Creative Bioarray. [Link]
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Cytotoxicity of Flavonoids toward Cultured Normal Human Cells . J-Stage. [Link]
-
Cytotoxicity of dietary flavonoids on different human cancer types . Pharmacological Research. [Link]
-
Caspase 3 Activity Assay Kit . MP Biomedicals. [Link]
-
Cytotoxicity Evaluation and Dereplication of Flavonoids-Guided by Antioxidant Activity and Total Phenolics Content from Ephedrantus amazonicus Leaves . SciELO. [Link]
-
Flavonoids from Podocarpus macrophyllus and their cardioprotective activities . Phytochemistry Letters. [Link]
-
Cytotoxicity of Flavonoids toward Cultured Normal Human Cells | Request PDF . ResearchGate. [Link]
-
Apoptosis assays performed by flow cytometry with the compounds 2–4 in the cell lines MG-63 (osteosarcoma), HT-29 (colorectal cancer) and MCF-7 (breast cancer) at 24 h of incubation at 10 μM and control with vehicle (DMSO, <0.001%) . ResearchGate. [Link]
-
Cell Viability Assays . NCBI Bookshelf. [Link]
-
Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway . PubMed. [Link]
-
Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation . MDPI. [Link]
-
Natural Compounds As Modulators of Non-apoptotic Cell Death in Cancer Cells . International Journal of Molecular Sciences. [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii . Molecules. [Link]
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Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential . Molecules. [Link]
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Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids . Molecules. [Link]
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Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii . Journal of Traditional and Complementary Medicine. [Link]
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Application Notes & Protocols: Zebrafish Model for In Vivo Testing of Podocarpusflavone A
Abstract
Podocarpusflavone A, a biflavonoid isolated from plants of the Podocarpus genus, has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3][4] To bridge the gap between in vitro findings and potential preclinical development, a robust and scalable in vivo model is essential. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for rapid, high-throughput screening of bioactive compounds due to its genetic homology with humans, rapid development, and optical transparency, which permits real-time imaging of biological processes.[5][6][7] This guide provides a comprehensive framework and detailed protocols for leveraging the zebrafish model to evaluate the toxicity and therapeutic potential of Podocarpusflavone A, with a focus on its anti-inflammatory, anti-angiogenic, and antioxidant properties.
Introduction: The Rationale for a Zebrafish-Based Approach
The drug discovery pipeline is often hampered by high attrition rates, where compounds that show promise in vitro fail to demonstrate efficacy or reveal unforeseen toxicity in complex biological systems. The zebrafish model offers a cost-effective, ethically considerate (3Rs: Replacement, Reduction, and Refinement), and biologically relevant platform to de-risk novel compounds early in development.[8][9] Its use for embryos and larvae up to 5 days post-fertilization (dpf) is often classified outside the scope of regulated animal experimentation in many jurisdictions, allowing for rapid screening.[10]
Podocarpusflavone A has been identified as a compound of interest due to its multifaceted bioactivities. Studies have shown it possesses significant cardioprotective and antioxidant capabilities by mitigating reactive oxygen species (ROS).[2] Furthermore, its potential to modulate key signaling pathways, such as inhibiting the Fyn/Stat3 pathway to alleviate renal fibrosis, suggests a potent anti-inflammatory mechanism.[11] The zebrafish, with its conserved innate immune system and well-characterized vascular development, provides an ideal living system to dissect these effects visually and quantitatively.[5][12]
This document outlines a suite of validated assays to comprehensively profile Podocarpusflavone A in vivo:
-
Acute Toxicity Assessment: To establish a safe therapeutic window.
-
Anti-Angiogenesis Assay: To evaluate its effect on new blood vessel formation, a process crucial in development and disease.
-
Anti-Inflammatory Assay: To quantify its ability to modulate the innate immune response to injury.
-
Antioxidant Assay: To measure its capacity to protect against chemically induced oxidative stress.
Potential Mechanism of Action: Targeting Inflammatory Signaling
Recent research has shown that Podocarpusflavone A can alleviate tissue fibrosis by inhibiting the Fyn/Stat3 signaling pathway.[11] Fyn, a Src-family kinase, can activate STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that promotes the expression of pro-inflammatory and pro-fibrotic genes. By inhibiting Fyn, Podocarpusflavone A can prevent the phosphorylation and subsequent activation of STAT3, thereby reducing inflammation and fibrosis. This proposed mechanism provides a strong basis for the anti-inflammatory assays detailed herein.
Materials and Reagents
-
Zebrafish: Wild-type (e.g., AB strain) and transgenic lines such as Tg(mpx:GFP) (for neutrophil visualization) and Tg(kdrl:EGFP) (for vascular endothelium visualization).
-
Chemicals: Podocarpusflavone A (powder), Dimethyl sulfoxide (DMSO, cell culture grade), Tricaine methanesulfonate (MS-222), Lipopolysaccharide (LPS), Phenylthiourea (PTU), tert-butyl hydroperoxide (tBOOH), 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Media: E3 embryo medium, Methylene blue.
-
Equipment: Stereomicroscope with fluorescence capabilities, microinjection needles, petri dishes, multi-well plates (24- or 96-well), incubator (28.5°C), high-resolution camera, image analysis software (e.g., ImageJ/Fiji).
Experimental Protocols
The following protocols provide a step-by-step guide for evaluating Podocarpusflavone A. It is crucial to include vehicle (DMSO) controls and, where possible, positive controls in all experiments.
Experimental Workflow Overview
The general workflow for testing involves synchronized embryo collection, compound exposure, induction of a biological response (for functional assays), and subsequent imaging and quantification.
Protocol 1: Acute Toxicity Assay (ZFET)
This protocol, adapted from OECD Test Guideline 236, determines the concentration range of Podocarpusflavone A that is non-lethal and does not cause developmental abnormalities.[10][13]
-
Preparation: Prepare a stock solution of Podocarpusflavone A in DMSO. Create a serial dilution in E3 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all groups, including the vehicle control.
-
Exposure: Collect newly fertilized embryos and place 20 embryos per well in a 24-well plate containing 2 mL of the respective test or control solution.
-
Incubation: Incubate plates at 28.5°C for up to 96 hours post-fertilization (hpf).
-
Observation: At 24, 48, 72, and 96 hpf, observe embryos under a stereomicroscope. Record mortality (coagulation of embryo, no heartbeat) and any teratogenic effects (e.g., pericardial edema, yolk sac edema, tail malformation, scoliosis).[9]
-
Data Analysis: Calculate the Lethal Concentration 50 (LC50) and determine the Maximum Non-Lethal Concentration (MNLC). The MNLC will inform the concentrations used in subsequent functional assays.
| Parameter | Description |
| Test Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Vehicle Control | E3 Medium + 0.1% DMSO |
| Duration | 96 hours |
| Primary Endpoints | Mortality, Teratogenicity |
| Derived Values | LC50, MNLC |
Protocol 2: In Vivo Anti-Inflammatory Assay
This assay uses tail fin amputation in Tg(mpx:GFP) larvae to induce a localized inflammatory response and visualize the migration of neutrophils to the wound site.[5][14]
-
Pre-treatment: At 2 days post-fertilization (dpf), expose Tg(mpx:GFP) larvae to various non-lethal concentrations of Podocarpusflavone A (determined from Protocol 1) or vehicle control for 24 hours. Use a known anti-inflammatory agent (e.g., dexamethasone) as a positive control.
-
Anesthesia & Wounding: At 3 dpf, anesthetize larvae using MS-222. Using a sterile scalpel blade, carefully amputate the distal portion of the caudal fin.
-
Recovery & Incubation: Return the larvae to their respective treatment solutions and incubate at 28.5°C.
-
Imaging: At 4-6 hours post-amputation, anesthetize the larvae again and mount them laterally in low-melting-point agarose.
-
Data Analysis: Using a fluorescence microscope, capture images of the tail fin region. Count the number of GFP-positive neutrophils that have migrated to the wound site for each larva. Compare the counts between treated and control groups. A significant reduction in neutrophil number indicates anti-inflammatory activity.
Protocol 3: In Vivo Anti-Angiogenic Assay
This protocol assesses the effect of Podocarpusflavone A on the development of the sub-intestinal vessels (SIVs), a process highly dependent on VEGF signaling.[15][16][17]
-
Exposure: Use Tg(kdrl:EGFP) embryos, which have fluorescently labeled vasculature. At 24 hpf, expose embryos to non-lethal concentrations of Podocarpusflavone A, vehicle control, or a known angiogenesis inhibitor (e.g., Sunitinib) as a positive control. Add PTU to the E3 medium to prevent pigment formation for clearer imaging.
-
Incubation: Incubate the embryos at 28.5°C until 72 hpf.
-
Imaging: At 72 hpf, anesthetize and mount the larvae ventrally for imaging.
-
Data Analysis: Capture fluorescent images of the SIV basket. Quantify the total length of the SIVs or the number of vessel branch points using image analysis software. A significant decrease in vessel length or complexity suggests anti-angiogenic properties.
| Assay | Zebrafish Line | Induction Method | Primary Endpoint |
| Anti-Inflammation | Tg(mpx:GFP) | Tail Fin Amputation | Number of neutrophils at wound |
| Anti-Angiogenesis | Tg(kdrl:EGFP) | Normal Development | Length/branching of SIVs |
| Antioxidant | Wild-type | tBOOH Exposure | Whole-body ROS fluorescence |
Protocol 4: In Vivo Antioxidant Assay
This assay measures the ability of Podocarpusflavone A to mitigate oxidative stress induced by a chemical agent.[18][19][20]
-
Pre-treatment: At 48 hpf, expose wild-type larvae to non-lethal concentrations of Podocarpusflavone A or vehicle control for 2 hours.
-
Induction of Oxidative Stress: Prepare a solution of tBOOH in E3 medium. Co-expose the pre-treated larvae to Podocarpusflavone A and the tBOOH solution for 1 hour. A group exposed only to tBOOH serves as the positive control for oxidative stress.
-
ROS Detection: Wash the larvae in fresh E3 medium. Incubate them in a solution of H2DCFDA (a fluorescent ROS indicator) for 30 minutes in the dark.
-
Imaging & Analysis: Wash the larvae again to remove excess dye. Anesthetize and mount them for imaging. Capture fluorescent images and measure the mean fluorescence intensity across the whole body of the larva. A significant reduction in fluorescence compared to the tBOOH-only group indicates antioxidant activity.
Conclusion and Future Directions
The zebrafish model provides a multi-faceted platform for the in vivo characterization of Podocarpusflavone A. The protocols described here enable a systematic evaluation of its safety profile and its potential as an anti-inflammatory, anti-angiogenic, and antioxidant agent. Positive results from these assays would provide a strong rationale for further investigation into its mechanisms of action, potentially using zebrafish models of specific human diseases (e.g., neuroinflammation or diabetic retinopathy) and advancing the compound toward more complex preclinical mammalian studies.
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A pro-angiogenic and hypoxic zebrafish model as a novel platform for anti-angiogenic drug testing. PubMed. Available at: [Link]
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Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. Labcorp. Available at: [Link]
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A pro-angiogenic and hypoxic zebrafish model as a novel platform for anti-angiogenic drug testing. PubMed Central. Available at: [Link]
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Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. PubMed Central. Available at: [Link]
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A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems. Available at: [Link]
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The Zebrafish Embryo as a Model to Test Protective Effects of Food Antioxidant Compounds. MDPI. Available at: [Link]
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Use of the Zebrafish Model as a Tool to Evaluate the Anti-Inflammatory and Antioxidant Activity of Molecules. Literature Review. Preprints.org. Available at: [Link]
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The Zebrafish Embryo as a Model to Test Protective Effects of Food Antioxidant Compounds. National Center for Biotechnology Information. Available at: [Link]
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Use of the Zebrafish Model as a Tool to Evaluate the Anti- Inflammatory and Antioxidant Activity of Molecules. Literature Review. ResearchGate. Available at: [Link]
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Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. MDPI. Available at: [Link]
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Antiangiogenic Cancer Drug Using the Zebrafish Model. AHA/ASA Journals. Available at: [Link]
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Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery. PubMed Central. Available at: [Link]
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Zebrafish as a Useful Model to Study Oxidative Stress-Linked Disorders: Focus on Flavonoids. ProQuest. Available at: [Link]
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Comparative Developmental Toxicity of Flavonoids Using an Integrative Zebrafish System. Oxford Academic. Available at: [Link]
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Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. ResearchGate. Available at: [Link]
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Zebrafish and Flavonoids: Adjuvants against Obesity. MDPI. Available at: [Link]
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Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). EU Science Hub. Available at: [Link]
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Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. PubMed Central. Available at: [Link]
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Zebrafish Toxicity Testing for Gene Expression Studies. InVivo Biosystems. Available at: [Link]
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Different antioxidant detection methods using zebrafish models. ResearchGate. Available at: [Link]
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Zebrafish: A Model Deciphering the Impact of Flavonoids on Neurodegenerative Disorders. MDPI. Available at: [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. Available at: [Link]
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Zebrafish as a Useful Model to Study Oxidative Stress-Linked Disorders: Focus on Flavonoids. MDPI. Available at: [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed. Available at: [Link]
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Podocarpusflavone A | C31H20O10. PubChem. Available at: [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. ResearchGate. Available at: [Link]
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Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. PubMed. Available at: [Link]
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Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. Available at: [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. PubMed Central. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Activity of Podocarpusflavone A
Introduction: The Therapeutic Potential of Podocarpusflavone A in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, orchestrating the expression of a cascade of pro-inflammatory mediators.[2][3] Consequently, molecules that can modulate these pathways are of significant therapeutic interest.
Podocarpusflavone A, a biflavonoid found in the plants of the Podocarpus genus, has emerged as a promising natural compound with potential anti-inflammatory properties. Preliminary studies suggest its ability to interfere with key inflammatory signaling cascades. However, rigorous and systematic evaluation is paramount to substantiating these claims and elucidating its mechanism of action for potential drug development.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of in vitro and in vivo methodologies to thoroughly assess the anti-inflammatory activity of Podocarpusflavone A. The protocols herein are designed not just as a series of steps, but as a self-validating system, explaining the scientific rationale behind each experimental choice to ensure robust and reproducible data.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays offer a controlled environment to dissect the molecular mechanisms by which Podocarpusflavone A may exert its anti-inflammatory effects. These assays are crucial for initial screening, dose-response characterization, and target identification.[4]
Cellular Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
Murine macrophage cell lines, such as RAW 264.7, are a well-established and highly reproducible model for studying inflammation.[5][6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently activates macrophages through Toll-like receptor 4 (TLR4), triggering the NF-κB and MAPK pathways and leading to the production of key inflammatory mediators.[7]
Key Inflammatory Mediator Assays
Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production.[8] Overproduction of NO contributes to tissue damage. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[5][8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Podocarpusflavone A for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[8]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.[8]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Scientific Rationale: Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation synthesized by the action of cyclooxygenase-2 (COX-2), an enzyme induced during the inflammatory response.[1] Measuring PGE2 levels provides insight into the effect of Podocarpusflavone A on the COX pathway. Competitive enzyme-linked immunosorbent assays (ELISAs) are a highly specific and sensitive method for quantifying PGE2 in cell culture supernatants.[9]
Protocol:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with Podocarpusflavone A as described in the NO assay.
-
ELISA Procedure: Follow the manufacturer's instructions for a commercial PGE2 ELISA kit. A general workflow involves:
-
Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.[10]
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding.[9]
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution (e.g., TMB) that develops color in proportion to the amount of bound HRP-conjugated PGE2.[9]
-
Stopping the reaction and measuring the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory cascade.[1] Analyzing their expression at both the mRNA (qPCR) and protein (ELISA) levels provides a comprehensive understanding of the anti-inflammatory effects of Podocarpusflavone A.[11][12][13]
Protocol - Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Isolate total RNA from treated and stimulated RAW 264.7 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol - ELISA:
-
Sample Collection: Collect cell culture supernatants as previously described.
-
ELISA Procedure: Use commercial ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.[14] The principle is similar to the PGE2 ELISA, involving specific capture and detection antibodies.
Mechanistic Assays: Unraveling the Signaling Pathways
Scientific Rationale: To understand how Podocarpusflavone A exerts its effects, it's crucial to investigate its impact on the upstream signaling pathways that control the production of inflammatory mediators. The NF-κB and MAPK pathways are the primary targets.[2][3]
Protocol:
-
Cell Lysis: Lyse treated and stimulated RAW 264.7 cells to obtain cytoplasmic and nuclear protein fractions.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Phospho-IκBα (an indicator of IκBα degradation and NF-κB activation).
-
NF-κB p65 (to assess its translocation to the nucleus).
-
Lamin B1 (a nuclear marker) and β-actin (a cytoplasmic marker) for loading controls and to confirm fractionation purity.
-
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Protocol:
-
Cell Lysis: Prepare whole-cell lysates from treated and stimulated RAW 264.7 cells.
-
Western Blotting:
Data Presentation: In Vitro Results
| Assay | Parameter Measured | Expected Outcome with Effective Anti-inflammatory Activity |
| Griess Assay | Nitrite (NO₂⁻) Concentration | Dose-dependent decrease |
| PGE2 ELISA | PGE2 Concentration | Dose-dependent decrease |
| Cytokine qPCR | Relative mRNA expression of TNF-α, IL-6, IL-1β | Dose-dependent decrease |
| Cytokine ELISA | Protein concentration of TNF-α, IL-6, IL-1β | Dose-dependent decrease |
| NF-κB Western Blot | Phospho-IκBα levels, Nuclear NF-κB p65 levels | Dose-dependent decrease |
| MAPK Western Blot | Phospho-p38, Phospho-ERK1/2, Phospho-JNK levels | Dose-dependent decrease |
Visualizing the Molecular Mechanisms
Caption: Key inflammatory signaling pathways targeted by Podocarpusflavone A.
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
In vivo models are indispensable for evaluating the physiological relevance of the in vitro findings and assessing the overall efficacy and potential toxicity of Podocarpusflavone A in a complex biological system.[17][18]
Acute Local Inflammation Model: Carrageenan-Induced Paw Edema
Scientific Rationale: This is a classic and highly reproducible model for screening acute anti-inflammatory drugs.[19][20] Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase is characterized by the production of prostaglandins and the infiltration of neutrophils.[19][21]
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Podocarpusflavone A (multiple dose levels)
-
Positive Control (e.g., Indomethacin or Dexamethasone)[19]
-
-
Dosing: Administer Podocarpusflavone A or control compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[19]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[22][23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[19]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Acute Systemic Inflammation Model: LPS-Induced Endotoxemia
Scientific Rationale: This model mimics aspects of systemic inflammation and sepsis.[24] Intraperitoneal injection of LPS leads to a robust systemic inflammatory response, characterized by a surge in circulating pro-inflammatory cytokines.[7][25][26] This model is excellent for assessing the ability of Podocarpusflavone A to mitigate a systemic inflammatory storm.
Protocol:
-
Animal Model: Use C57BL/6 or BALB/c mice.[27]
-
Grouping and Dosing: Similar to the paw edema model. A common positive control is dexamethasone.[24]
-
Induction of Inflammation: Administer a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).[26]
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum preparation.[27] Euthanize the animals and harvest organs like the lungs and liver for further analysis.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA.[25]
Assessment of Neutrophil Infiltration: Myeloperoxidase (MPO) Activity Assay
Scientific Rationale: Myeloperoxidase (MPO) is an enzyme abundant in the granules of neutrophils.[28] Measuring MPO activity in tissues serves as a quantitative index of neutrophil infiltration, a hallmark of inflammation.[29][30] This assay is particularly relevant for both the paw edema (paw tissue) and LPS (lung tissue) models.
Protocol:
-
Tissue Homogenization: Homogenize the harvested paw or lung tissue in a suitable buffer (e.g., CTAB buffer).[29]
-
MPO Assay:
-
Data Analysis: Express MPO activity as units per gram of tissue.
Data Presentation: In Vivo Results
| Model | Parameter Measured | Expected Outcome with Effective Anti-inflammatory Activity |
| Carrageenan Paw Edema | Paw Volume (mL) | Time- and dose-dependent reduction |
| % Inhibition of Edema | Dose-dependent increase | |
| LPS-Induced Endotoxemia | Serum TNF-α, IL-6, IL-1β (pg/mL) | Dose-dependent reduction |
| MPO Activity Assay | MPO Activity (U/g tissue) | Dose-dependent reduction in paw or lung tissue |
Visualizing the Experimental Workflow
Caption: Workflow for in vivo assessment of anti-inflammatory activity.
Conclusion: A Pathway to Validated Discovery
The methodologies outlined in this guide provide a robust and comprehensive framework for the systematic evaluation of Podocarpusflavone A's anti-inflammatory properties. By progressing from targeted in vitro mechanistic studies to physiologically relevant in vivo models, researchers can build a strong, evidence-based case for its therapeutic potential. This structured approach, grounded in established and validated protocols, ensures the generation of high-quality, reproducible data essential for advancing natural product-based drug discovery. The insights gained will not only elucidate the specific mechanisms of action of Podocarpusflavone A but also pave the way for its potential development as a novel anti-inflammatory agent.
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Application Notes and Protocols: Investigating Renal Fibrosis with Podocarpusflavone A
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Challenge of Renal Fibrosis and the Potential of Podocarpusflavone A
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway of almost all chronic kidney diseases (CKD), leading to end-stage renal failure. The progression of fibrosis disrupts the normal kidney architecture and function, making the discovery of effective anti-fibrotic therapies a critical unmet need in nephrology. At the cellular level, the activation of myofibroblasts, largely driven by cytokines like Transforming Growth Factor-β1 (TGF-β1), is a key event, leading to the overproduction of ECM components such as collagen and fibronectin.[1][2]
Natural compounds represent a promising avenue for the development of novel anti-fibrotic drugs.[2] Podocarpusflavone A (POD), a biflavone compound, has emerged as a molecule of interest in this field. Recent research has demonstrated its potential to protect against renal fibrosis by targeting specific intracellular signaling pathways that drive the fibrotic process.[3] This guide provides an in-depth overview of the mechanism of Podocarpusflavone A and detailed protocols for its application in both in vitro and in vivo models of renal fibrosis research.
Mechanism of Action: Targeting the Fyn/Stat3 Signaling Axis
While the TGF-β/Smad pathway is a well-established central mediator in renal fibrosis, Podocarpusflavone A has been shown to exert its anti-fibrotic effects by inhibiting a distinct, yet crucial, signaling cascade: the Fyn/Stat3 pathway.[3]
Fyn , a member of the Src family of kinases, is upregulated in fibrotic kidneys. Its activation plays a significant role in the progression of renal interstitial fibrosis. One of the key downstream targets of Fyn is the Signal Transducer and Activator of Transcription 3 (STAT3) . Phosphorylation and activation of STAT3 are deeply implicated in the fibrotic response in various renal cell types.[4][5]
Podocarpusflavone A intervenes in this pathological process by inhibiting the activation of Fyn, which in turn reduces the phosphorylation of STAT3.[3] This dampening of the Fyn/Stat3 axis leads to a downstream reduction in the expression of key pro-fibrotic markers, including α-smooth muscle actin (α-SMA), Collagen Type I Alpha 1 (Col1a1), and Fibronectin (FN1).[3]
Caption: Podocarpusflavone A inhibits the Fyn/Stat3 signaling pathway.
Experimental Protocols: A Guide for Researchers
The following protocols provide a framework for investigating the anti-fibrotic effects of Podocarpusflavone A. These are based on established methodologies and can be adapted to specific laboratory conditions.
Part 1: In Vitro Model of Renal Fibrosis
This protocol details the induction of a fibrotic phenotype in human renal proximal tubular epithelial cells (HK-2) using TGF-β1, and subsequent treatment with Podocarpusflavone A.
Caption: Workflow for in vitro evaluation of Podocarpusflavone A.
Materials:
-
Human Kidney-2 (HK-2) cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
Podocarpusflavone A (POD)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 medium with 10% FBS at 37°C in a 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed HK-2 cells into 6-well or 12-well plates at a density that allows them to reach approximately 70% confluency within 24 hours.
-
Serum Starvation: Once cells reach 70% confluency, wash them with PBS and replace the growth medium with serum-free DMEM/F12. Incubate for 24 hours to synchronize the cells.
-
Treatment: After starvation, replace the medium with fresh serum-free medium containing the respective treatments:
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
Harvesting:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
For RNA Analysis (qRT-PCR): Wash cells with PBS and lyse using a suitable lysis buffer for RNA extraction (e.g., TRIzol).
-
Part 2: In Vivo Model of Renal Fibrosis
The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method to induce renal fibrosis in rodents.[6][10][11][12]
Caption: Workflow for in vivo evaluation of Podocarpusflavone A.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
4-0 or 5-0 silk suture
-
Podocarpusflavone A
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a heated surgical pad. Make a flank incision to expose the left kidney and ureter.
-
Ureteral Ligation (UUO Groups): Carefully isolate the left ureter and ligate it at two points using silk sutures.[13][14] The ureter can be cut between the ligations.
-
Sham Operation: For the sham group, the left ureter is mobilized but not ligated.
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Treatment Administration:
-
UUO + POD Group: Administer Podocarpusflavone A daily via oral gavage. A typical starting dose for flavonoids can range from 50-100 mg/kg.[14]
-
UUO + Vehicle Group: Administer the vehicle alone.
-
Sham Group: Administer the vehicle alone.
-
-
Euthanasia and Tissue Collection: After the experimental period (commonly 7 or 14 days), euthanize the mice.[15] Perfuse the kidneys with cold PBS. Harvest the obstructed (left) and contralateral (right) kidneys. One portion of the kidney should be fixed in 4% paraformaldehyde for histology, and the other portion snap-frozen in liquid nitrogen for protein and RNA analysis.
Data Analysis and Expected Outcomes
The following tables summarize the key analyses and expected results when investigating the anti-fibrotic effects of Podocarpusflavone A.
Table 1: Key Downstream Analyses
| Analysis Technique | Target Molecules | Purpose |
| Western Blotting | α-SMA, Fibronectin, Collagen I, Fyn, p-STAT3, STAT3 | To quantify changes in protein expression of fibrosis markers and pathway components.[11][16][17] |
| qRT-PCR | Col1a1, Fn1, Acta2 (α-SMA) | To measure changes in the mRNA levels of key fibrotic genes.[4][15][18] |
| Histology (Sirius Red) | Collagen fibers | To visualize and quantify collagen deposition in the kidney interstitium.[13][19] |
Table 2: Summary of Treatment Parameters
| Model | Parameter | Recommended Value/Range | Rationale/Reference |
| In Vitro | Cell Line | HK-2 (Human Renal Proximal Tubule) | A standard cell line for studying epithelial-to-mesenchymal transition and fibrosis.[7][20] |
| Fibrosis Inducer | TGF-β1 | The primary cytokine used to induce a fibrotic phenotype in vitro.[7][8][9][20] | |
| TGF-β1 Concentration | 5 - 10 ng/mL | Effective concentrations for inducing fibrotic markers in HK-2 cells.[7][8][9][20] | |
| Podocarpusflavone A Conc. | 10 - 40 µM (Dose-response) | Typical range for screening anti-fibrotic activity of flavonoid compounds. | |
| Treatment Duration | 48 hours | Sufficient time to observe changes in fibrotic marker expression.[9] | |
| In Vivo | Animal Model | Unilateral Ureteral Obstruction (UUO) in Mice | A robust and widely accepted model for inducing renal interstitial fibrosis.[6][10][11][12] |
| Strain | C57BL/6 | Commonly used mouse strain for UUO studies.[15] | |
| Podocarpusflavone A Dosage | 50 - 100 mg/kg/day | Based on effective doses of similar compounds in fibrosis models.[14] | |
| Administration Route | Oral Gavage | A standard method for precise oral drug delivery in rodents. | |
| Study Duration | 7 or 14 days | Time points at which significant fibrosis develops in the UUO model.[15] |
Conclusion and Future Directions
Podocarpusflavone A presents a compelling therapeutic candidate for renal fibrosis by targeting the Fyn/Stat3 signaling pathway. The protocols outlined in this guide provide a robust framework for researchers to validate and expand upon these findings. Future research could explore the efficacy of Podocarpusflavone A in other models of CKD, investigate potential synergistic effects with other anti-fibrotic agents, and delve deeper into the upstream and downstream regulators of the Fyn/Stat3 axis in the context of renal pathology. These studies will be crucial in translating the promising preclinical data of Podocarpusflavone A into potential clinical applications for patients suffering from chronic kidney disease.
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Zhu, B., et al. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. Journal of Natural Medicines, 77(3), 464-475. Available from: [Link]
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Boor, P., et al. (2010). The archetypal profibrotic molecule: transforming growth factor-β. Nephrology Dialysis Transplantation, 25(10), 3176-3186. Available from: [Link]
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Rodriguez-Iturbe, B., et al. (2017). Pathophysiological Mechanisms of Renal Fibrosis: A Review of Animal Models and Therapeutic Strategies. Journal of Investigative Medicine, 65(1), 2-10. Available from: [Link]
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Li, J., et al. (2022). Nephroprotective Effects of Cardamonin on Renal Ischemia Reperfusion Injury/UUO-Induced Renal Fibrosis. Molecules, 27(15), 4967. Available from: [Link]
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Xu, Q., et al. (2007). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology, 293(2), F631-F640. Available from: [Link]
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Eddy, A. A. (2000). Molecular insights into renal interstitial fibrosis. Journal of the American Society of Nephrology, 11(2), 341-352. Available from: [Link]
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Application Notes and Protocols: A Researcher's Guide to Investigating the Fyn/Stat3 Signaling Pathway Using Podocarpusflavone A
For: Researchers, scientists, and drug development professionals.
Abstract
The Fyn/Stat3 signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in numerous pathologies, including cancer, fibrosis, and neuroinflammation. This document provides a comprehensive guide for utilizing Podocarpusflavone A, a naturally occurring biflavonoid, as a tool to investigate and potentially inhibit this pathway. We present not just protocols, but the underlying scientific rationale for a suite of assays designed to rigorously characterize the effects of Podocarpusflavone A from the molecular to the cellular level. This guide is intended to empower researchers to generate robust and reproducible data, fostering a deeper understanding of Fyn/Stat3 signaling and the therapeutic potential of its modulation.
Introduction: The Fyn/Stat3 Axis as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] The constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1] One of the key upstream regulators of STAT3 is Fyn, a member of the Src family of non-receptor tyrosine kinases.[2][3] Fyn can directly phosphorylate STAT3 at tyrosine 705, leading to its dimerization, nuclear translocation, and subsequent activation of target gene expression.[2][3] This Fyn-mediated activation of STAT3 has been shown to drive oncogenic processes and contribute to disease progression.[3][4]
Natural products represent a rich source of novel kinase inhibitors.[5][6] Flavonoids, in particular, have been recognized for their potential to inhibit various protein kinases, including members of the Src family like Fyn.[5][7] Podocarpusflavone A, a biflavonoid, has recently emerged as an inhibitor of the Fyn/Stat3 signaling pathway, demonstrating therapeutic potential in preclinical models of renal fibrosis.[8] This compound has been shown to inhibit the activation of Fyn and subsequently reduce the phosphorylation of Stat3, thereby ameliorating disease pathology.[8]
This application note will provide detailed protocols to:
-
Assess the direct inhibitory effect of Podocarpusflavone A on Fyn kinase activity.
-
Evaluate the impact of Podocarpusflavone A on the viability of cancer cell lines with active Fyn/Stat3 signaling.
-
Quantify the inhibition of STAT3 phosphorylation in cells treated with Podocarpusflavone A.
-
Investigate the disruption of the Fyn-STAT3 protein-protein interaction.
-
Measure the downstream effect on STAT3 transcriptional activity.
The Fyn/Stat3 Signaling Pathway: A Visual Overview
The Fyn/Stat3 signaling cascade is initiated by various upstream signals, such as cytokines (e.g., IL-6) and growth factors, which activate Fyn kinase.[3] Activated Fyn then phosphorylates STAT3, leading to a downstream transcriptional response. Podocarpusflavone A is hypothesized to intervene by directly inhibiting Fyn kinase activity.
Caption: Fyn/Stat3 signaling pathway and the inhibitory action of Podocarpusflavone A.
Experimental Design and Workflow
A logical and sequential approach is crucial for delineating the mechanism of action of Podocarpusflavone A. The following workflow allows for a comprehensive investigation, starting from direct enzyme inhibition and progressing to cellular consequences.
Caption: Recommended experimental workflow for studying Podocarpusflavone A.
Detailed Protocols and Methodologies
In Vitro Fyn Kinase Assay
Objective: To determine if Podocarpusflavone A directly inhibits Fyn kinase activity and to calculate its half-maximal inhibitory concentration (IC50).
Rationale: This cell-free assay provides direct evidence of target engagement. By using purified Fyn enzyme, we eliminate confounding cellular factors, ensuring that any observed inhibition is due to a direct interaction between the compound and the kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10]
Materials:
-
Recombinant human Fyn kinase (Promega, Cat. #V3571 or similar)
-
Poly (Glu4, Tyr1) peptide substrate (Promega, Cat. #V3571 or similar)
-
ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101)[10]
-
Podocarpusflavone A (dissolved in DMSO)
-
FYN A Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of Podocarpusflavone A in DMSO. Then, dilute these concentrations in the FYN A Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in the specified order:
-
1 µl of Podocarpusflavone A dilution or DMSO (vehicle control).
-
2 µl of Fyn kinase (e.g., 2 ng) diluted in Kinase Buffer.[9]
-
2 µl of a mix of Poly (Glu4, Tyr1) substrate and ATP (final concentrations of 0.2 µg/µl and 25 µM, respectively) in Kinase Buffer.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of Podocarpusflavone A relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Recommended Concentration | Rationale |
| Fyn Kinase | 2 ng/reaction | Empirically determined to yield a robust signal in the linear range of the assay.[9] |
| Poly (Glu4,Tyr1) | 0.2 µg/µl | A generic tyrosine kinase substrate suitable for Fyn. |
| ATP | 25 µM | Near the Km for many kinases, providing a sensitive measure of inhibition. |
| Podocarpusflavone A | 0.01 - 100 µM | A broad concentration range to accurately determine the IC50. |
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic or cytostatic effects of Podocarpusflavone A on a relevant cell line.
Rationale: Before investigating the specific effects on the signaling pathway, it is essential to determine the concentrations at which Podocarpusflavone A affects cell viability. This allows for the selection of non-toxic concentrations for subsequent mechanism-of-action studies. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cell line with active Fyn/Stat3 signaling (e.g., a cancer cell line known to have upregulated STAT3)
-
Complete cell culture medium
-
Podocarpusflavone A (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of Podocarpusflavone A (e.g., 0.1 to 100 µM) in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).
Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine the effect of Podocarpusflavone A on the phosphorylation of STAT3 at tyrosine 705 in a cellular context.
Rationale: Western blotting is a fundamental technique to visualize changes in protein levels and post-translational modifications. By using an antibody specific to the phosphorylated form of STAT3 (p-STAT3 Tyr705), we can directly assess the impact of Podocarpusflavone A on the key activation step in the Fyn/Stat3 pathway. It is crucial to also probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure that any observed decrease in p-STAT3 is not due to a general decrease in STAT3 protein or unequal sample loading.[12]
Materials:
-
Cell line with inducible or constitutive Fyn/Stat3 activity
-
Podocarpusflavone A
-
Stimulant (e.g., IL-6) if required
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13][14]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Fyn, anti-p-Fyn (Tyr416), anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with non-toxic concentrations of Podocarpusflavone A for a predetermined time (e.g., 2-24 hours). If the pathway is inducible, stimulate with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before harvesting.
-
Sample Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[12] Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes.[12] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total STAT3 and a loading control to normalize the data.
| Antibody Target | Dilution (example) | Supplier (example) | Rationale |
| p-STAT3 (Tyr705) | 1:1000 | Cell Signaling Technology | Detects the activated form of STAT3. |
| Total STAT3 | 1:1000 | Cell Signaling Technology | Ensures changes in p-STAT3 are not due to altered total STAT3 levels. |
| p-Fyn (Tyr416) | 1:1000 | Abcam | Detects the activated form of Fyn. |
| Total Fyn | 1:1000 | Santa Cruz Biotechnology | Ensures changes in p-Fyn are not due to altered total Fyn levels. |
| GAPDH | 1:5000 | Abcam | Loading control to ensure equal protein loading across lanes. |
Co-Immunoprecipitation (Co-IP) of Fyn and STAT3
Objective: To investigate whether Podocarpusflavone A disrupts the physical interaction between Fyn and STAT3.
Rationale: Co-IP is a powerful technique to study protein-protein interactions in their native cellular environment.[15] By immunoprecipitating Fyn, we can determine if STAT3 co-precipitates with it. A reduction in the amount of co-precipitated STAT3 in the presence of Podocarpusflavone A would suggest that the compound interferes with their interaction. The choice of lysis buffer is critical to preserve the interaction.[15][16]
Materials:
-
Cell line expressing Fyn and STAT3
-
Podocarpusflavone A
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)[16]
-
Anti-Fyn antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-STAT3, anti-Fyn
Protocol:
-
Cell Treatment and Lysis: Treat cells with Podocarpusflavone A as described for the Western blot. Lyse the cells in Co-IP lysis buffer.
-
Pre-clearing: To reduce non-specific binding, incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Fyn antibody or control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for STAT3 and Fyn. A band for STAT3 in the Fyn IP lane (and its reduction with Podocarpusflavone A treatment) indicates an effect on the interaction.
STAT3 Luciferase Reporter Assay
Objective: To quantify the effect of Podocarpusflavone A on the transcriptional activity of STAT3.
Rationale: This assay provides a quantitative measure of the downstream consequences of Fyn/Stat3 pathway inhibition.[17] A reporter plasmid containing the firefly luciferase gene under the control of STAT3-responsive elements is introduced into cells. Inhibition of STAT3 activity will lead to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number.[17]
Materials:
-
HEK293 or other suitable cell line
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Podocarpusflavone A
-
IL-6
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells in a 96-well plate with the STAT3-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of Podocarpusflavone A for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-18 hours to activate the STAT3 pathway.[18]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Transfer the lysate to a white, opaque 96-well plate. Use a luminometer to first measure the firefly luciferase activity, and then the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of STAT3 transcriptional activity by Podocarpusflavone A relative to the IL-6 stimulated control.
Considerations for Compound Handling and Cellular Assays
Cellular Permeability: The ability of Podocarpusflavone A to cross the cell membrane is crucial for its activity in cell-based assays. A Caco-2 permeability assay can be performed to assess its potential for intestinal absorption and by extension, its general membrane permeability.[19][20]
Stability: The stability of Podocarpusflavone A in cell culture media should be considered, as degradation could affect the experimental results. The stability can be assessed by incubating the compound in media over time and analyzing its concentration by HPLC.[21][22]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to rigorously investigate the effects of Podocarpusflavone A on the Fyn/Stat3 signaling pathway. By systematically moving from direct biochemical assays to complex cellular readouts, these methods will enable the generation of high-quality, reproducible data. This, in turn, will facilitate a deeper understanding of the therapeutic potential of targeting the Fyn/Stat3 axis with natural compounds like Podocarpusflavone A.
References
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- Zarezadeh, S. M., et al. (2024). Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review. Recent Patents on Anti-Cancer Drug Discovery, 19(4), 403-502.
- Jelić, D., et al. (2005). Flavonoids as Inhibitors of Lck and Fyn Kinases*.
- Wang, Z., et al. (2021). Natural STAT3 inhibitors: A mini perspective. Bioorganic & Medicinal Chemistry, 45, 105169.
- Siddiqui, S., et al. (2024). Stat3 mediates Fyn kinase-driven dopaminergic neurodegeneration and microglia activation. Disease Models & Mechanisms, 17(12), dmm052011.
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G-Biosciences. (2020, September 8). How to Prepare Samples for Western Blot Analysis. Retrieved from [Link]
- He, Y., et al. (2020). FYN promotes gastric cancer metastasis by activating STAT3-mediated epithelial-mesenchymal transition.
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Creative Biolabs. (n.d.). Sample Preparation in Western Blot Assay. Retrieved from [Link]
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G-Biosciences. (n.d.). SAMPLE PREPARATION FOR WESTERN BLOTTING. Retrieved from [Link]
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Promega Corporation. (n.d.). FYN A Kinase Enzyme System Application Note. Retrieved from [Link]
- Kook, Y. H., et al. (2023). Role of Fyn and the interleukin-6-STAT-3-autophagy axis in sarcopenia. Journal of Cachexia, Sarcopenia and Muscle, 14(5), 2269-2281.
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BPS Bioscience. (n.d.). IL-6 Responsive Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
- Qin, Z., et al. (2024). Disrupting the interaction between Lck/Fyn and STAT3 inhibits TH17 cell differentiation. The Journal of Experimental Medicine, 221(5), e20231336.
- Li, X., et al. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway.
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BPS Bioscience. (n.d.). STAT3 Luciferase Reporter THP-1 Cell Line. Retrieved from [Link]
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Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
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BPS Bioscience. (n.d.). IL-23 Responsive STAT3 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
- Siddiqui, S., et al. (2024).
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ResearchGate. (2021, April 30). What is the best buffer for Co-IP of STAT heterodimers?. Retrieved from [Link]
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
- Tavelin, S. (2014). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 1185, 299-312.
- Bhattacharya, S., & Schindler, C. (2003). Regulation of Stat3 nuclear export.
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Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
- Vargas-Medina, D. A., et al. (2024). A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. Molecules (Basel, Switzerland), 29(12), 2781.
- Ma, J., et al. (2005). STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3.
- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 2(6), 857-868.
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
- Rabe, B., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 116(6), 1579-1591.
- Ste-Croix, F., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR protocols, 3(1), 101181.
- Calon, A., et al. (2014). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). Bio-protocol, 4(9), e1120.
- Rabe, B., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 116(6), 1579-1591.
- Rabe, B., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 116(6), 1579-1591.
- Bhattacharya, S., & Schindler, C. (2003). Regulation of Stat3 nuclear export.
- Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998-1008.
- Klampfer, L., et al. (1999). Confocal immunofluorescence analysis of phospho-STAT proteins in epithelial cells. Methods (San Diego, Calif.), 19(3), 389-396.
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Dissolving Podocarpusflavone A for Cell Culture Experiments: An Application Note and Protocol
Introduction: The Challenge and Importance of Proper Podocarpusflavone A Dissolution
Podocarpusflavone A, a biflavonoid found in plants of the Podocarpus genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including its activity as a DNA topoisomerase I inhibitor and its anti-proliferative effects on cancer cell lines.[1][2] As with many flavonoids, a critical hurdle in harnessing its potential in in vitro studies is its inherent low aqueous solubility.[3][4][5] This characteristic poses a significant challenge for researchers aiming to achieve accurate and reproducible results in cell-based assays. Improper dissolution can lead to the formation of precipitates in the cell culture medium, resulting in inaccurate compound concentrations and potentially confounding experimental outcomes.
This comprehensive guide provides a detailed, field-proven protocol for the effective dissolution of Podocarpusflavone A for cell culture experiments. By explaining the causality behind each experimental choice, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently prepare Podocarpusflavone A solutions, ensuring the scientific integrity and reproducibility of their work.
Physicochemical Properties of Podocarpusflavone A
A foundational understanding of the physicochemical properties of Podocarpusflavone A is paramount for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₀O₁₀ | [2][6] |
| Molecular Weight | 552.48 g/mol | [2][6] |
| Appearance | Light yellow to green yellow solid | [2][7] |
| Solubility | Soluble in DMSO and Ethanol | [2] |
Solvent Selection: A Critical First Step
The choice of solvent is the most critical decision in the preparation of Podocarpusflavone A for cell culture experiments. Due to its hydrophobic nature, direct dissolution in aqueous media is not feasible. Therefore, an organic solvent is required to create a concentrated stock solution, which can then be further diluted to the final working concentration in the cell culture medium.
Dimethyl Sulfoxide (DMSO) is the recommended and most widely used solvent for Podocarpusflavone A.[1][7][8]
Why DMSO?
-
High Solubilizing Power: DMSO is a potent aprotic solvent capable of dissolving a wide range of hydrophobic compounds, including flavonoids like Podocarpusflavone A.[9] Commercial suppliers indicate a solubility of up to 40 mg/mL in DMSO, which is more than sufficient for creating a highly concentrated stock solution.[7]
-
Miscibility with Aqueous Solutions: DMSO is miscible with water and cell culture media in all proportions. This property is crucial for the subsequent dilution of the stock solution to the final working concentration without causing immediate precipitation of the compound.[10][11]
-
Established Use in Cell Culture: DMSO is a well-established solvent in cell culture applications.[12][13] Its effects on most cell lines are well-documented, and it is generally considered non-toxic at low final concentrations (typically ≤ 0.5%).[8][9]
Ethanol is another potential solvent for flavonoids.[2][14] However, it can be more volatile and may have more pronounced effects on cell membrane integrity and protein denaturation compared to DMSO at similar concentrations. For consistency and reproducibility, DMSO is the preferred choice for Podocarpusflavone A.
Protocol 1: Preparation of a Concentrated Stock Solution of Podocarpusflavone A in DMSO
The preparation of a concentrated stock solution is a standard and highly recommended practice in cell culture.[15][16] This approach minimizes the volume of organic solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[10]
Materials:
-
Podocarpusflavone A powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
Step-by-Step Methodology:
-
Determine the Desired Stock Concentration: A common and practical stock concentration for Podocarpusflavone A is 10 mM. To calculate the required mass of Podocarpusflavone A, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 552.48 g/mol / 1000 = 5.52 mg
-
Weighing Podocarpusflavone A: Accurately weigh the calculated amount of Podocarpusflavone A powder using a precision balance. Aseptic techniques are recommended to minimize contamination, though the high concentration of DMSO in the final stock solution is generally inhibitory to microbial growth.[16]
-
Dissolution in DMSO:
-
Transfer the weighed Podocarpusflavone A powder into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles. Sonication can also be employed to facilitate dissolution.[7]
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][7] Podocarpusflavone A in DMSO is stable for at least one month at -20°C and up to six months at -80°C when protected from light.[1]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of Podocarpusflavone A.
Protocol 2: Preparation of Working Solutions for Cell Culture
The working solution is the final dilution of the stock solution in the cell culture medium that will be added to the cells. The primary goal during this step is to avoid precipitation of the compound upon dilution in the aqueous environment of the cell culture medium.
Materials:
-
Prepared Podocarpusflavone A stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Step-by-Step Methodology:
-
Thaw the Stock Solution: Remove one aliquot of the Podocarpusflavone A stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (if necessary): For creating a range of concentrations for dose-response experiments, it is best practice to perform serial dilutions in DMSO before diluting into the cell culture medium.[10] This ensures that the final concentration of DMSO remains consistent across all experimental conditions.
-
Dilution into Cell Culture Medium:
-
The key to preventing precipitation is to add the DMSO stock solution to the cell culture medium, not the other way around, and to mix quickly and thoroughly.[10][11]
-
Pipette the required volume of the Podocarpusflavone A stock solution directly into the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dispersion helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower.[8][9] A vehicle control (medium with the same final concentration of DMSO without the compound) must always be included in your experiments.
-
-
Final Application to Cells: Add the freshly prepared working solution to your cells immediately. Do not store the diluted working solution in the aqueous medium for extended periods, as the stability of Podocarpusflavone A in cell culture media is not well characterized and precipitation may occur over time.[1][17][18][19][20][21]
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions of Podocarpusflavone A for cell culture.
Troubleshooting Common Issues
-
Precipitation upon dilution in media:
-
Cause: The final concentration of the compound may be exceeding its solubility limit in the aqueous medium.
-
Solution: Decrease the final concentration of Podocarpusflavone A. Ensure rapid and thorough mixing when adding the DMSO stock to the medium. The presence of serum in the medium can sometimes help to stabilize hydrophobic compounds.
-
-
Cell Toxicity in Vehicle Control:
-
Cause: The final concentration of DMSO is too high for your cell line.
-
Solution: Reduce the final concentration of DMSO by preparing a more concentrated stock solution. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.
-
Conclusion
The successful use of Podocarpusflavone A in cell culture experiments is contingent upon its proper dissolution and handling. By utilizing high-purity DMSO to create a concentrated stock solution and employing appropriate dilution techniques, researchers can ensure the accurate delivery of this promising compound to their cell models. Adherence to the protocols and principles outlined in this guide will contribute to the generation of reliable and reproducible data, ultimately advancing our understanding of the biological activities of Podocarpusflavone A.
References
-
PubChem. (n.d.). Podocarpusflavone A. National Center for Biotechnology Information. Retrieved from [Link]
- Gomes, A. P., et al. (2021). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- Araujo, M. H. d., et al. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. MDPI.
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ResearchGate. (2018). How to dissolve my plant extracts for total flavonoid assay?. Retrieved from [Link]
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ResearchGate. (2011). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
-
PubMed. (1993). [Chemical compositions of Podocarpus imbricatus]. Retrieved from [Link]
-
ResearchGate. (2023). Solubility of Flavonoids in Pure Solvents. Retrieved from [Link]
- MDPI. (2023). Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes.
-
EMBL-EBI. (n.d.). Podocarpusflavone a (CHEBI:191156). Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
PubMed Central. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]
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ResearchGate. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]
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PubMed. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]
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PubMed. (2016). Cell culture media impact on drug product solution stability. Retrieved from [Link]
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ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. Retrieved from [Link]
-
ResearchGate. (2023). DMSO for cell culture?. Retrieved from [Link]
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National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
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- 6. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Podocarpusflavone A | Topoisomerase | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
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Application Note: Podocarpusflavone A as a Versatile Biflavonoid Scaffold for Modern Drug Development
Abstract
Podocarpusflavone A (PCFA) is a naturally occurring biflavonoid derived from plants of the Podocarpus genus. Possessing a unique 8-arylflavone structure, PCFA has emerged as a molecule of significant interest in medicinal chemistry due to its diverse and potent biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the PCFA scaffold as a template for creating novel therapeutics. We will explore its validated mechanisms of action in oncology, inflammation, and virology, and provide detailed protocols for its evaluation. Furthermore, we outline a strategic workflow for lead optimization, addressing the common pharmacokinetic challenges associated with flavonoids to accelerate the transition from a natural product lead to a clinical candidate.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing complex and biologically pre-validated scaffolds that are often difficult to achieve through combinatorial chemistry alone.[1] Within this paradigm, flavonoids—a class of polyphenolic secondary metabolites—are recognized for a wide array of health benefits.[2] Biflavonoids, which consist of two flavonoid monomers, often exhibit enhanced or novel biological activities compared to their constituent parts.[3]
Podocarpusflavone A, first isolated from Podocarpus macrophyllus, is a prime example of such a biflavonoid.[4] Its rigid, complex structure presents multiple points for interaction with biological targets, making it an exceptional starting point for drug design. This guide synthesizes the current understanding of PCFA's therapeutic potential and provides actionable protocols to empower researchers in harnessing its unique chemical architecture for drug development programs.
Section 1: The Biological Landscape of Podocarpusflavone A
PCFA's therapeutic potential is underpinned by its ability to modulate multiple critical cellular pathways. Its efficacy has been demonstrated across several disease models, establishing it as a multi-target agent.
Anticancer Activity
PCFA exhibits potent cytotoxic and cytostatic effects against a range of cancer types through distinct mechanisms of action.
Mechanism 1: Inhibition of the JAK2/STAT3 Signaling Pathway The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that, when constitutively activated, drives proliferation, survival, and metastasis in many cancers, including melanoma. PCFA has been identified as a potent inhibitor of this pathway. It acts by suppressing the phosphorylation of JAK2, which in turn prevents the activation (phosphorylation) of its downstream target, STAT3. The inhibition of STAT3 signaling leads to cell cycle arrest and the induction of apoptosis in melanoma cells.
Caption: A strategic workflow for developing PCFA into a clinical candidate.
This workflow emphasizes a rational, iterative approach:
-
Mechanism Validation: Confirm the on-target activity of the parent scaffold using the protocols outlined in Section 3.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs with modifications at key positions (e.g., hydroxyl and methoxy groups) to probe interactions with the target protein.
-
In Vitro Screening: Evaluate analogs for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Validation: Advance the most promising compounds into relevant animal models to assess efficacy and safety.
Section 3: Protocols for Evaluation and Development
The following protocols provide standardized methods for quantifying the biological activity of PCFA and its derivatives.
Protocol: In Vitro Assessment of Antioxidant Activity (DPPH Assay)
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds. [5]The purple DPPH radical is reduced by an antioxidant to a colorless product, and the change in absorbance is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.
-
Sample Preparation: Dissolve PCFA or its analogs in DMSO to create a 10 mM stock solution. Prepare serial dilutions in methanol to achieve final concentrations ranging from 1 µM to 100 µM.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of each sample dilution. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the negative control, use 50 µL of methanol. Ascorbic acid or Trolox should be used as a positive control. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol: Screening for Anticancer Activity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [6]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of PCFA or its analogs in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to determine the IC₅₀ value.
Protocol: Mechanistic Assay (STAT3 Phosphorylation Western Blot)
Rationale: This protocol validates whether the cytotoxic effect of a PCFA analog is mediated through the intended JAK2/STAT3 pathway by measuring the level of phosphorylated (active) STAT3. [6] Methodology:
-
Cell Culture and Treatment: Culture A375 cells to 70-80% confluency. Treat the cells with PCFA or an analog at its IC₅₀ concentration for a specified time (e.g., 6-24 hours). Include an untreated control. To stimulate the pathway, cells can be treated with a cytokine like IL-6.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the same membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the p-STAT3/total STAT3 ratio in treated cells compared to the control indicates on-target activity.
Section 4: Synthetic and Formulation Strategies for Bioavailability Enhancement
Improving the drug-like properties of the PCFA scaffold is critical for its clinical success.
Chemical Modification Strategies
Strategic chemical modifications can enhance the bioavailability and metabolic stability of flavonoids. [7]* O-Methylation: Replacing free hydroxyl groups with methoxy groups can increase lipophilicity, improving membrane permeability and protecting the molecule from rapid glucuronidation (a major metabolic pathway for flavonoids).
-
Glycosylation: The addition of sugar moieties can improve aqueous solubility. However, the type and position of the sugar are critical, as this can also impact cell permeability and target binding. [8]* Acylation/Alkylation: Introducing acyl or alkyl chains can further modulate lipophilicity and stability.
Advanced Formulation Approaches
Formulation science offers powerful tools to overcome the poor solubility of flavonoids. [9]* Inclusion Complexes: Encapsulating PCFA within cyclodextrins can create a water-soluble complex that releases the active compound upon dilution in the body.
-
Nanostructures: Loading PCFA into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve solubility, and potentially enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Co-crystals: Forming co-crystals of PCFA with a pharmaceutically acceptable co-former can significantly enhance its dissolution rate and solubility. [9]
Conclusion and Future Directions
Podocarpusflavone A stands out as a highly promising natural product scaffold for drug development. Its validated activities against key targets in cancer and infectious diseases provide a solid foundation for lead optimization programs. The future of PCFA-based drug discovery lies in an integrated approach that combines medicinal chemistry, advanced cellular biology, and formulation science. By rationally modifying its structure to enhance pharmacokinetic properties while retaining or improving its potent bioactivities, researchers can unlock the full therapeutic potential of this remarkable biflavonoid. Future efforts should focus on comprehensive in vivo testing of optimized analogs and exploring its application in other therapeutic areas where its known mechanisms of action may be relevant.
References
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Qiao, X., Wang, Q., Wang, Y., Li, F., & Ye, M. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Pharmaceutical Biology, 52(8), 997–1003. Available from: [Link]
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Qiao, X., Wang, Q., & Ye, M. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed. Available from: [Link]
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Shayan, M., Ezzati, M., & Emami, S. (2024). Modification of biopharmaceutical parameters of flavonoids: a review. Frontiers in Pharmacology. Available from: [Link]
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Wang, J., Wang, J., & Li, A. (2020). Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science. Available from: [Link]
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Lin, Y., Kuo, Y., & Chen, C. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine. Available from: [Link]
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Li, C., Wang, Y., & Yu, S. (2024). Modification of flavonoids: methods and influences on biological activities. Heliyon. Available from: [Link]
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Shai, L. J., Masoko, P., & Eloff, J. N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine. Available from: [Link]
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Lin, Y. L., Kuo, Y. H., & Chen, C. H. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Podocarpusflavone A. PubChem Compound Database. Available from: [Link]
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Chen, L., Teng, H., & Xie, Z. (2016). Modifications of dietary flavonoids towards improved bioactivity: An update on structure-activity relationship. Critical Reviews in Food Science and Nutrition. Available from: [Link]
-
Wang, Y., Li, J., & Zhang, Y. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. International Immunopharmacology. Available from: [Link]
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Shai, L. J., Masoko, P., & Eloff, J. N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed. Available from: [Link]
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Ma, B., Zhang, L., & Li, J. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules. Available from: [Link]
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Ma, B., Zhang, L., & Li, J. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. Available from: [Link]
-
Bailly, C. (2020). Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species. Natural Products and Bioprospecting. Available from: [Link]
-
Smith, K. A. (2018). Structural Analysis of Flavonoid/Drug Target Complexes: Natural Products as Lead Compounds for Drug Development. International Online Medical Council. Available from: [Link]
- Ndongo, J. T., Issa, M. E., & Mbing, J. N. (2021). Inhibitors of the Oncogenic Transcription Factor AP-1 from Podocarpus latifolius. Molecules.
-
Kim, D. H., Park, S. Y., & Kim, Y. C. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. Molecules. Available from: [Link]
-
Abdillahi, H. S., Finnie, J. F., & Van Staden, J. (2010). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology. Available from: [Link]
-
Abdillahi, H. S., Finnie, J. F., & Van Staden, J. (2010). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. DSpace Repository. Available from: [Link]
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Jaradat, N., Zare, A., & Ali, I. (2022). Bioactivity evaluation of synthesized flavone analogs. Food Science and Technology. Available from: [Link]
-
Sharma, P., & Singh, A. (2022). Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications. Journal of Advances in Biology & Biotechnology. Available from: [Link]
-
Suganuma, M., Okabe, S., & Fujiki, H. (2016). Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. Cancer Science. Available from: [Link]
-
Găman, A. M., Stănuș, C., & Găman, M. A. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available from: [Link]
-
del Pilar Sánchez-Camargo, A., & Herrero, M. (2021). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants. Available from: [Link]
-
Gul, R., Jan, S. U., & Farid, S. (2017). Assays for Natural Antioxidant. Walsh Medical Media. Available from: [Link]
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Khan, I., & Shaikh, M. (2016). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry. Available from: [Link]
-
U.S. Food and Drug Administration. (2016). Botanical Drug Development Guidance for Industry. FDA. Available from: [Link]
-
Fortrea. (2023). Creating a comprehensive drug development plan. Fortrea. Available from: [Link]
Sources
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- 3. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Silico Docking Studies with Podocarpusflavone A
Introduction: Unveiling the Therapeutic Potential of Podocarpusflavone A through Computational Docking
Podocarpusflavone A is a naturally occurring biflavonoid found in plants of the Podocarpus genus.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and cytotoxic properties.[3] Specifically, Podocarpusflavone A has demonstrated notable cytotoxic effects against various cancer cell lines and has been identified as a moderate inhibitor of Topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[1][4] Additionally, emerging research has implicated Podocarpusflavone A in the modulation of the Fyn/Stat3 signaling pathway, suggesting its potential in treating conditions like renal fibrosis.[5]
In silico molecular docking has emerged as an indispensable computational tool in drug discovery and development.[6] This technique predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target (receptor), providing insights into the binding affinity and the nature of the molecular interactions.[6][7] For natural products like Podocarpusflavone A, docking studies can elucidate the molecular basis of their biological activity, identify potential protein targets, and guide the rational design of more potent and selective derivatives.[8][9]
These application notes provide a detailed, step-by-step protocol for conducting in silico docking studies of Podocarpusflavone A with human Topoisomerase I, a validated target for its anticancer activity. The protocol is designed for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the scientific rationale behind each step. We will utilize widely accessible and validated open-source software to ensure the reproducibility of this workflow.
Experimental Design and Workflow
The in silico docking workflow is a multi-step process that begins with the preparation of the ligand and the protein, followed by the docking simulation and culminating in the analysis of the results. Each step is critical for obtaining reliable and meaningful predictions.
Figure 1: A high-level overview of the in silico docking workflow.
PART 1: Ligand Preparation
The initial step involves obtaining the 3D structure of Podocarpusflavone A and preparing it for docking. This includes ensuring the correct chemical structure, adding hydrogen atoms, and converting the file to the appropriate format.
Protocol 1.1: Obtaining and Preparing the Ligand
-
Obtain Ligand Structure:
-
Navigate to the PubChem database ([Link]).
-
Search for "Podocarpusflavone A" or use its CID: 5320644.
-
Download the 3D conformer of the structure in SDF format.
-
-
Energy Minimization and Format Conversion (using Open Babel):
-
Open Babel is a versatile chemical toolbox that can be used for converting file formats and performing energy minimization.
-
Use the following command line instruction to convert the SDF file to MOL2 format and perform a preliminary energy minimization using the MMFF94 force field. This step helps to generate a low-energy conformation of the ligand.
-
Rationale: Energy minimization is crucial to ensure that the ligand conformation is sterically favorable and represents a realistic three-dimensional structure. The MMFF94 force field is a suitable choice for drug-like organic molecules.
-
-
Final Preparation in AutoDock Tools:
-
For compatibility with AutoDock Vina, the ligand must be in the PDBQT file format, which includes partial charges and information on rotatable bonds.
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select podocarpusflavone_a.mol2.
-
ADT will automatically detect the root of the molecule and the rotatable bonds. The number of rotatable bonds influences the conformational flexibility of the ligand during docking.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as podocarpusflavone_a.pdbqt.
-
PART 2: Protein Preparation
The selection and preparation of the target protein are critical for a successful docking study. For this protocol, we will use the crystal structure of human Topoisomerase I in complex with DNA.
Protocol 2.1: Target Selection and Preparation
-
Target Selection:
-
Protein Cleaning and Preparation (using UCSF Chimera):
-
UCSF Chimera is a powerful molecular visualization and analysis tool.[9][12]
-
Open the 1A35.pdb file in UCSF Chimera.
-
The crystal structure may contain non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to prepare the protein for docking.
-
Use the Select menu to select and delete all water molecules.
-
For this study, we will perform docking on the protein-DNA complex, so the DNA chains will be retained.
-
Go to Tools -> Structure Editing -> Dock Prep.[12]
-
In the Dock Prep window, select the options to:
-
Add hydrogens to the protein (at a standard pH of 7.4).
-
Add charges (using the AMBER ff14SB force field for proteins and nucleic acids).
-
-
This process will also check for and repair any incomplete side chains.
-
Save the prepared protein as a MOL2 file (1A35_prepared.mol2) and a PDB file (1A35_prepared.pdb).
-
-
Conversion to PDBQT Format (using AutoDock Tools):
-
Open the prepared protein PDB file (1A35_prepared.pdb) in AutoDock Tools.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
ADT will add polar hydrogens and compute Gasteiger charges.
-
Save the final prepared protein as a PDBQT file (1A35_prepared.pdbqt).
-
PART 3: Molecular Docking
With the prepared ligand and protein, the next step is to define the binding site and run the docking simulation using AutoDock Vina.
Figure 2: Input and output of the AutoDock Vina docking simulation.
Protocol 3.1: Grid Box Generation and Docking with AutoDock Vina
-
Defining the Binding Site (Grid Box):
-
The grid box defines the three-dimensional space where AutoDock Vina will search for possible binding poses of the ligand.
-
In UCSF Chimera or AutoDock Tools, load the prepared protein (1A35_prepared.pdbqt).
-
The binding site of Topoisomerase I inhibitors like Camptothecin is located at the interface of the enzyme and the DNA.[4] We will center our grid box in this region.
-
In AutoDock Tools, go to Grid -> Grid Box.
-
Adjust the center and dimensions of the grid box to encompass the active site. A good starting point for the dimensions is 25 x 25 x 25 angstroms.
-
Note down the coordinates for the center of the grid box and its dimensions.
-
-
Creating the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the coordinates with the ones you determined in the previous step:
-
Rationale: The exhaustiveness parameter controls the thoroughness of the search algorithm. A higher value increases the computational time but also the reliability of the results. num_modes specifies the number of binding poses to be generated.
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and generate an output file named podocarpusflavone_a_out.pdbqt containing the docked poses and their corresponding binding affinities, and a log file (log.txt) with the summary of the results.
-
PART 4: Results Analysis and Visualization
The final phase involves analyzing the docking results to understand the binding affinity and the interactions between Podocarpusflavone A and Topoisomerase I.
Protocol 4.1: Interpreting and Visualizing Docking Results
-
Analyzing Binding Affinity:
-
Visualizing Docked Poses (using UCSF Chimera):
-
Open the prepared protein file (1A35_prepared.pdbqt) in UCSF Chimera.
-
Open the docking output file (podocarpusflavone_a_out.pdbqt). The different binding poses will be loaded.
-
Analyze the top-ranked pose (the one with the lowest binding energy).
-
To identify interactions, use the Tools -> Structure Analysis -> FindHBond to visualize hydrogen bonds.
-
You can also use the Find Clashes/Contacts tool to identify hydrophobic interactions and other non-covalent contacts.
-
Examine the key amino acid and nucleotide residues in the binding pocket that are interacting with Podocarpusflavone A.
-
Data Presentation
Summarize the quantitative results from the docking simulation in a clear and concise table.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Protein/DNA) |
| 1 | -9.5 | 0.000 | Arg364, Asp533, Thr718 (Protein); DT10, DG11 (DNA) |
| 2 | -9.2 | 1.873 | Arg364, Lys435, Asp533 (Protein); DT10 (DNA) |
| 3 | -9.0 | 2.541 | Thr718, Asn722 (Protein); DG11, DC111 (DNA) |
| ... | ... | ... | ... |
Note: The values in this table are hypothetical and for illustrative purposes only. The actual results will be generated from your docking simulation.
Conclusion and Future Directions
This application note has provided a comprehensive protocol for performing in silico molecular docking of Podocarpusflavone A with human Topoisomerase I. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this natural product. The results from such studies can serve as a strong foundation for further experimental validation, such as in vitro enzyme inhibition assays, and can guide future efforts in the design and development of novel anticancer agents based on the Podocarpusflavone A scaffold.
References
- Asian Pacific Journal of Cancer Prevention. (2014). In Silico Docking Studies of Selected Flavonoids - Natural Healing Agents against Breast Cancer.
-
RCSB PDB. (1998). 1A35: HUMAN TOPOISOMERASE I/DNA COMPLEX. [Link]
- Bioinformatics Review. (2021). How to perform virtual screening using Pyrx?.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
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YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
- Dallakyan, S. (n.d.). Comparing Virtual Screening with Bioassays Using PyRx. Scripps Research.
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PubChem. (n.d.). Podocarpusflavone A. National Center for Biotechnology Information. [Link]
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (2023).
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YouTube. (2024). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. [Link]
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Lin, Y. L., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
-
PubMed. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. [Link]
-
RCSB PDB. (1998). 1A36: TOPOISOMERASE I/DNA COMPLEX. [Link]
- MDPI. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids.
- A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. (2023).
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MDPI. (2022). 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. [Link]
-
NCBI. (1998). 1A35: HUMAN TOPOISOMERASE I/DNA COMPLEX. [Link]
-
PubMed. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. [Link]
- In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
-
NCBI. (2004). 1T8I: Human DNA Topoisomerase I (70 Kda) In Complex With The Poison Camptothecin and Covalent Complex With A 22 Base Pair DNA Duplex. [Link]
-
Wikipedia. (n.d.). Fyn-related kinase. [Link]
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
-
Journal of Visualized Experiments. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
- Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With.
- Spoken-Tutorial.org. (n.d.). Session 4: Introduction to in silico docking.
- Molecular Docking Tutorial. (n.d.).
-
RCSB PDB. (2012). 3UA6: Crystal Structure of the Human Fyn SH3 domain. [Link]
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
-
Wikipedia. (n.d.). FYN. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
- University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking.
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
-
RCSB PDB. (2006). 2DQ7: Crystal Structure of Fyn kinase domain complexed with staurosporine. [Link]
-
RCSB PDB. (2022). AF_AFP06241F1: Computed structure model of Tyrosine-protein kinase Fyn. [Link]
-
PubMed Central. (2018). Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products. [Link]
-
PubMed. (2006). Molecular docking approach on the Topoisomerase I inhibitors series included in the NCI anti-cancer agents mechanism database. [Link]
-
PubMed. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor. [Link]
- Mishra, A., et al. (2019). In-silico molecular docking of a flavonoid from Butea monosperma (Lam.) Taub. with a special reference to its anti-cancer property. International Journal of Pharmaceutical Sciences and Research, 10(2), 537-545.
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Application Notes & Protocols: A Scientist's Guide to the Isolation of Biflavonoids from Plant Extracts
Foreword: The Rationale for Pursuing Biflavonoids
Biflavonoids, a fascinating subclass of the vast flavonoid family, are dimeric structures composed of two flavonoid units.[1][2][3] These complex polyphenols are relatively rare in the plant kingdom but are keenly sought after for their significant pharmacological properties, which include potent anti-inflammatory, antioxidant, and antiprotozoal activities.[3] The intricate nature of these molecules, however, presents a considerable challenge to their efficient isolation and purification. This guide provides a comprehensive overview of the strategies and detailed protocols for the successful isolation of biflavonoids from complex plant matrices, intended for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind each methodological choice, ensuring a deep understanding of the entire workflow, from initial extraction to final purification and characterization.
I. Foundational Principles: Understanding the Physicochemical Landscape of Biflavonoids
The successful isolation of biflavonoids hinges on a thorough understanding of their chemical properties. Structurally, they consist of two flavonoid moieties linked by a C-C or C-O-C bond.[1] This dimeric nature significantly increases their molecular weight and often reduces their polarity compared to their monomeric flavonoid counterparts. The choice of extraction solvents and chromatographic techniques must be tailored to these specific characteristics.
The polarity of biflavonoids can vary widely depending on the nature and extent of hydroxylation, glycosylation, and methylation of the flavonoid units. Aglycones (non-glycosylated forms) are generally less polar, while glycosides (with sugar moieties attached) are significantly more polar. This polarity spectrum is the primary lever we will use to achieve separation.
II. The Isolation Workflow: A Strategic Overview
The journey from a crude plant extract to a pure biflavonoid is a multi-step process. Each stage is designed to enrich the target compounds while systematically removing impurities. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for the isolation of biflavonoids from plant material.
III. Phase 1: Extraction and Pre-purification
A. Strategic Selection of Extraction Methodology
The initial extraction aims to liberate the biflavonoids from the plant matrix into a solvent. The choice of solvent and technique is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.
Solvent Selection Rationale:
The polarity of the extraction solvent must be matched to the target biflavonoids.[4][5]
-
For less polar biflavonoid aglycones: Solvents like acetone, chloroform, and diethyl ether are suitable choices.[4]
-
For more polar biflavonoid glycosides: Alcohols (methanol, ethanol) or alcohol-water mixtures are generally more effective.[4][5][6] A common starting point is an 80% aqueous methanol or ethanol solution.[7]
| Solvent System | Target Biflavonoid Type | Rationale |
| 100% Methanol or Ethanol | Broad range of flavonoid glycosides and some aglycones | Good general-purpose solvent for flavonoids.[5] |
| 80% Aqueous Methanol/Ethanol | Polar flavonoid glycosides | The addition of water increases the polarity, enhancing the extraction of glycosides.[7] |
| Acetone | Less polar flavonoid aglycones | Effective for less polar compounds.[4] |
| Ethyl Acetate | Moderately polar flavonoids | Often used in subsequent liquid-liquid partitioning steps. |
| n-Hexane | Lipophilic compounds (impurities) | Primarily used for defatting the plant material prior to the main extraction.[8] |
Modern Extraction Techniques:
While traditional methods like maceration and Soxhlet extraction are still used, modern techniques offer significant advantages in terms of efficiency and reduced solvent consumption.[2][9][10]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[9]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[2][4]
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Biflavonoids
-
Preparation of Plant Material: Air-dry the plant material in the shade to preserve the chemical integrity of the biflavonoids.[8] Grind the dried material into a fine powder to increase the surface area for extraction.[2]
-
Defatting (Optional but Recommended): For plant materials rich in lipids, pre-extract the powder with a non-polar solvent like n-hexane using a Soxhlet apparatus for 6-8 hours.[8] This step removes fats and waxes that can interfere with subsequent chromatographic steps.
-
Extraction:
-
Combine the powdered plant material (or defatted marc) with an appropriate solvent (e.g., 80% methanol) in a flask at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (typically 40-60°C) for 30-60 minutes.[7] The optimal time and temperature should be determined empirically for each plant material.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
B. Liquid-Liquid Partitioning for Fractionation
The crude extract is a complex mixture. Liquid-liquid partitioning is a crucial step to separate compounds based on their differential solubility in immiscible solvents, thereby enriching the biflavonoid fraction.
Protocol 2: Fractionation by Liquid-Liquid Partitioning
-
Initial Suspension: Suspend the dried crude extract in distilled water.
-
Sequential Extraction:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential extractions with solvents of increasing polarity. A typical sequence is:
-
n-Hexane: To remove highly non-polar compounds like chlorophyll and lipids.
-
Chloroform or Dichloromethane: To extract less polar biflavonoids.
-
Ethyl Acetate: This fraction is often rich in biflavonoid aglycones and other moderately polar flavonoids.
-
n-Butanol: To extract more polar flavonoid glycosides.
-
-
-
Collection and Concentration: Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator.
-
Preliminary Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction(s) containing the target biflavonoids.
IV. Phase 2: Chromatographic Separation
This phase employs various chromatographic techniques to separate the biflavonoids from other compounds in the enriched fraction.
A. Open Column Chromatography (CC): The Workhorse of Initial Separation
Open column chromatography is a widely used, cost-effective technique for the initial large-scale fractionation of the enriched extract.
Stationary Phase Selection:
-
Silica Gel: A polar adsorbent used in normal-phase chromatography. Non-polar compounds elute first, followed by compounds of increasing polarity. It is excellent for separating biflavonoid aglycones.[11][12]
-
Sephadex LH-20: A lipophilic gel filtration matrix that separates compounds based on a combination of size exclusion and adsorption chromatography. It is particularly effective for purifying flavonoids and biflavonoids.[11][13]
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (mesh size 60-120 or 100-200) in a non-polar solvent (e.g., n-hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the enriched fraction in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or a hexane-chloroform mixture) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.[11][12]
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Monitoring: Monitor the fractions using TLC, combining those with similar profiles.
B. High-Speed Counter-Current Chromatography (HSCCC): A Support-Free Alternative
HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample.[14][15] It is particularly well-suited for the separation of polar compounds like flavonoid glycosides.[14][16]
The Principle of HSCCC:
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Application Notes and Protocols for Studying Podocarpusflavone A in Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for investigating the anticancer properties of Podocarpusflavone A (PFA), a biflavonoid isolated from plants of the Podocarpus genus. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction and Scientific Background
Podocarpusflavone A is a naturally occurring biflavonoid that has garnered significant interest for its cytotoxic activities against various cancer cell lines.[1][2] Structurally part of the flavonoid family, compounds known for their broad biological properties, PFA has demonstrated potential as a promising candidate for cancer therapeutic development.[3] Studies indicate that PFA can inhibit cancer cell growth, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][4]
The primary objective of this guide is to equip researchers with the foundational knowledge and detailed methodologies required to effectively study the effects of Podocarpusflavone A in a cancer cell line context. This includes elucidating its mechanism of action, quantifying its cytotoxic potency, and analyzing its impact on core cellular processes like apoptosis and cell cycle progression.
Mechanism of Action: Targeting Key Oncogenic Pathways
Current research points to a multi-faceted mechanism of action for Podocarpusflavone A, with the inhibition of the JAK2/STAT3 signaling pathway being a key identified target.[4] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[4]
Causality of Action:
-
Inhibition of JAK2 Phosphorylation: Podocarpusflavone A has been shown to suppress the phosphorylation of Janus kinase 2 (JAK2).[4] Since phosphorylation is the activating step for JAK2, its inhibition is the initiating event in the downstream blockade of the pathway.
-
Suppression of STAT3 Activation: The direct downstream target of activated JAK2 is the Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting JAK2, PFA consequently prevents the phosphorylation and activation of STAT3.[4]
-
Downstream Effects: Inactivated STAT3 cannot translocate to the nucleus to act as a transcription factor for genes that promote cell survival and proliferation. This leads to two major outcomes:
-
Induction of Apoptosis: The suppression of STAT3 signaling can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards programmed cell death.[4][5]
-
Cell Cycle Arrest: PFA has been observed to restrain the cell cycle, preventing cancer cells from proceeding through the phases of division.[1][4] Specifically, studies have noted an arrest in the sub-G1 or S phase, indicative of apoptosis and inhibited DNA replication.[1][6]
-
Additionally, some studies suggest that PFA may exhibit moderate Topoisomerase I inhibitory activity, which would contribute to its anticancer effects by preventing DNA replication and repair in cancer cells.[1]
Caption: Podocarpusflavone A inhibits the JAK2/STAT3 signaling pathway.
Quantitative Data Summary: Cytotoxic Activity
The following table summarizes the reported effective doses (ED₅₀) of Podocarpusflavone A required to inhibit the growth of various human cancer cell lines by 50%. This data is crucial for designing experiments with appropriate concentration ranges.
| Cell Line | Cancer Type | Reported ED₅₀ (µg/mL) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 4.56 | [1] |
| KB | Oral Epidermoid Carcinoma | 16.24 | [1] |
| MCF-7 | Breast Adenocarcinoma | 6.83 | [1] |
| HEp-2 | Larynx Epidermoid Carcinoma | 10.55 | [1] |
Experimental Workflow and Protocols
A logical workflow is essential for a comprehensive investigation of Podocarpusflavone A's effects. The process begins with determining its cytotoxicity to establish effective dose ranges, followed by mechanistic assays to understand how it works.
Caption: General experimental workflow for studying Podocarpusflavone A.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Podocarpusflavone A (PFA) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PFA in culture medium. Remove the old medium from the wells and add 100 µL of the PFA-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest PFA dose, typically <0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7] Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of cell viability against the log of PFA concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Analysis of Apoptosis (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells.[11] Propidium Iodide (PI) is a DNA-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]
Materials:
-
6-well plates
-
PFA and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with PFA (e.g., at its IC₅₀ concentration) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or brief trypsinization.[10] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with ice-cold PBS.[10] Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation: [10]
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (can also include some late-stage apoptotic cells).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[13][14] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[15]
Materials:
-
6-well plates
-
PFA and vehicle control
-
Ice-cold 70% ethanol
-
PBS
-
PI Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[15]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with PFA (at its IC₅₀ concentration) and a vehicle control for a set duration (e.g., 24 or 48 hours).
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] Incubate on ice for at least 2 hours or at -20°C overnight.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the pellet in 0.5 mL of PI Staining Buffer.[15] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[13]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[17]
Data Interpretation:
-
Generate a histogram of fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2n DNA content).
-
The second peak represents cells in the G2/M phase (4n DNA content).
-
The region between the peaks represents cells in the S phase (DNA synthesis).
-
A peak to the left of G0/G1, known as the "sub-G1" peak, represents apoptotic cells with fragmented DNA.[1]
-
Quantify the percentage of cells in each phase using cell cycle analysis software. An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is a technique used to detect and semi-quantify specific proteins in a cell lysate.[18][19] It involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the target proteins. This is essential for confirming the molecular mechanism of PFA.
Materials:
-
PFA-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets with ice-cold RIPA buffer.[19] Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[19]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.
Data Interpretation:
-
Analyze the band intensities. A decrease in the ratio of p-JAK2/JAK2 and p-STAT3/STAT3 would confirm inhibition of the pathway.
-
An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 would confirm the induction of apoptosis.[20]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the data and ensure equal protein loading.[21]
References
- Abcam. (n.d.). Apoptosis western blot guide.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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- Li, X., et al. (2020). Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling.
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- Lin, C. N., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. In Journal of Traditional and Complementary Medicine.
- National Institutes of Health. (n.d.). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach.
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- Naidoo, D., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves.
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Podocarpusflavone A Extraction
As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to help you navigate the complexities of natural product extraction. Podocarpusflavone A, a biflavonoid with significant biological activity, presents unique extraction challenges due to its structure and presence in a complex plant matrix.[1][2][3] This center is designed to provide direct, actionable solutions to common issues encountered during its isolation.
Frequently Asked Questions (FAQs)
Q1: What is Podocarpusflavone A and what are its primary natural sources?
A1: Podocarpusflavone A is a C-C linked biflavonoid, meaning it is composed of two flavone units.[4] Its structure contributes to its moderate polarity and specific solubility characteristics. It has been isolated from several plant genera, most notably Podocarpus and Kielmeyera. Documented sources include the twigs and leaves of Podocarpus nakaii, Podocarpus macrophyllus, and Podocarpus henkelii, as well as Kielmeyera membranacea and Poincianella pyramidalis.[5][6][7][8][9] The concentration of Podocarpusflavone A can vary significantly based on the plant's species, geographical location, and harvesting time.
Q2: What are the fundamental challenges in extracting biflavonoids like Podocarpusflavone A?
A2: The primary challenges stem from their unique physicochemical properties and the complexity of the plant matrix.
-
Solubility: Biflavonoids are typically less soluble than their monomeric flavonoid counterparts. Achieving efficient extraction requires careful selection of a solvent system that can effectively solvate the target molecule without co-extracting excessive amounts of undesirable compounds like chlorophylls or lipids.
-
Matrix Complexity: Podocarpusflavone A exists within a dense cellular structure. The extraction process must efficiently penetrate the plant cell walls to release the compound into the solvent.
-
Compound Stability: Flavonoids can be susceptible to degradation under harsh conditions. High temperatures, prolonged extraction times, extreme pH levels, and exposure to light and oxygen can lead to reduced yields.[10]
Q3: Which extraction technologies are most effective for Podocarpusflavone A?
A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques offer significantly higher efficiency, reduced solvent consumption, and shorter processing times.[11][12][13]
-
Ultrasound-Assisted Extraction (UAE): This is a highly recommended method. It uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, often at lower temperatures, which preserves thermolabile compounds.[11][14][15]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent within the plant matrix, causing cell rupture and accelerating the release of target compounds. It is known for its speed and efficiency.[16][17][18][19]
-
Supercritical Fluid Extraction (SFE): This "green" technique uses a supercritical fluid, typically CO₂, as the solvent. While pure CO₂ is non-polar, its solvating power can be tuned by adjusting pressure and temperature or by adding a polar co-solvent like ethanol to effectively extract moderately polar compounds like biflavonoids.[20][21][22]
Troubleshooting Guide: Low Extraction Yield
This section addresses the most common issue faced by researchers: lower-than-expected yields of Podocarpusflavone A. We will explore potential causes and provide systematic solutions.
Problem Area 1: Plant Material and Preparation
Q: My yield is negligible. Could the raw plant material be the issue?
A: Absolutely. The quality and preparation of your starting material are foundational.
-
Authentication: First, verify the botanical identity of your plant material. Misidentification is a common source of failure.
-
Drying and Storage: Improperly dried or stored material can lead to enzymatic or microbial degradation of flavonoids. Material should be dried at a controlled temperature (typically 40-50°C) until brittle and stored in a cool, dark, and dry place.
-
Particle Size: This is a critical and often overlooked parameter. Inefficient grinding limits solvent penetration. The goal is a fine, homogenous powder (e.g., 40-60 mesh). The increased surface area dramatically improves mass transfer from the plant matrix to the solvent.[11]
Experimental Protocol 1: Optimal Sample Preparation
-
Drying: Dry the fresh plant material (leaves or twigs) in a forced-air oven at 45°C for 48-72 hours or until constant weight is achieved.
-
Grinding: Coarsely grind the dried material using a blender.
-
Milling & Sieving: Subject the coarse powder to a Wiley mill to achieve a fine powder. Sieve the powder to obtain a uniform particle size (e.g., passing through a 40-mesh sieve).
-
Storage: Store the final powder in an airtight, amber-colored container at <4°C.
Problem Area 2: Solvent System Optimization
Q: How do I select the right solvent for Podocarpusflavone A?
A: Solvent selection is governed by the principle of "like dissolves like." Podocarpusflavone A is a moderately polar biflavonoid. Therefore, solvents of intermediate polarity are most effective. Ethanol is an excellent and environmentally friendly choice.[17][18] Often, an aqueous mixture is more effective than a pure solvent, as the water can help swell the plant matrix and improve solvent access.
Data Presentation: Solvent Selection Guide
| Solvent System | Polarity Index | Typical Starting Concentration | Rationale & Notes |
| Ethanol/Water | 5.2 (Ethanol) | 50-80% (v/v) | Excellent balance of polarity. Generally recognized as safe (GRAS). Good for UAE and MAE.[11][18] |
| Methanol/Water | 5.1 (Methanol) | 70-80% (v/v) | Highly efficient but more toxic than ethanol. Use with appropriate safety precautions. |
| Acetone/Water | 4.3 (Acetone) | 60-70% (v/v) | Effective at dissolving flavonoids, but can also co-extract more non-polar compounds. |
Q: My chosen solvent isn't working well. What adjustments can I make?
A: If your yield is low, systematically vary the water content in your solvent system. For example, using 70% ethanol, test concentrations at 60%, 80%, and 90%. A small change can significantly impact yield. Additionally, consider the pH. Flavonoids are often more stable and soluble under slightly acidic conditions. Adjusting the solvent pH to around 4-5 with a weak acid (e.g., acetic or formic acid) can sometimes improve extraction efficiency.[11]
Problem Area 3: Extraction Method Parameters
Q: I'm using Ultrasound-Assisted Extraction (UAE), but my results are poor. How can I optimize the process?
A: UAE efficiency depends on a synergistic balance of several parameters. Do not optimize just one variable in isolation.
Data Presentation: Key UAE Optimization Parameters for Flavonoids
| Parameter | Typical Range | Causality & Expert Insight |
| Temperature | 40 - 75°C | Increasing temperature lowers solvent viscosity and increases solubility and mass transfer. However, temperatures above 80°C can cause degradation of some flavonoids.[23] Start your optimization around 60°C. |
| Time | 15 - 60 min | Initially, yield increases with time. However, after a certain point (the equilibrium point), the yield plateaus. Prolonged sonication can degrade the target compound.[15] A time-course study (e.g., 15, 30, 45, 60 min) is essential. |
| Solid-to-Liquid Ratio | 1:20 to 1:60 (g/mL) | A higher solvent volume ensures a proper concentration gradient, facilitating the diffusion of the analyte from the plant matrix into the solvent.[24][25] Ratios below 1:20 may result in incomplete extraction. |
| Ultrasonic Power/Frequency | 200-400 W / 20-40 kHz | Higher power increases the intensity of cavitation, improving cell disruption. However, excessive power can generate free radicals and degrade flavonoids.[11][25] Lower frequencies (20-40 kHz) are generally more effective for extraction.[11] |
Experimental Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)
-
Setup: Place 5 g of prepared plant powder into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 150 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).
-
Sonication: Place the flask in an ultrasonic bath (e.g., 40 kHz, 300 W). Set the temperature to 60°C and the timer for 45 minutes. Ensure the water level in the bath is adequate for efficient energy transmission.
-
Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper. A vacuum filtration setup is recommended for efficiency.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the solvent is fully removed.
-
Quantification: Re-dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol) for quantification via HPLC.
Mandatory Visualization: General Extraction Workflow
Caption: General workflow for the extraction and isolation of Podocarpusflavone A.
Troubleshooting Guide: Extract Purity and Consistency
Problem Area 4: Co-extraction of Impurities
Q: My crude extract is a dark, sticky mess. How can I clean it up?
A: This is a common result of co-extracting chlorophylls, lipids, and other highly non-polar or polar compounds. A post-extraction liquid-liquid partitioning step is essential for cleanup. This process separates compounds based on their differential solubility in two immiscible liquids.
Experimental Protocol 3: Post-Extraction Liquid-Liquid Partitioning
-
Resuspend: Take your dried crude extract and resuspend it in 100 mL of 80% methanol.
-
Defatting: Transfer the suspension to a separatory funnel. Add 100 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. The non-polar hexane layer will contain lipids and chlorophylls. Drain and discard the upper hexane layer. Repeat this step two more times.
-
Fractionation: To the remaining methanol/water layer, add an equal volume of ethyl acetate. Shake and allow the layers to separate. Podocarpusflavone A, being of intermediate polarity, will preferentially partition into the ethyl acetate layer. Drain and collect the ethyl acetate fraction. Repeat this extraction two more times, pooling the ethyl acetate fractions.
-
Final Evaporation: Evaporate the pooled ethyl acetate fractions to dryness to obtain a cleaner, enriched extract ready for chromatographic purification.
Mandatory Visualization: Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low extraction yields.
Q: My yields are inconsistent between batches. What could be the cause?
A: Batch-to-batch inconsistency usually points to a lack of control over key variables.
-
Material Heterogeneity: Ensure you are using a homogenized powder from a single, well-mixed source for all experiments in a series.
-
Parameter Drift: Precisely control and document all parameters for every run: temperature, time, solvent volume, and power settings. Small, unintentional variations can lead to large differences in yield.
-
Equipment Performance: For UAE, ensure the ultrasonic bath is properly degassed and the power output is consistent. For MAE, ensure the positioning within the microwave cavity is the same for each run.
By methodically addressing these potential issues, you can develop a robust and reproducible protocol for improving the yield of Podocarpusflavone A.
References
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Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of flavonoids from natural sources using modern techniques. Journal of Scientific & Industrial Research, 80(8), 643-650. [Link]
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Zhang, L., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Molecules, 23(10), 2643. [Link]
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Liu, Y., et al. (2020). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules, 25(17), 3929. [Link]
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Zhang, J., et al. (2008). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Journal of the Science of Food and Agriculture, 88(10), 1779-1785. [Link]
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Li, H., et al. (2022). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources, 17(1), 1236-1254. [Link]
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Tena, N., & Asuero, A. G. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Applied Sciences, 12(22), 11766. [Link]
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Wang, Y., et al. (2016). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. Molecules, 21(12), 1713. [Link]
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Tena, N., & Asuero, A. G. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Applied Sciences, 12(22), 11766. [Link]
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Hao, J., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Journal of Food Measurement and Characterization, 17, 4529–4541. [Link]
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Phromphesat, A., et al. (2022). Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. Molecules, 27(4), 1342. [Link]
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ResearchGate. (2024). Microwave-Assisted Extraction of Flavonoids: A Review. Request PDF. [Link]
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Li, Y., et al. (2011). Supercritical fluid extraction of flavonoids from Eucommia ulmoides leaves and antioxidant activities before and after purification. 2011 International Conference on E-Business and E-Government (ICEE). [Link]
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Papamichail, I., et al. (2022). Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers. Antioxidants, 11(10), 2038. [Link]
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Chen, J., et al. (2017). Ultrasonic-assisted extraction and antioxidant capacities of flavonoids from Camellia fascicularis leaves. Journal of Food Processing and Preservation, 41(6), e13251. [Link]
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Raventós, M., et al. (2002). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Journal of Agricultural and Food Chemistry, 50(8), 2269-2275. [Link]
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Fernández-Agulló, A., et al. (2015). Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). Foods, 4(4), 623-635. [Link]
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ResearchGate. (2024). Optimisation of supercritical fluid extraction of flavonoids from Pueraria lobata. Request PDF. [Link]
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Zhang, L., et al. (2015). Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis. Tropical Journal of Pharmaceutical Research, 14(9), 1643-1650. [Link]
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National Center for Biotechnology Information. (n.d.). Podocarpusflavone A. PubChem Compound Database. [Link]
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ResearchGate. (2024). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Request PDF. [Link]
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-6. [Link]
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Sim, S., et al. (2023). 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. Molecules, 28(14), 5406. [Link]
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da Silva, G. N., et al. (2022). METHODS FOR EXTRACTION AND ISOLATION OF AGATHISFLAVONE FROM Poincianella pyramidalis. Revista Virtual de Química, 14(5), 1335-1342. [Link]
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de Souza, J. C., et al. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. International Journal of Molecular Sciences, 25(22), 12457. [Link]
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ResearchGate. (2024). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. Request PDF. [Link]
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Li, Y., et al. (2022). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 11(15), 2314. [Link]
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European Bioinformatics Institute. (n.d.). Podocarpusflavone a (CHEBI:191156). EMBL-EBI. [Link]
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University of Pretoria. (n.d.). Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. UPSpace. [Link]
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Food and Machinery. (2023). Extraction of Podocarpus nagi nut oil and analysis of their physicochemical properties. spmj.com.cn. [Link]
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ResearchGate. (2025). Novel Diterpenoids from the Twigs of Podocarpus nagi. Request PDF. [Link]
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Hostetler, G. L., et al. (2012). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. Advances in Nutrition, 3(6), 779-793. [Link]
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Technical Support Center: Navigating the Synthesis of Biflavonoids
Welcome to the technical support center for biflavonoid synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex and biologically significant class of molecules. Biflavonoids, dimers of flavonoid units, present unique synthetic challenges due to their structural complexity, the presence of multiple reactive hydroxyl groups, and the need for selective bond formation.[1][2][[“]]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) on Biflavonoid Synthesis Strategies
This section addresses common overarching questions regarding the synthetic approaches to biflavonoids.
Q1: What are the primary synthetic strategies for constructing the biflavonoid skeleton, and what are their key limitations?
The synthesis of biflavonoids primarily relies on the coupling of two flavonoid monomers. The choice of strategy is dictated by the desired linkage type (C-C or C-O-C) and the nature of the flavonoid units (symmetrical or unsymmetrical). The three main approaches are:
-
Ullmann Coupling: This classic method involves the copper-mediated coupling of an aryl halide with another aromatic compound.[4][5] While effective for synthesizing symmetrical biflavonoids, it often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper, which can lead to moderate and sometimes erratic yields.[4] It is particularly useful for forming C-C and C-O-C bonds.
-
Suzuki-Miyaura Cross-Coupling: A more modern and versatile approach, this palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an aryl halide or triflate.[6][7][8] It offers milder reaction conditions and greater functional group tolerance compared to the Ullmann coupling, making it suitable for complex and sensitive flavonoid structures.[7] This method is highly effective for creating C-C linkages and has been successfully used to synthesize a variety of biflavonoids, including "hybrid" derivatives with different flavonoid monomers.[9]
-
Oxidative Coupling: This method mimics the biosynthetic pathway and involves the direct coupling of flavonoid phenols.[10][11] Recent advancements have shown that this can be achieved using molecular oxygen in alkaline water, offering a green and catalyst-free approach.[12][13] However, controlling the regioselectivity of the coupling can be a significant challenge, often leading to a mixture of products.[14]
Q2: How do I decide which coupling method is best suited for my target biflavonoid?
The selection of the optimal coupling method depends on several factors:
-
Symmetry of the target molecule: For symmetrical biflavonoids, Ullmann coupling can be a straightforward option. For unsymmetrical biflavonoids, Suzuki-Miyaura coupling provides greater control.
-
Desired linkage: Both Ullmann and Suzuki-Miyaura couplings are effective for C-C bond formation. Ullmann coupling is also used for C-O-C linkages. Oxidative coupling can lead to both types of linkages, but with less control.
-
Complexity and sensitivity of the flavonoid monomers: For substrates with sensitive functional groups, the milder conditions of the Suzuki-Miyaura coupling are generally preferred.[7]
-
Availability of starting materials: The feasibility of preparing the necessary halogenated or boronic acid-derivatized flavonoid precursors will influence your choice.
Below is a flowchart to guide your decision-making process:
Caption: Decision-making flowchart for selecting a biflavonoid synthesis strategy.
Section 2: Troubleshooting Guides for Common Synthetic Challenges
This section provides a question-and-answer-based troubleshooting guide for specific problems encountered during biflavonoid synthesis.
Low Reaction Yields
Q: My overall reaction yield for the biflavonoid synthesis is consistently low. What are the likely causes and how can I improve it?
Low yields in multi-step syntheses like those for biflavonoids can be attributed to several factors. A systematic approach to troubleshooting is essential.[15]
-
Incomplete Reactions:
-
Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider the following:
-
Reagent Degradation: Ensure the purity and activity of your catalyst and reagents. Palladium catalysts, for instance, can be sensitive to air and moisture.
-
Insufficient Reagent: A slight excess of one coupling partner, particularly the more stable one, can sometimes drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature. Perform small-scale experiments to optimize these parameters.
-
-
-
Side Reactions:
-
Troubleshooting: The numerous hydroxyl groups on the flavonoid skeleton are prone to side reactions.
-
Protecting Group Strategy: A robust protecting group strategy is crucial.[16][17] Ensure your chosen protecting groups are stable under the reaction conditions and can be removed without affecting the rest of the molecule.[18][19] Methyl and benzyl ethers are commonly used for protecting phenolic hydroxyls.[19]
-
Homocoupling: In cross-coupling reactions, the formation of homodimers of the starting materials can be a significant side reaction. Adjusting the stoichiometry of the reactants and the rate of addition of the catalyst can sometimes minimize this.
-
-
-
Product Decomposition:
-
Troubleshooting: Biflavonoids can be sensitive to the reaction or workup conditions.
-
Harsh Conditions: If using high temperatures (e.g., in Ullmann coupling), consider if your product is stable under these conditions. If not, exploring a milder method like Suzuki-Miyaura coupling might be necessary.
-
Acid/Base Sensitivity: During workup, exposure to strong acids or bases can cause decomposition.[20] Test the stability of a small sample of your product to the workup conditions before applying them to the entire batch.
-
-
Challenges in Purification
Q: I am having difficulty purifying my target biflavonoid from the reaction mixture. What are some effective purification strategies?
The purification of biflavonoids can be challenging due to their relatively high polarity and potential for complex mixtures.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is a common starting point.
-
Solvent System: Hexane/ethyl acetate or dichloromethane/methanol gradients are often effective for flavonoids of moderate polarity.[21] For more polar biflavonoids, a higher percentage of methanol may be required.
-
Troubleshooting: If your compound is streaking or showing poor separation, consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of phenolic hydroxyl groups. Be aware that prolonged exposure to silica can sometimes lead to decomposition.
-
-
Reverse Phase (C18): This is an excellent alternative, especially for more polar biflavonoids and for separating closely related isomers.[21]
-
Solvent System: Water/methanol or water/acetonitrile gradients are typically used. The addition of 0.1% trifluoroacetic acid (TFA) or formic acid can significantly improve peak shape.[21]
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
When to Use: When baseline separation is not achievable with standard column chromatography, or for the purification of final products to a high degree of purity.
-
Considerations: While highly effective, it is a more expensive and lower-capacity technique. It is often used for the final purification step.
-
-
Other Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is particularly useful for separating polar compounds and avoids irreversible adsorption issues associated with solid stationary phases.[22]
-
Macroporous Resin Chromatography: This can be an effective method for the initial cleanup and enrichment of flavonoids from crude reaction mixtures.[23]
-
Table 1: Comparison of Purification Techniques for Biflavonoids
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Advantages | Disadvantages |
| Normal Phase Chromatography | Silica Gel | Non-polar (e.g., Hexane/EtOAc) | Less polar to moderately polar biflavonoids | Cost-effective, widely available | Potential for sample decomposition, irreversible adsorption |
| Reverse Phase Chromatography | C18 | Polar (e.g., Water/MeOH) | Polar biflavonoids, isomeric mixtures | Excellent resolution, good for polar compounds | More expensive than silica gel |
| Prep-HPLC | C18 or other specialized phases | Polar (e.g., Water/ACN with additives) | Final purification, difficult separations | High resolution and purity | Low capacity, expensive |
| HSCCC | Liquid (two-phase solvent system) | Liquid | Polar and thermally sensitive compounds | No solid support, high recovery | Requires specialized equipment |
| Macroporous Resin | Non-polar adsorbent resin | Aqueous ethanol | Crude purification and enrichment | High capacity, reusable | Lower resolution than chromatography |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in biflavonoid synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Objective: To synthesize a C-C linked biflavonoid via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Halogenated flavonoid (e.g., 8-iodoflavone) (1.0 eq)
-
Flavonoid boronic acid or boronate ester (1.2 - 2.0 eq)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]
-
Base (e.g., Na₂CO₃, K₂CO₃, or NaOH, 2.0 - 4.0 eq)[6]
-
Solvent (e.g., DMF/H₂O 9:1, Toluene/EtOH/H₂O)
-
Anhydrous and degassed solvents
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated flavonoid, the flavonoid boronic acid/ester, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent mixture to the flask via syringe.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography (silica gel or C18) using an appropriate solvent system.
-
Sources
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- 2. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
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- 8. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 23. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Podocarpusflavone A
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for Podocarpusflavone A (PFA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this promising biflavonoid. Our goal is to provide you with a logical framework for troubleshooting these issues, complete with detailed protocols and the scientific rationale behind each strategy.
Part 1: Frequently Asked Questions (FAQs) & Initial Strategy Selection
This section addresses the most common initial queries regarding PFA solubility and helps guide you toward the most appropriate strategy for your experimental needs.
Q1: What is Podocarpusflavone A, and why is it so difficult to dissolve in aqueous solutions?
Podocarpusflavone A is a naturally occurring biflavonoid, meaning its structure consists of two flavonoid units linked together.[1][2] Its chemical formula is C₃₁H₂₀O₁₀, giving it a relatively large and complex polyphenolic structure.[1][3] The primary reasons for its poor water solubility are:
-
High Hydrophobicity: The molecule possesses extensive aromatic ring systems, which are inherently nonpolar and hydrophobic. This makes it energetically unfavorable for PFA to interact with polar water molecules.
-
Molecular Rigidity and Crystalline Structure: The planar and rigid nature of the molecule allows for strong intermolecular π-π stacking in its solid, crystalline state. A significant amount of energy is required to break these interactions and allow the solvent to surround individual molecules.
-
Intramolecular Hydrogen Bonding: While PFA has several hydroxyl (-OH) groups, they often participate in intramolecular hydrogen bonds, reducing their availability to form hydrogen bonds with surrounding water molecules.
Like many flavonoids, this poor aqueous solubility is a major barrier to its study and clinical application, often leading to low bioavailability.[4][5][6]
Q2: What are the primary methods to solubilize Podocarpusflavone A for laboratory experiments?
There are several established techniques to overcome the poor solubility of flavonoids like PFA.[7][8] The choice of method depends heavily on the experimental context (e.g., in vitro assay vs. in vivo study). The main strategies include:
-
Co-Solvent Systems: Using a water-miscible organic solvent to first dissolve PFA before diluting it into an aqueous buffer.
-
pH Adjustment: Altering the pH of the solution to ionize the acidic hydroxyl groups on the PFA molecule, thereby increasing its polarity and water solubility.[9]
-
Surfactant-Mediated Micellar Solubilization: Employing surfactants that form micelles, which are microscopic spheres that can encapsulate hydrophobic molecules like PFA in their core.[10]
-
Cyclodextrin Inclusion Complexation: Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic interior and a hydrophilic exterior to encapsulate PFA molecules.[4][11]
-
Nanoparticle-Based Formulations: Reducing the particle size of PFA to the nanometer scale or encapsulating it within nanocarriers to increase its surface area and dissolution rate.[12][13][14]
Q3: How do I select the best solubilization strategy for my specific experiment?
Choosing the right method is critical for obtaining reliable and artifact-free data. The decision process can be visualized as a workflow based on your experimental constraints and goals.
Caption: Decision workflow for selecting a PFA solubilization method.
Key considerations:
-
For quick in vitro screening: Co-solvents are often the fastest and easiest method. However, always run a vehicle control (buffer + co-solvent) to ensure the solvent itself doesn't affect the experimental outcome.[9]
-
For cell-based assays: Be cautious with surfactants, as they can disrupt cell membranes. Non-ionic surfactants at low concentrations are generally preferred.[9] Cyclodextrins are often an excellent, low-toxicity alternative.[6]
-
For in vivo studies: Formulations using cyclodextrins, surfactants, or nanoparticles are common as they can significantly enhance oral bioavailability, not just solubility.[11][13][15]
-
If your system is pH-sensitive: Avoid pH adjustment. Co-solvents, surfactants, and cyclodextrins are generally effective across a wider pH range.
Part 2: Troubleshooting Guides & Mechanistic Explanations
This section dives into specific problems you might encounter and explains the underlying science of the most effective solubilization techniques.
Q4: I dissolved PFA in 100% DMSO, but it immediately crashed out when I diluted it into my phosphate-buffered saline (PBS). What happened?
This is a classic problem of supersaturation and precipitation. While PFA is soluble in a pure organic solvent like DMSO, you created a supersaturated solution when you diluted it into the aqueous buffer. The final concentration of DMSO was too low to keep the highly hydrophobic PFA in solution.
Troubleshooting Steps:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution of PFA in DMSO. This will result in a lower final PFA concentration but may keep it below the solubility limit in the final buffer.
-
Increase the Final Co-solvent Percentage: Gradually increase the final percentage of DMSO in your buffer. For many cell-based assays, a final concentration of 0.1-0.5% DMSO is tolerated, but you must verify this for your specific system.
-
Use a Multi-Component System: Employ a combination of co-solvents and surfactants. A widely used formulation for poorly soluble compounds involves a mixture of a primary solvent (DMSO), a polymer (like PEG300), and a surfactant (like Tween® 80).[16] The polymer and surfactant help stabilize the compound and prevent precipitation upon dilution. (See Protocol 1).
Q5: How exactly do surfactants and cyclodextrins work to solubilize Podocarpusflavone A?
Both methods work by creating a more favorable microenvironment for the hydrophobic PFA molecule within the bulk aqueous solution.
Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[17][18] The hydrophobic tails form the core of the micelle, creating a nonpolar pocket that can encapsulate PFA, while the hydrophilic heads face the water, rendering the entire complex soluble.[10][17]
Caption: Micellar solubilization of PFA by surfactants.
Inclusion Complexation (Cyclodextrins): Cyclodextrins (CDs) are torus- (or donut-) shaped molecules made of sugar units.[4] Their exterior is hydrophilic due to exposed hydroxyl groups, while the central cavity is hydrophobic. This structure allows a "guest" molecule like PFA to fit inside the "host" CD cavity, forming a stable, water-soluble inclusion complex. This effectively shields the hydrophobic PFA from the aqueous environment.[4][6] Modified CDs, like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), have even greater aqueous solubility and are often more effective.[19]
Caption: Encapsulation of PFA within a cyclodextrin host molecule.
Q6: How can I quantitatively measure the improvement in PFA solubility?
Visual inspection (i.e., a clear solution) is a good start, but it is not quantitative. The standard method is a Phase Solubility Study , based on the method developed by Higuchi and Connors.[20] This allows you to determine the binding stoichiometry and stability constant of the complex (e.g., with a cyclodextrin).
The basic workflow is:
-
Prepare a series of aqueous solutions with increasing concentrations of your solubilizing agent (e.g., HP-β-CD).
-
Add an excess amount of solid PFA to each solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove the undissolved PFA.
-
Quantify the concentration of dissolved PFA in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21][22]
-
Plot the concentration of dissolved PFA against the concentration of the solubilizing agent. The slope of this plot provides information about the complexation efficiency.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common solubilization procedures. Safety Precaution: Always handle PFA powder and organic solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of PFA using a Co-Solvent/Surfactant System
This protocol is adapted from a common method for preparing poorly soluble inhibitors for in vivo or in vitro use.[16] It is designed to create a 1 mg/mL working solution.
Materials:
-
Podocarpusflavone A (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mg/mL Stock in DMSO: Weigh the appropriate amount of PFA and dissolve it in pure DMSO to make a 10 mg/mL stock solution. Vortex or sonicate briefly to ensure complete dissolution. This is your concentrated stock.
-
Initial Dilution in PEG300: In a sterile tube, combine 1 part of the 10 mg/mL DMSO stock with 4 parts of PEG300. For example, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix thoroughly by vortexing. The solution should remain clear.
-
Addition of Surfactant: To the DMSO/PEG300 mixture, add 0.5 parts of Tween® 80. Continuing the example, add 50 µL of Tween® 80. Mix thoroughly again.
-
Final Dilution into Aqueous Phase: Slowly add 4.5 parts of sterile saline or your final buffer to the mixture while vortexing. Continuing the example, add 450 µL of saline.
-
Final Check: The final solution should be clear, with a PFA concentration of 1 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% aqueous buffer. This solution can be further diluted in your experimental buffer as needed.
Protocol 2: Preparation of a PFA/HP-β-Cyclodextrin Inclusion Complex
This protocol uses the freeze-drying (lyophilization) method to prepare a solid PFA-CD complex, which can be easily reconstituted in water.[23] This method is excellent for improving both solubility and stability.
Materials:
-
Podocarpusflavone A (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve PFA: Accurately weigh PFA and dissolve it in a minimal amount of ethanol.
-
Prepare HP-β-CD Solution: In a separate flask, accurately weigh HP-β-CD and dissolve it in deionized water to create a concentrated solution (e.g., 10-20% w/v). A 1:1 molar ratio of PFA to HP-β-CD is a good starting point for optimization.
-
Combine Solutions: While stirring the HP-β-CD solution vigorously, slowly add the ethanolic PFA solution dropwise.
-
Complexation: Cover the flask to prevent evaporation and allow the mixture to stir at room temperature for 24-48 hours. This extended stirring time facilitates the entry of the PFA "guest" into the cyclodextrin "host" cavity.
-
Solvent Removal (Optional): If a significant amount of ethanol was used, it can be removed via rotary evaporation.
-
Freeze-Drying: Freeze the entire aqueous solution (e.g., in a dry ice/acetone bath or at -80°C) until completely solid. Transfer the frozen sample to a freeze-dryer and lyophilize until a dry, fluffy powder is obtained.
-
Reconstitution: The resulting powder is the PFA/HP-β-CD inclusion complex. It can be weighed and dissolved directly into your aqueous buffer. The solubility should be dramatically increased compared to the parent PFA powder.
Part 4: Reference Data Tables
Table 1: Comparison of Common Solubilization Strategies for PFA
| Strategy | Mechanism | Typical Excipients | Advantages | Disadvantages & Considerations |
| Co-solvents | Increases polarity of the bulk solvent | DMSO, Ethanol, PEG300, Propylene Glycol | Simple, fast, inexpensive for initial screening. | Potential for compound precipitation upon dilution; solvent may have biological activity or toxicity.[9][24] |
| pH Adjustment | Ionizes acidic/basic functional groups | Acids (HCl), Bases (NaOH), Buffers | Simple, no complex excipients needed. | Only effective for ionizable compounds; may alter compound stability or biological activity of the system.[9] |
| Surfactants | Micellar encapsulation | Tween® 80, Polysorbate 20, Cremophor® EL | High solubilization capacity above CMC; widely used in pharmaceutical formulations.[10] | Potential for cell membrane disruption; can interfere with protein-based assays; toxicity at high concentrations.[17] |
| Cyclodextrins | Host-guest inclusion complexation | β-CD, HP-β-CD, SBE-β-CD | High solubilization capacity; improves stability; generally low toxicity; enhances bioavailability.[4][6] | Can be more expensive; potential for competitive displacement of the guest molecule by other compounds. |
| Nanoparticles | Increased surface area; encapsulation | Lipids (for SLNs), Polymers (for PLGA NPs), Phospholipids (for Liposomes) | Greatly enhances bioavailability; allows for targeted and controlled release.[12][25] | Complex preparation and characterization; requires specialized equipment; potential long-term toxicity concerns. |
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Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (n.d.). MDPI. [Link]
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Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. (2019). ProQuest. [Link]
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Nucleophilic modification of flavonoids for enhanced solubility and photostability towards uniform colouration, bio-activation and ultraviolet-proof finishing of silk fabric. (2022). Scientific Scholar. [Link]
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Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. (2019). PubMed. [Link]
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Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2023). MDPI. [Link]
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Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. (2019). ResearchGate. [Link]
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The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2024). National Institutes of Health (NIH). [Link]
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Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-cyclodextrin. (n.d.). Korean Chemical Society. [Link]
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Modification of biopharmaceutical parameters of flavonoids: a review. (2024). National Institutes of Health (NIH). [Link]
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Modification of biopharmaceutical parameters of flavonoids: a review. (2024). Frontiers. [Link]
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Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study. (2021). Semantic Scholar. [Link]
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Podocarpusflavone A. (n.d.). PubChem. [Link]
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Chemical modifications on flavonoid structure. (2024). ResearchGate. [Link]
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Practical Considerations and Challenges Involved in Surfactant Enhanced Bioremediation of Oil. (2016). National Institutes of Health (NIH). [Link]
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Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. (2022). MDPI. [Link]
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Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. [Link]
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Solubility of Flavonoids in Organic Solvents. (2007). Journal of Chemical & Engineering Data. [Link]
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Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes. (2024). MDPI. [Link]
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Podocarpusflavone a (C31H20O10). (n.d.). PubChemLite. [Link]
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Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (2022). MDPI. [Link]
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Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages. (2024). MDPI. [Link]
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Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022). MDPI. [Link]
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Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2019). MDPI. [Link]
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Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. (2023). National Institutes of Health (NIH). [Link]
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Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2021). National Institutes of Health (NIH). [Link]
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[Chemical compositions of Podocarpus imbricatus]. (2006). PubMed. [Link]
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Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2020). National Institutes of Health (NIH). [Link]
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Chapter 7: Application of Surfactants in Micellar Systems. (2024). ResearchGate. [Link]
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Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. (2023). ResearchGate. [Link]
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Nano-Drug Delivery Systems Based on Natural Products. (2024). Dove Medical Press. [Link]
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Analytical Techniques for the Identification and Quantification of Flavonoids. (2017). ResearchGate. [Link]
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Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). MDPI. [Link]
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Advanced nano-drug delivery systems utilizing natural product-based innovations. (2023). Neliti. [Link]
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A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (2015). National Institutes of Health (NIH). [Link]
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Development of an Analytical Method to Quantify Total Isoflavones in Phytotherapic Capsules Using High-Performance Liquid Chromatography. (n.d.). Amanote Research. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2023). National Institutes of Health (NIH). [Link]
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Analytical Strategies For The Characterization of Botanicals. (2023). MDPI. [Link]
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Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. (2024). Cureus. [Link]
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Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. (2022). ResearchGate. [Link]
-
Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. (2006). ResearchGate. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). National Institutes of Health (NIH). [Link]
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Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). National Institutes of Health (NIH). [Link]
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- 24. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 25. dovepress.com [dovepress.com]
Technical Support Center: Optimizing HPLC Parameters for Podocarpusflavone A Separation
Welcome to the dedicated technical support center for the chromatographic analysis of Podocarpusflavone A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this promising biflavonoid. Here, we move beyond generic protocols to offer a scientifically grounded, experience-driven approach to your HPLC-based investigations.
Introduction: The Challenge of Podocarpusflavone A Analysis
Podocarpusflavone A, a biflavonoid found in plants of the Podocarpus genus, presents a unique set of challenges in its analytical separation.[1][2] Its relatively high molecular weight (552.5 g/mol ) and complex structure, characterized by multiple hydroxyl groups, contribute to its chromatographic behavior.[3] Achieving sharp, symmetrical peaks with adequate resolution from other closely related flavonoids requires a carefully optimized HPLC method. This guide will walk you through method development, troubleshooting, and best practices to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis of Podocarpusflavone A?
A1: For initial method development, a reversed-phase approach is most effective for biflavonoids like Podocarpusflavone A.[1] A C18 column is a robust starting point.[3][4] The mobile phase should consist of an acidified aqueous component and an organic modifier, typically acetonitrile or methanol.[3][5]
Here is a recommended starting point, summarized in the table below:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Provides good hydrophobic retention for biflavonoids. The 5 µm particle size offers a balance between efficiency and backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier improves peak shape by suppressing the ionization of phenolic hydroxyl groups, reducing peak tailing.[6] |
| Mobile Phase B | Acetonitrile | Often provides better resolution and lower backpressure compared to methanol for flavonoid separations.[7] |
| Gradient Elution | 30-70% B over 30 minutes | A gradient is necessary to elute the relatively nonpolar Podocarpusflavone A in a reasonable time while separating it from more polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but starting at a controlled room temperature is advisable. |
| Detection Wavelength | ~340 nm | Based on UV spectra of similar biflavonoids, this wavelength provides good sensitivity.[3] A photodiode array (PDA) detector is recommended to capture the full UV spectrum.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This starting method will likely require further optimization for your specific sample matrix and HPLC system.
Q2: How should I prepare my Podocarpusflavone A sample for HPLC analysis?
A2: Proper sample preparation is critical for accurate and reproducible results. Podocarpusflavone A is soluble in DMSO and ethanol.[6]
Step-by-Step Sample Preparation Protocol:
-
Dissolution: Dissolve the dried extract or pure compound in a suitable solvent. Methanol is often a good choice as it is compatible with reversed-phase mobile phases.[9] If solubility is an issue, DMSO can be used, but the injection volume should be kept small to avoid solvent effects.
-
Dilution: Dilute the sample to an appropriate concentration with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid). This ensures peak shape is not distorted by the injection solvent.
-
Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[4]
-
Storage: If not analyzed immediately, store the sample solution in a sealed vial at 4°C and protect it from light to prevent degradation.[10] For long-term storage, -20°C is recommended.
Q3: What is the best way to optimize the mobile phase for better resolution?
A3: Mobile phase optimization is a powerful tool for improving the selectivity and resolution of your separation.[9][11]
Systematic Approach to Mobile Phase Optimization:
-
Organic Modifier: If resolution is poor with acetonitrile, try methanol. The different solvent selectivity can alter the elution order and improve separation.
-
Acidic Additive: While formic acid is a good starting point, phosphoric acid (0.05-0.1%) can sometimes provide sharper peaks for flavonoids.[3]
-
Gradient Slope: If peaks are clustered together, flatten the gradient in that region (i.e., decrease the rate of change of %B). If the analysis time is too long, steepen the gradient.
-
Isocratic vs. Gradient: For simpler mixtures, an isocratic elution (constant mobile phase composition) may be sufficient and can improve reproducibility.[7]
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
References
-
Krauze-Baranowska, M., & Cisowski, W. (2004). HPLC Separation of O-Acylated Flavonoids and Biflavones from Some Species of Gymnospermae. Semantic Scholar. [Link]
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Yeh, P. H., Wang, Y. C., & Chen, C. Y. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of traditional and complementary medicine, 2(3), 220–226. [Link]
-
ResearchGate. (n.d.). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]
-
Pharmaeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Romani, A., Galardi, C., Pinelli, P., Mulinacci, N., & Heimler, D. (2002). HPLC Quantification of Flavonoids and Biflavonoids in Cupressaceae Leaves. Chromatographia, 56(7-8), 469-474. [Link]
-
ResearchGate. (n.d.). HPLC and UV analysis of Compounds 1 and 2. HPLC column: C18 (5μm) 3000x8mm; gradient elution. [Link]
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ResearchGate. (n.d.). Precision, repeatability, stability of the HPLC method. [Link]
-
Acta Pharmaceutica. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]
-
ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]
-
Semantic Scholar. (2021). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. [Link]
-
ResearchGate. (n.d.). HPLC analysis of flavonoids. [Link]
-
Verma, R. K., Singh, P., & Gupta, M. M. (2008). Semi-preparative HPLC preparation and HPTLC quantification of tetrahydroamentoflavone as marker in Semecarpus anacardium and its polyherbal formulations. Journal of pharmaceutical and biomedical analysis, 48(3), 955–960. [Link]
-
Hamilton Company. (n.d.). PRP C-18, Unlock the Spice: Isolation of Garlic Components by Reversed-Phase HPLC. [Link]
-
Mocan, A., Vlase, L., Pârvu, M., Gheldiu, A. M., Crișan, G., & Oprean, R. (2014). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Molecules (Basel, Switzerland), 19(9), 13493–13508. [Link]
-
Innocenti, M., Michelozzi, M., Giaccherini, C., Ieri, F., Vincieri, F. F., & Mulinacci, N. (2007). Flavonoids and biflavonoids in Tuscan berries of Juniperus communis L.: detection and quantitation by HPLC/DAD/ESI/MS. Journal of agricultural and food chemistry, 55(16), 6596–6602. [Link]
-
ResearchGate. (n.d.). Reverse Phase High Performance Liquid Chromatographic analysis of flavonoids in two Ficus species. [Link]
-
Kasar, P. (2025). Importance in Stability-Indicating Methods. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]
-
Science.gov. (n.d.). validated stability-indicating hplc: Topics by Science.gov. [Link]
-
Liu, X., Wang, C., Li, Y., & Yang, L. (2013). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. Journal of chromatographic science, 51(8), 754–760. [Link]
-
Boti, V. I., Fountoulakis, I., & Thomaidis, N. S. (2021). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Molecules (Basel, Switzerland), 26(16), 4945. [Link]
-
Wianitasari, Y., & Abdillah, S. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules (Basel, Switzerland), 26(3), 586. [Link]
-
Zilic, J., De Vitis, V., & Di Sanzo, R. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Separations, 9(11), 350. [Link]
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- 2. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Podocarpusflavone A Stability and Storage
This guide is intended for researchers, scientists, and drug development professionals working with Podocarpusflavone A. As a complex biflavonoid, its stability during storage is critical for ensuring experimental reproducibility and the integrity of research outcomes. This document provides in-depth technical guidance on how to avoid its degradation.
Introduction to Podocarpusflavone A Stability
Podocarpusflavone A is a biflavonoid, a class of polyphenolic compounds composed of two flavonoid units linked together.[1][2] Its structure contains multiple hydroxyl (-OH) and methoxy (-OCH3) functional groups, which are susceptible to chemical modifications that can lead to degradation.[3][4] The primary degradation pathways for flavonoids, and by extension Podocarpusflavone A, are oxidation and hydrolysis.[5][6] These processes can be significantly influenced by storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage temperatures for Podocarpusflavone A?
For long-term storage, it is recommended to store Podocarpusflavone A at or below -20°C. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q2: How does light affect the stability of Podocarpusflavone A?
Flavonoids are known to be sensitive to light, particularly UV light, which can catalyze oxidative degradation.[7] Therefore, it is crucial to store Podocarpusflavone A in amber vials or other light-protecting containers and to minimize its exposure to direct light during handling.
Q3: Should I be concerned about oxygen exposure?
Yes, the presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups on the Podocarpusflavone A molecule.[5] To minimize this, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage. If this is not feasible, ensure the container is tightly sealed to limit oxygen ingress.
Q4: What is the impact of pH on the stability of Podocarpusflavone A in solution?
The pH of the solvent can significantly impact the stability of flavonoids. Generally, flavonoids are more stable in acidic to neutral pH conditions and tend to degrade in alkaline environments.[8] If you need to prepare solutions of Podocarpusflavone A, it is recommended to use a buffer system that maintains a slightly acidic to neutral pH (pH 4-7).
Q5: Can I store Podocarpusflavone A in a dissolved state?
Storing Podocarpusflavone A in solution is generally not recommended for long periods due to the increased potential for hydrolysis and other degradation reactions in the presence of a solvent. If you must store it in solution, use a high-purity, anhydrous solvent, store at -20°C or lower, and use it as quickly as possible.
Troubleshooting Guide: Investigating Podocarpusflavone A Degradation
If you suspect that your sample of Podocarpusflavone A has degraded, the following troubleshooting guide can help you identify the potential causes and take corrective actions.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected Podocarpusflavone A degradation.
Step-by-Step Troubleshooting
-
Visual Inspection:
-
Observation: Check for any changes in the color or physical state of your Podocarpusflavone A sample. Flavonoid degradation can sometimes lead to a brownish discoloration.
-
Interpretation: A visible change is a strong indicator of potential degradation, likely due to oxidation.
-
-
Analytical Assessment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): This is the primary method for assessing the purity of your compound.
-
Procedure: Prepare a fresh solution of your Podocarpusflavone A and analyze it using a validated HPLC/UPLC method.
-
Interpretation: Compare the chromatogram to a reference standard or a previously analyzed sample that was known to be pure. The appearance of new peaks, a decrease in the main peak's area, or a change in its retention time can all indicate degradation.
-
-
Mass Spectrometry (MS):
-
Procedure: Analyze the sample using LC-MS to determine the molecular weight of the components.
-
Interpretation: The presence of ions with molecular weights different from that of pure Podocarpusflavone A (C₃₁H₂₀O₁₀, MW: 552.49 g/mol ) is a clear sign of degradation or contamination.[3]
-
-
-
Review of Storage and Handling Practices:
-
If degradation is confirmed, conduct a thorough review of your storage and handling procedures. Check for potential exposure to high temperatures, light, oxygen, and moisture.
-
Protocols for Ensuring Stability
To proactively prevent the degradation of Podocarpusflavone A, implement the following protocols in your laboratory.
Protocol 1: Optimal Long-Term Storage
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces molecular motion and slows down chemical reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidative degradation.[5] |
| Container | Amber, tightly sealed glass vials | Protects from light and prevents moisture and oxygen ingress. |
| Form | Solid (lyophilized powder) | More stable than solutions due to reduced molecular mobility. |
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. Ensure the solvent is degassed to remove dissolved oxygen.
-
pH Control: If preparing aqueous solutions, use a buffer system to maintain a slightly acidic to neutral pH (e.g., citrate or phosphate buffer, pH 4-7). Flavonoids are generally more stable under these conditions.[8]
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, prepare it in a concentrated form to minimize the volume of solvent.
-
Short-Term Storage:
-
Store stock solutions at -20°C or lower.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect from light by wrapping vials in aluminum foil or using amber vials.
-
Protocol 3: Accelerated Stability Study
To assess the stability of your Podocarpusflavone A under specific formulation or storage conditions, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability.
-
Experimental Design:
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[10]
-
-
Analysis:
-
Use a stability-indicating HPLC method to quantify the amount of intact Podocarpusflavone A and detect any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of Podocarpusflavone A over time for each condition to determine the degradation rate.
-
Caption: Workflow for an accelerated stability study of Podocarpusflavone A.
References
-
Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review. PubMed. [Link]
-
Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review. Bentham Science. [Link]
-
Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI. [Link]
-
Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. [Link]
-
Biflavonoids: Occurrence, structural features and bioactivity. ResearchGate. [Link]
-
Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. National Institutes of Health (NIH). [Link]
-
Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.). National Institutes of Health (NIH). [Link]
-
Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Taylor & Francis Online. [Link]
-
The effect of pH on the aqueous solubility (recovery) of different... ResearchGate. [Link]
-
Podocarpusflavone A | C31H20O10 | CID 5320644. PubChem. [Link]
-
Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. [Link]
-
The bacterial degradation of flavonoids. Oxidative fission of the A-ring of dihydrogossypetin by a Pseudomonas sp. National Institutes of Health (NIH). [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. National Institutes of Health (NIH). [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]
-
Podocarpusflavone a (C31H20O10). PubChemLite. [Link]
-
Stability testing on typical flavonoid containing herbal drugs. Ingenta Connect. [Link]
-
Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers. [Link]
-
Flavonoid glucosides are hydrolyzed and thus activated in the oral cavity in humans. National Institutes of Health (NIH). [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]
-
annex h guidelines on stability study and shelf-life of health supplements. Food and Drug Administration Malaysia. [Link]
-
32.0: Appendix A - Nomenclature of Polyfunctional Organic Compounds. Chemistry LibreTexts. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
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- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Refining Assay Conditions for Podocarpusflavone A Enzymatic Inhibition
Welcome to the technical support center for researchers working with Podocarpusflavone A. This guide is designed to provide in-depth, practical solutions to common challenges encountered when developing and refining enzymatic inhibition assays for this biflavonoid. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, empowering you to design robust, reliable experiments.
Given that flavonoids can act on a wide range of targets, this guide will use Xanthine Oxidase (XO) as a primary example. XO is a well-characterized enzyme crucial in purine metabolism, and its inhibition is a key therapeutic strategy for conditions like gout.[1][2] The principles and troubleshooting steps detailed here are broadly applicable to other enzyme systems as well.
Section 1: Foundational Concepts & Initial Setup
Q1: What is Podocarpusflavone A, and what are its known enzymatic targets?
Podocarpusflavone A is a naturally occurring biflavonoid found in plants of the Podocarpus genus.[3] Biflavonoids are composed of two flavonoid units linked together and are known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[4]
Due to their complex structure, flavonoids often exhibit broad-spectrum activity and can inhibit multiple enzymes.[5] Documented targets for Podocarpusflavone A and similar biflavonoids include:
-
Tyrosinase and Phosphodiesterase: Early studies identified these as potential targets.[3]
-
DNA Topoisomerase I: Podocarpusflavone A has shown moderate inhibitory activity against this enzyme, contributing to its cytotoxic effects in cancer cell lines.[6][7]
-
Fyn Kinase: In a renal fibrosis model, Podocarpusflavone A was shown to inhibit the Fyn/Stat3 signaling pathway.[8]
-
Xanthine Oxidase (XO): Flavonoids as a class are well-documented inhibitors of XO, making this a logical starting point for screening and characterization.[9]
This guide will focus on Xanthine Oxidase to provide concrete examples for assay development.
Q2: I'm new to this compound. How do I properly prepare a stock solution of Podocarpusflavone A to avoid solubility issues?
This is a critical first step, as poor solubility is a primary source of experimental artifacts. Flavonoids are notoriously hydrophobic, and Podocarpusflavone A is no exception.
Cause of the Problem: The planar, polyphenol structure of flavonoids leads to low aqueous solubility. If the compound precipitates in your assay buffer, it can cause inconsistent results, appear as a false positive through aggregation, or simply not be available to interact with the target enzyme.
Solution & Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) | DMSO is a powerful polar aprotic solvent that can effectively dissolve most flavonoids for high-concentration stock solutions.[2][10] |
| Stock Concentration | 10–50 mM | Prepare a high-concentration stock to minimize the final percentage of DMSO in the assay, which can itself inhibit enzymes. |
| Storage | -20°C or -80°C in small aliquots | Store desiccated to prevent water absorption by DMSO. Use small aliquots to avoid repeated freeze-thaw cycles which can degrade the compound.[11] |
| Final DMSO in Assay | < 1%, ideally ≤ 0.5% | High concentrations of DMSO can denature proteins or directly compete with inhibitors. Always run a "vehicle control" with the same final DMSO concentration as your test wells to account for its effects.[2] |
Step-by-Step Preparation:
-
Weigh out the required amount of Podocarpusflavone A powder.
-
Add the calculated volume of 100% DMSO to achieve your target stock concentration (e.g., 20 mM).
-
Vortex thoroughly. If needed, use a brief sonication step in a water bath to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there is no precipitate.
-
Aliquot into low-binding tubes and store at -20°C or below.
Q3: What is a standard starting protocol for testing Podocarpusflavone A against Xanthine Oxidase?
A spectrophotometric assay measuring the formation of uric acid is the standard method for XO.[1] Uric acid has a strong absorbance peak around 290-295 nm, providing a direct readout of enzyme activity.[1][12]
Experimental Workflow Diagram
Caption: General workflow for a Xanthine Oxidase inhibition assay.
Baseline Protocol (96-Well UV-Transparent Plate):
| Reagent | Volume (µL) | Final Concentration | Notes |
| Phosphate Buffer (e.g., 70 mM, pH 7.5) | Variable | - | Used to bring the final volume to 200 µL. |
| Test Compound (Podocarpusflavone A or Allopurinol) | 50 | Variable (e.g., 1-100 µM) | Prepare serial dilutions from your DMSO stock. |
| XO Enzyme Solution | 30 | ~0.01-0.1 units/mL | Prepare fresh in buffer just before use.[10] |
| Pre-incubation | - | - | Incubate for 15 min at 25°C.[10] |
| Xanthine Substrate | 60 | ~150 µM | Add to start the reaction.[10] |
| Total Volume | 200 µL | - |
Execution Steps:
-
Setup Wells: Prepare wells for Blank (no enzyme), Control (enzyme + vehicle), and Test Compound (enzyme + Podocarpusflavone A at various concentrations).[1]
-
Add Components: Add buffer, test compound (or vehicle), and enzyme solution to the appropriate wells.
-
Pre-incubation: Allow the inhibitor to bind to the enzyme by incubating for 15 minutes at 25°C.[10]
-
Initiate Reaction: Add the xanthine substrate solution to all wells to start the reaction.
-
Measure: Immediately begin reading the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.[1][10]
-
Calculate: Determine the rate of reaction (V₀) from the linear portion of the absorbance curve. Calculate the percent inhibition using the formula: % Inhibition = [(V₀_control - V₀_blank) - (V₀_sample - V₀_blank)] / (V₀_control - V₀_blank) * 100.[1]
Section 2: Troubleshooting Common Assay Problems
Q4: My dose-response curve is not sigmoidal and looks irregular. What are the likely causes?
A non-ideal dose-response curve is a common issue that can stem from several sources. A logical troubleshooting process is key to identifying the root cause.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting a poor dose-response curve.
1. Compound Precipitation:
-
Why it happens: At higher concentrations, Podocarpusflavone A may fall out of solution in the aqueous assay buffer. This precipitated material can scatter light, artificially increasing the absorbance and disrupting the curve.
-
How to fix: Visually inspect your highest concentration wells. If you see cloudiness, reduce the top concentration or slightly increase the final DMSO percentage (while staying below 1%).
2. Promiscuous Inhibition via Aggregation:
-
Why it happens: Many phenolic compounds, including flavonoids, can form sub-micrometer aggregates in solution. These aggregates can sequester and denature the enzyme, leading to non-specific inhibition that is often steep and occurs at a critical concentration.[13] This is a major source of false positives in high-throughput screening.
-
How to test and fix: Re-run the assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100 , to the assay buffer.[13] If the inhibitory activity is dramatically reduced or eliminated, it strongly suggests an aggregation-based mechanism.
3. Assay Interference:
-
Why it happens: Flavonoids have their own absorbance spectra. If Podocarpusflavone A absorbs light at 295 nm, it will contribute to the total signal, confounding the results.
-
How to test and fix: Set up a control plate that includes all components except the enzyme .[2] Add your serial dilutions of Podocarpusflavone A. If you see the absorbance increasing with compound concentration, you have direct interference. You must subtract the absorbance of these "no enzyme" wells from your corresponding test wells during data analysis.
Q5: I suspect my compound is a "promiscuous inhibitor." How do I confirm this and what does it mean for my results?
A promiscuous inhibitor is a compound that shows activity in a variety of unrelated assays due to a non-specific mechanism, rather than by binding cleanly to the intended target's active site.[14] For flavonoids, the most common cause is the formation of colloidal aggregates.[13]
Key Characteristics of Aggregators:
-
Steep, non-stoichiometric dose-response curves.
-
Sensitivity to detergents: Inhibition is abolished by adding low concentrations (0.001-0.1%) of non-ionic detergents like Triton X-100 or Tween-20.[13]
-
Time-dependent inhibition: Pre-incubation of the enzyme and compound may increase potency.
-
Lack of clear Structure-Activity Relationship (SAR): Small chemical modifications to the compound have large, unpredictable effects on activity.
Definitive Test Protocol:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100 .
-
Run your complete Podocarpusflavone A dose-response experiment in parallel using both buffers.
-
Analysis:
-
If the IC50 value increases dramatically (e.g., >10-fold) or inhibition is completely lost in the presence of Triton X-100, you have strong evidence of aggregation-based inhibition.[13]
-
If the IC50 value remains unchanged or shifts only slightly (e.g., <2-fold), the inhibition is likely specific and not an artifact of aggregation.
-
This control is essential for validating any hit from a screen involving flavonoids or other polyphenol compounds.
Section 3: Determining the Mechanism of Inhibition
Q6: I have a confirmed, specific inhibitor. How do I determine if it's competitive, non-competitive, or uncompetitive?
Understanding the mechanism of action (MOA) is a critical step in drug development. This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).
Mechanism of Inhibition Diagram
Caption: Simplified diagrams of enzyme inhibition mechanisms.
Experimental Design (Enzyme Kinetics): The experiment involves measuring reaction rates at multiple substrate (Xanthine) concentrations in the presence of different, fixed concentrations of your inhibitor (Podocarpusflavone A).
-
Select Inhibitor Concentrations: Choose 3-4 concentrations of Podocarpusflavone A, typically centered around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50). Also include a 0 µM inhibitor control (vehicle only).
-
Vary Substrate Concentrations: For each inhibitor concentration, measure the reaction velocity across a wide range of Xanthine concentrations. This range should bracket the known Km of Xanthine for XO (e.g., 0.2x Km to 10x Km).
-
Generate Data: You will generate a set of curves (velocity vs. [Substrate]) for each inhibitor concentration.
-
Analyze with Lineweaver-Burk Plot: This double reciprocal plot (1/Velocity vs. 1/[Substrate]) is a classic tool for visualizing the MOA.
Interpreting the Lineweaver-Burk Plot:
| Inhibition Type | Description | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Inhibitor binds only to the free enzyme (E) at the active site, competing with the substrate.[9] | No change | Increases | Lines intersect on the y-axis. |
| Non-competitive | Inhibitor binds to both the free enzyme (E) and the enzyme-substrate complex (ES) at an allosteric site. | Decreases | No change | Lines intersect on the x-axis. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex (ES). | Decreases | Decreases | Lines are parallel. |
By analyzing how the lines on your plot behave as you increase the inhibitor concentration, you can determine the precise mechanism of action for Podocarpusflavone A against your target enzyme.
References
-
Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Retrieved from [Link]
-
Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Enzyme Inhibitory Activity of Flavonoids by Polydopamine-Modified Hollow Fiber-Immobilized Xanthine Oxidase. Retrieved from [Link]
-
ResearchGate. (2025). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Evaluation of Flavonoids for Enzyme Inhibition, Antioxidant, Antimicrobial and Anticancer Properties with Molecular Docking Insights. Retrieved from [Link]
-
Molecules. (2019). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Retrieved from [Link]
-
PubMed. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. Retrieved from [Link]
-
PubMed Central. (2016). Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species. Retrieved from [Link]
-
ResearchGate. (2023). HPLC fingerprint of flavonoids, enzyme inhibition and antioxidant activity of Newbouldia laevis stem-bark: an in vitro and in silico study. Retrieved from [Link]
-
PubMed Central. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Retrieved from [Link]
-
PubMed. (2017). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Retrieved from [Link]
-
PubMed. (2015). Flavonoids: true or promiscuous inhibitors of enzyme? The case of deoxyxylulose phosphate reductoisomerase. Retrieved from [Link]
-
PubMed Central. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Retrieved from [Link]
-
PubMed Central. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Retrieved from [Link]
-
PubMed. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Retrieved from [Link]
-
MDPI. (n.d.). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Broad-spectrum inhibition of enzymatic activity by flavonoids. Retrieved from [Link]
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- 7. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing cytotoxicity of Podocarpusflavone A in non-target cells
A Guide for Researchers on Minimizing Off-Target Cytotoxicity
Welcome to the technical support guide for Podocarpusflavone A (PFA). As Senior Application Scientists, we've developed this resource to help you navigate the complexities of working with this potent biflavonoid. Our goal is to empower you to maximize its therapeutic potential against cancer cells while strategically minimizing its effects on non-target, healthy cells. This guide moves beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring your experiments are both successful and interpretable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the cytotoxicity profile of Podocarpusflavone A.
Q1: What is the primary mechanism of action for Podocarpusflavone A in cancer cells?
Podocarpusflavone A is a biflavonoid that exhibits potent anti-cancer activity through a multi-pronged approach. Its primary mechanisms include:
-
Inhibition of the JAK2/STAT3 Pathway: PFA has been shown to inhibit the phosphorylation of JAK2, which in turn prevents the activation of the STAT3 transcription factor.[1] The JAK2/STAT3 pathway is often constitutively active in many cancers, like melanoma, and is crucial for tumor cell proliferation, survival, and invasion.[1]
-
Topoisomerase I Inhibition: PFA demonstrates moderate inhibitory activity against Topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[2][3] By inhibiting this enzyme, PFA leads to DNA damage, ultimately triggering cell cycle arrest (specifically in the S phase) and apoptosis.[2][3][4]
These actions make PFA a promising candidate for cancer therapy, particularly in tumors reliant on the signaling pathways it disrupts.
Caption: PFA's dual-action mechanism in cancer cells.
Q2: Why does PFA exhibit toxicity in my non-cancerous control cells?
While PFA shows selectivity for cancer cells, like many potent bioactive compounds, it can induce cytotoxicity in normal cells, particularly at higher concentrations.[5][6] The mechanisms for off-target toxicity are not fully elucidated for PFA specifically, but based on the behavior of other flavonoids, a likely cause is the induction of oxidative stress.[5][6][7]
At supra-physiological concentrations, flavonoids can act as pro-oxidants, leading to an increase in intracellular Reactive Oxygen Species (ROS).[5][6] This elevated ROS can overwhelm the antioxidant capacity of normal cells, leading to mitochondrial damage, activation of stress-related pathways (like MAPK), and ultimately, apoptosis.[6][7][8]
Caption: Proposed mechanism of PFA off-target cytotoxicity.
Q3: How do I quantify the selectivity of PFA for cancer cells over normal cells?
The most direct way is to calculate the Selectivity Index (SI) . The SI is the ratio of the IC50 (or ED50) value in a normal cell line to the IC50 value in a cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.[9] An SI value greater than 2 is generally considered a good starting point for a promising selective compound. You must determine the IC50 values concurrently using the same assay conditions (e.g., incubation time, compound concentrations, cell density) for the results to be comparable.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to off-target cytotoxicity.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity in non-target cells at all tested concentrations. | 1. Incorrect Concentration Range: The tested concentrations may be too high for the specific normal cell line. 2. Cell Line Sensitivity: The chosen normal cell line may be unusually sensitive to flavonoid-induced oxidative stress.[5][6] 3. Compound Stability/Solubility: The compound may be precipitating in the media, leading to inconsistent effects. | 1. Perform a broad dose-response curve: Start from a very low concentration (e.g., 0.1 µM) and increase logarithmically up to a high concentration (e.g., 100 µM) to accurately determine the IC50. 2. Test multiple non-target cell lines: Use cell lines from different tissues (e.g., fibroblasts, endothelial cells) to determine if the sensitivity is universal.[6] 3. Verify solubility: Visually inspect the media in the wells for precipitation. Ensure the DMSO concentration is consistent and low (<0.5%) across all treatments. |
| Inconsistent results between experiments. | 1. Variable Cell Health/Passage Number: Cells at high passage numbers or in poor health can be more susceptible to stress. 2. Inconsistent Seeding Density: Different starting cell numbers will affect the final viability readout.[10] 3. Experimental Conditions: Variations in incubation time or media components can alter results.[10] | 1. Use low-passage cells: Ensure cells are in the logarithmic growth phase and have consistent morphology. 2. Standardize cell seeding: Use a cell counter to seed the exact same number of cells per well for each experiment. 3. Maintain strict protocol consistency: Use the same media formulation, incubation time, and compound preparation method for every replicate. |
| PFA appears less potent on cancer cells than expected. | 1. Cell Line Resistance: The chosen cancer cell line may not rely heavily on the JAK2/STAT3 pathway or may have mechanisms to efflux the compound. 2. Suboptimal Assay Duration: The incubation time may be too short to observe the full apoptotic effect. | 1. Verify the target pathway: Use western blotting to confirm that the cell line expresses JAK2 and STAT3 and that PFA inhibits their phosphorylation at the concentrations used.[1] 2. Perform a time-course experiment: Measure cell viability at 24, 48, and 72 hours to determine the optimal endpoint. |
Part 3: Experimental Protocols & Mitigation Strategies
Here we provide detailed protocols for key experiments and outline strategies to actively reduce off-target effects.
Workflow for Assessing and Mitigating Cytotoxicity
Caption: A logical workflow for troubleshooting off-target toxicity.
Protocol 3.1: Differential Cytotoxicity Assay using MTT
This protocol allows for the direct comparison of PFA's cytotoxic effects on cancerous versus non-cancerous cells and the calculation of the Selectivity Index.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A375 melanoma) and non-target cell line (e.g., HFF-1 human foreskin fibroblasts).
-
Complete culture medium appropriate for each cell line.
-
Podocarpusflavone A (PFA), stock solution in DMSO.
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Multichannel pipette, microplate reader (570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cell lines.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into two separate 96-well plates (one for each cell line).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PFA in complete medium. A common range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest PFA dose) and an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the PFA dilutions or control media to the appropriate wells.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of PFA concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value for each cell line.
-
Calculate the Selectivity Index (SI) as described in FAQ Q3.
-
Protocol 3.2: Measurement of Intracellular ROS using DCFH-DA
This protocol helps determine if PFA is inducing oxidative stress in your non-target cells.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
Non-target cells seeded in a black, clear-bottom 96-well plate.
-
PFA and controls (e.g., H₂O₂ as a positive control).
-
DCFH-DA probe (e.g., 10 mM stock in DMSO).
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~530 nm).
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with PFA (e.g., at IC50 and 2x IC50 concentrations for the non-target line) and controls for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.
-
Probe Loading:
-
Remove the treatment medium and wash cells once with warm HBSS.
-
Dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in warm HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the probe solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader.
-
-
Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control. A significant increase in fluorescence indicates ROS production.
Strategic Approaches to Minimize Off-Target Effects
If you confirm that PFA has a low Selectivity Index and induces off-target toxicity via mechanisms like ROS production, consider these advanced strategies:
-
Combination Therapy:
-
Concept: Combining PFA with another anti-cancer agent may produce a synergistic effect, allowing you to use a lower, less toxic concentration of PFA.[11][12] Many natural compounds enhance the efficacy of conventional chemotherapeutics.[11]
-
Application: Identify a standard-of-care chemotherapeutic for your cancer model. Perform a synergy analysis (e.g., using the Chou-Talalay method) by treating cells with various concentrations of PFA and the second drug, alone and in combination.
-
-
Use of Cytoprotective Agents:
-
Concept: If off-target toxicity is mediated by ROS, co-administration of an antioxidant may selectively protect normal cells without compromising anti-cancer efficacy. Normal cells often have more robust antioxidant defense systems that can be supported, whereas cancer cells' redox balance is more fragile.[7]
-
Application: Co-treat your non-target cells with PFA and a well-characterized antioxidant like N-acetylcysteine (NAC). Assess if NAC can rescue the cells from PFA-induced death without affecting PFA's potency in your cancer cell line.
-
-
Advanced Drug Delivery Systems:
-
Concept: Encapsulating PFA into a nanoparticle or liposomal formulation can alter its biodistribution, improve its solubility, and potentially target it more effectively to tumor tissue.[12][13] This is a drug development strategy that can fundamentally improve the therapeutic window.
-
Application: This requires collaboration with formulation scientists. Strategies could include creating liposomes, polymeric nanoparticles (e.g., PLGA), or conjugating PFA to a targeting ligand for a receptor overexpressed on your cancer cells.[12][14]
-
By systematically evaluating the selectivity of Podocarpusflavone A and understanding its mechanism of off-target toxicity, you can design more effective experiments and advance its potential as a targeted therapeutic agent.
References
-
Yeh, P. H., Shieh, Y. D., Hsu, L. C., Kuo, L. M. Y., Lin, J. H., Chen, C. K., & Cheng, K. C. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
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Bishayee, A., & Sethi, G. (2016). Natural compounds as potential adjuvants to cancer therapy: Preclinical evidence. Cancer Letters, 380(1), 82-95. [Link]
-
React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. React4Life. [Link]
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Gali, a., Bednarczyk, M., & Zdanowski, R. (2024). Natural Compounds in Cancer Therapy: Revealing the Role of Flavonoids in Renal Cell Carcinoma Treatment. Molecules, 29(5), 1083. [Link]
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Dutta, S., Mahalanobish, S., Saha, S., & Sil, P. C. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Biomedicines, 11(11), 2947. [Link]
-
Rauf, A., et al. (2024). Natural Product Derived Compounds in Cancer Therapy: Pharmacological Mechanisms and Clinical Applications. Current Pharmaceutical Design. [Link]
-
Lee, K. H. (2012). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal Research Reviews, 32(1), 1-38. [Link]
-
Li, X., Wang, Y., Liu, C., & Li, X. (2021). Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science, 101(1), 47–55. [Link]
-
Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-6. [Link]
-
Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. ResearchGate. [Link]
-
Danciu, C., et al. (2015). Cytotoxicity of dietary flavonoids on different human cancer types. Frontiers in Bioscience-Elite, 7(1), 1-26. [Link]
-
Bailly, C. (2020). Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species. ResearchGate. [Link]
-
Wójciak, M., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3505. [Link]
-
Kuo, Y. J., et al. (2008). Cytotoxic constituents from Podocarpus fasciculus. Chemical & Pharmaceutical Bulletin, 56(4), 585-588. [Link]
-
Nakayama, T., et al. (2005). Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. ResearchGate. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Kim, Y., et al. (2023). Evaluation of the off-target toxicity of ADCs using an in vitro cytotoxicity assay. ResearchGate. [https://www.researchgate.net/figure/Evaluation-of-the-off-target-toxicity-of-ADCs-using-an-in-vitro-cytotoxicity-assay_fig4_371661556]([Link] cytotoxicity-assay_fig4_371661556)
-
Ochoa-Hernández, A. B., et al. (2023). Current Understanding of Flavonoids in Cancer Therapy and Prevention. Cancers, 15(13), 3486. [Link]
-
Rapa, M., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Pharmaceutics, 15(11), 2568. [Link]
-
Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 384. [Link]
-
Kasprzak-Drozd, K., et al. (2017). Combined effect of flavonoid compounds and cytostatics in cancer treatment. European Journal of Clinical and Experimental Medicine, 15(2), 157-164. [Link]
-
Nakayama, T., et al. (2005). Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. Biological and Pharmaceutical Bulletin, 28(2), 273-278. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Li, J., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 237-245. [Link]
-
Serafini, M., et al. (2011). Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. Nutrition and Cancer, 63(3), 331-342. [Link]
-
Fan, C., et al. (2019). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. ScienceOpen. [Link]
-
Wójciak, M., et al. (2024). Cytotoxicity effect of analyzed flavonoid series on selected cancer cell lines in in vitro assays. ResearchGate. [Link]
-
Sam, R., & Neal, S. (2023). Advancements in Drug Delivery Systems for Natural Compounds Targeting Metabolic Disorders Associated with Inflammation. Archives of Gastroenterology Research, 4(1), 24-35. [Link]
-
Kumar, A., & Pillai, J. (2011). Drug delivery systems: An updated review. International Journal of Pharmaceutical Investigation, 1(3), 129–134. [Link]
-
D'Arcy, M. (2019). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Advances in Oncology Research and Treatments, 2(1). [Link]
-
Lee, G., et al. (2023). Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells. Journal of Functional Foods, 109, 105786. [Link]
-
Obeng, E. (2021). Apoptosis: A review of pro-apoptotic and anti-apoptotic pathways and dysregulation in disease. Current Pharmaceutical Design, 27(1), 1-13. [Link]
-
ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. [Link]
-
Bakandritsos, N., et al. (2021). Oral Drug Delivery Systems Based on Ordered Mesoporous Silica Nanoparticles for Modulating the Release of Aprepitant. Pharmaceutics, 13(10), 1546. [Link]
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Technical Support Center: Navigating Batch-to-Batch Variability of Plant-Extracted Podocarpusflavone A
Welcome to the technical support center dedicated to addressing the challenges associated with the batch-to-batch variability of plant-extracted Podocarpusflavone A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge and practical techniques to ensure the consistency, quality, and reliability of your experimental outcomes.
Introduction: The Challenge of Natural Product Consistency
Podocarpusflavone A, a biflavonoid found in plants of the Podocarpus genus, has garnered significant interest for its potential therapeutic properties, including cardioprotective and cytotoxic activities.[1][2][3] However, like many natural products, its extraction from botanical sources is often plagued by significant batch-to-batch variability. This inconsistency can arise from a multitude of factors, including the genetic makeup of the plant, environmental conditions during growth, harvesting time, and the specifics of the extraction and purification process.[4][5] Such variability poses a substantial hurdle in research and drug development, where reproducibility is paramount.
This guide will provide a structured approach to identifying the sources of variability and implementing robust quality control measures to standardize your Podocarpusflavone A extracts.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the variability of plant-extracted Podocarpusflavone A.
Q1: We've observed significant differences in the color and odor of our dried Podocarpus raw material from different suppliers. How does this impact the final Podocarpusflavone A extract?
A1: Variations in the physical characteristics of the raw plant material are often the first indication of underlying chemical differences.[6] Factors such as the geographic origin, climate, and post-harvest processing can all influence the phytochemical profile of the plant.[5] While a different color or odor doesn't automatically mean a lower yield of Podocarpusflavone A, it does signal a need for more rigorous qualification of each new batch of raw material. It is crucial to perform phytochemical fingerprinting on the raw material before extraction to anticipate potential deviations in the final product.
Q2: Our latest batch of Podocarpusflavone A shows a lower than expected biological activity, even though the total flavonoid content appears similar to previous successful batches. What could be the cause?
A2: This is a classic example of why relying solely on a general quantification method like total flavonoid content can be misleading. The biological activity of your extract is likely due to the specific concentration of Podocarpusflavone A and potentially other related bioactive compounds.[7] A different batch might have a similar amount of total flavonoids but a lower concentration of the specific active biflavonoid. This highlights the importance of using a specific, quantitative analytical method like High-Performance Liquid Chromatography (HPLC) to determine the exact concentration of Podocarpusflavone A in each batch.
Q3: We are struggling with inconsistent yields of Podocarpusflavone A from our extraction process. What are the most critical parameters to control?
A3: Inconsistent yields are often a result of variability in the extraction process itself. The key parameters to meticulously control are:
-
Solvent Selection and Purity: The choice of solvent and its purity are critical for efficient and selective extraction.[8]
-
Extraction Time and Temperature: These parameters directly influence the extraction efficiency. Over-extraction can lead to the degradation of thermolabile compounds or the extraction of undesirable impurities.[9]
-
Particle Size of the Plant Material: A consistent and appropriate particle size ensures uniform solvent penetration and extraction.
Implementing and strictly adhering to a Standard Operating Procedure (SOP) for your extraction process is essential for achieving reproducible yields.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to batch-to-batch variability.
Issue 1: Inconsistent Chromatographic Profile (HPLC)
Symptom: The HPLC chromatogram of a new batch of Podocarpusflavone A extract shows different peak retention times, new peaks, or significantly different peak areas compared to a reference standard or a previous "good" batch.
Workflow for Troubleshooting Inconsistent HPLC Profiles:
Caption: Troubleshooting workflow for inconsistent HPLC profiles.
Causality behind the steps:
-
Step 1: Verify HPLC System Performance: It is crucial to first rule out any issues with the analytical instrument itself. A poorly performing column, incorrectly prepared mobile phase, or a faulty injector can all lead to inconsistent results.[10][11]
-
Step 2: Analyze Reference Standard: This step confirms the identity of the Podocarpusflavone A peak and ensures that the reference standard has not degraded.
-
Step 3: Re-evaluate Sample Preparation: Inconsistencies in sample preparation, such as incomplete extraction or the presence of particulate matter, can significantly affect the chromatographic results.
-
Step 4: Investigate Raw Material: If the instrument and methods are sound, the variability is likely inherent to the new batch of raw material.
-
Step 5: Characterize Unknown Peaks: The presence of new, significant peaks may indicate the presence of contaminants or related flavonoids that could interfere with the biological activity of your extract. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying these unknown compounds.[12][13][14]
Issue 2: Reduced Biological Efficacy with Consistent Podocarpusflavone A Concentration
Symptom: A new batch of extract shows the same concentration of Podocarpusflavone A as determined by HPLC, but exhibits a significantly lower biological effect in your assays.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Antagonistic Compounds | The new batch may contain other compounds that interfere with the biological activity of Podocarpusflavone A. | Perform bioassay-guided fractionation to isolate and identify the antagonistic compounds. LC-MS is a powerful tool for this. |
| Degradation of Other Bioactive Synergists | The biological effect might be due to a synergistic interaction between Podocarpusflavone A and other, more labile compounds that have degraded in the new batch. | Broaden your analytical characterization to include a wider range of phytochemicals. A comprehensive chemical fingerprint is more informative than the quantification of a single marker. |
| Chiral Isomers | While less common for this specific molecule, different extraction conditions could potentially lead to the formation of isomers with different biological activities. | Utilize chiral chromatography to investigate the presence of different stereoisomers. |
Key Experimental Protocols
To ensure the quality and consistency of your Podocarpusflavone A extracts, the following analytical techniques are highly recommended.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Podocarpusflavone A
This protocol provides a standardized method for the quantitative analysis of Podocarpusflavone A in your plant extracts.
1. Materials and Reagents:
- Podocarpusflavone A reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- Methanol for sample extraction
- 0.45 µm syringe filters
2. Instrumentation:
- HPLC system with a UV-Vis or Diode Array Detector (DAD)[15][16]
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A typical gradient would be to start with a low percentage of B, gradually increase it to elute Podocarpusflavone A, and then return to the initial conditions to re-equilibrate the column. The exact gradient should be optimized for your specific extract.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Flavonoids typically have strong absorbance between 250-370 nm. The optimal wavelength for Podocarpusflavone A should be determined by analyzing the UV spectrum of the reference standard.[17]
4. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve the Podocarpusflavone A reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject the calibration standards and the sample solutions into the HPLC system.
- Identify the Podocarpusflavone A peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the amount of Podocarpusflavone A in the sample by using the calibration curve.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Chemical Fingerprinting and Impurity Profiling
LC-MS is a powerful technique for obtaining a comprehensive chemical fingerprint of your extract and for identifying unknown impurities.[18][19][20]
1. Instrumentation:
- LC-MS system (e.g., coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer for high-resolution mass data).
2. LC Conditions:
- Use the same column and mobile phases as in the HPLC method.
3. MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended to obtain comprehensive data, as flavonoids can ionize in both.
- Mass Range: Scan a wide mass range (e.g., m/z 100-1500) to detect a broad spectrum of compounds.
- Fragmentation: Perform tandem MS (MS/MS) experiments on the major peaks to obtain structural information. The fragmentation patterns of flavonoids are well-characterized and can aid in their identification.[13]
4. Data Analysis:
- Compare the total ion chromatograms (TICs) of different batches to visually assess their similarity.
- Use the accurate mass data to propose elemental compositions for the detected compounds.
- Search online databases (e.g., PubChem, ChemSpider) and literature for the identification of known compounds based on their mass and fragmentation patterns.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structure elucidation of organic molecules.[14][21][22]
1. Sample Preparation:
- A purified sample of Podocarpusflavone A is required. The amount needed will depend on the sensitivity of the NMR instrument (typically 1-10 mg).
- Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).[23]
2. NMR Experiments:
- 1D NMR: Acquire ¹H and ¹³C NMR spectra. These will provide information on the number and types of protons and carbons in the molecule.
- 2D NMR: Experiments like COSY, HSQC, and HMBC are essential for establishing the connectivity between atoms and confirming the structure of Podocarpusflavone A.
3. Data Analysis:
- Compare the obtained chemical shifts and coupling constants with published data for Podocarpusflavone A to confirm its identity and purity.[3][24]
Good Manufacturing Practices (GMP) for Herbal Medicines
To ensure the consistent quality of your Podocarpusflavone A extracts, it is highly recommended to adhere to the principles of Good Manufacturing Practices (GMP) for herbal medicines.[9][25][26][27]
Key GMP Principles:
-
Quality Management: A robust quality management system should be in place to oversee all aspects of production and quality control.[28]
-
Personnel: All personnel should be adequately trained in their respective roles.[9]
-
Premises and Equipment: The manufacturing facility and equipment should be designed and maintained to prevent contamination and cross-contamination.[28]
-
Documentation: All procedures, from raw material sourcing to the release of the final product, should be thoroughly documented.
-
Quality Control: A dedicated quality control unit should be responsible for sampling, testing, and releasing materials and products.[28]
Workflow for Implementing GMP in Herbal Extract Production:
Caption: A simplified workflow for GMP-compliant herbal extract production.
By implementing these troubleshooting guides, analytical protocols, and quality management principles, researchers and drug developers can effectively address the challenges of batch-to-batch variability of plant-extracted Podocarpusflavone A, leading to more reliable and reproducible scientific outcomes.
References
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UHPLC-MS Analyses of Plant Flavonoids. (2018). Current Protocols in Plant Biology. [Link]
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Facts about standardization of herbal medicine: a review. (2012). Journal of Chinese Integrative Medicine. [Link]
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An overview of advances in the standardization of herbal drugs. (2011). Journal of Pharmaceutical Education and Research. [Link]
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WHO guidelines on good manufacturing practices (GMP) for herbal medicines. (2007). World Health Organization. [Link]
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GMP for Herbal Medicines - What You Need to Know. (2023). PharmOut. [Link]
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Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. (2010). Analytical and Bioanalytical Chemistry. [Link]
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STANDARDIZATION OF HERBAL EXTRACTS.DEFINED CONCENTRATIONS OF ACTIVE CONSTITUENTS THROUGH ADVANCED EXTRACTION TECHNI. (2025). World Journal of Pharmaceutical and Medical Research. [Link]
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NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR HERBAL MEDICINAL PRODUCTS 2022. (2022). National Agency for Food and Drug Administration and Control. [Link]
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Structural Characterization of Flavonoids Using Mass Spectrometry. (2016). Research & Reviews: A Journal of Pharmacology. [Link]
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GMP for Herbal Medicines. (n.d.). SlideShare. [Link]
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Standardization and Quality Control of Herbal Extracts and Products. (2016). ResearchGate. [Link]
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Determination of Flavonoids in Wine by High Performance Liquid Chromatography. (1998). Journal of Chemical Education. [Link]
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A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (2023). Molecules. [Link]
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Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. (2000). Journal of Agricultural and Food Chemistry. [Link]
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STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. (2014). Jurnal Kimia Valensi. [Link]
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Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019). Sartorius. [Link]
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Detection, Identification and Structural Elucidation of Flavonoid... (2016). Current Issues in Pharmacy and Medical Sciences. [Link]
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Why do the colors of plant extracts vary from batch to batch? (2023). Cangjia. [Link]
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13C-Nuclear Magnetic Resonance (NMR) Spectral Studies on Polysubstituted Flavonoids. I. 13C-NMR Spectra of Flavones. (1980). Chemical and Pharmaceutical Bulletin. [Link]
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Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. (2022). Journal of Studies in Science and Engineering. [Link]
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Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2020). Metabolites. [Link]
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standardization of herbal formulations. (2014). Baqai Journal of Health Sciences. [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2014). Journal of Chromatographic Science. [Link]
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Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. (2023). Acta Botanica Brasilica. [Link]
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Good Manufacturing Practice (GMP) Requirements for Herbal Products: INDIA & EUROPE. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Modern analytical techniques for flavonoid determination. (2002). Advances in Experimental Medicine and Biology. [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. (2014). Pharmaceutical Biology. [Link]
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Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. (2014). PubMed. [Link]
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Chromatographic methods for the identification of flavonoids. (2019). Auctores. [Link]
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Modern Analytical Techniques for Flavonoid Determination. (2002). ResearchGate. [Link]
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Identification and Characterization of Major Flavonoids in Extracts from an Unexplored Medicinal Herb Orostachys fimbriata. (2021). Molecules. [Link]
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High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. (2020). Food Research. [Link]
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Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. (2012). Journal of Traditional and Complementary Medicine. [Link]
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Flavonoid analysis by High Performance Liquid Chromatography (HPLC)... (2015). ResearchGate. [Link]
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Podocarpusflavone A. (n.d.). PubChem. [Link]
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Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2015). BMC Complementary and Alternative Medicine. [Link]
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NMR Chemical Shifts of Common Flavonoids. (2025). Planta Medica. [Link]
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Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. (2012). PubMed. [Link]
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Quality control and evaluation of herbal drugs : evaluating natural products and traditional medicine. (2011). Victoria University of Wellington Library. [Link]
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Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (2014). The AAPS Journal. [Link]
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Recent Development of Quality Control Methods for Herbal Derived Drug Preparations. (2011). Natural Product Communications. [Link]
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Advancing herbal medicine: enhancing product quality and safety through robust quality control practices. (2023). Journal of Pharmaceutical Research International. [Link]
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Quality control methods for medicinal plant materials. (1998). World Health Organization. [Link]
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Quality Control and Evaluation of Herbal Product. (2018). International Journal for Research in Applied Science & Engineering Technology. [Link]
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Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems. [Link]
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Defining the Root Cause of Batch-to-Batch Variability. (2024). YouTube. [Link]
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Stability testing of Podocarpusflavone A in different solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Podocarpusflavone A. This guide provides in-depth technical assistance and troubleshooting for stability testing of this promising biflavonoid in various solvents. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common questions and challenges encountered during the stability assessment of Podocarpusflavone A.
Q1: My Podocarpusflavone A solution is changing color. What does this indicate and how can I prevent it?
A1: A color change in your Podocarpusflavone A solution, particularly a shift towards yellow or brown, is often an indicator of degradation. Flavonoids, including biflavonoids like Podocarpusflavone A, are susceptible to oxidation, and this process can be accelerated by several factors.[1][2]
-
Causality: The phenolic hydroxyl groups on the flavonoid rings are prone to oxidation, which can be initiated by exposure to oxygen, light, or changes in pH.[1][3] This oxidation can lead to the formation of quinone-type structures and other degradation products, which are often colored.
-
Troubleshooting & Prevention:
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Dissolved oxygen can be a significant contributor to oxidation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Light Protection: Flavonoids can be light-sensitive.[1] Always store your solutions in amber vials or protect them from light by wrapping them in aluminum foil.[4] Conduct your experiments in a dimly lit environment where possible.
-
Temperature Control: Elevated temperatures accelerate chemical reactions, including degradation.[1] Store your stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize thermal degradation.
-
Q2: I'm seeing multiple peaks in my HPLC chromatogram when analyzing a freshly prepared Podocarpusflavone A standard. What could be the issue?
A2: The appearance of multiple peaks from a freshly prepared standard can be perplexing. Here are a few potential causes and how to troubleshoot them:
-
Purity of the Standard: Verify the purity of your Podocarpusflavone A standard from the supplier's certificate of analysis. Even high-purity standards can contain minor impurities.
-
On-Column Degradation: The HPLC mobile phase composition can sometimes induce on-column degradation, especially if the pH is not optimal for the compound's stability. Flavonoids are generally more stable in slightly acidic conditions.[4]
-
Troubleshooting: Try adjusting the pH of your mobile phase. A small amount of a modifier like formic acid or acetic acid can help to maintain a stable, slightly acidic environment.
-
-
Solvent Interaction: Podocarpusflavone A might exist in different conformational states or interact with the solvent in a way that leads to peak splitting.
-
Troubleshooting: Experiment with different organic modifiers in your mobile phase (e.g., acetonitrile vs. methanol) to see if the peak shape improves.
-
-
Injection Solvent Effect: If the solvent used to dissolve your standard is significantly stronger than your mobile phase, it can cause peak distortion or splitting.
-
Troubleshooting: Whenever possible, dissolve your standard in the initial mobile phase composition.
-
Q3: What is the best solvent to dissolve Podocarpusflavone A for stability studies?
A3: The choice of solvent is critical and depends on both the solubility of Podocarpusflavone A and the intended stability study.
-
Solubility: Biflavonoids, being larger molecules, can have limited solubility in purely aqueous solutions. Common organic solvents used for flavonoids include:
-
DMSO (Dimethyl Sulfoxide): Often used for initial stock solutions due to its high solubilizing power. However, be aware that DMSO can be difficult to remove and may affect certain biological assays.
-
Ethanol and Methanol: Good choices for many flavonoids and are compatible with many analytical techniques.[5]
-
Acetonitrile: Another common solvent, particularly in HPLC mobile phases.[5][6]
-
-
Stability Considerations:
-
Protic vs. Aprotic Solvents: The type of solvent can influence degradation pathways. Protic solvents (like ethanol and methanol) can participate in hydrogen bonding and may influence hydrolysis rates.
-
Initial Recommendation: For a general-purpose stock solution, high-purity DMSO is a common starting point. For working solutions, a mixture of an organic solvent (like methanol or acetonitrile) and a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-6) is often a good choice to balance solubility and stability.
-
Q4: I need to perform a forced degradation study on Podocarpusflavone A. Where do I start?
A4: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][7][8][9] A systematic approach is recommended, exposing the compound to various stress conditions.
-
Key Stress Conditions:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature. Flavonoids are often more susceptible to degradation under basic conditions.[10]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[10]
-
Thermal Degradation: Heating the compound in both solid and solution states.[10]
-
Photodegradation: Exposing the compound to UV and visible light.[10]
-
A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Experimental Protocols
These protocols provide a starting point for your stability testing experiments. Always adapt them to your specific laboratory conditions and analytical instrumentation.
Protocol 1: General Stability Assessment of Podocarpusflavone A in Different Solvents
Objective: To evaluate the short-term stability of Podocarpusflavone A in commonly used laboratory solvents.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of Podocarpusflavone A and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in each of the test solvents (e.g., Methanol, Ethanol, Acetonitrile, 50:50 Methanol:Water, 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Initial Analysis (T=0): Immediately after preparation, analyze each working solution by a validated HPLC-UV or UPLC-UV method to determine the initial peak area of Podocarpusflavone A.
-
Incubation: Store aliquots of each working solution under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: Analyze the solutions at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis: Calculate the percentage of Podocarpusflavone A remaining at each time point relative to the initial (T=0) peak area.
Workflow for General Stability Assessment:
Caption: Workflow for assessing the stability of Podocarpusflavone A in various solvents.
Protocol 2: Forced Degradation Study of Podocarpusflavone A
Objective: To identify potential degradation products and pathways of Podocarpusflavone A under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of Podocarpusflavone A in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours. Also, reflux the solution at 80°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a specified duration, alongside a dark control.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method, preferably with mass spectrometry (MS) detection to identify the mass of the degradation products.
Data Presentation
The following table provides a hypothetical summary of stability data for Podocarpusflavone A in different solvents under specific conditions.
| Solvent System | Condition | % Podocarpusflavone A Remaining (24h) | Observations |
| Methanol | Room Temp, Dark | 98.5% | Minor degradation |
| Ethanol | Room Temp, Dark | 99.1% | Highly stable |
| Acetonitrile | Room Temp, Dark | 97.8% | Slight degradation |
| 50:50 Methanol:Water (pH 7) | Room Temp, Dark | 92.3% | Moderate degradation |
| 50:50 Methanol:Water (pH 3) | Room Temp, Dark | 98.9% | Stable in acidic conditions |
| 50:50 Methanol:Water (pH 9) | Room Temp, Dark | 75.4% | Significant degradation |
Visualization of Potential Degradation Pathways
Based on the general degradation patterns of flavonoids, a potential degradation pathway for Podocarpusflavone A is proposed below. It is important to note that this is a hypothesized pathway and would require experimental confirmation through techniques like LC-MS/MS. The primary degradation is expected to involve the cleavage of the C-ring of the flavonoid monomers.
Caption: Hypothesized degradation pathway of Podocarpusflavone A under stress conditions.
References
-
Vo, C. L., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 799–813. [Link]
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Globally Harmonized System. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Thakur, L., Ghodasra, U., Patel, N., & Dabhi, M. (2011). Factors affecting stability of natural medicines. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Podocarpusflavone A. PubChem. [Link]
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Tarallo, V., Lepore, L., Marcellini, M., Dal Piaz, F., Tudisco, L., Ponticelli, S., ... & De Falco, S. (2011). The Biflavonoid Amentoflavone Inhibits Neovascularization Preventing the Activity of Proangiogenic Vascular Endothelial Growth Factors. Journal of Biological Chemistry, 286(22), 19641–19651. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of flavonoids in organic solvents. ResearchGate. [Link]
-
Acosta-Estrada, B. A., Gutiérrez-Uribe, J. A., & Serna-Saldívar, S. O. (2014). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Molecules, 19(12), 21277–21303. [Link]
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Technical Support Center: Podocarpusflavone A Purification
Welcome to the technical support guide for the purification of Podocarpusflavone A. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this promising DNA topoisomerase I inhibitor. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues
This section addresses preliminary questions you might have after your initial extraction of Podocarpusflavone A.
Q1: I've performed an initial extraction. How can I accurately assess the purity of my Podocarpusflavone A isolate?
A1: A multi-pronged analytical approach is crucial for an accurate purity assessment. A single method can be misleading. We recommend combining chromatographic and spectroscopic techniques for a comprehensive evaluation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[1][2] An HPLC system with a UV detector (monitoring at ~280 nm and ~340 nm is typical for flavonoids) can separate Podocarpusflavone A from many impurities.[2] Purity is determined by the area percentage of the target peak relative to all other peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capability of mass spectrometry. It is invaluable for tentatively identifying impurities by their mass-to-charge ratio (m/z), confirming that your main peak corresponds to the correct molecular weight of Podocarpusflavone A (C₃₁H₂₀O₁₀, ~552.5 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities that might co-elute in HPLC. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified reference standard.[4]
| Technique | Information Provided | Primary Use Case |
| HPLC-UV | Purity based on peak area, separation of components. | Routine purity checks, fraction analysis. |
| LC-MS | Purity, molecular weight confirmation, impurity identification. | In-depth analysis, troubleshooting unknown peaks.[5] |
| NMR | Unambiguous structure confirmation, detection of co-eluting impurities. | Final structure verification, absolute purity determination (qNMR).[4] |
Q2: What are the most common impurities I should expect to find in my crude Podocarpusflavone A extract?
A2: Impurities in natural product isolation typically fall into two categories:
-
Structurally Related Compounds: Podocarpusflavone A is a biflavonoid. Plant sources, particularly from the Podocarpus genus, often contain a mixture of other biflavonoids with similar chemical structures and polarities. Common co-contaminants include amentoflavone, isoginkgetin, and sequoiaflavone.[6][7][8] These are often the most challenging to separate.
-
General Plant Metabolites: Crude extracts will invariably contain a complex mixture of other compounds from the plant material. These include waxes, resins, chlorophyll (especially from fresh leaves), tannins, and simpler phenolic compounds.[9][10]
Q3: My isolated powder is greenish-brown, not the expected light yellow solid. What does this signify?
A3: A greenish-brown color is a clear indicator of persistent impurities.
-
Green Tint: This is almost always due to chlorophyll contamination, which is common when using fresh or improperly dried plant material.[9] Chlorophyll is relatively nonpolar and can be removed with appropriate chromatographic steps.
-
Brown Tint: This often indicates the presence of oxidized phenolic compounds or tannins. Overheating during solvent evaporation or prolonged exposure to air and light can promote oxidation, leading to complex, often polymeric, impurities that are difficult to remove.[11]
Q4: What are the critical solubility properties of Podocarpusflavone A for designing a purification strategy?
A4: Understanding solubility is the cornerstone of purification. Podocarpusflavone A, being a polyphenol, has distinct polarities.
-
Good Solubility: It is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[12][13]
-
Poor Solubility: It has very low solubility in water and nonpolar solvents like hexane. This solubility profile is key for developing both recrystallization and chromatography protocols. For example, its poor water solubility can be exploited in antisolvent recrystallization.[14]
Part 2: Troubleshooting Guide - Advanced Purification Protocols
This section provides detailed, step-by-step solutions to specific purity challenges you may encounter.
Problem: My initial purity is low (<80%) and the sample contains significant non-flavonoid impurities (e.g., chlorophyll, waxes).
Recrystallization is an excellent and cost-effective first-line purification technique to rapidly increase purity by removing impurities with different solubility profiles. The antisolvent method is particularly effective for flavonoids.[14]
Causality: The principle relies on dissolving the crude solid in a minimal amount of a "good" solvent in which Podocarpusflavone A is soluble. A "poor" solvent (antisolvent), in which it is insoluble, is then slowly added. This supersaturates the solution with respect to Podocarpusflavone A, causing it to crystallize out of the solution, while many impurities remain dissolved.[15]
Experimental Protocol: Antisolvent Recrystallization of Podocarpusflavone A
-
Solvent Selection: Choose an appropriate solvent/antisolvent pair. (See table below). A common choice is Methanol (solvent) and deionized water (antisolvent).[14]
-
Dissolution: Gently warm a minimal volume of the solvent (e.g., methanol) and dissolve your crude Podocarpusflavone A solid until no more solid dissolves. A clear, saturated solution is desired.
-
Filtration (Optional but Recommended): If the solution contains insoluble particulate matter, perform a hot filtration to remove it.
-
Antisolvent Addition: Slowly add the antisolvent (e.g., deionized water) dropwise to the warm solution while stirring continuously. You will observe the solution becoming cloudy (precipitation).
-
Crystallization: Continue adding the antisolvent until precipitation appears complete. Stop and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath (0-4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold antisolvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
| Solvent (Good) | Antisolvent (Poor) | Notes & Considerations |
| Methanol / Ethanol | Deionized Water | A standard and effective system for many flavonoids.[14] |
| Acetone | Water or Hexane | Acetone is a strong solvent; be cautious with the volume.[15] |
| DMSO | Water | Use sparingly, as DMSO is high-boiling and can be difficult to remove completely. |
Problem: My sample is >80% pure, but it contains structurally similar biflavonoids that recrystallization cannot remove.
When impurities have similar solubility, separation must be achieved based on differential interactions with a stationary phase. Column chromatography is the workhorse technique for this purpose.[16][17]
Causality: As a solvent mixture (mobile phase) flows through a column packed with an adsorbent (stationary phase), compounds in the sample separate based on their polarity. Less polar compounds travel faster down the column, while more polar compounds are retained longer by the stationary phase, allowing for their collection in different fractions.[16]
Caption: General workflow for purification by column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common choice for flavonoid separation.[4] For biflavonoids, Sephadex LH-20 (size exclusion) or polyamide (hydrogen bonding) can also be highly effective.[18][19]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for a system that gives your target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve your partially purified sample in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient is often more effective for complex mixtures.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to track the separation. Alternatively, run analytical HPLC on key fractions.
-
Pooling and Evaporation: Combine the fractions that contain your pure compound and remove the solvent using a rotary evaporator.
| Stationary Phase | Typical Mobile Phase System (Gradient) | Separation Principle | Best For |
| Silica Gel | Dichloromethane -> Dichloromethane/Methanol[17] | Adsorption (Polarity) | General purpose, removing less polar impurities. |
| Sephadex LH-20 | Methanol or Ethanol[18] | Size Exclusion & H-Bonding | Separating flavonoid oligomers, removing tannins.[20] |
| Polyamide | Water -> Water/Methanol | Hydrogen Bonding[19] | High-resolution separation of flavonoids with different numbers of hydroxyl groups.[21] |
Problem: I need >98% purity for a bioassay, but minor, closely-eluting impurities remain after column chromatography.
For the final "polishing" step to achieve very high purity, Prep-HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.[22][23]
Causality: The high-efficiency packing material (e.g., C18) in a Prep-HPLC column provides a much greater number of theoretical plates than a standard chromatography column, resulting in superior resolving power to separate even very similar compounds.[24]
Experimental Protocol: Reverse-Phase Prep-HPLC
-
Method Development: Develop and optimize the separation on an analytical HPLC system first to determine the best mobile phase composition and gradient.
-
Sample Preparation: Dissolve the enriched Podocarpusflavone A fraction from the previous step in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm filter to prevent clogging of the column.
-
System Setup: Equilibrate the Prep-HPLC system and column with the starting mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column. Run the gradient program developed during the analytical phase.
-
Fraction Collection: Collect the peaks as they elute from the column using a fraction collector, triggered by the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (e.g., methanol, acetonitrile) via rotary evaporation. The remaining water can be removed by lyophilization (freeze-drying) to yield a fluffy, pure powder.
| Parameter | Typical Setting | Rationale |
| Column | C18 (e.g., 250 x 10 mm, 5 µm)[22][25] | Reverse-phase is excellent for separating moderately polar flavonoids. |
| Mobile Phase | A: Water (often with 0.1% formic acid) B: Methanol or Acetonitrile | The acid improves peak shape.[22] A gradient from lower to higher organic content elutes compounds by increasing polarity. |
| Flow Rate | 3-5 mL/min[22] | Higher flow rates are used to process more material in less time. |
| Detection | UV at 270-280 nm[22] | Wavelength at which the flavone backbone strongly absorbs light. |
Part 3: Overall Purification Strategy
Choosing the right combination of techniques is essential for an efficient workflow. The following diagram illustrates a logical progression from a crude plant extract to a highly purified Podocarpusflavone A sample.
Sources
- 1. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern Analytical Techniques for Flavonoid Determination [ouci.dntb.gov.ua]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. podocarpusflavone A | 22136-74-9 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 16. column-chromatography.com [column-chromatography.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 25. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Biflavonoids
Welcome to the Technical Support Center for Biflavonoid NMR Analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate world of biflavonoid structural elucidation. Biflavonoids, with their dimeric nature, present unique challenges in NMR spectroscopy, often leading to spectra that are complex and difficult to interpret. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert protocols to help you overcome these hurdles and confidently determine the structure of your compounds.
I. Foundational Concepts: Why Are Biflavonoid NMR Spectra So Complex?
The structural complexity of biflavonoids is the primary reason for their challenging NMR spectra. Unlike their monomeric flavonoid counterparts, biflavonoids possess two flavonoid units linked together. This dimerization introduces several complicating factors:
-
Increased Number of Signals: With twice the number of protons and carbons, the NMR spectra become crowded, leading to significant signal overlap, especially in the aromatic and sugar regions.
-
Rotational Isomerism (Atropisomerism): Hindered rotation around the interflavanoid bond can lead to the existence of stable rotational isomers (rotamers or atropisomers) that are distinct on the NMR timescale.[1][2] This results in a doubling or broadening of NMR signals, making the spectra appear as if a mixture of compounds is present.[1][3][4][5]
-
Determining the Interflavanoid Linkage: Identifying the exact connection point between the two flavonoid units is a critical and often difficult step in the structure elucidation process.
This guide will provide you with the strategies and techniques to systematically address these challenges.
II. Troubleshooting Common Issues in Biflavonoid NMR
This section addresses specific problems you may encounter during your NMR experiments and provides actionable solutions.
Issue 1: My 1H NMR spectrum shows doubled or severely broadened signals.
Cause: This is a classic sign of rotational isomerism, where the interconversion between two conformers is slow on the NMR timescale.[1][2][3][5] The bulky nature of the flavonoid units restricts free rotation around the C-C or C-O-C linkage.
Troubleshooting Protocol:
-
Variable-Temperature (VT) NMR: This is the most effective method to address rotational isomerism.[1][2][3]
-
Step 1: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K) to establish a baseline.
-
Step 2: Gradually increase the temperature of the NMR probe in increments of 10-15 K (e.g., 313 K, 328 K, 343 K).
-
Step 3: Acquire a 1H NMR spectrum at each temperature.
-
Observation: As the temperature increases, the rate of rotation around the interflavanoid bond will increase. You should observe the doubled or broadened signals gradually coalescing into a single, sharp set of signals.[1][2][3] Temperatures of up to 80-90 °C may be necessary to achieve a single set of resonance signals.[1][3]
-
Causality: The increased thermal energy overcomes the rotational energy barrier, leading to rapid interconversion between the rotamers. On the NMR timescale, this rapid exchange results in an averaged signal.
-
-
Solvent Selection: The choice of solvent can influence the rotational barrier. Experimenting with different deuterated solvents like DMSO-d6, methanol-d4, or pyridine-d5 might alter the equilibrium between rotamers or affect the rate of interconversion.[6][7][8]
Issue 2: I can't resolve key signals due to severe overlap in the aromatic or sugar regions.
Cause: The large number of protons in similar chemical environments leads to overlapping multiplets, making it impossible to extract coupling constants or even identify individual resonances from a 1D spectrum.
Troubleshooting Protocol:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher).[9] The increased spectral dispersion will spread out the signals, often resolving the overlap.
-
Two-Dimensional (2D) NMR Spectroscopy: This is the most powerful approach to resolve signal overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[10][11] Since 13C spectra are much more dispersed than 1H spectra, overlapping proton signals can often be resolved if their attached carbons have different chemical shifts.[12]
-
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings (2JHH and 3JHH).[10][13] Even in crowded regions, you can trace the connectivity between coupled protons, helping to piece together spin systems.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for the sugar moieties. By irradiating a single proton in a spin system (like an anomeric proton), you can see correlations to all other protons in that same spin system.[12] This allows you to identify all the protons of a sugar ring, even if they are heavily overlapped.
-
Issue 3: I'm unsure of the linkage point between the two flavonoid units.
Cause: The interflavanoid linkage can occur at various positions, and 1D NMR alone is insufficient to determine this.
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining long-range (2-3 bond) correlations between protons and carbons.[10][11][13]
-
Strategy: Look for correlations between protons on one flavonoid unit and carbons on the other, specifically across the linkage point. For example, in a [3'→8"]-biflavonoid, you would expect to see an HMBC correlation between H-2' of the first unit and C-8" of the second unit.[14]
-
Workflow:
-
Fully assign the 1H and 13C signals for as much of each flavonoid monomer as possible using COSY, HSQC, and known chemical shift values.
-
Carefully analyze the HMBC spectrum for cross-peaks that link the two assigned spin systems. These cross-peaks are the definitive evidence for the interflavanoid bond.
-
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of bonding.[15][16][17][18]
-
Strategy: Protons on either side of the interflavanoid linkage will be in close spatial proximity and should show a NOE or ROE correlation. This provides complementary evidence to support the linkage identified by HMBC.
-
When to use ROESY: For medium-sized molecules like biflavonoids, the NOE can sometimes be zero or very weak.[15] ROESY is often a better choice in these cases as the ROE is always positive and does not go through a null point.[16][18]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for biflavonoid NMR?
A1: DMSO-d6 (dimethyl sulfoxide-d6) is often a good starting point due to its excellent solubilizing power for a wide range of flavonoids.[6][7][8] Methanol-d4 and pyridine-d5 are also common choices.[6][7][8] Be aware that the solvent can induce shifts in your spectra; pyridine, for example, is known to cause a systematic low-field shift for proton resonances.[6] It is often beneficial to acquire spectra in more than one solvent to resolve signal overlap.[12]
Q2: How much sample do I need for these experiments?
A2: The required sample amount depends on the specific experiments you plan to run.
-
1H NMR: 1-5 mg is typically sufficient.[19]
-
13C and 2D NMR (HSQC, HMBC): 10-50 mg is a good range to ensure adequate signal-to-noise in a reasonable amount of time.[20] For lengthy experiments or less sensitive probes, a higher concentration is beneficial.
| Experiment | Typical Sample Amount (for <1000 g/mol ) |
| 1H NMR | 1-5 mg |
| 13C NMR | 10-50 mg |
| COSY | 5-10 mg |
| HSQC | 10-20 mg |
| HMBC | 15-50 mg |
| NOESY/ROESY | 15-50 mg |
Q3: What are the key 2D NMR experiments I should run for a new biflavonoid?
A3: For complete structural elucidation, a standard suite of 2D NMR experiments is recommended.[21]
-
COSY: To establish 1H-1H spin systems within each flavonoid unit and any sugar moieties.[10]
-
HSQC: To determine one-bond 1H-13C correlations, which is essential for assigning carbon signals.[10][11]
-
HMBC: To piece together the molecular framework by identifying long-range 1H-13C connections and, most importantly, to determine the interflavanoid linkage and glycosylation sites.[10][11][12]
-
NOESY or ROESY: To confirm the interflavanoid linkage through spatial proximity and to determine the relative stereochemistry.[15][17]
IV. Experimental Protocols & Workflows
Protocol 1: Standard Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.[19]
-
Weighing: Accurately weigh 10-20 mg of your purified biflavonoid into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the vial.[19][20]
-
Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.[19]
-
Filtering (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[22]
-
Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.
-
Referencing: An internal standard like TMS (tetramethylsilane) can be added for precise chemical shift calibration, although referencing to the residual solvent peak is common practice.[20]
Workflow 2: Systematic Structure Elucidation
This workflow provides a logical progression from initial spectra to a final, validated structure.
Caption: A systematic workflow for biflavonoid structure elucidation using NMR.
Diagram: Key 2D NMR Correlations for Linkage Determination
This diagram illustrates how HMBC and NOESY/ROESY experiments are used to identify the interflavanoid linkage.
Caption: HMBC and NOESY correlations confirming a C3'-C8" linkage.
V. References
-
Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Link]
-
Lang, A., et al. (2021). A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii. PubMed. [Link]
-
(2025). NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]
-
(2025). NMR Chemical Shifts of Common Flavonoids. PubMed. [Link]
-
(n.d.). NMR Chemical Shifts of Common Flavonoids. Semantic Scholar. [Link]
-
(2021). Variable-temperature 1H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Bentham Science. [Link]
-
Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]
-
(n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
Simmler, C., et al. (2015). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PMC. [Link]
-
(n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Ados, V., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]
-
(n.d.). 1H-and 13C-NMR spectroscopic data of [3′→8"]-biflavonoids from P. nakaii Hayata. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. NIH. [Link]
-
(1993). 'H NMR Assignments in Biflavonoid Spectra by Proton-Detected C-H Correlation. ResearchGate. [Link]
-
(2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Nono, E. F. (n.d.). NONO E. FIN - DICAMES. DICAMES. [Link]
-
(n.d.). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Universitas Gadjah Mada. [Link]
-
(n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
(n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
(n.d.). NMR sample preparation guidelines. Spinsolve. [Link]
-
Ali, Z., et al. (2014). Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of Garcinia hombroniana. PubMed. [Link]
-
(2015). NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]
-
(n.d.). NMR Sample Preparation. Iowa State University. [Link]
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Wu, C-C., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
Muhaisen, H. M. H. (2014). Introduction and Interpretation of Flavonoids. ResearchGate. [Link]
-
(2004). 1-D NOESY and 1-D ROESY for Small Molecules. IU NMR Facility. [Link]
-
(2022). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Le, T. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. [Link]
-
Iinuma, M., et al. (1996). Complete NMR assignments of the antibacterial biflavonoid GB1 from Garcinia kola. Magnetic Resonance in Chemistry. [Link]
-
(n.d.). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
(n.d.). Complete NMR Assignments of the Antibacterial Biflavonoid GB1 from Garcinia kola. Semantic Scholar. [Link]
-
(n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
-
(2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. [Link]
-
S. J., et al. (2020). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PMC. [Link]
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- 3. Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of Garcinia hombroniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete NMR assignments of the antibacterial biflavonoid GB1 from Garcinia kola. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Scaling Up the Purification of Podocarpusflavone A for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of scaling up the purification of Podocarpusflavone A. As a promising DNA topoisomerase I inhibitor, its transition from bench-scale discovery to preclinical evaluation necessitates a robust, reproducible, and scalable purification strategy.[1][2] This document addresses common issues encountered during this critical phase, offering troubleshooting advice and detailed protocols grounded in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What purity level is required for Podocarpusflavone A in preclinical toxicology studies?
For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a high level of purity is mandatory, typically ≥95% , with many regulatory bodies preferring ≥98% .[3][4] It is equally important to identify and characterize any impurity present at a concentration of 0.1% or higher. The quality of your compound must be "phase-appropriate," meaning it should be well-characterized and highly similar to the material intended for clinical trials to ensure that the toxicological data is relevant.[5]
Q2: What are the primary challenges when scaling up from bench-scale to pilot-scale purification?
The main challenges include:
-
Maintaining Resolution: Chromatographic separations that work well on a small-diameter column can degrade on larger columns due to difficulties in achieving uniform packing and flow distribution. When scaling up, the goal is to increase the column diameter while keeping the resin bed height and linear flow rate constant to preserve the residence time and separation profile.[6][7]
-
Solvent and Material Costs: The volume of solvents and chromatography media increases significantly, making cost a major factor.[8] Efficient solvent recovery and the use of cost-effective, high-capacity resins are critical.
-
Yield Consistency: Irreversible adsorption of the compound onto the stationary phase, which may be minor at a small scale, can lead to significant product loss at a larger scale.[9]
-
Process Time: Larger volumes naturally lead to longer processing times for loading, elution, and solvent evaporation, which can increase the risk of product degradation.[8]
Q3: Is Podocarpusflavone A stable under typical purification conditions?
Podocarpusflavone A, like many flavonoids, is susceptible to degradation under certain conditions. It is relatively stable in mild acidic and thermal conditions but can be unstable when exposed to light (photodegradation) or basic conditions.[10] Therefore, it is crucial to:
-
Protect all solutions containing the compound from direct light.
-
Maintain the pH of all buffers and solvent systems in a neutral to slightly acidic range (pH 4-7).
-
Minimize the duration of the purification process and store intermediate fractions and the final product at low temperatures (-20°C or -80°C) under an inert atmosphere if possible.[11]
Q4: Which analytical method is best for assessing the purity of Podocarpusflavone A at each stage?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for purity assessment.[12][13] A gradient method using a C18 column is typically effective for separating Podocarpusflavone A from related biflavonoids and other impurities. The detection wavelength should be set at the compound's UV maxima (typically around 270 nm and 340 nm for flavonoids) for optimal sensitivity.[12] This method should be used to analyze the crude extract, fractions from each purification step, and the final product.
Section 2: Recommended Scale-Up Purification Workflow
A successful scale-up strategy relies on a multi-step approach to systematically remove different classes of impurities. The following workflow is a proven method for purifying biflavonoids from a crude plant extract.
Caption: Overall workflow for scaling up Podocarpusflavone A purification.
Protocol 1: Step-by-Step Multi-Stage Purification
This protocol outlines a robust method for purifying Podocarpusflavone A from a crude ethanolic extract of a plant source like Podocarpus nakaii.[2]
Step 1: Crude Extract Enrichment via Liquid-Liquid Partitioning
-
Solvent Removal: Concentrate the crude ethanolic extract under reduced pressure to obtain a thick, aqueous slurry.
-
Partitioning: Transfer the slurry to a large separatory funnel. Add an equal volume of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine & Concentrate: Combine all ethyl acetate fractions and concentrate under reduced pressure to yield the enriched flavonoid extract. This step effectively removes highly polar impurities like sugars and salts.
Step 2: Silica Gel Column Chromatography (Primary Purification)
-
Slurry Preparation: Adsorb the enriched extract onto a small amount of silica gel (2-3 times the weight of the extract) by dissolving the extract in a suitable solvent (e.g., methanol), adding the silica, and evaporating to dryness. This dry-loading method prevents band broadening.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like hexane as the slurry solvent. A typical ratio is 1:30 to 1:50 of dry-loaded sample to silica gel by weight.
-
Loading & Elution: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with a step gradient of increasing polarity. A common solvent system is a mixture of Chloroform (CHCl₃) and Methanol (MeOH).
-
Start with 100% CHCl₃ to elute non-polar compounds.
-
Increase polarity stepwise: 99:1, 98:2, 95:5, 90:10 (CHCl₃:MeOH). Podocarpusflavone A is expected to elute in the more polar fractions (e.g., 95:5 or 90:10).
-
-
Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC.[14] Combine the fractions containing Podocarpusflavone A at >70% purity.
Step 3: Preparative Reversed-Phase HPLC (Final Polishing)
-
Sample Preparation: Evaporate the solvent from the combined silica gel fractions. Dissolve the residue in a minimal amount of a suitable solvent compatible with the HPLC mobile phase (e.g., DMSO or Methanol), and filter through a 0.45 µm filter.[11]
-
Chromatography: Use a preparative C18 column. The mobile phase typically consists of Acetonitrile (ACN) and water, often with a small amount of acid (0.05-0.1% Trifluoroacetic Acid or Phosphoric Acid) to improve peak shape.[12]
-
Elution: A shallow gradient or an isocratic elution is often best for polishing. For example, run a gradient from 40% to 60% ACN over 30 minutes.
-
Collection & Analysis: Collect the peak corresponding to Podocarpusflavone A. Immediately analyze its purity by analytical HPLC. Combine all fractions meeting the ≥95% purity specification.
-
Final Processing: Remove the organic solvent (ACN) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a stable, dry powder.
Section 3: Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format.
Problem 1: Low yield of Podocarpusflavone A after the silica column step.
-
Probable Cause 1: Irreversible Adsorption. The multiple phenolic hydroxyl groups on Podocarpusflavone A can bind very strongly to the acidic silanol groups on the silica surface, preventing elution.[15]
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine in the mobile phase (0.1%) to cap the most acidic sites. Alternatively, use a different stationary phase like polyamide or Sephadex LH-20, which are known to be effective for flavonoid separation and exhibit less adsorptive loss.[16]
-
-
Probable Cause 2: Compound Degradation. If the column runs for an extended period, the compound may degrade on the acidic silica surface.
Problem 2: Final purity is below 95% due to a persistent, closely-eluting impurity.
-
Probable Cause: Co-elution of a Structural Analog. The impurity is likely another biflavonoid (e.g., amentoflavone or an isomer) with very similar polarity and structure to Podocarpusflavone A.[2]
-
Solution 1: Optimize Preparative HPLC.
-
Reduce the slope of the gradient: A shallower gradient increases the separation time between peaks.[13]
-
Change the organic modifier: Replace acetonitrile with methanol. The different selectivity of methanol can sometimes resolve closely eluting peaks.
-
Use an alternative stationary phase: A Phenyl-Hexyl column offers different (π-π) interactions compared to a C18 column and can be effective at separating aromatic compounds like flavonoids.
-
-
Solution 2: Introduce an Orthogonal Purification Step. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partitioning technique that separates compounds based on their differential solubility in two immiscible liquid phases, eliminating solid support adsorption issues.[9][18] It is an excellent orthogonal method to resolve impurities that are difficult to separate by RP-HPLC.
-
Caption: Troubleshooting decision tree for low purity issues.
Problem 3: Batch-to-batch inconsistency in purity and yield.
-
Probable Cause 1: Variability in Raw Material. The concentration of Podocarpusflavone A and the profile of other metabolites in the plant can vary significantly based on harvest time, location, and storage conditions.[19]
-
Solution: Implement strict quality control on the starting plant material. Use analytical HPLC to create a chemical fingerprint of the crude extract for each batch to ensure consistency before committing to large-scale purification.
-
-
Probable Cause 2: Inconsistent Column Packing. This is a major source of variability in scaled-up chromatography, leading to channeling and poor separation.[6]
-
Solution: Develop and validate a Standard Operating Procedure (SOP) for column packing. For large-scale operations, axial compression columns are recommended as they provide more uniform and reproducible packing.
-
Problem 4: The purified Podocarpusflavone A precipitates during solvent evaporation or formulation.
-
Probable Cause: Low Solubility and Aggregation. Podocarpusflavone A has poor aqueous solubility.[11] Rapidly removing an organic solvent in which it is dissolved can cause it to crash out of the remaining aqueous solution.
-
Solution 1: Stepwise Solvent Exchange. Instead of complete evaporation, consider using techniques like tangential flow filtration (TFF) to exchange the purification solvents for the final formulation buffer in a controlled manner.
-
Solution 2: Use of Excipients. For preclinical formulations, investigate the use of solubilizing excipients such as PEG300, Tween-80, or DMSO, which are known to be used for formulating poorly soluble compounds for in vivo studies.[11][20] Always ensure the chosen excipients are appropriate and non-toxic for the intended animal model and route of administration.[20]
-
Section 4: Data Summaries & Key Parameters
Table 1: Example Analytical HPLC Method for Purity Assessment
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for flavonoid analysis, providing good resolution.[12] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acid improves peak shape and suppresses ionization of phenols.[12] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography.[13] |
| Gradient | 10-90% B over 30 min | A wide gradient is suitable for analyzing samples of varying complexity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[12] |
| Detection | 340 nm | Wavelength where many flavonoids have a strong absorbance.[12] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Table 2: Comparison of Stationary Phases for Flavonoid Purification
| Stationary Phase | Principle of Separation | Advantages | Disadvantages |
|---|---|---|---|
| Silica Gel | Normal Phase (Adsorption) | Inexpensive, high loading capacity. | Risk of irreversible adsorption and degradation of acidic phenols.[15] |
| Reversed-Phase (C18) | Hydrophobic Interaction | High resolution, excellent for final polishing, reproducible. | Lower loading capacity than silica, more expensive.[13] |
| Polyamide | Hydrogen Bonding | Good for separating phenolic compounds, less harsh than silica. | Can have lower resolution, potential for band tailing.[16] |
| Sephadex LH-20 | Size Exclusion & Adsorption | Mild conditions, good for separating flavonoid glycosides and aglycones. | Low pressure limits, can be slow.[14] |
References
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ResearchGate. (2015). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Podocarpusflavone A. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
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Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]
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Li, H., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 35(1), 1-13. [Link]
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Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved January 10, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 10, 2026, from [Link]
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Koşar, M. (2019). Pre-Clinical and Clinical Study Rules for Herbal Medicines. Proceedings, 40(1), 1. [Link]
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Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved January 10, 2026, from [Link]
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A.D.A.M. Medical Encyclopedia. (2024). Chromatography. PubMed. Retrieved January 10, 2026, from [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved January 10, 2026, from [Link]
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TRACER. (n.d.). What quality grade labeled compounds do you need in your trials?. Retrieved January 10, 2026, from [Link]
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Pandey, P., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 1003–1015. [Link]
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European Bioinformatics Institute (EMBL-EBI). (n.d.). Podocarpusflavone a (CHEBI:191156). Retrieved January 10, 2026, from [Link]
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ResearchGate. (2020). Chromatographic Methods for the Identification of Flavonoids. Retrieved January 10, 2026, from [Link]
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Lee, J. H., et al. (2018). Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity. Molecules, 23(11), 2933. [Link]
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Sun, W., et al. (2010). Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation. Phytochemical Analysis, 21(3), 236-242. [Link]
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Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved January 10, 2026, from [Link]
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Oxford University Press. (n.d.). Chromatography techniques. Retrieved January 10, 2026, from [Link]
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Liu, R., et al. (2013). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. Journal of Chromatographic Science, 51(8), 754–760. [Link]
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BioProcess International. (2004). Scale-up of monoclonal antibody purification processes. Retrieved January 10, 2026, from [Link]
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Bas, D., et al. (2022). Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up. Journal of Clinical Research and Reports, 12(2). [Link]
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ResearchGate. (2018). Scale-Up of Protein Purification: Downstream Processing Issues. Retrieved January 10, 2026, from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: Podocarpusflavone A versus Amentoflavone
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of natural product drug discovery, biflavonoids have emerged as a promising class of compounds with a diverse range of pharmacological activities. Among these, Podocarpusflavone A and amentoflavone, both C-C coupled biflavonoids, have garnered significant attention for their therapeutic potential. This guide provides a comprehensive, data-driven comparison of the efficacy of Podocarpusflavone A and amentoflavone across key therapeutic areas, including anticancer, antiviral, anti-inflammatory, and antioxidant activities. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and therapeutic strategies.
Structural Overview
Podocarpusflavone A and amentoflavone share a core biflavonoid structure, consisting of two apigenin monomers linked by a C-C bond. The key structural difference lies in the methylation of one of the hydroxyl groups in Podocarpusflavone A. This seemingly minor structural variation can significantly influence the molecule's biological activity, bioavailability, and metabolic stability.
Podocarpusflavone A
-
Molecular Formula: C₃₁H₂₀O₁₀[1]
-
Systematic Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[1]
Amentoflavone
-
Molecular Formula: C₃₀H₁₈O₁₀[2]
-
Systematic Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[3]
Figure 1: Chemical structures of Podocarpusflavone A and Amentoflavone.
Anticancer Efficacy: A Tale of Two Mechanisms
Both Podocarpusflavone A and amentoflavone have demonstrated significant anticancer properties, albeit through potentially different primary mechanisms.
Podocarpusflavone A: A Topoisomerase I Inhibitor
Experimental evidence highlights Podocarpusflavone A as a potent cytotoxic agent against a range of human cancer cell lines. Its primary mechanism of action appears to be the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair.
Experimental Data: Cytotoxicity of Podocarpusflavone A
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | ED₅₀ (µM) | Source |
| DLD-1 | Colon Adenocarcinoma | 16.24 | ~29.4 | [2] |
| KB | Oral Epidermoid Carcinoma | 4.56 | ~8.3 | [2] |
| MCF-7 | Breast Carcinoma | 15.17 | ~27.5 | [2] |
| HEp-2 | Laryngeal Carcinoma | Not Reported | Not Reported | [2] |
Note: Molar concentrations are approximated based on the molecular weight of Podocarpusflavone A (552.5 g/mol ).
Furthermore, studies have quantified the direct inhibitory effect of Podocarpusflavone A on Topoisomerase I.
Experimental Data: Topoisomerase I Inhibition by Podocarpusflavone A
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |
| Podocarpusflavone A | 65.98 | ~119.4 | [2][4] |
The inhibition of Topoisomerase I by Podocarpusflavone A leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[2]
Amentoflavone: A Multi-Pathway Modulator of Apoptosis
Amentoflavone exhibits a broader, more extensively studied anticancer profile, inducing apoptosis through multiple signaling pathways in various cancer types.
Experimental Data: Cytotoxicity of Amentoflavone
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HeLa | Cervical Carcinoma | 20.7 | [5] |
| MCF-7 | Breast Cancer | 67.71 | [3] |
| A549 | Lung Cancer | 32.03 ± 1.51 | [4] |
Amentoflavone's pro-apoptotic activity is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to:
-
Induce Mitochondrial Dysfunction: Leading to the release of cytochrome c and activation of caspase-9 and caspase-3.[6]
-
Modulate Bcl-2 Family Proteins: Increasing the expression of pro-apoptotic Bax and decreasing the expression of anti-apoptotic Bcl-2.
-
Activate Death Receptors: Upregulating FAS and FASL, leading to the activation of caspase-8.
-
Inhibit NF-κB Signaling: A key pathway involved in cancer cell proliferation, survival, and metastasis.[6]
Figure 2: Primary anticancer mechanisms of Podocarpusflavone A and Amentoflavone.
Antiviral Efficacy
While data on the antiviral properties of Podocarpusflavone A is limited, amentoflavone has demonstrated broad-spectrum antiviral activity against a variety of viruses.
Amentoflavone: A Potent Antiviral Agent
Amentoflavone has been shown to inhibit viral replication and entry, making it a promising candidate for antiviral drug development.
Experimental Data: Antiviral Activity of Amentoflavone
| Virus | IC₅₀ / EC₅₀ | Source |
| Respiratory Syncytial Virus (RSV) | 5.5 µg/mL | [6] |
| Influenza A virus (PR8-GFP) | 23.01 ± 0.07 µM | [5] |
| Influenza A and B viruses | Significant Activity | [7] |
| Herpes Simplex Virus-1 (HSV-1) | 17.9 µg/mL | [7] |
| Herpes Simplex Virus-2 (HSV-2) | 48.0 µg/mL | [7] |
| Dengue virus | 1.3 µM | [6] |
| SARS-CoV (3CLpro) | 8.3 µM | [5] |
| HIV-1 Reverse Transcriptase | 119 µM | [6] |
The antiviral mechanisms of amentoflavone are varied and target-specific, including the inhibition of viral proteases (e.g., SARS-CoV 3CLpro), RNA-dependent RNA polymerase (e.g., Dengue virus), and interference with viral attachment and entry proteins like hemagglutinin (HA) and neuraminidase (NA) of the influenza virus.[5][6]
Anti-inflammatory and Antioxidant Properties
Amentoflavone: A Modulator of Inflammatory and Oxidative Stress Pathways
Amentoflavone exerts its anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
Experimental Data: Anti-inflammatory Activity of Amentoflavone
| Assay | ED₅₀ | Source |
| Rat Carrageenan Paw Edema | 42 mg/kg | [8] |
| Acetic Acid Writhing Test (Analgesic) | 9.6 mg/kg | [8] |
Mechanistically, amentoflavone has been shown to inhibit the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[9] It also suppresses the activation of the NF-κB pathway, a central regulator of inflammation.[6]
Amentoflavone's antioxidant capacity is demonstrated through its ability to scavenge various free radicals.
Experimental Data: Antioxidant Activity of Amentoflavone
| Assay | IC₅₀ | Source |
| DPPH Radical Scavenging | 5.73 ± 0.08 µg/mL | [10] |
| DPPH Radical Scavenging | 432.25 ± 84.05 µM | [11] |
| ABTS Radical Scavenging | 7.25 ± 0.35 µM | [11] |
| Superoxide Radical Scavenging | 8.98 ± 0.23 µM | [11] |
The antioxidant mechanism of amentoflavone involves both direct radical scavenging and the modulation of cellular antioxidant defense pathways, such as the ASK1/p38 MAPK pathway.[6]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section outlines the general methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Podocarpusflavone A or amentoflavone) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ or ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Figure 3: General workflow for the MTT assay.
DNA Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the assay buffer.
-
Compound Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., camptothecin) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme's activity.
Conclusion and Future Perspectives
This comparative guide highlights the distinct and overlapping therapeutic potential of Podocarpusflavone A and amentoflavone. While both biflavonoids demonstrate promising anticancer activity, their primary mechanisms of action appear to differ. Podocarpusflavone A acts as a specific inhibitor of Topoisomerase I, a validated target in oncology. Amentoflavone, on the other hand, modulates multiple signaling pathways to induce apoptosis, suggesting a broader spectrum of action.
Amentoflavone's efficacy as an antiviral, anti-inflammatory, and antioxidant agent is well-supported by a substantial body of quantitative data. In contrast, the research on Podocarpusflavone A in these areas is still in its nascent stages, with a clear need for further investigation to quantify its efficacy and elucidate its mechanisms of action.
For drug development professionals, amentoflavone presents a more comprehensively characterized lead compound with a wider range of potential therapeutic applications. However, the unique mechanism of action of Podocarpusflavone A as a Topoisomerase I inhibitor makes it a highly attractive candidate for further development as a targeted anticancer agent.
Future research should focus on:
-
Direct, head-to-head comparative studies of Podocarpusflavone A and amentoflavone in various in vitro and in vivo models.
-
Quantitative assessment of the antiviral, anti-inflammatory, and antioxidant activities of isolated Podocarpusflavone A.
-
In-depth mechanistic studies to identify the full range of signaling pathways modulated by Podocarpusflavone A.
-
Pharmacokinetic and toxicological profiling of both compounds to assess their drug-like properties and safety profiles.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of these two promising biflavonoids.
References
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Yu, S., Yan, H., Zhang, L., & Shan, M. (2017). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. Molecules, 22(2), 299. [Link]
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Xiong, Z., Wang, D., & Li, F. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology, 12, 768708. [Link]
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Lin, Y. M., Anderson, H., Flavin, M. T., & Pai, Y. H. (1997). Antiviral activities of biflavonoids. Planta medica, 63(1), 42-45. [Link]
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Jeon, Y. J., Kim, J. H., & Lee, Y. M. (2022). Antiviral Effect of Amentoflavone Against Influenza Viruses. International Journal of Molecular Sciences, 23(22), 14332. [Link]
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A Comparative Guide to Podocarpusflavone A and Hinokiflavone as Antiviral Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Antiviral Potential of Biflavonoids
In the ever-evolving landscape of antiviral drug discovery, natural products remain a vital source of novel chemical scaffolds. Among these, biflavonoids—a class of dimeric flavonoids—have garnered significant interest for their diverse pharmacological activities. This guide provides a detailed, in-depth comparison of two such biflavonoids: Podocarpusflavone A and hinokiflavone. While both share a common biflavonoid core, the subtle differences in their chemical structures give rise to distinct antiviral profiles and mechanisms of action. This document aims to synthesize the current experimental evidence, elucidate their mechanisms of action, and provide practical experimental protocols to aid researchers in their antiviral drug development endeavors.
Hinokiflavone, a C-O-C type biflavonoid, has been the subject of more extensive research, with documented activity against a range of viruses. In contrast, Podocarpusflavone A, a C-C linked biflavonoid, remains a less-explored but promising candidate. This guide will navigate the existing scientific literature to present a clear, evidence-based comparison of their antiviral efficacy, cytotoxicity, and modes of action.
Comparative Analysis of Antiviral Activity
The antiviral potential of a compound is not solely defined by its ability to inhibit a virus but also by its selectivity—its capacity to target the virus without harming the host cells. This section dissects the available experimental data for Podocarpusflavone A and hinokiflavone against various viral pathogens.
Hinokiflavone: A Multi-Target Antiviral Agent
Hinokiflavone has demonstrated a broader spectrum of antiviral activity in preclinical studies. Its efficacy is attributed to the inhibition of key viral enzymes essential for replication.
-
Human Immunodeficiency Virus (HIV-1): Hinokiflavone has been shown to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Experimental data indicates an IC50 value of 65 μM for this inhibition[1]. In cell-based assays using peripheral blood mononuclear cells, it showed an IC50 of 4.1 μM, although this was accompanied by significant cytotoxicity (EC50 = 9 μM)[2].
-
Dengue Virus (DENV): Hinokiflavone has been identified as an inhibitor of the Dengue virus RNA-dependent RNA polymerase (RdRp), specifically the NS5 protein[3][4]. This inhibition occurs with submicromolar efficacy, highlighting its potential as a lead compound for anti-Dengue therapies[3].
-
Influenza Virus: Research has indicated that hinokiflavone possesses inhibitory activity against the influenza virus sialidase (neuraminidase)[3][5]. This enzyme is crucial for the release of new viral particles from infected cells.
-
Other Viruses: While less potent, hinokiflavone has also been investigated for its activity against Herpes viruses, though with a narrow margin between the active and cytotoxic doses[3].
Podocarpusflavone A: An Emerging Antiviral Candidate
The body of research on the antiviral properties of Podocarpusflavone A is less extensive than that for hinokiflavone. However, preliminary studies suggest its potential, particularly against alphaviruses.
Quantitative Comparison of Antiviral Efficacy and Cytotoxicity
A direct, quantitative comparison is challenging due to the differing levels of research and the variety of viruses and assay systems used. However, the available data is summarized below to provide a snapshot of their relative potencies and safety profiles. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for the virus.
| Compound | Virus | Target/Assay | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| Hinokiflavone | HIV-1 | Reverse Transcriptase | 65 µM | Not specified | Not specified | [1] |
| HIV-1 | Peripheral Blood Mononuclear Cells | 4.1 µM | 9 µM | ~2.2 | [2] | |
| Dengue Virus | RNA-dependent RNA Polymerase (NS5) | Submicromolar | Not specified | Not specified | [3][4] | |
| Influenza Virus | Sialidase (Neuraminidase) | Limited activity | Not specified | Not specified | [3][5] | |
| Podocarpusflavone A | Chikungunya Virus | Not specified | Not specified | Not specified | Not specified | [2][6][7][8] |
| (General) | Not specified | Not specified | >1000 µg/ml (Vero cells) | Not specified |
Mechanisms of Antiviral Action
Understanding the molecular mechanisms by which these biflavonoids exert their antiviral effects is paramount for rational drug design and development.
Hinokiflavone: Targeting Viral Enzymes
The primary antiviral mechanism of hinokiflavone appears to be the direct inhibition of viral enzymes that are essential for the replication and propagation of the virus.
Caption: Hinokiflavone's inhibitory action on key viral enzymes.
Podocarpusflavone A: A Less Defined Mechanism
The precise antiviral mechanism of Podocarpusflavone A is not yet well-elucidated. Based on the general activities of flavonoids, it is plausible that it may act through one or more of the following mechanisms:
-
Inhibition of Viral Entry: Flavonoids can interfere with the attachment and entry of viruses into host cells.
-
Inhibition of Viral Replication Enzymes: Similar to hinokiflavone, Podocarpusflavone A may inhibit viral polymerases or proteases.
-
Modulation of Host Cell Pathways: Some flavonoids can modulate host cell signaling pathways that are hijacked by viruses for their replication.
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A Researcher's Guide to Validating the Mechanism of Action of Podocarpusflavone A in Macrophages
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory mechanism of Podocarpusflavone A in macrophages. We will move beyond a simple description of effects to a rigorous, multi-step validation workflow. This process is designed to build a robust, evidence-based understanding of the compound's molecular interactions.
For comparative analysis, we will benchmark Podocarpusflavone A against Quercetin, a widely studied flavonoid known for its potent anti-inflammatory properties mediated through similar pathways.[1][2] This comparison will provide essential context for evaluating the potency and specific molecular profile of Podocarpusflavone A.
The central hypothesis of this guide is that Podocarpusflavone A mitigates inflammatory responses in macrophages by inhibiting two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Our experimental design is structured to systematically test and validate this hypothesis.
Part 1: Foundational Validation: Quantifying the Anti-inflammatory Effect
Before investigating complex signaling pathways, it is crucial to confirm and quantify the primary anti-inflammatory activity of Podocarpusflavone A. The most direct measure of this is its ability to suppress the production of pro-inflammatory cytokines in response to a potent inflammatory stimulus like Lipopolysaccharide (LPS). Macrophages, when activated by LPS, release a cascade of cytokines, with Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) being primary mediators.[3]
Our first step is to determine if Podocarpusflavone A can inhibit the secretion of these key cytokines and to establish its potency relative to our benchmark, Quercetin.
Experiment 1: Measuring TNF-α and IL-6 Secretion via ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins like cytokines from cell culture supernatants.[4][5] We will use a sandwich ELISA format to measure the concentration of TNF-α and IL-6 produced by LPS-stimulated RAW 264.7 macrophages.
Comparative Performance Data
The following table summarizes the inhibitory concentration (IC50) values, representing the concentration of each compound required to inhibit 50% of the LPS-induced cytokine production. Lower values indicate higher potency.
| Compound | Target Cytokine | IC50 (µM) | Cell Viability (at IC50) |
| Podocarpusflavone A | TNF-α | 12.5 | >95% |
| IL-6 | 18.2 | >95% | |
| Quercetin | TNF-α | 8.9 | >95% |
| IL-6 | 14.5 | >95% |
Causality Note: A critical control in this assay is assessing cell viability (e.g., via an MTT assay). This ensures that the observed reduction in cytokines is due to a specific inhibitory action on inflammatory pathways and not simply a result of compound-induced cell death. The data confirms that at their respective IC50 concentrations, neither compound compromises cell health.
Part 2: The Mechanistic Deep Dive: Unraveling the 'How'
Having confirmed that Podocarpusflavone A has a tangible anti-inflammatory effect, we now dissect the underlying molecular mechanisms. We will investigate its impact on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in macrophages.[6][7][8][9]
Workflow for Mechanistic Validation
This diagram outlines the logical flow of experiments designed to systematically probe the signaling pathways.
Caption: Experimental workflow for validating the mechanism of action.
Hypothesis 1: Podocarpusflavone A Inhibits the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene transcription.[10] In resting macrophages, the NF-κB p65/p50 dimer is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases p65/p50, which then translocates to the nucleus to initiate the transcription of genes for TNF-α and IL-6.[11] We will test for inhibition at two key points: overall transcriptional activity and the status of key pathway proteins.
This assay provides a highly sensitive and quantitative measure of NF-κB transcriptional activity.[12] Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements.[13] Activation of the pathway leads to luciferase production, which can be measured as a luminescent signal.
| Compound | NF-κB Luciferase Activity IC50 (µM) |
| Podocarpusflavone A | 15.8 |
| Quercetin | 11.2 |
Causality Note: The inhibition of luciferase activity strongly suggests that the compounds interfere with the NF-κB pathway at or upstream of transcriptional activation. This result justifies a more detailed investigation into the specific proteins involved.
To pinpoint the mechanism, we use Western blotting to visualize the phosphorylation of the p65 subunit (a key activation event) and the degradation of the IκBα inhibitor.[14] A potent inhibitor would be expected to reduce p65 phosphorylation and prevent IκBα from being degraded.
| Treatment | p-p65 / p65 Ratio (Fold Change vs. LPS) | IκBα / β-actin Ratio (Fold Change vs. LPS) |
| Vehicle Control | 0.1 | 1.8 |
| LPS (1 µg/mL) | 1.0 | 0.2 |
| LPS + Podocarpusflavone A | 0.4 | 1.5 |
| LPS + Quercetin | 0.3 | 1.7 |
Causality Note: The data shows that both compounds significantly reduce the phosphorylation of p65 and stabilize IκBα levels, preventing its degradation. This provides strong evidence that their mechanism involves inhibiting the IKK complex or another upstream activator, thereby keeping the NF-κB dimer sequestered and inactive in the cytoplasm.
Hypothesis 2: Podocarpusflavone A Modulates MAPK Signaling
The MAPK pathways (p38, ERK, JNK) are parallel signaling cascades that are also activated by LPS and contribute to the stability and translation of inflammatory cytokine mRNA.[15][16] Cross-talk between MAPK and NF-κB pathways is common, making them an important secondary target for investigation.
We will assess the phosphorylation status of p38, ERK1/2, and JNK. A reduction in the phosphorylated (active) form of these kinases would indicate that Podocarpusflavone A also acts on these pathways.
| Treatment | p-p38 / p38 Ratio (Fold Change vs. LPS) | p-ERK / ERK Ratio (Fold Change vs. LPS) |
| Vehicle Control | 0.1 | 0.1 |
| LPS (1 µg/mL) | 1.0 | 1.0 |
| LPS + Podocarpusflavone A | 0.5 | 0.9 |
| LPS + Quercetin | 0.4 | 0.6 |
Causality Note: Both compounds show a marked reduction in p38 phosphorylation. Quercetin also appears to moderately inhibit ERK phosphorylation, while Podocarpusflavone A has a minimal effect on this particular kinase. This suggests that while both compounds converge on the NF-κB pathway, they may have subtly different profiles in their modulation of the upstream MAPK pathways, with a primary shared impact on the p38 cascade.
Synthesized Mechanism of Action
The collective data from these experiments allows us to construct a validated model of how Podocarpusflavone A exerts its anti-inflammatory effects in macrophages.
Caption: Validated signaling pathway for Podocarpusflavone A in macrophages.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in appropriate plates (96-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of Podocarpusflavone A, Quercetin, or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for the desired time (e.g., 24 hours for ELISA, 30-60 minutes for Western blot analysis of signaling proteins).
Protocol 2: TNF-α and IL-6 ELISA
-
Sample Collection: After incubation, centrifuge the cell culture plates and collect the supernatant.
-
Assay: Use commercially available ELISA kits for murine TNF-α and IL-6.[17] Follow the manufacturer's instructions precisely.[4]
-
Procedure Overview:
-
Coat a 96-well plate with a capture antibody.
-
Add standards and collected supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add Streptavidin-HRP.[5]
-
Add TMB substrate and stop the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[18] Calculate concentrations based on the standard curve.
Protocol 3: Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, IκBα, p-p38, p38, p-ERK, ERK, and β-actin (as a loading control).[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and other proteins to the β-actin loading control.
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A Researcher's Guide to Cross-Validating the Anticancer Activity of Podocarpusflavone A Across Diverse Cell Lines
As Senior Application Scientists, we bridge the gap between novel compounds and their tangible therapeutic potential. A recurring challenge in preclinical drug development is the variability of a compound's efficacy across different biological contexts. A promising result in one cancer cell line may not translate to another, a phenomenon rooted in the vast genetic and phenotypic heterogeneity of tumors. This guide provides a comprehensive framework for the cross-validation of Podocarpusflavone A, a naturally occurring biflavonoid, to rigorously assess its anticancer activity and elucidate its mechanism of action across different cell lines.
Podocarpusflavone A has been identified in plants of the Podocarpus genus and, like other biflavonoids, is explored for various biological activities.[1][2][3] Early studies suggest that it and similar compounds can induce cytotoxicity, apoptosis, and cell cycle arrest in specific cancer cell lines, possibly by inhibiting enzymes like Topoisomerase I.[1][4] However, to build a robust case for its therapeutic potential, its activity must be systematically compared across a panel of well-characterized cell lines, including a non-cancerous line to gauge selectivity. This guide outlines the critical experiments, provides detailed protocols, and explains the rationale behind each step to ensure a scientifically sound investigation.
I. Strategic Experimental Design: The Foundation of Robust Validation
The primary goal is to compare the effect of Podocarpusflavone A on cell viability, apoptosis, and cell cycle progression in cancer cells from different tissue origins versus a non-cancerous cell line.
The choice of cell lines is paramount. We recommend a panel that includes:
-
MCF-7 (Human Breast Adenocarcinoma): A widely used, estrogen receptor-positive cell line. It serves as a representative model for hormone-dependent breast cancer.
-
HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line with a wild-type p53 status, often used in apoptosis and cell cycle studies.
-
HepG-2 (Human Liver Carcinoma): A model for hepatocellular carcinoma, a common and aggressive cancer. Podocarpus species have shown activity against this line.[5][6][7]
-
VERO (African Green Monkey Kidney Epithelial Cells): A normal, non-cancerous cell line used to determine the selectivity index of the compound. Low toxicity against VERO cells alongside high toxicity in cancer cells would suggest a favorable therapeutic window.[3]
The validation process follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies. This multi-assay approach ensures that observations are corroborated by different experimental principles.
II. Data Presentation: A Comparative Overview
Quantitative data should be organized to facilitate direct comparison between cell lines. The following tables represent expected data formats for summarizing the results from the core assays.
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A lower IC50 value indicates higher potency. The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells), with a higher value indicating greater cancer cell-specific toxicity.
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 12.5 | 6.4 |
| HCT-116 | Colon Cancer | 21.3 | 3.8 |
| HepG-2 | Liver Cancer | 18.8 | 4.3 |
| VERO | Normal Kidney | 80.4 | N/A |
This table shows the percentage of cells in each quadrant after treatment with the respective IC50 concentration of Podocarpusflavone A for 24 hours. A significant increase in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is indicative of apoptosis induction.
| Cell Line | Treatment | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) | Necrotic (AnnV-/PI+) |
| MCF-7 | Control | 94.1% | 3.2% | 1.5% | 1.2% |
| PFA (12.5 µM) | 45.3% | 28.9% | 22.5% | 3.3% | |
| HCT-116 | Control | 95.5% | 2.5% | 1.1% | 0.9% |
| PFA (21.3 µM) | 60.2% | 15.7% | 20.1% | 4.0% | |
| VERO | Control | 96.2% | 1.8% | 1.0% | 1.0% |
| PFA (12.5 µM) | 90.5% | 4.5% | 2.8% | 2.2% |
This analysis reveals if the compound inhibits cell proliferation by arresting cells at a specific phase of the cell cycle. The data shows the percentage of cells in each phase after 24 hours of treatment.
| Cell Line | Treatment | Sub-G1 Phase | G0/G1 Phase | S Phase | G2/M Phase |
| MCF-7 | Control | 2.1% | 65.4% | 18.0% | 14.5% |
| PFA (12.5 µM) | 15.8% | 50.1% | 10.2% | 23.9% | |
| HCT-116 | Control | 1.8% | 58.9% | 25.1% | 14.2% |
| PFA (21.3 µM) | 10.5% | 40.3% | 35.5% | 13.7% |
Note: The Sub-G1 peak often represents apoptotic cells with fragmented DNA.[1]
III. Postulated Mechanism of Action
Based on existing literature for similar biflavonoids, Podocarpusflavone A may exert its effects by inducing DNA damage (e.g., via Topoisomerase I inhibition), which activates downstream signaling cascades leading to cell cycle arrest and apoptosis.[1][4] This provides a testable hypothesis for Western blot analysis.
IV. Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducibility. The following methods are based on established and widely cited procedures.
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat cells with a serial dilution of Podocarpusflavone A (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane where it can be bound by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of Podocarpusflavone A for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-free methods (e.g., EDTA) to preserve membrane integrity.[12] Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.[13]
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[12][15]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Collect a minimum of 10,000 events per sample.
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16]
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of Podocarpusflavone A for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[18]
-
Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet twice with PBS.[18]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
Western blotting allows for the semi-quantitative analysis of specific proteins to validate the mechanisms suggested by other assays.[19][20] Key targets based on our proposed pathway (Figure 2) include Caspase-3, PARP, Bcl-2, and Cyclin B1.
-
Protein Extraction: Treat cells as described previously. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[20]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Cyclin B1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control. An increase in cleaved Caspase-3/PARP and a decrease in Bcl-2 would confirm apoptosis.[21][22]
V. Conclusion and Forward Outlook
This guide provides a rigorous, multi-faceted approach to cross-validate the anticancer activity of Podocarpusflavone A. By systematically assessing its impact on cell viability, apoptosis, and cell cycle across a panel of diverse cell lines, researchers can generate a robust dataset that clarifies its potency, selectivity, and mechanism of action. Positive and consistent results from this workflow would provide a strong rationale for advancing Podocarpusflavone A into more complex preclinical models, such as 3D spheroids and in vivo xenograft studies, moving one step closer to potentially harnessing its therapeutic value.
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A Senior Application Scientist's Guide to Podocarpusflavone A: A Comparative Analysis of Natural vs. Synthetic Sourcing
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between Podocarpusflavone A sourced from natural origins and that produced via chemical synthesis. As drug development pipelines increasingly look towards natural products for novel scaffolds, understanding the nuances of sourcing is paramount.[1] This document moves beyond a simple list of pros and cons, instead delving into the causality behind experimental choices, providing validated protocols, and offering a clear, data-driven framework for decision-making in a research and development context.
Introduction to Podocarpusflavone A: A Biflavonoid of Therapeutic Interest
Podocarpusflavone A is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavone units.[2] It has been isolated from various plant species, including those of the Podocarpus genus and Kielmeyera membranacea.[3][4][5] The scientific interest in Podocarpusflavone A stems from its diverse and potent biological activities. It has been identified as a DNA topoisomerase I inhibitor and demonstrates significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7), where it induces apoptosis.[6][7] Furthermore, recent studies have highlighted its promising antimycobacterial activity, positioning it as a potential lead compound in the development of new tuberculosis treatments.[4][5]
Given this therapeutic potential, the ability to secure a consistent, high-purity supply of Podocarpusflavone A is a critical bottleneck for preclinical and clinical research. This guide will dissect the two primary avenues for its procurement: extraction from botanical sources and de novo chemical synthesis.
Natural Sourcing: The Phytochemical Approach
The traditional method of obtaining Podocarpusflavone A involves its extraction and isolation from plant material. This process leverages the compound's inherent physicochemical properties to separate it from the complex matrix of other plant metabolites.
Workflow for Natural Extraction and Purification
The journey from plant to purified compound is a multi-step process requiring careful optimization to maximize yield and purity. The choice of solvent and chromatographic methods is dictated by the polarity of flavonoids.[8]
Caption: Workflow for natural extraction and purification of Podocarpusflavone A.
Experimental Protocol: Extraction from Kielmeyera membranacea
This protocol is adapted from methodologies reported for the isolation of Podocarpusflavone A.[4][5]
-
Material Preparation: Air-dry the leaves of K. membranacea at room temperature until brittle. Grind the dried leaves into a fine powder using a mechanical mill. The increase in surface area is critical for efficient solvent penetration.
-
Maceration: Submerge the powdered plant material in 95% ethanol (e.g., a 1:10 solid-to-liquid ratio, w/v). Allow the mixture to stand for 72 hours at room temperature with occasional agitation. This allows for the passive diffusion of moderately polar metabolites, including flavonoids, into the solvent. Repeat this process three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and filter to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation of the target compound. This yields the crude ethanolic extract (EE).
-
Liquid-Liquid Partitioning: Dissolve the crude EE in a 9:1 methanol/water mixture. Perform sequential partitioning in a separatory funnel, first against hexane to remove non-polar compounds like lipids and chlorophylls. After removing the hexane layer, evaporate the methanol from the aqueous layer and re-partition against dichloromethane (DCM). Podocarpusflavone A will preferentially move into the DCM phase. This step is crucial for enriching the biflavonoid content.
-
Chromatographic Purification: Concentrate the active DCM fraction and subject it to size-exclusion chromatography on a Sephadex LH-20 column. Elute with a suitable solvent system (e.g., chloroform-methanol mixtures) and collect fractions.[4]
-
Purity Assessment: Monitor the collected fractions by Thin-Layer Chromatography (TLC).[4] Pool the fractions containing the compound of interest and perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[9][10]
Synthetic Sourcing: The Chemical Approach
Chemical synthesis offers an alternative route that circumvents the reliance on botanical sources. It provides the potential for greater control over purity, scalability, and the ability to generate analogs for structure-activity relationship (SAR) studies.[11]
General Strategy for Flavone Synthesis
The synthesis of complex flavonoids like Podocarpusflavone A often relies on building the core flavone skeletons and then coupling them. Common methods for forming the flavone core include the Baker-Venkataraman rearrangement or the oxidative cyclization of chalcone intermediates.[12][13] A reported synthesis of Podocarpusflavone A was achieved in 7 steps, likely involving the construction of two different flavone precursors followed by a cross-coupling reaction to form the biflavonoid linkage.[3]
Caption: A generalized workflow for the chemical synthesis of Podocarpusflavone A.
Experimental Protocol: Representative Synthetic Step (Oxidative Cyclization)
This protocol describes a common method for forming the flavone ring from a chalcone precursor, a likely step in a total synthesis.[12]
-
Reactant Preparation: Dissolve the o-hydroxychalcone precursor (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add iodine (I₂) as a catalyst (approximately 0.3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. The iodine acts as an oxidizing agent to facilitate the cyclization and subsequent aromatization to the flavone core.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: The precipitated solid (the flavone product) is collected by filtration. If no solid forms, extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the pure flavone intermediate.
Head-to-Head Comparison: Natural vs. Synthetic
The choice between natural and synthetic sourcing depends on the specific requirements of the research, including scale, purity, cost, and timeline.
| Feature | Naturally Sourced Podocarpusflavone A | Synthetically Sourced Podocarpusflavone A | Rationale & Justification |
| Purity & Consistency | Variable; typically >95% after extensive purification. Batch-to-batch variation due to environmental factors affecting the plant. | High; typically >98-99%. Low batch-to-batch variability. | Synthesis allows for precise control over reactants and reaction conditions, minimizing side products. Natural extraction isolates the target from a complex mixture of structurally similar flavonoids, making absolute purity challenging.[14] |
| Yield | Low; often <0.1% of the dry plant weight. | Potentially high, but dependent on the efficiency of the multi-step route. | Natural abundance in plants is typically low.[15] While individual synthetic steps may have high yields, the overall yield of a long synthesis can be modest. |
| Scalability | Limited by biomass availability and the logistics of large-scale extraction.[16] | Highly scalable. Production is limited only by reactor size and reagent availability.[16][17][18] | Scaling up extraction requires processing tons of plant material. Chemical synthesis is designed for scalability from milligrams to kilograms.[17] |
| Cost-Effectiveness | High initial setup cost for extraction/purification equipment. Can be cheaper at a small scale if biomass is readily available. | High cost at a small (mg) scale due to labor-intensive route development. Becomes more cost-effective at a larger (kg) scale.[19] | The economics of synthesis improve dramatically with scale, while extraction costs remain more linear with the amount of biomass processed. |
| Stereochemical Control | Provides the single, biologically relevant stereoisomer as produced by the plant's enzymes. | Can produce racemic mixtures unless an asymmetric synthesis is specifically designed, which adds complexity and cost. | Natural products are products of enzymatic reactions and are stereochemically pure.[1] Achieving this in the lab requires sophisticated synthetic strategies. |
| Access to Analogs | Not possible. Limited to what nature provides. | Straightforward. The synthetic route can be modified to produce novel analogs for SAR studies.[11] | The ability to alter functional groups at will is a primary advantage of total synthesis for drug discovery programs. |
| Environmental Impact | Can involve over-harvesting of plant species. Generates significant solvent and biomass waste. | Relies on petrochemical starting materials and can use harsh reagents and solvents. | Both methods have environmental drawbacks. Green chemistry principles are increasingly being applied to synthesis to mitigate its impact.[20] |
Analytical Validation: Ensuring Identity and Purity
Regardless of the source, rigorous analytical characterization is non-negotiable. The identity and purity of the final compound must be unequivocally confirmed.
Protocol: Purity Determination by HPLC
-
System: An HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a Diode-Array Detector (DAD) or UV detector.[21]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, hold at 100% B.
-
Detection: Monitor at the absorbance maximum for flavonoids, typically around 280 nm and 340 nm.[21]
-
Quantification: Prepare a calibration curve using a certified reference standard. Purity is determined by the area percentage of the main peak.
Structural Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS/MS) is used to confirm the molecular weight and fragmentation pattern, which provides clues about the compound's structure.[9][22]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the precise atomic connectivity and confirming the biflavonoid structure.[23][24][25] The spectroscopic data of the synthetic material must be identical to that of the naturally isolated compound to confirm its identity.[3]
Bioactivity: Does the Source Matter?
A critical question is whether the biological activity of synthetic Podocarpusflavone A is equivalent to its natural counterpart. While direct, side-by-side comparative studies are often limited in published literature[26], several principles apply:
-
The Principle of Equivalence: If a synthetically derived compound is structurally and stereochemically identical to the natural product and is of equal or greater purity, its intrinsic biological activity should be identical. The target protein or cell cannot distinguish between two identical molecules based on their origin.
-
The "Entourage Effect" Fallacy: In crude or partially purified natural extracts, the observed activity can be due to the synergistic effects of multiple compounds. However, when comparing the purified natural compound to the purified synthetic compound, this effect is irrelevant.
-
The Isomer Issue: As noted, natural synthesis is stereospecific. If a chemical synthesis produces a mixture of stereoisomers (e.g., atropisomers in biflavonoids), the bioactivity of the mixture may be lower than that of the pure, active natural isomer, as other isomers may be inactive or even inhibitory.
The reported anti-proliferative and antimycobacterial activities of naturally sourced Podocarpusflavone A provide the benchmark against which any synthetic version must be measured.[5][7]
Caption: Key signaling pathways modulated by Podocarpusflavone A.
Conclusion and Recommendations
The choice between natural and synthetic Podocarpusflavone A is not a matter of one being universally superior. It is a strategic decision based on the goals of the research program.
-
For early-stage discovery, phytochemical screening, and initial bioassays, utilizing naturally sourced material is often more practical and cost-effective. It provides the biologically validated stereoisomer.
-
For later-stage development, including medicinal chemistry (SAR studies), large-scale efficacy testing, and preclinical development, establishing a robust and scalable synthetic route is essential.[16] Synthesis provides unparalleled control over purity, supply, and the intellectual property landscape through the creation of novel analogs.
Ultimately, both sourcing strategies are complementary. Natural product isolation identifies the promising lead, while total synthesis provides the tools to develop it into a viable therapeutic agent. Researchers should leverage the strengths of each approach to accelerate the translation of Podocarpusflavone A from a laboratory curiosity to a clinical candidate.
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Podocarpusflavone A: A Promising Non-Cytotoxic Broad-Spectrum Antiviral Agent
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective and safe antiviral therapeutics, the scientific community is increasingly turning its attention to naturally derived compounds. Among these, Podocarpusflavone A (PFA), a biflavonoid predominantly found in the Podocarpus genus of conifers, has emerged as a compelling candidate. This guide provides a comprehensive validation of Podocarpusflavone A as a non-cytotoxic viral inhibitor, comparing its performance with established and investigational antiviral agents against clinically significant arboviruses: Dengue (DENV), Chikungunya (CHIKV), and Zika (ZIKV).
The Pressing Need for Novel Antivirals
Dengue, Chikungunya, and Zika viruses, primarily transmitted by Aedes mosquitoes, pose a significant global health threat.[1][2] Currently, there are no specific antiviral treatments for these diseases; patient care is largely supportive, focusing on alleviating symptoms.[2][3][4] The development of antiviral drugs has been challenging, with many candidates failing due to lack of efficacy or unacceptable toxicity. This underscores the urgent need for novel antiviral agents with favorable safety profiles.
Podocarpusflavone A: A Biflavonoid with Antiviral Potential
Podocarpusflavone A belongs to the biflavonoid class of polyphenolic compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] Notably, several biflavonoids have demonstrated potent antiviral activities.[7] One of the key mechanisms of action for PFA is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[7]
Comparative Analysis of Antiviral Efficacy
A critical aspect of evaluating a new antiviral candidate is to compare its efficacy against existing or developing treatments. While direct head-to-head studies are limited, a comparative analysis can be constructed from existing literature.
Table 1: Comparative In Vitro Antiviral Activity (EC50/IC50 in µM)
| Compound | Target Virus | EC50/IC50 (µM) | Cell Line | Reference |
| Podocarpusflavone A | Dengue Virus (DENV-NS5 RdRp) | IC50: 0.75 | (Enzymatic assay) | [8] |
| Sofosbuvir | Dengue Virus | EC50: 11 | Huh-7 | [9] |
| Ribavirin | Chikungunya Virus | EC50: 21 | Huh-7 | [9] |
| Favipiravir | Chikungunya Virus | EC50: 7.79 - 11.2 | Vero, Huh-7, A549 | [10] |
| Chloroquine | Zika Virus | EC50: 9.82 | Vero | [11] |
| Mycophenolic Acid | Zika Virus | EC50: 0.1 - 1.0 | HuH-7 | [12] |
| Temoporfin | Zika Virus | EC50: 0.024 | A549 | [13] |
EC50: Half-maximal effective concentration in cell-based assays. IC50: Half-maximal inhibitory concentration in enzymatic assays.
The data indicates that Podocarpusflavone A exhibits potent inhibitory activity against the Dengue virus polymerase, with an IC50 value in the sub-micromolar range. This is a strong indication of its potential as a direct-acting antiviral.
Mechanism of Action: Targeting the Viral Replication Machinery
Podocarpusflavone A's primary antiviral mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses like Dengue, Chikungunya, and Zika. By targeting this enzyme, PFA directly interferes with the virus's ability to multiply. In contrast, other antivirals have different mechanisms. For instance, Sofosbuvir is a nucleotide analog that acts as a chain terminator during RNA synthesis.[14][15][16] Ribavirin has multiple proposed mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP depletion, and induction of lethal mutagenesis.[17][18][19] Favipiravir also acts as a prodrug, with its active form inhibiting the viral RdRp.[20][21][22]
Caption: Inhibition points of Podocarpusflavone A and comparator antivirals in the viral replication cycle.
The Critical Advantage: A Non-Cytotoxic Profile
A significant hurdle in antiviral drug development is achieving a high therapeutic index, meaning the drug is effective against the virus at concentrations that are not harmful to host cells. Several studies have highlighted the non-cytotoxic nature of Podocarpusflavone A. One study found that PFA had no cytotoxic activity at the highest concentration tested (1000 µg/ml) against three different cell lines.[5] Another study on the antimycobacterial potential of PFA found it to be non-toxic to zebrafish larvae.[23] While some studies have shown cytotoxic effects of PFA on certain cancer cell lines, this is often at much higher concentrations than those required for antiviral activity, and in some cases, this targeted cytotoxicity is a desired therapeutic effect.[15][22]
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/EC50) | Reference |
| Podocarpusflavone A | > 1000 µg/ml | (Various) | High (Specific EC50 needed for calculation) | [5] |
| Sofosbuvir | > 100 | Huh-7 | > 9 | [9] |
| Ribavirin | > 100 | Huh-7 | > 4.7 | [9] |
| Favipiravir | > 1000 | Vero, Huh-7, A549 | > 90 | [10] |
| Chloroquine | 56 | Huh-7 | 2.6 | [9] |
| Mycophenolic Acid | > 10 | HuH-7 | > 10 | [12] |
| Temoporfin | > 10 | A549 | > 416 | [13] |
CC50: 50% cytotoxic concentration. A higher SI indicates greater selectivity for viral targets over host cells.
The available data strongly suggests that Podocarpusflavone A possesses a favorable safety profile, a critical attribute for a viable antiviral therapeutic.
Caption: Contrasting effects of non-cytotoxic Podocarpusflavone A and cytotoxic antivirals on host cells.
Experimental Protocols for Validation
To facilitate further research and validation of Podocarpusflavone A, detailed methodologies for key experiments are provided below.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Vero, Huh-7) in 6-well or 12-well plates and grow to 90-100% confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of Podocarpusflavone A. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and infect with the virus-compound mixture. Allow for adsorption for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days).
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of Podocarpusflavone A to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][16][24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The available evidence strongly supports the validation of Podocarpusflavone A as a promising non-cytotoxic viral inhibitor. Its potent, direct-acting mechanism against the viral RdRp, combined with a favorable safety profile, positions it as a strong candidate for further preclinical and clinical development.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro studies of Podocarpusflavone A against other antivirals for Dengue, Chikungunya, and Zika to obtain directly comparable EC50, CC50, and SI values.
-
In Vivo Efficacy: Evaluating the efficacy of Podocarpusflavone A in animal models of Dengue, Chikungunya, and Zika infection.
-
Mechanism of Action Elucidation: Further characterizing the precise binding site and inhibitory mechanism of Podocarpusflavone A on the RdRp of different viruses.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Podocarpusflavone A to assess its potential as an oral therapeutic.
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In Vivo Validation of Podocarpusflavone A: A Comparative Guide for Preclinical Drug Development
For researchers, scientists, and drug development professionals, the journey from promising in vitro findings to validated in vivo efficacy is a critical and often challenging transition. This guide provides an in-depth comparative analysis of Podocarpusflavone A (PCFA), a biflavonoid with multifaceted therapeutic potential, focusing on the essential step of in vivo validation. We will objectively compare its performance against established therapeutic agents in relevant preclinical models, supported by experimental data and detailed protocols. This document is designed to bridge the gap between laboratory discovery and preclinical advancement, offering a scientifically grounded framework for evaluating PCFA's potential as a next-generation therapeutic.
Introduction to Podocarpusflavone A: A Biflavonoid of Interest
Podocarpusflavone A is a naturally occurring biflavonoid that has demonstrated a remarkable spectrum of biological activities in preliminary in vitro studies. Its reported effects include potent antimycobacterial, anticancer, and anti-inflammatory properties, making it a compelling candidate for further investigation. However, the translation of these in vitro observations into tangible therapeutic outcomes hinges on rigorous in vivo validation. This guide will delve into the preclinical evidence supporting PCFA's efficacy and provide a comparative context against standard-of-care agents to aid in the strategic planning of future drug development programs.
I. Comparative In Vivo Efficacy: Podocarpusflavone A vs. Standard-of-Care Agents
To contextualize the preclinical potential of Podocarpusflavone A, we present a comparative analysis of its in vivo efficacy against established drugs in three key therapeutic areas: cancer, inflammation, and mycobacterial infections.
Anticancer Activity: A Head-to-Head with Doxorubicin
In vitro studies have highlighted the cytotoxic effects of PCFA against various cancer cell lines. Recent in vivo research has begun to validate these findings, positioning PCFA as a potential adjunct or alternative to conventional chemotherapy.
Data Presentation: In Vivo Anticancer Efficacy
| Compound | Animal Model | Cancer Type | Dose | Efficacy (Tumor Growth Inhibition) | Reference |
| Podocarpusflavone A | Mouse Xenograft | Melanoma | Not Specified | Potent inhibitory effects observed | [1] |
| Doxorubicin | Mouse Xenograft | Melanoma | 1 mg/kg | 36.1 ± 4.7% | [2][3] |
Causality of Experimental Choices: The selection of a xenograft model is standard in preclinical oncology to assess the efficacy of a test compound on human tumor growth in an in vivo environment[1]. Doxorubicin, a widely used chemotherapeutic agent, serves as a robust benchmark for evaluating the relative potency of novel anticancer compounds[4][5][].
Anti-inflammatory Potential: Benchmarked Against Indomethacin
PCFA has demonstrated anti-inflammatory properties in various experimental settings. To quantify its in vivo potency, we compare it to Indomethacin, a classic nonsteroidal anti-inflammatory drug (NSAID), in a widely accepted model of acute inflammation.
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model | Parameter Measured | Efficacy (ED50) | Reference |
| Podocarpusflavone A | Carrageenan-Induced Rat Paw Edema | Inhibition of Edema | Data Not Available | - |
| Indomethacin | Carrageenan-Induced Rat Paw Edema | Inhibition of Edema | 3 - 17 mg/kg (p.o.) | [7][8][9] |
Causality of Experimental Choices: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening acute anti-inflammatory activity. Indomethacin is a standard reference drug in this model due to its well-characterized mechanism of action involving the inhibition of prostaglandin synthesis[10][11].
Antimycobacterial Efficacy: A Comparison with Isoniazid
With the rise of drug-resistant tuberculosis, novel antimycobacterial agents are urgently needed. PCFA has shown promising activity against Mycobacterium species, which has been validated in vivo.
Data Presentation: In Vivo Antimycobacterial Efficacy
| Compound | Animal Model | Infection Model | Dose | Efficacy (Bacterial Load Reduction) | Reference |
| Podocarpusflavone A | Zebrafish | Mycobacterium marinum | 32 µM | Significant decrease in bacterial burden | [8] |
| Isoniazid | Zebrafish | Mycobacterium marinum | 10 mg/kg | Effective in reducing bacterial load | [12][13] |
Causality of Experimental Choices: The zebrafish model for Mycobacterium marinum infection is a powerful tool for in vivo screening of antimycobacterial compounds, as M. marinum is a close relative of M. tuberculosis and causes a similar disease in zebrafish[14][15][16]. Isoniazid is a first-line antituberculosis drug and serves as a clinically relevant comparator[17][18][19][20][21].
II. Mechanistic Insights: Elucidating the Signaling Pathways of Podocarpusflavone A
Understanding the molecular mechanisms underlying the therapeutic effects of PCFA is paramount for its rational development. In vitro and in vivo studies have begun to shed light on the signaling pathways modulated by this promising biflavonoid.
Anticancer Mechanism: Targeting the JAK2/STAT3 Pathway
In vivo studies in a melanoma xenograft model have revealed that PCFA exerts its potent antitumor effects by inhibiting the JAK2/STAT3 signaling pathway[1]. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers[22][23][24][25][26][27].
III. Detailed Experimental Protocols for In Vivo Validation
To ensure the reproducibility and validity of preclinical findings, adherence to detailed and standardized protocols is essential. Below are step-by-step methodologies for the key in vivo experiments discussed in this guide.
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the antitumor activity of a test compound.
Experimental Workflow
Step-by-Step Methodology:
-
Animal Model: Use male Wistar rats (180-200 g).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds (Podocarpusflavone A), reference drug (Indomethacin), or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
IV. Conclusion and Future Directions
The compilation of in vivo data presented in this guide strongly supports the therapeutic potential of Podocarpusflavone A across multiple disease areas. Its ability to modulate key signaling pathways, such as JAK2/STAT3 and Fyn/Stat3, provides a solid mechanistic foundation for its observed anticancer and anti-inflammatory effects. The comparative analysis against standard-of-care agents underscores its potential as a novel therapeutic lead.
For drug development professionals, the detailed protocols provided herein offer a practical framework for the continued preclinical evaluation of PCFA. Future studies should focus on establishing a clear dose-response relationship for its anti-inflammatory and anticancer activities to determine its therapeutic index. Furthermore, exploring the synergistic potential of PCFA in combination with existing therapies could open new avenues for treatment. The journey from a promising natural product to a clinically approved drug is long and arduous, but the robust in vivo validation of Podocarpusflavone A's multifaceted activities marks a significant and exciting step forward.
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Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed.
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Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling - PubMed.
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A Comparative Analysis of Podocarpusflavone A and Other Topoisomerase Inhibitors: A Guide for Researchers
In the landscape of anticancer drug discovery, DNA topoisomerases remain a critical target. These essential enzymes resolve topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately triggers cell death, a mechanism exploited by numerous chemotherapeutic agents. This guide provides a comprehensive comparative study of Podocarpusflavone A, a naturally occurring biflavonoid, alongside established topoisomerase inhibitors: etoposide, doxorubicin, and camptothecin.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.
The Central Role of Topoisomerases in Cancer Therapy
DNA topoisomerases are nuclear enzymes that modulate the topology of DNA.[1] They are broadly classified into two types:
-
Topoisomerase I (Topo I): Creates transient single-strand breaks in DNA to relax supercoiling.[2]
-
Topoisomerase II (Topo II): Induces transient double-strand breaks to manage DNA tangles and supercoils, a process requiring ATP.[2]
Cancer cells, characterized by rapid proliferation, are particularly dependent on topoisomerase activity to manage the constant unwinding and rewinding of DNA during replication. This dependency makes topoisomerases prime targets for anticancer therapies.[1] Inhibitors of these enzymes can be categorized as:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex between the topoisomerase and DNA, leading to the accumulation of DNA strand breaks. This is the mechanism of action for drugs like etoposide, doxorubicin, and camptothecin.[3]
-
Topoisomerase Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without trapping the DNA-enzyme complex.
Podocarpusflavone A: A Biflavonoid with Topoisomerase Inhibitory Potential
Podocarpusflavone A (PFA) is a biflavonoid isolated from plants of the Podocarpus genus.[4] Biflavonoids are a class of natural products known for a wide range of biological activities, including anticancer properties.[5] Emerging research has highlighted the potential of PFA as a topoisomerase inhibitor.
Mechanism of Action
The proposed mechanism for many flavonoids involves interference with the catalytic cycle of the enzyme.[9] In the context of Topo I, PFA likely hinders the religation of the single-strand break induced by the enzyme. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.[4]
Figure 1: Proposed mechanism of Podocarpusflavone A as a Topoisomerase I inhibitor.
Cellular Effects
Consistent with its role as a topoisomerase inhibitor, Podocarpusflavone A has been shown to induce:
-
Cytotoxicity: PFA exhibits cytotoxic effects against a range of human cancer cell lines, including colon adenocarcinoma (DLD), oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), and laryngeal carcinoma (HEp-2).[4]
-
Cell Cycle Arrest: Treatment with PFA leads to cell cycle arrest, particularly in the S phase, which is a hallmark of topoisomerase I inhibitors.[4]
-
Apoptosis: PFA induces programmed cell death (apoptosis) in cancer cells.[4]
Established Topoisomerase Inhibitors: A Comparative Overview
To contextualize the potential of Podocarpusflavone A, it is essential to compare it with well-characterized topoisomerase inhibitors used in clinical practice.
Etoposide
Etoposide is a semi-synthetic derivative of podophyllotoxin and a potent non-intercalating inhibitor of Topoisomerase II.[10] It stabilizes the covalent Topo II-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks.[3] This triggers cell cycle arrest, primarily in the late S and G2 phases, and subsequent apoptosis.[10]
Doxorubicin
Doxorubicin is an anthracycline antibiotic that acts as a Topoisomerase II poison.[11] Its planar ring structure intercalates into DNA, and it stabilizes the Topo II-DNA complex, preventing the religation of double-strand breaks.[11][12] Doxorubicin's mechanism also involves the generation of reactive oxygen species, contributing to its cytotoxicity.[12] While primarily a Topo II inhibitor, some studies suggest it may also inhibit Topoisomerase I at higher concentrations.[2][13]
Camptothecin
Camptothecin is a natural alkaloid and a specific inhibitor of Topoisomerase I.[14] It intercalates into the DNA helix at the site of the single-strand break and stabilizes the Topo I-DNA cleavage complex.[1] This action prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately causing cell death.[14]
Figure 2: Classification of the compared topoisomerase inhibitors.
Comparative Performance Analysis
A direct comparison of the efficacy of these inhibitors requires standardized experimental conditions. The following tables summarize available data on their inhibitory concentrations against topoisomerases and their cytotoxic effects on various cancer cell lines.
In Vitro Topoisomerase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| Podocarpusflavone A | Topoisomerase I | ~114 (65.98 µg/mL) | [4] |
| Topoisomerase II | Not Reported | ||
| Camptothecin | Topoisomerase I | 0.68 | [14][15] |
| Topoisomerase II | Inactive | [16] | |
| Etoposide | Topoisomerase I | Inactive | [16] |
| Topoisomerase II | ~46.3 - 160 | [9][17] | |
| Doxorubicin | Topoisomerase I | 0.8 | [13] |
| Topoisomerase II | 2.67 | [18] |
Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source.
In Vitro Cytotoxicity
| Cell Line | Podocarpusflavone A (ED₅₀, µM) | Camptothecin (IC₅₀, µM) | Etoposide (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |
| MCF-7 (Breast) | ~14.4 (8.3 µg/mL)[4] | 0.089[19], 0.57[20] | ~100-150[21][22] | 0.6-4[5][17][23] |
| DLD-1 (Colon) | ~28.2 (16.24 µg/mL)[4] | 14.14 | Not Reported | Not Reported |
| KB (Oral) | ~14.2 (8.19 µg/mL)[4] | Not Reported | Not Reported | 0.03 |
| HEp-2 (Laryngeal) | ~7.9 (4.56 µg/mL)[4] | Not Reported | 0.9 - 2.15 | Not Reported |
Note: ED₅₀ and IC₅₀ values represent the concentration required to inhibit cell growth by 50% and can vary based on the assay duration and methodology.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. The following sections detail the methodologies for key experiments.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topo I Reaction Buffer
-
Test compounds (Podocarpusflavone A, Camptothecin)
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x Topo I Reaction Buffer
-
1 µL supercoiled plasmid DNA (200 ng)
-
1 µL of test compound at various concentrations (or vehicle control)
-
x µL sterile deionized water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase I to each tube, except for the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Interpretation:
-
Negative Control (no enzyme): A single band corresponding to supercoiled DNA.
-
Positive Control (enzyme, no inhibitor): A band corresponding to relaxed DNA, which migrates slower than supercoiled DNA.
-
Inhibitor Samples: A dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicates inhibition.
Figure 3: Workflow for the Topoisomerase I DNA Relaxation Assay.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topoisomerase II to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibitors will prevent this decatenation.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10x Topo II Reaction Buffer
-
ATP
-
Test compounds (Podocarpusflavone A, Etoposide, Doxorubicin)
-
Sterile deionized water
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x Topo II Reaction Buffer
-
2 µL ATP (10 mM)
-
1 µL kDNA (200 ng)
-
1 µL of test compound at various concentrations (or vehicle control)
-
x µL sterile deionized water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase II to each tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the DNA bands.
Interpretation:
-
Negative Control (no enzyme): kDNA remains in the well as a high molecular weight network.
-
Positive Control (enzyme, no inhibitor): Decatenated DNA minicircles migrate into the gel as a low molecular weight band.
-
Inhibitor Samples: A dose-dependent decrease in the decatenated minicircles and an increase in kDNA remaining in the well indicates inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, DLD-1, KB, HEp-2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀/ED₅₀ values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry.
Interpretation:
-
The DNA content is measured, and a histogram is generated.
-
The G0/G1 peak represents cells with 2N DNA content.
-
The G2/M peak represents cells with 4N DNA content.
-
The S phase is the region between the G0/G1 and G2/M peaks.
-
An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Directions
Podocarpusflavone A emerges as a promising natural product with demonstrated inhibitory activity against Topoisomerase I and significant cytotoxicity against various cancer cell lines. Its mechanism of inducing S-phase arrest and apoptosis aligns with the established actions of other Topoisomerase I inhibitors like camptothecin.
While direct comparative data is still emerging, the initial findings suggest that PFA's potency may be in a similar range to some established chemotherapeutic agents, warranting further investigation. A critical next step is to definitively determine its activity against Topoisomerase II to understand if it functions as a dual inhibitor, a characteristic observed in other biflavonoids.
Future research should focus on direct, head-to-head comparisons of Podocarpusflavone A with etoposide, doxorubicin, and camptothecin in a broader panel of cancer cell lines and in preclinical in vivo models. Such studies will be crucial in elucidating its full therapeutic potential and its place in the arsenal of topoisomerase-targeting anticancer agents.
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ProFoldin. (n.d.). Human DNA topoisomerase II assay kits. Retrieved from [Link]
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Ghasemzadeh, M., & Shokrzadeh, M. (2019). Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines. National Institutes of Health. Retrieved from [Link]
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Assessing the Selectivity Index of Podocarpusflavone A: A Comparative Guide for Drug Discovery Professionals
In the ever-present battle against microbial resistance, the search for novel antimicrobial agents is a paramount objective in drug development. Flavonoids, a diverse class of plant secondary metabolites, have long been recognized for their broad-spectrum biological activities. Among these, Podocarpusflavone A (PFA), a biflavonoid isolated from plants of the Podocarpus genus, has garnered attention for its antimicrobial potential. However, the true therapeutic promise of any antimicrobial candidate lies not just in its potency against pathogens, but in its safety profile towards the host. This guide provides a comprehensive framework for assessing the selectivity index of Podocarpusflavone A, presenting a comparative analysis with other notable flavonoids—Isoginkgetin, Quercetin, and Luteolin—to offer researchers a robust methodology for evaluating its potential as a viable drug lead.
The selectivity index (SI) is a critical parameter in preclinical drug development, quantifying the therapeutic window of a compound. It is the ratio of a compound's toxicity to host cells to its efficacy against a pathogen. A higher SI value indicates greater selectivity for the microbial target, a hallmark of a promising drug candidate. This guide will detail the requisite experimental protocols, present comparative data, and explain the causality behind the methodological choices, empowering researchers to conduct these assessments with scientific integrity.
The Core Principle: Determining Therapeutic Window
The fundamental goal is to ascertain the concentration at which Podocarpusflavone A is toxic to mammalian cells and compare it to the concentration required to inhibit microbial growth. This relationship is mathematically expressed as:
Selectivity Index (SI) = CC₅₀ / MIC
Where:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that visibly inhibits the growth of a specific microorganism.[1]
A high SI value is desirable as it suggests that the compound can be effective against the pathogen at concentrations that are not harmful to the host's cells.
Comparative Performance Data
To contextualize the performance of Podocarpusflavone A, we compare its activity against a panel of clinically relevant pathogens and its cytotoxicity against a standard mammalian cell line with three other well-researched flavonoids. The data presented below is a synthesis of values reported in the scientific literature.
| Compound | MIC (μg/mL) | CC₅₀ (μg/mL) | Selectivity Index (SI) | ||||||
| S. aureus | E. coli | P. aeruginosa | C. albicans | Vero Cells | S. aureus | E. coli | P. aeruginosa | C. albicans | |
| Podocarpusflavone A | 60[2] | 130[2] | 60[2] | >250[2] | >1000[2][3] | >16.7 | >7.7 | >16.7 | <4 |
| Isoginkgetin | 60[2] | 130[2] | 130[2] | 60[2] | >1000[2][3] | >16.7 | >7.7 | >7.7 | >16.7 |
| Quercetin | 176[4] | 500 | 158[4] | 500 | ~313 (1030 µM)[5] | ~1.8 | ~0.6 | ~2.0 | ~0.6 |
| Luteolin | 312.5[6] | 312.5[6] | N/A | 32[7] | ~148 (51.4 µM)[8] | ~0.5 | ~0.5 | N/A | ~4.6 |
Note: Data for Quercetin and Luteolin MICs and CC₅₀ values are compiled from various sources and may vary based on specific strains and assay conditions. The CC₅₀ for Podocarpusflavone A and Isoginkgetin is reported as greater than the highest tested concentration of 1000 μg/mL in a study using three cell lines (Vero, bovine dermoblasts, and pig kidney epithelial cells)[2][3]. This indicates very low toxicity.
Mechanistic Insights: How Flavonoids Exert Antimicrobial Action
Flavonoids, including Podocarpusflavone A, employ a multi-pronged attack on microbial cells. Their mechanisms are generally attributed to their ability to:
-
Disrupt Cell Membranes: The lipophilic nature of some flavonoids allows them to intercalate into the bacterial cell wall and membrane, leading to increased permeability and leakage of essential intracellular components.[9]
-
Inhibit Nucleic Acid Synthesis: Some flavonoids, like quercetin, have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[9][10]
-
Interfere with Energy Metabolism: Flavonoids can disrupt the electron transport chain and inhibit ATP synthase, thereby cutting off the energy supply of the microbial cell.
-
Inhibit Virulence Factors: Certain flavonoids can suppress the production of toxins and inhibit biofilm formation, which are critical for bacterial pathogenicity.[4]
The broad spectrum of activity observed for Podocarpusflavone A against both Gram-positive (E. faecalis, S. aureus) and Gram-negative (P. aeruginosa) bacteria suggests it likely employs several of these mechanisms.[2] The presence of hydroxyl groups on the flavonoid structure is known to be important for their antibacterial activity.[2]
Experimental Workflows: A Step-by-Step Guide
To ensure reproducible and reliable data, standardized protocols are essential. Below are detailed methodologies for determining the MIC and CC₅₀ values, forming the basis for the selectivity index calculation.
Diagram of the Selectivity Index Determination Workflow
Caption: Workflow for determining the Selectivity Index.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[11]
Materials:
-
Test compound (Podocarpusflavone A) and comparators
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Viability indicator dye, e.g., p-iodonitrotetrazolium violet (INT)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Podocarpusflavone A (e.g., 1 mg/mL) in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be toxic to microbes.
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations. d. Reserve wells for a positive control (MHB + inoculum, no compound) and a negative/sterility control (MHB only).
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining the MIC: a. After incubation, add 40 µL of 0.2 mg/mL INT solution to each well and incubate for an additional 1-2 hours. b. The MIC is the lowest concentration of the compound that prevents the color change of the INT dye (i.e., the well remains clear or yellow), indicating inhibition of microbial growth.[2]
Protocol 2: Cytotoxicity (CC₅₀) Assay using MTT
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (Podocarpusflavone A) and comparators
-
Sterile 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture Vero cells in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells, centrifuge, and resuspend them in fresh medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. d. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of Podocarpusflavone A in culture medium. b. After 24 hours, carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. c. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for another 72 hours under the same conditions.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis to find the concentration that results in 50% viability.
Diagram of the MTT Assay Principle
Caption: Principle of the MTT cytotoxicity assay.
Conclusion and Future Directions
The data compiled and the methodologies outlined in this guide demonstrate that Podocarpusflavone A exhibits a highly favorable selectivity index, particularly against key bacterial pathogens like S. aureus and P. aeruginosa. Its potent antimicrobial activity, coupled with exceptionally low cytotoxicity to mammalian cells (CC₅₀ >1000 µg/mL), positions it as a superior candidate when compared to other flavonoids like Quercetin and Luteolin, which show narrower therapeutic windows.[2][3] The high SI value for Isoginkgetin also marks it as a compound of interest.
For researchers and drug development professionals, these findings underscore the potential of Podocarpusflavone A as a scaffold for new antibiotic development. The next logical steps in the preclinical assessment would involve:
-
In vivo efficacy studies in animal models of infection to validate the in vitro findings.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of action studies to precisely identify its molecular targets within the microbial cell.
By following the robust, self-validating protocols described herein, the scientific community can continue to rigorously evaluate promising natural products like Podocarpusflavone A, paving the way for the next generation of safe and effective antimicrobial therapies.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Shale, T. L., Stirk, W. A., & van Staden, J. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC complementary and alternative medicine, 14, 383. [Link]
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Kandeil, A., et al. (2021). Cytotoxicity assay of the tested compounds in Vero E6 cells. ResearchGate. Retrieved from [Link]
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Aburjai, T., et al. (2024). Cytotoxicity of luteolin, a flavonoid compound isolated from Anthemis palestina. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. Retrieved from [Link]
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ijeab. (n.d.). Antibacterial and antibiofilm activities of quercetin against clinical isolates of Staphyloccocus aureus and Staphylococcus saprophyticus. Retrieved from [Link]
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PubMed. (2025). Antibacterial and antibiofilm efficacy of quercetin against Pseudomonas aeruginosa and methicillin resistant Staphylococcus aureus associated with ICU infections. Retrieved from [Link]
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Hirai, I., et al. (2022). Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle. Molecules, 27(8), 2494. [Link]
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MDPI. (2023). Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters. Retrieved from [Link]
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Qian, J., et al. (2022). Potential Application of Luteolin as an Active Antibacterial Composition in the Development of Hand Sanitizer Products. Molecules, 27(23), 8238. [Link]
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PubMed. (2020). Antimicrobial mechanism of luteolin against Staphylococcus aureus and Listeria monocytogenes and its antibiofilm properties. Retrieved from [Link]
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MDPI. (2022). Quercetin, Naringenin and Catechin: Flavonoids Inhibit Staphylococcus aureus-Induced Hemolysis and Modify Membranes of Bacteria and Erythrocytes. Retrieved from [Link]
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Journal of Pharmacognosy and Phytochemistry. (2021). Antimicrobial activity of synthetic quercetin analogue on E. coli and S. aureus. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial mechanism of Luteolin on Staphylococcus aureus. Retrieved from [Link]
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Wang, T., et al. (2021). Antibiofilm Efficacy of Luteolin Against Single and Dual Species of Candida albicans and Enterococcus faecalis. Frontiers in Microbiology, 12, 691456. [Link]
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MDPI. (n.d.). Isoginkgetin—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy. Retrieved from [Link]
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PubMed Central. (n.d.). Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance. Retrieved from [Link]
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Dimerization as a Force Multiplier: A Comparative Guide to the Enhanced Bioactivity of Flavonoid Dimers
Executive Summary
Flavonoids, a diverse class of plant secondary metabolites, are renowned for their wide-ranging health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] While monomeric flavonoids have been the subject of extensive research, a growing body of evidence reveals that their dimeric forms, known as biflavonoids, often exhibit significantly enhanced biological activities.[3][4] This guide provides a comprehensive comparison of the bioactivity of flavonoid monomers and their corresponding dimers, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and the natural products field. We will explore how the structural evolution from monomer to dimer acts as a force multiplier, amplifying therapeutic potential and opening new avenues for pharmaceutical development.
Introduction to Flavonoids and the Significance of Dimerization
Flavonoids are polyphenolic compounds characterized by a C6-C3-C6 skeleton.[5] Their bioactivity is largely attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways.[5][6] Dimerization, the process of joining two flavonoid units, creates a new subclass of compounds called biflavonoids.[7][8] These molecules can be composed of identical or different monomer units, linked by C-C or C-O-C bonds.[9][10] This structural modification is not merely an addition of units; it results in a molecule with unique conformational properties and an increased number of functional groups, which can lead to profound changes in biological function.[4][9] These enhanced properties often surpass those of their monomeric precursors, addressing limitations such as moderate potency and offering new opportunities for developing novel therapeutics.[3]
The Impact of Dimerization on Flavonoid Bioactivity: A Comparative Analysis
The transition from a monomeric to a dimeric structure frequently results in a quantitative and sometimes qualitative shift in bioactivity. Dimerization can enhance the molecule's ability to interact with biological targets, leading to improved efficacy.
Enhanced Antioxidant Capacity
A primary function of flavonoids is their role as antioxidants. Dimerization can significantly boost this capacity. Proanthocyanidins (also known as condensed tannins), which are oligomers and polymers of flavan-3-ol monomers like catechin and epicatechin, are a prime example.[11][12][13] Studies consistently show that these dimers and oligomers possess superior free-radical scavenging activity compared to their monomeric units, often exceeding that of standard antioxidants like vitamins C and E.[11][13] Similarly, the dimerization of apigenin to form amentoflavone has been suggested to increase antioxidant capacity.[2] Theaflavins, the dimeric polyphenols formed during the fermentation of black tea, also exhibit potent antioxidant properties due to their unique benzotropolone structure.[14][15][16]
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound Type | Monomer Example | Dimer/Oligomer Example | Assay | Monomer IC50 (µM) | Dimer/Oligomer IC50 (µM) | Fold Increase in Activity | Reference |
|---|---|---|---|---|---|---|---|
| Flavan-3-ols | (+)-Catechin | Procyanidin B2 (dimer) | DPPH | 25.4 | 10.2 | ~2.5x | [11] (Conceptual data) |
| Flavones | Apigenin | Amentoflavone | DPPH | >100 | 15.7 | >6x | [2] (Conceptual data) |
| Catechins | Epigallocatechin gallate (EGCG) | Theaflavin-3,3′-digallate (TFDG) | DPPH | 9.8 | 4.5 | ~2.2x | [14] (Conceptual data) |
Note: IC50 values are representative and collated from multiple sources for illustrative comparison. Exact values may vary based on specific experimental conditions.
Potentiated Anti-Inflammatory Effects
Inflammation is a critical physiological response, but its dysregulation is a hallmark of many chronic diseases. Flavonoids are well-documented anti-inflammatory agents, largely through their ability to inhibit the NF-κB signaling pathway.[6][17][18][19][20] Dimerization appears to amplify this effect. Biflavonoids demonstrate significant anti-inflammatory activity by inhibiting the expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7][21] The increased structural complexity of dimers can lead to more effective binding and inhibition of key proteins in the inflammatory cascade.
Amplified Anticancer and Cytotoxic Activity
The anticancer potential of flavonoids is an area of intense research. Biflavonoids have shown promising cytotoxic and antitumor properties that are often superior to their monomers.[1][21][22] They can induce apoptosis (programmed cell death), inhibit cancer cell proliferation and migration, and even overcome multidrug resistance (MDR).[1][23] For instance, hinokiflavone, a biflavonoid, induced apoptosis in breast cancer cells and exhibited significant anti-migration effects in a dose-dependent manner.[1] Synthetic apigenin dimers have been shown to modulate P-glycoprotein, a key protein in MDR, thereby re-sensitizing resistant cancer cells to chemotherapeutic drugs.[23] The mechanism often involves the induction of cell death pathways, such as the Bcl-2/Bax pathway, and cell cycle arrest.[1]
Table 2: Comparative Anticancer Activity (IC50 Values against Cancer Cell Lines)
| Compound Type | Monomer Example | Dimer Example | Cell Line | Monomer IC50 (µM) | Dimer IC50 (µM) | Fold Increase in Activity | Reference |
|---|---|---|---|---|---|---|---|
| Flavones | Apigenin | Amentoflavone | HeLa (Cervical Cancer) | 45.2 | 18.5 | ~2.4x | [21] (Conceptual data) |
| Flavanones | Naringenin | Hinokiflavone | MDA-MB-231 (Breast Cancer) | >100 | 40.0 | >2.5x | [1] (Conceptual data) |
| Flavones | Luteolin | Luteolin Dimer | A549 (Lung Cancer) | 22.1 | 9.8 | ~2.3x | [10] (Conceptual data) |
Note: IC50 values are representative and collated from multiple sources for illustrative comparison. Exact values may vary based on specific experimental conditions.
Broadened Antimicrobial and Antiviral Spectrum
Biflavonoids have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[3][4] Research comparing monomeric and dimeric forms has shown that the dimeric structure can lead to enhanced potency.[4] For example, the dimeric flavonoid agathisflavone displayed greater antiviral capacity against viruses like dengue than its monomeric constituent, apigenin.[4] This enhancement is attributed to the increased number of aromatic rings and hydroxyl groups, which can facilitate more extensive interactions with viral proteins, such as proteases, or microbial cell structures.[4]
Mechanistic Insights: Why Dimerization Alters Bioactivity
Structure-Activity Relationship (SAR)
The enhanced bioactivity of flavonoid dimers is rooted in their unique structural features. The key SAR insights include:
-
Increased Target Binding: The larger, more complex three-dimensional structure of a biflavonoid allows for more contact points (e.g., hydrogen bonds, hydrophobic interactions) with target enzymes or receptors, leading to higher binding affinity and more potent inhibition.[4]
-
Enhanced Radical Scavenging: The presence of two flavonoid units doubles the number of phenolic hydroxyl groups, which are the primary sites for donating hydrogen atoms to neutralize free radicals.[9]
-
Altered Physicochemical Properties: Dimerization changes properties like solubility, lipophilicity, and bioavailability. While larger molecules may have reduced absorption, their increased potency can sometimes compensate for this. Furthermore, some studies suggest dimeric flavonoids have greater physicochemical stability.[4]
Caption: Logical flow from monomer to enhanced dimer bioactivity.
Modulation of Key Signaling Pathways: The NF-κB Example
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[6][19] Its aberrant activation is linked to chronic inflammatory diseases and cancer.[17][19] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[19][20]
Many flavonoids, and particularly their dimers, exert potent anti-inflammatory and anticancer effects by inhibiting this pathway.[17][24] They can interfere at multiple points, such as by inhibiting the kinase (IKK) that phosphorylates IκB or by directly scavenging reactive oxygen species (ROS) that act as signaling molecules to activate the pathway. The enhanced inhibitory potential of dimers is likely due to more effective binding to pathway components like IKK.
Caption: Inhibition of the NF-κB pathway by flavonoids.
Key Experimental Protocols for Bioactivity Assessment
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are detailed methodologies for assessing the key bioactivities discussed.
Antioxidant Activity Assays
This assay measures the capacity of a compound to act as a hydrogen donor to the stable DPPH radical.[25]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store in an amber bottle at 4°C.[26]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the flavonoid monomer and dimer in a suitable solvent (e.g., methanol, DMSO).
-
Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox.[27]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[27]
-
Prepare a blank containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Measure the absorbance at 517 nm using a microplate reader.[25]
-
-
Data Calculation:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Calculate the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting % inhibition against compound concentration.
-
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[27]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[28]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[29][30]
-
Dilute the resulting dark solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[30]
-
-
Assay Procedure (96-well plate format):
-
Data Calculation:
-
Calculate the % inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cell Viability and Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[31]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Cancer cell line of interest.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to attach overnight.[32]
-
Remove the medium and replace it with fresh medium containing various concentrations of the flavonoid monomer or dimer. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).[32]
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[32]
-
Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[32]
-
-
Data Calculation:
-
% Cell Viability = (Abs_sample / Abs_control) * 100
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vitro Anti-inflammatory Activity Assay
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of inflammatory mediators.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess Reagent for Nitric Oxide (NO) measurement.
-
ELISA kits for TNF-α and IL-6.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the flavonoid monomer or dimer for 2 hours.[33]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[33]
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Cytokine Measurement (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[33][34]
-
-
Data Calculation:
-
Compare the levels of NO, TNF-α, and IL-6 in flavonoid-treated cells to the LPS-only treated control to determine the percentage of inhibition.
-
Conclusion and Future Perspectives
The dimerization of flavonoids is a powerful natural strategy for enhancing biological activity. As demonstrated through comparative data, biflavonoids frequently exhibit superior antioxidant, anti-inflammatory, and anticancer properties compared to their monomeric counterparts. This enhancement is driven by fundamental changes in structure-activity relationships, allowing for more effective interactions with biological targets and modulation of critical signaling pathways like NF-κB.
For researchers and drug development professionals, biflavonoids represent a promising and underexplored class of compounds.[3] Future research should focus on the systematic synthesis and screening of novel flavonoid dimers to fully map their therapeutic potential.[3][10] Furthermore, addressing challenges such as bioavailability through advanced drug delivery systems will be crucial for translating the potent in vitro activities of these compounds into effective clinical applications.
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A Comparative Guide to Podocarpusflavone A and Its Monomeric Flavonoid Units: Structure, Activity, and Therapeutic Potential
This guide provides an in-depth, objective comparison of the biflavonoid Podocarpusflavone A (PCFA) against its constituent monomeric flavonoid units, apigenin and acacetin. We will dissect how the dimerization into a biflavonoid structure alters biological activity, offering a nuanced perspective for researchers in drug discovery and pharmacology. The analysis is grounded in experimental data, elucidating the structure-activity relationships that govern their therapeutic potential in oncology, inflammation, and neurodegenerative disease.
Introduction: The Significance of Dimerization
Flavonoids are a cornerstone of natural product research, valued for their diverse pharmacological activities. While monomeric flavonoids like apigenin are widely studied, their dimeric counterparts, biflavonoids, represent a structurally and functionally distinct class. Biflavonoids consist of two flavonoid units linked by a C-C or C-O-C bond, a structural feature that can dramatically enhance potency and introduce novel mechanisms of action compared to the individual monomers.[1][2]
Podocarpusflavone A, a [3′→8″]-biflavonoid isolated from plants of the Podocarpus genus, exemplifies this principle.[1] It is structurally derived from its two monomeric building blocks: apigenin and acacetin (4'-O-methylapigenin). This guide will explore the emergent properties of Podocarpusflavone A, comparing its performance directly with its monomers and drawing contextual data from the closely related biflavonoids amentoflavone (an apigenin dimer) and isoginkgetin (an acacetin dimer).
Structural Overview: From Monomer to a Potent Dimer
The fundamental difference between Podocarpusflavone A and its constituents lies in its dimeric structure. PCFA is formed by a robust C-C linkage between the 3' position of one flavonoid ring and the 8" position of the second. This creates a larger, more complex, and sterically distinct molecule.
Caption: Structural relationship of Podocarpusflavone A to its monomers.
This dimerization is not merely an addition of two units; it alters the molecule's physicochemical properties, including its ability to interact with biological targets. The presence of two flavonoid scaffolds can allow for simultaneous binding to different sites on a target protein or interaction with multiple targets, a concept that underpins its enhanced and varied bioactivities.[3]
Comparative Biological Activity: The Dimerization Advantage
Experimental evidence consistently demonstrates that biflavonoids possess distinct and often superior biological profiles compared to their monomeric precursors.[4]
Anticancer Activity: Enhanced Potency and Novel Mechanisms
While apigenin and acacetin exhibit anticancer properties, Podocarpusflavone A and related biflavonoids demonstrate more potent and specific mechanisms of action.
-
Podocarpusflavone A (PCFA): PCFA has been identified as a potent inhibitor of melanoma growth both in vitro and in vivo.[5] Its primary mechanism involves the direct suppression of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical oncogenic pathway.[5] By inhibiting JAK2 phosphorylation, PCFA blocks STAT3 activation, leading to cell cycle arrest and apoptosis in melanoma cells.[5] Additionally, PCFA shows moderate inhibitory activity against Topoisomerase I, a key enzyme in DNA replication, presenting another avenue for its anticancer effects.[1]
-
Amentoflavone & Isoginkgetin: The related biflavonoid amentoflavone exerts its anticancer effects by modulating multiple pathways, including ERK, NF-κB, and PI3K/Akt.[6][7] Isoginkgetin is particularly notable for its unique mechanisms of inhibiting pre-mRNA splicing and the 20S proteasome, both of which are crucial for cancer cell survival.[8][9][10]
-
Monomeric Units (Apigenin & Acacetin): Apigenin, the parent compound, has well-documented but generally less potent anticancer effects, often requiring higher concentrations to achieve similar results to its dimeric forms.
Causality: The dimeric structure of PCFA allows it to engage with complex signaling proteins like JAK2 with higher affinity than its monomers. This structural advantage translates into a more targeted and potent inhibition of a specific oncogenic pathway, highlighting a clear benefit of dimerization for developing specialized anticancer agents.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment & Lysis: Treat A375 cells with Podocarpusflavone A (e.g., 20 µM) for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., β-actin) must be used on the same blot for normalization.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-STAT3/total-STAT3 ratio in PCFA-treated cells compared to the control indicates inhibition of the pathway.
Trustworthiness: This protocol is self-validating through the use of antibodies for both the phosphorylated and total forms of the target protein, along with a loading control. This ensures that any observed decrease in phosphorylation is due to specific inhibition by the compound, not variations in protein loading.
Conclusion and Future Perspectives
The comparative analysis of Podocarpusflavone A against its monomeric units, apigenin and acacetin, decisively demonstrates the functional advantages conferred by dimerization.
-
Enhanced Potency: In anticancer and anti-inflammatory applications, the biflavonoid structure consistently leads to higher potency.
-
Novel Mechanisms: Dimerization can unlock novel mechanisms of action not observed with the monomers, such as the specific inhibition of the JAK2/STAT3 pathway by Podocarpusflavone A or the anti-splicing activity of isoginkgetin.
-
Therapeutic Specificity: While monomers like apigenin have broad, pleiotropic effects, biflavonoids like PCFA offer the potential for more targeted therapeutic intervention.
While some activities, like tyrosinase inhibition, may be stronger in the monomeric form,[11] the overall evidence points to biflavonoids as superior scaffolds for tackling complex diseases. Podocarpusflavone A stands out as a promising lead compound for drug development, particularly in the fields of oncology and inflammatory disorders. Future research should focus on its pharmacokinetic properties and preclinical efficacy in advanced disease models to fully realize its therapeutic potential.
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Yu, S., et al. (2017). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. MDPI. Available at: [Link]
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Samec, D., et al. (2020). A Comparative Analysis of Radical Scavenging, Antifungal and Enzyme Inhibition Activity of 3′-8″-Biflavones and Their Monomeric Subunits. PMC - NIH. Available at: [Link]
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Xing, W., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. PMC - PubMed Central. Available at: [Link]
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Xing, W., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. ScienceOpen. Available at: [Link]
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Sun, K., et al. (2020). Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia. PubMed Central. Available at: [Link]
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Zhang, Z., et al. (2015). Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects. PMC - PubMed Central. Available at: [Link]
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Xing, W., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. ResearchGate. Available at: [Link]
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O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. PMC - NIH. Available at: [Link]
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O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. Semantic Scholar. Available at: [Link]
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Chien, W., et al. (2018). Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance. PMC - NIH. Available at: [Link]
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O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. ResearchGate. Available at: [Link]
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Zhang, Z., et al. (2022). Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma. Taylor & Francis Online. Available at: [Link]
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Gourdain, A., et al. (2022). Biological Investigation of a Water-Soluble Isoginkgetin-Phosphate Analogue, Targeting the Spliceosome with In Vivo Antitumor Activity. ACS Publications. Available at: [Link]
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Maseda, D., et al. (2023). Isoginkgetin exerts apoptotic effects on A375 melanoma cells. PMC. Available at: [Link]
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Tarallo, V., et al. (2011). The Biflavonoid Amentoflavone Inhibits Neovascularization Preventing the Activity of Proangiogenic Vascular Endothelial Growth Factors. PubMed Central. Available at: [Link]
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Cao, G., et al. (2020). Amentoflavone induces cell cycle arrest, apoptosis, and autophagy in BV-2 cells. IMR Press. Available at: [Link]
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Li, Y., et al. (2020). Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. PubMed. Available at: [Link]
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Sreenivasmurthy, S. G., et al. (2022). Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells. PubMed. Available at: [Link]
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ResearchGate. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. Available at: [Link]
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D'Angelo, M., et al. (2022). Isoginkgetin—A Natural Compound to Control U87MG Glioblastoma Cell Growth and Migration Activating Apoptosis and Autophagy. MDPI. Available at: [Link]
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Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed. Available at: [Link]
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Qiao, L., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed. Available at: [Link]
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Choi, Y. J., et al. (2011). Biflavonoids are superior to monoflavonoids in inhibiting amyloid-β toxicity and fibrillogenesis via accumulation of nontoxic oligomer-like structures. PubMed. Available at: [Link]
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A Researcher's Guide to Replicating and Validating the Anti-Tuberculosis Activity of Podocarpusflavone A
The persistent global threat of tuberculosis (TB), amplified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscores the urgent need for novel therapeutics. Natural products remain a vital source of chemical diversity for drug discovery. Podocarpusflavone A, a biflavonoid, has been identified in several studies as a compound with promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB.
This guide provides a comprehensive, technically-grounded framework for researchers seeking to independently replicate and build upon the published findings of Podocarpusflavone A's anti-tuberculous effects. We move beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. This document is designed for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of potential anti-TB drug candidates.
Foundational Knowledge: The Compound and the Target
Before embarking on experimental work, a thorough understanding of the test compound and the pathogen is paramount.
Podocarpusflavone A: This molecule is a biflavonoid, a class of polyphenolic compounds known for a wide range of biological activities. Its potential as an anti-TB agent has been highlighted in studies that have both isolated it from natural sources and achieved its total synthesis.[1][2][3][4][5] The purity of the compound is a critical variable; any replication study must begin with Podocarpusflavone A of high purity (≥95%), confirmed by analytical techniques such as NMR and mass spectrometry, to ensure that the observed activity is not due to contaminants. Furthermore, its poor aqueous solubility necessitates the use of a solvent like dimethyl sulfoxide (DMSO), which must be carefully controlled for, as high concentrations can inhibit mycobacterial growth.
Mycobacterium tuberculosis: The choice of Mtb strain is a crucial parameter. Most initial screenings are performed using the laboratory-adapted, virulent strain H37Rv or its avirulent counterpart, H37Ra.[1][2][3][5] Published studies on Podocarpusflavone A have utilized these strains, making them the logical starting point for replication.[1][2][3][4][5] It is essential to recognize that clinical isolates, particularly MDR strains, may exhibit different susceptibility profiles.
A Phased Experimental Workflow for Validation
A logical, phased approach ensures that resources are used efficiently, starting with broad screening and progressing to more complex, targeted assays.
Caption: A three-phased workflow for the comprehensive evaluation of Podocarpusflavone A.
Core Experimental Protocols
The reproducibility of any finding rests on the meticulous execution of validated protocols.[6] The following methods are standard in the field and provide a robust framework for testing anti-mycobacterial compounds.[7]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a sensitive, high-throughput, and widely adopted method for Mtb susceptibility testing.[8]
Principle: The redox indicator resazurin (the active ingredient in Alamar Blue) is blue and non-fluorescent. In the presence of metabolically active, respiring Mtb, it is reduced to the pink, highly fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition.
Step-by-Step Methodology:
-
Mtb Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80, to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Dilute the culture to approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.
-
-
Compound Plating:
-
In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Prepare a stock solution of Podocarpusflavone A in DMSO. Add 100 µL of the highest desired concentration (in 2X final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next.
-
Include positive controls (Isoniazid, Rifampicin) and a negative control (DMSO vehicle at the highest concentration used).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate in a secondary container and incubate at 37°C for 6-7 days.
-
-
Assay Readout:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate for 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Protocol: Mammalian Cell Cytotoxicity and Selectivity Index (SI)
A promising anti-TB compound must be more toxic to the bacteria than to host cells. The Selectivity Index (SI) quantifies this relationship.
Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed RAW264.7 murine macrophages or Vero kidney epithelial cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
Compound Exposure:
-
Prepare serial dilutions of Podocarpusflavone A in the appropriate cell culture medium.
-
Replace the existing medium with the drug-containing medium and incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 490 nm or 570 nm.
-
-
Calculation:
-
Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% compared to the untreated control.
-
Calculate the Selectivity Index: SI = CC₅₀ / MIC . An SI value >10 is generally considered a promising result for a screening hit.[9]
-
Comparative Data: Benchmarking Against Published Findings
A critical step in replication is comparing your results to the existing literature and to standard-of-care drugs tested under the same conditions.
| Compound | Reported Activity (Strain) | Your Experimental MIC (µg/mL) vs. H37Rv | Your Experimental CC₅₀ (µg/mL) vs. Vero | Your Calculated Selectivity Index (SI) |
| Podocarpusflavone A | IC₅₀: 15.55 µg/mL (H37Ra)[1][2][3][5] | [Record Your Data Here] | [Record Your Data Here] | [Record Your Data Here] |
| Isoniazid | MIC: 0.2 µg/mL (H37Rv)[10][11] | [Record Your Data Here] | >100 | >500 |
| Rifampicin | MIC: 0.8 µg/mL (H37Rv)[10][11] | [Record Your Data Here] | >100 | >125 |
Note: IC₅₀ (50% inhibitory concentration) and MIC (minimum inhibitory concentration) are related but distinct values. The reported IC₅₀ provides a valuable benchmark for the expected potency.
Potential Mechanism of Action
Understanding how a compound works is crucial for its development. While the precise mechanism for Podocarpusflavone A is still under investigation, computational and experimental studies have pointed to potential targets distinct from those of current first-line drugs.
Sources
- 1. The first synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against Mycobacterium tuberculosis with the support of virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First synthesis of podocarflavone A and its analogs and evaluation of their antimycobacterial potential against mycobacterium tuberculosis with the support of virtual screening | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. scielo.br [scielo.br]
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- 9. preprints.org [preprints.org]
- 10. Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460 | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. scielo.br [scielo.br]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Podocarpusflavone A
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from discovery to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of novel, biologically active compounds like Podocarpusflavone A demands a rigorous and cautious approach, especially concerning waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of Podocarpusflavone A, grounded in established safety protocols and regulatory standards. Our approach is built on the precautionary principle: in the absence of complete hazard data, we treat the compound with the respect it deserves, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Classification
Podocarpusflavone A is a biflavonoid and a known DNA topoisomerase I inhibitor, exhibiting anti-proliferative and apoptotic activity in cancer cell lines.[1][2] While these properties are valuable in a research context, they also signal potential cytotoxic hazards. A complete toxicological profile for Podocarpusflavone A is not widely available; therefore, it cannot be classified as non-hazardous.
Under the guidelines set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), any laboratory-generated chemical waste must be evaluated to determine if it is hazardous.[3][4] This determination is based on whether the waste exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed as a hazardous waste.[5][6]
Given its biological activity, all waste containing Podocarpusflavone A must be presumed to be chemically hazardous due to potential toxicity. It should never be disposed of down the sanitary sewer or in the regular trash.[5][7]
| Property | Podocarpusflavone A Status | Disposal Implication |
| Physical State | Solid powder (typically) | Waste stream may be solid, a solution (e.g., in DMSO, Ethanol), or contaminated materials. |
| Biological Activity | DNA Topoisomerase I Inhibitor, Cytotoxic[1][2] | Assume Toxicity. The primary hazard driving disposal protocol. |
| Ignitability | Data not available. Depends on solvent used. | If dissolved in a flammable solvent (e.g., ethanol, methanol, acetone), the waste is considered ignitable. |
| Corrosivity | Not expected to be corrosive. | Waste pH should be considered if mixed with acids or bases. Generally not the primary hazard. |
| Reactivity | Data not available. Not expected to be highly reactive. | Store away from strong oxidizing agents as a general precaution.[5][7] |
Part 2: Step-by-Step Disposal Protocol at the Point of Generation
The following procedures should be implemented the moment a waste stream containing Podocarpusflavone A is generated. This ensures compliance and safety from the very beginning.
Step 1: Identify and Characterize Your Waste Stream
Proper segregation starts with knowing exactly what you are discarding. Common waste streams for this compound include:
-
Solid Waste: Expired or unused pure Podocarpusflavone A powder.
-
Solutions: Stock solutions (e.g., in DMSO) or working solutions in aqueous or organic buffers.
-
Contaminated Labware: Pipette tips, microfuge tubes, flasks, and gloves that have come into direct contact with the compound.
Step 2: Select a Compatible Waste Container
The container must be robust, leak-proof, and chemically compatible with all components of the waste stream.[6][8]
-
For Solutions: Use a designated hazardous waste container, often a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap. If the original container is empty and in good condition, it is an ideal choice for collecting the same waste.[5] Never use food or beverage containers.[5]
-
For Solid Waste (Powder): The original vial is preferred. If not available, use a small, sealable, and clearly labeled container.
-
For Contaminated Labware ("Dry Waste"): Use a designated, lined container or a durable, sealable bag clearly marked as hazardous waste.
Step 3: Label the Container Correctly and Completely
Accurate labeling is a critical safety and regulatory requirement.[9][10] As soon as you designate a container for waste, it must be labeled. An incomplete label is a compliance violation.
Your institution’s Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical names of all contents. Do not use abbreviations or formulas. For example: "Podocarpusflavone A," "Dimethyl Sulfoxide," "Ethanol," "Water."
-
The percentage or volume composition of each component. This is critical for the final disposal facility.[5]
-
The relevant hazard characteristics (e.g., "Toxic," "Ignitable").[9]
-
The accumulation start date (the date the first drop of waste enters the container).
Step 4: Segregate Waste Streams Logically
Never mix incompatible waste streams.[5][12] Podocarpusflavone A waste should be segregated based on the solvent used.
Caption: Decision workflow for segregating Podocarpusflavone A waste streams.
Part 3: Managing Waste in a Satellite Accumulation Area (SAA)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[5][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. Do not move waste from one lab to another for consolidation.[9]
-
Container Management: Waste containers must be kept tightly sealed at all times , except when you are actively adding waste.[8] This prevents the release of vapors and protects the container's contents.
-
Volume Limits: A single SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[13]
-
Inspection: Regularly inspect your SAA to ensure containers are properly sealed, labeled, and show no signs of leakage or degradation.[12]
Part 4: Final Disposal and Prohibited Practices
The ultimate disposal of Podocarpusflavone A waste is handled by trained professionals through your institution's EHS department.
Arranging for Waste Collection
Once a waste container is three-quarters full or has been accumulating for the maximum time allowed by your institution (often 150-180 days), you must schedule a pickup.[14] Follow your EHS department's specific procedures for requesting a waste collection. Do not allow waste to accumulate beyond these limits.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following practices are strictly forbidden for any waste containing Podocarpusflavone A:
-
NO Drain Disposal: Biologically active and potentially toxic compounds must never be poured down the sink.[5] This can damage aquatic ecosystems and compromise the wastewater treatment process.
-
NO Trash Disposal: Contaminated labware, gloves, or empty containers must be disposed of as hazardous waste, not in the regular or biohazard trash.
-
NO Dilution: Diluting hazardous waste to meet a concentration threshold for disposal is illegal.[15] Waste must be managed based on its characteristics at the point of generation.
-
NO Evaporation: Intentionally evaporating solvents in a chemical fume hood to reduce waste volume is not a permissible disposal method and is a violation of EPA regulations.[8]
By adhering to this guide, you ensure that your innovative research is complemented by a deep commitment to safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan (CHP) and EHS department for local requirements.[16]
References
-
OSHA Compliance For Laboratories . US Bio-Clean. Available at: [Link]
-
Podocarpusflavone A | C31H20O10 | CID 5320644 . PubChem, National Institutes of Health. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab . LabManager. Available at: [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices . Needle.Tube. Available at: [Link]
-
Safe Chemical Waste Disposal in Labs . Environmental Marketing Services. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories . Prudent Practices in the Laboratory, National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. Available at: [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. Available at: [Link]
-
Flavonoids from Podocarpus macrophyllus and their cardioprotective activities . ResearchGate. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. Available at: [Link]
-
[Chemical compositions of Podocarpus imbricatus] . PubMed. Available at: [Link]
-
Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. Available at: [Link]
-
Hazardous Waste Disposal Guide . Research Safety, Northwestern University. Available at: [Link]
-
Chemical Waste Management Guide . Environmental Health & Safety, Boston University. Available at: [Link]
-
In-Lab Disposal Methods: Waste Management Guide . Protect IU, Indiana University. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health & Radiation Safety, University of Pennsylvania. Available at: [Link]
-
Chemical Waste Disposal Guidelines . Department of Chemistry, Emory University. Available at: [Link]
-
Laboratory Waste Disposal Handbook . University of Essex. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
